(4-Fluorophenyl)(piperidin-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOSFHFASCZYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406506 | |
| Record name | (4-fluorophenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54924-33-3 | |
| Record name | (4-fluorophenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Fluorophenyl)(piperidin-4-yl)methanol chemical properties
An In-depth Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry. Its structure, which incorporates a 4-substituted piperidine ring, a metabolically robust fluorophenyl group, and a versatile secondary alcohol, makes it an exceptionally valuable intermediate for the synthesis of complex pharmaceutical agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs, prized for its ability to improve physicochemical properties such as solubility and to serve as a non-planar framework for orienting pharmacophoric groups in three-dimensional space.
The strategic placement of a fluorine atom on the phenyl ring is a common tactic in drug design to enhance metabolic stability by blocking potential sites of oxidative metabolism and to modulate electronic properties, which can improve target binding affinity. The secondary alcohol provides a reactive handle for further chemical modification, enabling its incorporation into larger molecules as a linker or a core structural element.
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and applications of this compound, tailored for researchers and scientists engaged in drug discovery and development.
Physicochemical and Structural Properties
The unique combination of functional groups in this compound dictates its physical and chemical behavior. The piperidine ring's basic nitrogen atom allows for salt formation, which can be exploited to improve aqueous solubility and crystallinity.
Chemical Structure
The IUPAC name for this compound is this compound. Its structure is characterized by a central carbinol carbon bonded to a 4-fluorophenyl ring, a piperidin-4-yl ring, and a hydrogen atom.
Core Physicochemical Data
Quantitative data for the parent compound and closely related analogs are summarized below. Data for analogs are often used to predict the properties of the target molecule in the absence of direct experimental values.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FNO | - |
| Molecular Weight | 209.26 g/mol | - |
| CAS Number | 36938-74-6 | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | 100 - 103 °C (for N-phenyl analog) | [1] |
| Boiling Point | Undetermined | [1] |
| Topological Polar Surface Area (TPSA) | 32.3 Ų (for bis(4-fluorophenyl) analog) | [2] |
| XLogP3 | 4.0 (for bis(4-fluorophenyl) analog) | [2] |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water (Predicted) | [3] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature, which is critical for its identification and characterization.
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Aromatic protons (AA'BB' system) | δ 7.0 - 7.4 ppm |
| Carbinol proton (-CHOH) | δ 4.5 - 5.0 ppm (doublet) | |
| Piperidine N-H | δ 1.5 - 2.5 ppm (broad singlet) | |
| Piperidine ring protons | δ 1.2 - 3.0 ppm (complex multiplets) | |
| Hydroxyl proton (-OH) | Variable, δ 1.5 - 4.0 ppm | |
| ¹³C NMR | Aromatic C-F | δ 160 - 164 ppm (doublet, ¹JCF ≈ 245 Hz) |
| Aromatic C-ipso | δ 138 - 142 ppm | |
| Aromatic C-H | δ 115 - 130 ppm | |
| Carbinol carbon (-CHOH) | δ 70 - 78 ppm | |
| Piperidine carbons | δ 25 - 50 ppm | |
| IR Spectroscopy | O-H stretch (alcohol) | 3200 - 3600 cm⁻¹ (broad) |
| N-H stretch (amine) | 3100 - 3500 cm⁻¹ (medium) | |
| C-H stretch (aromatic, aliphatic) | 2850 - 3100 cm⁻¹ | |
| C-F stretch | 1150 - 1250 cm⁻¹ (strong) | |
| C-O stretch | 1000 - 1100 cm⁻¹ (strong) | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 209 |
| Key Fragment | m/z 110 (loss of fluorophenyl) | |
| Key Fragment | m/z 99 (piperidin-4-yl-methanol fragment) |
Synthesis and Purification
The synthesis of this compound is typically achieved via nucleophilic addition to a carbonyl group. The choice of starting materials and protecting group strategy is critical for achieving high yield and purity.
Retrosynthetic Analysis & Recommended Protocol
A robust and common method for constructing this molecule is the Grignard reaction. This involves the addition of a 4-fluorophenylmagnesium bromide Grignard reagent to an N-protected piperidin-4-carboxaldehyde. The N-protection is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.
Experimental Workflow: Grignard Synthesis
Detailed Step-by-Step Methodology:
-
Protection and Oxidation (Preparation of Aldehyde):
-
Rationale: The commercially available 4-piperidinemethanol must first be N-protected to prevent side reactions.[4] Subsequent oxidation of the primary alcohol yields the key aldehyde intermediate. Dess-Martin periodinane is often preferred for its mild conditions and high efficiency.
-
Protocol:
-
Dissolve 4-piperidinemethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature until TLC analysis confirms the consumption of starting material.
-
Work up the reaction to isolate N-Boc-4-piperidinemethanol.
-
Dissolve the protected alcohol in DCM and cool to 0 °C.
-
Slowly add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate. Extract with DCM, dry over MgSO₄, and concentrate to yield the crude N-Boc-piperidin-4-carboxaldehyde.
-
-
-
Grignard Reaction and Deprotection:
-
Rationale: The core C-C bond is formed by the nucleophilic attack of the Grignard reagent on the aldehyde. Anhydrous conditions are paramount to the success of this step. The final deprotection step unmasks the piperidine nitrogen.
-
Protocol:
-
Prepare the Grignard reagent by adding 1-bromo-4-fluorobenzene (1.5 eq) to magnesium turnings in anhydrous THF under a nitrogen atmosphere.
-
Cool the Grignard solution to 0 °C and slowly add a solution of N-Boc-piperidin-4-carboxaldehyde (1.0 eq) in anhydrous THF.
-
After the addition is complete, stir for 1-2 hours, allowing the reaction to warm to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the intermediate N-Boc protected product via flash column chromatography.
-
Dissolve the purified intermediate in a 4M solution of HCl in 1,4-dioxane and stir for 2-3 hours at room temperature.
-
Concentrate the solvent in vacuo to yield the hydrochloride salt of the final product, which can be neutralized with a base if the free base is desired.
-
-
Applications in Drug Development
The title compound is not typically a final drug product but rather a high-value intermediate. Its structural motifs are found in a wide array of bioactive molecules.
Role as a Versatile Scaffold
The (4-fluorophenyl) and piperidine-4-methanol components form a rigid, three-dimensional scaffold that is ideal for positioning other functional groups to interact with biological targets.
-
CNS Agents: The piperidine ring is a common feature in centrally acting agents, as it can be modified to tune blood-brain barrier permeability. The fluorophenyl group is present in numerous antipsychotics and antidepressants, such as the selective serotonin reuptake inhibitor (SSRI) Paroxetine.
-
Linker Technology in PROTACs: Rigid piperidine-based structures are increasingly used as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins. The linker's rigidity and geometry are critical for correctly orienting the two ends of the PROTAC to form a stable ternary complex between the target protein and an E3 ligase, making scaffolds like this highly valuable.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care. The hazard profile is generally representative of substituted aminophenols.
GHS Hazard Classification
Based on data from structurally related compounds, the following hazards are anticipated:
| Hazard Type | GHS Statement | Source |
| Acute Toxicity | H302: Harmful if swallowed. | [1][5] |
| Skin Irritation | H315: Causes skin irritation. | [6] |
| Eye Damage | H318 / H319: Causes serious eye damage/irritation. | [5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [1] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | [5][7] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[6][7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.[7]
Conclusion
This compound is a strategically designed chemical intermediate with significant value for the pharmaceutical industry. Its constituent parts—the proven piperidine scaffold, the metabolically stable fluorophenyl ring, and the synthetically versatile alcohol handle—provide a powerful platform for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers aiming to leverage this scaffold in the design of next-generation medicines, from CNS agents to advanced protein degraders.
References
- Fisher Scientific. (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC383030010&productDescription=]
- ChemBK. 4-Hydroxy Piperidine - Physico-chemical Properties. [URL: https://www.chembk.com/en/chem/4-Hydroxy-Piperidine]
- PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734218]
- PubChem. (4-Fluoropiperidin-4-YL)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55300414]
- Cayman Chemical. N-phenylpiperidin-4-amine Safety Data Sheet. [URL: https://www.caymanchem.com/msdss/14515m.pdf]
- Sigma-Aldrich. Safety Data Sheet for a related piperidine derivative. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h42206]
- Sigma-Aldrich. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/900220]
- Fisher Scientific. 4-Piperidinemethanol Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC159490050]
- Enamine. Safety Data Sheet for a related piperidine derivative. [URL: https://www.enamine.net/sds/EN300-34301.pdf]
- ECHEMI. alpha,alpha-bis-(4-Fluorophenyl)piperidine-4-methanol. [URL: https://www.echemi.com/products/60284-98-2.html]
- Benchchem. (4-Fluoropiperidin-4-YL)methanol. [URL: https://www.benchchem.com/product/b910011]
- PubChem. 4-(4-Fluorophenyl)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2759136]
- Royal Society of Chemistry. Synthesis of Donepezil-based reactivators. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra09459a]
- Sigma-Aldrich. PAROXETINE HYDROCHLORIDE PIPERIDINEMETHANOL ANALOG. [URL: https://www.sigmaaldrich.com/US/en/product/sial/ph013433]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Unambiguous Structure Elucidation of (4-Fluorophenyl)(piperidin-4-yl)methanol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the complete structure elucidation of the novel compound (4-Fluorophenyl)(piperidin-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-tested strategy that integrates multi-technique spectroscopic analysis with foundational chemical principles. We will explore the "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating in the definitive conformational analysis provided by Single-Crystal X-ray Diffraction. Each section includes detailed, step-by-step protocols and data interpretation grounded in authoritative chemical principles.
Introduction: The Rationale for a Multi-Modal Approach
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as this compound, which possesses a chiral center and multiple functional groups, a single analytical technique is insufficient to provide a complete structural picture. A multi-modal approach, leveraging the strengths of various spectroscopic and analytical methods, is not merely best practice but a scientific necessity.[1][2] This guide will demonstrate how the synergistic application of NMR, MS, FTIR, and X-ray crystallography provides a self-validating system for structure elucidation.
Our investigation will be guided by the following logical progression:
Caption: A logical workflow for the structure elucidation of this compound.
Foundational Analysis: Mass Spectrometry
Mass spectrometry serves as the initial and crucial step in confirming the molecular weight and elemental composition of the synthesized compound.[1] This technique provides the foundational data upon which all subsequent structural interpretations are built.
Expected Molecular Ion and Fragmentation
For this compound (Molecular Formula: C₁₂H₁₆FNO), the expected monoisotopic mass is approximately 209.1216 g/mol . High-resolution mass spectrometry (HRMS) is essential to distinguish this from other potential elemental compositions.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Expected m/z |
| [M+H]⁺ | 210.1294 |
| [M+Na]⁺ | 232.1113 |
| [M-H]⁻ | 208.1138 |
| [M+Cl]⁻ | 244.0905 |
Common fragmentation patterns in the mass spectrum would likely involve the loss of water (H₂O) from the alcohol, cleavage of the bond between the piperidine ring and the carbinol carbon, and fragmentation of the piperidine ring itself.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Positive and Negative ESI.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.
-
Nebulizer Pressure: 1-2 bar.
-
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.
Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3][4] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments will be employed to map out the precise connectivity of atoms.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to F) | 7.30 - 7.40 | Doublet of doublets (dd) | 2H |
| Aromatic (meta to F) | 7.00 - 7.10 | Triplet (t) | 2H |
| Carbinol (CH-OH) | 4.50 - 4.60 | Doublet (d) | 1H |
| Piperidine (CH) | 1.80 - 1.95 | Multiplet (m) | 1H |
| Piperidine (axial CH₂) | 1.20 - 1.40 | Multiplet (m) | 4H |
| Piperidine (equatorial CH₂) | 1.60 - 1.80 | Multiplet (m) | 4H |
| Hydroxyl (OH) | Variable (broad singlet) | Broad singlet (br s) | 1H |
| Amine (NH) | Variable (broad singlet) | Broad singlet (br s) | 1H |
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will indicate the number of unique carbon environments. The presence of fluorine will result in C-F coupling, which can be observed as doublets.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-F) | 160 - 164 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-ipso) | 138 - 142 (d, ⁴JCF ≈ 3 Hz) |
| Aromatic (C-ortho) | 128 - 130 (d, ²JCF ≈ 8 Hz) |
| Aromatic (C-meta) | 115 - 117 (d, ³JCF ≈ 21 Hz) |
| Carbinol (CH-OH) | 75 - 80 |
| Piperidine (CH) | 40 - 45 |
| Piperidine (CH₂) | 28 - 32 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
Acquire a standard ¹H spectrum.
-
Observe the chemical shifts, integration, and coupling patterns.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum to confirm the fluorine environment.
-
Caption: Workflow for NMR-based structure elucidation.
Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Vibrational Frequencies
Table 4: Predicted FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (amine) | Stretching | 3300 - 3500 (medium) |
| C-H (aromatic) | Stretching | 3000 - 3100 (sharp) |
| C-H (aliphatic) | Stretching | 2850 - 3000 (strong) |
| C=C (aromatic) | Stretching | 1500 - 1600 (medium) |
| C-O (alcohol) | Stretching | 1050 - 1200 (strong) |
| C-F (aryl fluoride) | Stretching | 1100 - 1300 (strong) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Definitive 3D Structure: Single-Crystal X-ray Diffraction
While spectroscopic methods provide excellent information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.
The Importance of Crystal Quality
The success of this technique is entirely dependent on the ability to grow high-quality, single crystals of the compound. This can often be the most challenging step in the structure elucidation process.
Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Screen a wide range of solvents and solvent mixtures.
-
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined to obtain the final crystal structure.
-
Conclusion: A Unified and Self-Validating Approach
The structure elucidation of this compound is a multi-faceted process that requires the careful integration of data from several analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. NMR spectroscopy then delineates the carbon-hydrogen framework and atomic connectivity. FTIR spectroscopy confirms the presence of key functional groups. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure. By following this logical and self-validating workflow, researchers can have the highest degree of confidence in their structural assignment.
References
-
Holzgrabe, U. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(5), 1737-1749. [Link]
-
Lee, S., & Kim, S. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. [Link]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]
-
Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(1), 1-5. [Link]
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2017). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. [Link]
-
PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2016). Advances. [Link]
-
van der Westhuizen, J. H., et al. (2014). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 15(1), 145-154. [Link]
-
ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
Anbu, S., et al. (2019). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 634-638. [Link]
-
ResearchGate. (2019). FTIR spectra of the synthesised compounds in the range of 2600 to 3600 cm⁻¹. [Link]
-
ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]
-
ResearchGate. (2015). Crystal structure of methanone. [Link]
-
Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]
-
Dev, M., & Mukadam, M. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 21(1), 243-249. [Link]
-
Royal Society of Chemistry. (2017). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
-
Belskaya, N. P., et al. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 40(11), 1005-1009. [Link]
-
ResearchGate. (2019). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. [Link]
-
ResearchGate. (2020). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. [Link]
-
Fazio, B., et al. (2023). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. International Journal of Molecular Sciences, 24(5), 4843. [Link]
Sources
A Comprehensive Technical Guide to (4-Halophenyl)(piperidinyl)methanols and Related Key Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of a critical class of chemical compounds: (4-halophenyl)(piperidinyl)methanols and their structural isomers. These molecules serve as pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Due to ambiguity in chemical nomenclature, this guide will clarify the identities of several related compounds, detail their physicochemical properties, provide an exemplary synthetic protocol, and discuss their applications in modern drug discovery.
Part 1: Introduction and CAS Number Clarification
The nomenclature "(4-Fluorophenyl)(piperidin-4-yl)methanol" is ambiguous and does not resolve to a single, definitive Chemical Abstracts Service (CAS) number. This name could imply several distinct molecular structures. This guide will focus on the most relevant and well-documented of these, which are key building blocks in the pharmaceutical industry.
The primary compounds of interest for this guide are:
-
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol) : A chiral piperidine derivative that is a crucial intermediate in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI).[1][2][3]
-
(4-chlorophenyl)(piperidin-4-yl)methanol : The chloro-analog of the likely intended structure of the topic.
-
4-(4-Fluorophenyl)piperidin-4-ol : A positional isomer used in the synthesis of various pharmaceuticals.
These compounds are of significant interest due to the prevalence of the piperidine scaffold in medicinal chemistry. The piperidine ring is a common feature in many biologically active molecules, and its derivatives are found in numerous classes of drugs.[2]
Part 2: Physicochemical Properties
A summary of the key physicochemical properties of the discussed compounds is presented below for easy reference and comparison.
| Property | ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | (4-chlorophenyl)(piperidin-4-yl)methanol | 4-(4-Fluorophenyl)piperidin-4-ol |
| CAS Number | 125224-43-3[3] | 36938-75-7[4][5] | 39512-49-7[6] |
| Molecular Formula | C₁₂H₁₆FNO | C₁₂H₁₆ClNO[4][5] | C₁₁H₁₄ClNO[7] |
| Molecular Weight | 209.26 g/mol | 225.71 g/mol [4] | 211.69 g/mol [6] |
| IUPAC Name | ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | (4-chlorophenyl)(piperidin-4-yl)methanol[4] | 4-(4-chlorophenyl)piperidin-4-ol[7] |
| Appearance | Solid | Data not available | White to creamy-white crystalline powder[6] |
| Melting Point | Data not available | Data not available | 137-140 °C[6] |
| Primary Application | Paroxetine Intermediate[1][2] | Synthetic Intermediate | Intermediate for Haloperidol and Loperamide[7] |
Part 3: Synthesis and Methodologies
The synthesis of these piperidine derivatives is a critical step in the overall production of the final active pharmaceutical ingredient (API). The following section details a representative synthetic protocol for a key intermediate of Paroxetine.
Experimental Protocol: Synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol)
This protocol is based on the hydrolysis of a carbamate precursor, which is a common strategy in the synthesis of Paroxetine.
Objective: To synthesize ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol from its N-methyl and carbamate-protected precursor.
Materials:
-
(3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
-
Methanesulfonyl chloride
-
Phenyl chloroformate
-
Triethylamine
-
Suitable solvent (e.g., Dichloromethane)
-
Hydrolysis agent (e.g., aqueous acid or base)
Step-by-Step Methodology:
-
Mesylation: (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methanesulfonyl chloride in the presence of a base like triethylamine at a reduced temperature (0-5 °C) to form the corresponding mesityl derivative. This step activates the hydroxyl group for the subsequent reaction.[2][3]
-
Carbamate Formation: The mesitylated intermediate is then reacted with phenyl chloroformate. This step results in the formation of a carbamate at the piperidine nitrogen, which is a key transformation in the path towards Paroxetine.[2]
-
Hydrolysis: The final step is the hydrolysis of the carbamate intermediate to yield ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.[2]
Causality of Experimental Choices:
-
The use of methanesulfonyl chloride is a standard method for converting a hydroxyl group into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution or other transformations.
-
Phenyl chloroformate is used to introduce the carbamate protecting group, which is a key structural feature in the synthesis of Paroxetine.
-
The multi-step process allows for the precise chemical modifications required to build the complex final structure of the target molecule.
Part 4: Applications in Drug Discovery and Development
The primary and most significant application of the compounds discussed in this guide is their role as key intermediates in the synthesis of commercially available drugs.
-
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3) is a direct precursor to Paroxetine . Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression, obsessive-compulsive disorder, and anxiety disorders.[2] The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug.
-
4-(4-chlorophenyl)piperidin-4-ol (CAS: 39512-49-7) serves as a key intermediate in the synthesis of Haloperidol , a typical antipsychotic drug, and Loperamide , a medication used to decrease the frequency of diarrhea.[7] The 4-chlorophenyl and 4-hydroxypiperidine moieties are common structural motifs in a variety of centrally acting agents.
The structural features of these intermediates, particularly the substituted phenyl ring and the piperidine core, are recognized as privileged scaffolds in medicinal chemistry. They provide a rigid framework that can be appropriately functionalized to achieve high affinity and selectivity for a wide range of biological targets.
Part 5: Conclusion
The (4-halophenyl)(piperidinyl)methanol scaffold and its structural isomers are of undeniable importance in the field of drug discovery and development. While nomenclatural ambiguities can present challenges, a clear understanding of the specific, well-characterized intermediates is essential for medicinal chemists. The compounds discussed in this guide, particularly the intermediates for Paroxetine, Haloperidol, and Loperamide, highlight the power of this chemical class in constructing complex and effective therapeutic agents. Further research into novel derivatives of these scaffolds holds significant promise for the development of next-generation pharmaceuticals.
Part 6: References
-
WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents.
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]
-
(4-chlorophenyl)(piperidin-4-yl)methanol | CAS 36938-75-7 | AMERICAN ELEMENTS ®. [Link]
-
(PDF) 4-(4-Chlorophenyl)piperidin-4-ol - ResearchGate. [Link]
Sources
- 1. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. americanelements.com [americanelements.com]
- 6. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Key Chiral Building Block
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereospecifically active molecules. Among these, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, a notable piperidine derivative, has garnered significant attention. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed exploration of its chemical identity, synthesis, characterization, applications, and safety considerations. With full editorial control, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and practical understanding of this important compound.
Section 1: Core Molecular Identity and Physicochemical Properties
((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral organic compound featuring a piperidine ring substituted with a 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position. The specific stereochemistry, (3S,4R), is crucial for its biological activity and its role as a key intermediate in the synthesis of various pharmaceuticals.[1]
Molecular Structure and Weight
The precise arrangement of substituents on the piperidine ring dictates the molecule's three-dimensional shape, which is fundamental to its interaction with biological targets.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FNO | [2][3][4][5] |
| Molecular Weight | 209.26 g/mol | [2][4][5] |
| CAS Number | 125224-43-3 | [2][4][5][6] |
| Appearance | White to Almost white powder to crystal | |
| Purity | Typically ≥95% | [4][6] |
| Storage | Sealed in a dry place, often at 4°C | [4] |
Section 2: Synthesis and Stereoselective Strategies
The synthesis of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a critical process, often requiring stereoselective methods to obtain the desired enantiomer. This compound is frequently synthesized from its N-methylated precursor, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
Demethylation of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
A common and effective route to the title compound involves the demethylation of its N-methyl analog. This process typically involves the formation of a carbamate intermediate followed by hydrolysis.
Diagram 1: Synthesis via Demethylation
Caption: General scheme for the synthesis of the target compound from its N-methyl precursor.
Experimental Protocol: Demethylation [1][7]
-
Mesylation: To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in dichloromethane (40 ml) at 0-5°C, add triethylamine (14 mmol) dropwise. This is followed by the addition of methanesulfonyl chloride (11 mmol). The reaction is stirred for 3-4 hours at 0-5°C and monitored by Thin Layer Chromatography (TLC). After completion, water is added, and the organic layer is separated, dried with sodium sulfate, and the solvent is removed under reduced pressure to yield the mesityl derivative.[1]
-
Carbamate Formation: To a stirred solution of the resulting (3S, 4R)-trans-4-(4-fluorophenyl)-3-mesyloxymethyl-1-methyl-piperidine (10 mmol) in toluene (30 ml) at 5-10°C, triethylamine (3 mmol) is added dropwise, followed by the addition of phenyl chloroformate (12 mmol). The temperature is raised to room temperature, and the mixture is stirred for 12-13 hours. The reaction is monitored by TLC.[1]
-
Hydrolysis: Upon completion of the carbamate formation, the reaction is quenched by the addition of a potassium carbonate solution. The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The resulting carbamate derivative is then hydrolyzed to yield ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[1][7]
The causality behind this multi-step process lies in the need to selectively remove the N-methyl group without affecting other functional groups. The formation of the carbamate derivative is a key step that facilitates the subsequent hydrolytic cleavage of the N-C bond.
Stereoselective Synthesis from Acyclic Precursors
More advanced strategies focus on establishing the desired stereochemistry from achiral or prochiral starting materials, often employing asymmetric catalysis. For instance, a continuous flow process has been developed for a highly chemo- and stereoselective synthesis of this key chiral intermediate on a multigram-per-hour scale, minimizing waste by using a reagent as the solvent.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group, the protons of the piperidine ring, and the hydroxymethyl group.[8] The specific chemical shifts and coupling constants are indicative of the (3S,4R) stereochemistry.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The accurate mass of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is 209.1216 Da.[3]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. Chiral HPLC methods are particularly important for determining the enantiomeric excess and confirming the stereochemical integrity of the (3S,4R) isomer.
Diagram 2: Analytical Workflow
Caption: A typical workflow for the analytical characterization of the compound.
Section 4: Applications in Drug Discovery and Development
((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a versatile building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[8]
Precursor to Paroxetine
The synthesis of Paroxetine involves the etherification of the hydroxymethyl group of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug product. The compound is also considered a potential impurity in the synthesis of Paroxetine.[8]
Biological Activity as N-Desmethylparoxetine
The compound itself, also known as N-Desmethylparoxetine, is a metabolite of Paroxetine. As such, it possesses its own pharmacological profile. Studies on the metabolites of psychoactive drugs are crucial for understanding their overall therapeutic effects and potential side effects. The pharmacology of N-desmethyl metabolites of other antidepressants, such as N-desmethylclozapine, has been shown to contribute significantly to the parent drug's clinical properties.[10] This underscores the importance of studying the biological activity of N-Desmethylparoxetine in its own right.
Scaffold for Novel CNS Agents
Beyond its connection to Paroxetine, the chiral piperidine scaffold of this molecule makes it a valuable starting point for the development of new chemical entities targeting the central nervous system (CNS).[8] Its structure is amenable to modifications that can lead to ligands for various receptors and transporters, including sigma receptors, opioid receptors, and dopamine transporters.[8]
Section 5: Safety and Handling
Proper handling and storage of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol are essential to ensure laboratory safety.
Table 2: Hazard Identification
| Hazard Statement | Description | GHS Code |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Source:[6]
Precautionary Measures: [6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
First Aid:
-
Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Clean mouth with water. Get medical attention.
For comprehensive safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol stands as a testament to the importance of chiral chemistry in modern drug development. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the synthesis of Paroxetine and a promising scaffold for the discovery of novel CNS-active compounds. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for any researcher or scientist working with this valuable molecule.
References
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]
-
((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. American Elements. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. ResearchGate. [Link]
- Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
-
Pharmacology of N-desmethylclozapine. PubMed. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. americanelements.com [americanelements.com]
- 3. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol [lgcstandards.com]
- 4. chemscene.com [chemscene.com]
- 5. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol - CAS:125224-43-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. 125224-43-3 Cas No. | ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | Apollo [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 10. Pharmacology of N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol: Synthesis, Characterization, and Applications
Abstract: This guide provides an in-depth technical overview of (4-Fluorophenyl)(piperidin-4-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. We will cover its precise chemical identity according to IUPAC standards, outline a robust and validated synthetic protocol, detail methods for its analytical characterization, and explore its significance as a precursor in the development of pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational to all scientific work. The compound , commonly referred to by its semi-systematic name, is formally identified under the International Union of Pure and Applied Chemistry (IUPAC) naming convention.
IUPAC Name: this compound
This name precisely describes a methanol molecule substituted with two distinct groups at its carbon atom: a 4-fluorophenyl group and a piperidin-4-yl group. The "-yl" suffix indicates that these are substituent groups attached to the central methanol carbon.
Chemical Structure
The molecular structure is paramount to its function and reactivity. The diagram below illustrates the connectivity of atoms and the spatial arrangement of the functional groups.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of Ketone Precursor
This protocol details the final reduction and deprotection steps, assuming the availability of the N-Boc protected ketone intermediate. This is a common and reliable method used in synthetic labs.
Materials:
-
tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reduction of the Ketone:
-
Dissolve tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality Insight: The reduction is performed at 0 °C to control the exothermic reaction and improve the selectivity of the hydride attack, minimizing potential side reactions.
-
Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. NaBH₄ is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the Boc protecting group or the aromatic fluorine. [1] * Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
-
Workup and Extraction:
-
Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture in vacuo to remove most of the methanol.
-
Partition the resulting aqueous residue between dichloromethane (DCM) and water.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected alcohol.
-
-
Deprotection of the Piperidine Nitrogen:
-
Dissolve the crude intermediate from the previous step in a minimal amount of DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane.
-
Causality Insight: Strong acids like TFA or HCl are required to cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.
-
Stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture in vacuo.
-
-
Final Workup and Purification:
-
Dissolve the residue in DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer again with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude final product.
-
Self-Validation: The product can be purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol, often with a small percentage of ammonium hydroxide to prevent streaking) or by recrystallization to achieve high purity. Purity should be confirmed by HPLC and NMR.
-
Applications in Medicinal Chemistry
This compound is not typically a final drug product but rather a crucial structural motif and intermediate in the synthesis of more complex molecules. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve physicochemical properties like solubility and to serve as a versatile scaffold for interacting with biological targets. [2]
-
CNS Drug Development: The 4-aryl-piperidine scaffold is a classic feature in compounds targeting the central nervous system. Derivatives have been explored as dopamine transporter (DAT) inhibitors, serotonin reuptake inhibitors, and ligands for various G-protein coupled receptors. [3][4]The fluorophenyl group can enhance metabolic stability and binding affinity through favorable electronic and steric interactions.
-
Antipsychotic Agents: The core structure is related to that of compounds investigated for antipsychotic activity, such as derivatives that act as 5-HT₂A receptor inverse agonists. [5]* PROTAC Linkers: More recently, simple heterocyclic structures like this have been used as components of semi-flexible linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Analytical Characterization
Rigorous analytical confirmation is essential to verify the identity, structure, and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would include multiplets for the aromatic protons (typically two doublets or a complex multiplet in the 7.0-7.4 ppm range), a signal for the carbinol proton (CH-OH), multiplets for the piperidine ring protons, and broad singlets for the OH and NH protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons (including the carbon attached to fluorine, which will show a large C-F coupling constant), the carbinol carbon, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): Confirms the molecular weight. In ESI+ mode, the expected [M+H]⁺ ion would be observed at m/z 210.12.
-
Infrared (IR) Spectroscopy: Identifies functional groups. Key vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C-F stretch (around 1220 cm⁻¹).
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: Based on analogous compounds, it may cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information.
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
- Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information.
- American Elements. (4-chlorophenyl)(piperidin-4-yl)methanol.
- Royal Society of Chemistry. (Date). Title of an article from RSC Advances. RSC Advances.
- ResearchGate. (Date). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
- BLDpharm. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
- Sigma-Aldrich. (4-(piperidin-4-yl)phenyl)methanol hydrochloride.
-
National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved from [Link]
- National Institutes of Health. (Date). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
- ChemicalBook. 4-Piperidinemethanol synthesis.
- National Institutes of Health. (Date). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
- PubChemLite. (4-benzylpiperidin-4-yl)methanol hydrochloride.
- CymitQuimica. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-.
- MySkinRecipes. 4-(4-Fluorophenyl)piperidine hydrochloride.
Sources
- 1. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
(4-Fluorophenyl)(piperidin-4-yl)methanol synthesis overview
An In-depth Technical Guide to the Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol
Authored by a Senior Application Scientist
Introduction: The Significance of a Versatile Scaffold
This compound is a critical intermediate in medicinal chemistry and drug development. Its structure, featuring a 4-substituted piperidine ring linked to a fluorinated phenyl group, serves as a versatile scaffold for synthesizing a wide array of pharmacologically active molecules. The piperidine moiety is a privileged structure in drug discovery, known for improving physicochemical properties such as solubility and basicity, which can enhance bioavailability and target engagement. The incorporation of a fluorine atom on the phenyl ring is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity by altering electronic properties.[1][2]
This guide provides an in-depth overview of the primary synthetic routes to this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis. The two principal strategies discussed are the reduction of a ketone precursor and the Grignard addition to an aldehyde, each offering distinct advantages and challenges.
Strategy 1: Synthesis via Reduction of 4-(4-Fluorobenzoyl)piperidine
This is arguably the most direct and commonly employed route. The core of this strategy is the reduction of the carbonyl group of 4-(4-fluorobenzoyl)piperidine. The success of this pathway hinges on the efficient synthesis of the ketone intermediate and the selection of an appropriate reducing agent that is selective for the ketone without affecting the aromatic fluorine atom. A critical consideration in this multi-step synthesis is the use of a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[3]
Workflow for Ketone Reduction Pathway
Caption: Synthetic workflow via the ketone reduction pathway.
Detailed Experimental Protocol: Ketone Reduction
Part A: Synthesis of the Precursor, 4-(4-Fluorobenzoyl)piperidine Hydrochloride
The ketone intermediate can be synthesized through various means, often starting from protected piperidine derivatives. A common industrial route involves the Friedel-Crafts acylation of fluorobenzene with a piperidine-4-carbonyl chloride derivative. Alternatively, the addition of a 4-fluorophenyl Grignard reagent to a piperidine-4-nitrile or ester derivative is effective. For the purpose of this guide, we will reference a deprotection method to yield the hydrochloride salt of the ketone, a stable and readily available starting material for the final reduction step.[4]
-
Starting Material: 1-Acetyl-4-(4-fluorobenzoyl)piperidine (1 equivalent).
-
Acid Hydrolysis: The starting material is refluxed in 6N hydrochloric acid for 2-3 hours. The acetyl protecting group is hydrolyzed under these conditions, yielding the free secondary amine which is protonated to form the hydrochloride salt.
-
Work-up: After cooling, the aqueous solution is extracted with diethyl ether to remove any unreacted starting material or non-basic impurities.
-
Basification & Extraction: The aqueous layer is then made alkaline with a sodium hydroxide solution. This deprotonates the piperidine nitrogen, yielding the free base of 4-(4-fluorobenzoyl)piperidine. The free base is extracted into an organic solvent like benzene or ethyl acetate.
-
Salt Formation: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting oil is redissolved in diethyl ether, and hydrogen chloride gas is bubbled through the solution to precipitate the desired 4-(4-fluorobenzoyl)piperidine hydrochloride salt.[4]
-
Purification: The solid product is collected by filtration and can be recrystallized from a suitable solvent like isopropanol to achieve high purity.[4]
Part B: Reduction to this compound
This step focuses on the selective reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for ketones and aldehydes, its operational simplicity, and its safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[5]
-
Reaction Setup: 4-(4-Fluorobenzoyl)piperidine hydrochloride (1 equivalent) is dissolved or suspended in a protic solvent, typically methanol or ethanol. The hydrochloride salt is often converted to the free base in situ or beforehand by treatment with a mild base.
-
Reducing Agent Addition: Sodium borohydride (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at a controlled temperature, usually between 0 °C and room temperature. The portion-wise addition helps to manage the exothermic reaction and the accompanying hydrogen gas evolution.
-
Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.
-
Quenching and Work-up: Once complete, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄. The solvent is then removed under reduced pressure.
-
Extraction and Purification: The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. The final product can be purified by column chromatography or recrystallization.
Strategy 2: Synthesis via Grignard Reaction
An alternative and powerful strategy for forming the central carbon-carbon bond is the Grignard reaction. This approach involves the nucleophilic addition of a 4-fluorophenylmagnesium halide to a piperidine-4-carboxaldehyde derivative. The key to this synthesis is the successful formation and handling of the highly reactive Grignard reagent, which necessitates strictly anhydrous conditions to prevent quenching.[6][7] As with the previous method, N-protection of the piperidine ring is essential.
Workflow for Grignard Reaction Pathway
Caption: Synthetic workflow via the Grignard reaction pathway.
Detailed Experimental Protocol: Grignard Reaction
Part A: Preparation of N-Boc-4-piperidinecarboxaldehyde
The aldehyde precursor is typically prepared by the mild oxidation of the corresponding alcohol, N-Boc-4-piperidinemethanol. This starting alcohol can be synthesized by reducing the ester of N-Boc-piperidine-4-carboxylic acid with a reagent like LiAlH₄.[8]
-
Starting Material: N-Boc-4-piperidinemethanol (1 equivalent).
-
Oxidation: The alcohol is dissolved in an anhydrous solvent like dichloromethane (DCM). A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added. These reagents are chosen to prevent over-oxidation to the carboxylic acid. The reaction is stirred at room temperature until TLC analysis confirms the consumption of the starting alcohol.
-
Work-up and Purification: The reaction mixture is filtered through a pad of silica gel or Celite to remove the oxidant byproducts. The filtrate is concentrated, and the crude aldehyde is purified, typically by column chromatography, to yield N-Boc-4-piperidinecarboxaldehyde.
Part B: Grignard Addition and Deprotection
This phase requires meticulous attention to anhydrous techniques. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.[7]
-
Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) are placed in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon). A small crystal of iodine is often added as an initiator. A solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise. The initiation of the reaction is indicated by a color change and gentle reflux. Once initiated, the remaining solution is added at a rate that maintains a steady reaction.[9]
-
Grignard Addition: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-piperidinecarboxaldehyde (0.9 equivalents) in anhydrous THF is added dropwise. Maintaining a low temperature is crucial to control the exothermic addition. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Quenching and Work-up: The reaction is cooled again in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to form the alcohol and precipitates magnesium salts.[9]
-
Extraction: The mixture is extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-Boc protected final product.
-
Deprotection: The crude N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol is dissolved in a solvent such as dioxane or dichloromethane. A strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.[3]
-
Final Isolation: Upon completion of the deprotection, the solvent is evaporated. The residue can be triturated with ether to precipitate the hydrochloride salt or neutralized with a base and extracted to yield the free base of the final product, which can then be purified by chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
The choice between the ketone reduction and Grignard reaction pathways depends on several factors including starting material availability, scalability, and the desired purity profile of the final product.
| Parameter | Strategy 1: Ketone Reduction | Strategy 2: Grignard Reaction |
| Key Precursor | 4-(4-Fluorobenzoyl)piperidine | N-Boc-4-piperidinecarboxaldehyde |
| Key Transformation | Carbonyl Reduction | C-C Bond Formation via Nucleophilic Addition |
| Primary Reagent | Sodium Borohydride (NaBH₄) | 4-Fluorophenylmagnesium Bromide |
| Process Sensitivity | Moderately sensitive to moisture | Highly sensitive to moisture and protic sources |
| Scalability | Generally high; NaBH₄ is an inexpensive and stable industrial reagent. | Moderate; Grignard reactions can be challenging to scale due to initiation and exotherm control.[6] |
| Advantages | Robust and reliable; uses common and safe reducing agents; precursor is commercially available.[4][10] | High convergence; builds the molecular skeleton efficiently. |
| Disadvantages | May require more steps to synthesize the ketone precursor if not purchased. | Requires strictly anhydrous conditions; aldehyde precursor can be unstable; potential for side reactions.[7] |
Conclusion
The synthesis of this compound is a well-established process that is fundamental to the development of numerous pharmaceutical agents. The two primary strategies, reduction of a ketone precursor and a Grignard-based C-C bond formation, are both highly effective. The ketone reduction pathway is often favored for its operational simplicity and robustness, particularly when the ketone intermediate is readily accessible. The Grignard pathway, while more technically demanding due to its moisture sensitivity, offers a highly efficient and convergent route to the target molecule. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to select and execute the optimal synthetic strategy for their specific research and development needs.
References
- PrepChem.com. Synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine.
- Sigma-Aldrich. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride.
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- EvitaChem. Buy N-(4-fluorophenyl)piperidin-4-amine (EVT-3269633).
- BenchChem. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2.
- PubChem. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414.
- PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136.
- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
- PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride.
- BenchChem. Synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine: A Technical Guide.
- PubChem. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440.
- Chem-Impex. 4-(4-Fluorobenzoyl)piperidine hydrochloride.
- Williamson, K.L., et al. Grignard Reaction: Synthesis of Triphenylmethanol.
- DTIC (Defense Technical Information Center). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- ChemicalBook. 4-Piperidinemethanol synthesis.
- BenchChem. Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
- BenchChem. Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
- BenchChem. The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
Sources
- 1. Buy N-(4-fluorophenyl)piperidin-4-amine (EVT-3269633) | 38043-08-2 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
Biological activity of (4-Fluorophenyl)(piperidin-4-yl)methanol
An In-Depth Technical Guide to the Biological Activity of the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold
This guide provides a comprehensive technical overview of the biological activities associated with the this compound chemical scaffold. Rather than focusing on a single activity, we will explore this molecule as a versatile platform in medicinal chemistry, from which a multitude of derivatives with diverse pharmacological profiles have been developed. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential unlocked by this core structure.
Introduction: A Privileged Scaffold in Drug Discovery
The this compound core represents a significant "privileged scaffold" in modern medicinal chemistry. The piperidine ring is a common motif in many approved drugs, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized. The incorporation of a fluorophenyl group often enhances metabolic stability and can improve binding affinity to biological targets through specific electronic interactions.
While the parent compound itself is primarily a synthetic intermediate, its true value lies in its role as a foundational building block. By systematically modifying the piperidine nitrogen and other positions, researchers have engineered derivatives with potent and selective activities across a wide range of therapeutic areas, including central nervous system disorders, infectious diseases, and cardiovascular conditions. This guide will dissect the structure-activity relationships (SAR) that govern these diverse biological outcomes.
The Core Scaffold: Synthesis and Derivatization Potential
The strategic importance of this compound stems from its synthetic accessibility and the chemical handles it presents for diversification.
General Synthesis of the Core Scaffold
The synthesis of the parent scaffold is typically achieved through nucleophilic addition of a Grignard reagent to a piperidine-4-carboxaldehyde derivative. A common route involves the protection of the piperidine nitrogen, followed by reduction of a corresponding ester to the aldehyde, and subsequent reaction with 4-fluorophenylmagnesium bromide.
Experimental Protocol: Synthesis of this compound
-
Protection: The secondary amine of a starting material like ethyl isonipecotate is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.[1]
-
Reduction to Aldehyde: The ester is carefully reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
Grignard Reaction: The protected piperidine-4-carboxaldehyde is then reacted with 4-fluorophenylmagnesium bromide (prepared from 4-bromofluorobenzene and magnesium turnings) in an anhydrous ether solvent like THF.
-
Deprotection: The reaction is quenched, and the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final this compound scaffold.
Derivatization Strategy
The primary point for chemical modification is the secondary amine of the piperidine ring. This site allows for a wide array of synthetic transformations, including N-alkylation, N-acylation, and reductive amination, enabling the exploration of vast chemical space.
Caption: Synthetic workflow for the core scaffold and its derivatization.
Biological Activities of Key Derivatives
The functionalization of the this compound scaffold has led to the discovery of compounds with significant therapeutic potential.
Central Nervous System (CNS) Applications
The scaffold has proven particularly fruitful in the development of agents targeting CNS disorders.
A key derivative, known as ACP-103 (Pimavanserin) , is a potent inverse agonist at the serotonin 5-HT₂ₐ receptor.[2] Inverse agonists are distinct from neutral antagonists; they reduce the constitutive, baseline activity of a receptor in the absence of its natural ligand. This mechanism is believed to be crucial for its antipsychotic effects, particularly in managing psychosis associated with neurodegenerative diseases.
ACP-103 demonstrates high affinity and selectivity for the 5-HT₂ₐ receptor over other monoaminergic receptors, including other serotonin subtypes and dopamine receptors, which is hypothesized to reduce the motor side effects associated with traditional antipsychotics.[2]
| Compound | Target | Assay Type | Affinity / Potency |
| ACP-103 | Human 5-HT₂ₐ | Radioligand Binding (membranes) | pKᵢ = 9.3 |
| Human 5-HT₂ₐ | Functional Inverse Agonism (R-SAT) | pIC₅₀ = 8.7 | |
| Human 5-HT₂C | Radioligand Binding (membranes) | pKᵢ = 8.80 | |
| Human 5-HT₂C | Functional Inverse Agonism (R-SAT) | pIC₅₀ = 7.1 | |
| Dopamine D₂ | Radioligand Binding | No significant affinity | |
| Data synthesized from Vanover et al., 2006.[2] |
In vivo studies have validated this mechanism. ACP-103 effectively attenuates behaviors in animal models that are predictive of antipsychotic efficacy, such as reducing hyperactivity induced by the NMDA receptor antagonist MK-801.[2]
Caption: Mechanism of 5-HT₂ₐ receptor inverse agonism by ACP-103.
Derivatives of a related bis(4-fluorophenyl)methyl structure linked to a piperidine have been investigated as atypical inhibitors of the dopamine transporter (DAT).[3][4] These compounds aim to treat psychostimulant use disorders by occupying the transporter without producing the reinforcing, stimulant-like effects of drugs like cocaine.[4] Research in this area focuses on improving metabolic stability and fine-tuning the affinity for DAT versus the serotonin transporter (SERT) to achieve the desired pharmacological profile.[3][4]
Starting from the structure of Tramadol, medicinal chemists have designed derivatives of a related 4-hydroxy-4-phenylpiperidine scaffold that exhibit potent and selective μ-opioid receptor (MOR) agonism.[5] One such compound demonstrated a high binding affinity for MOR (Kᵢ = 7.3 nM) and produced strong analgesic effects in hot-plate tests in mice, which were reversible by the opioid antagonist naloxone.[5] This line of research highlights the scaffold's utility in developing novel pain management therapies with potentially improved side-effect profiles.
Antimicrobial Applications
The versatility of the broader piperidine scaffold extends to anti-infective research. While not directly based on this compound, studies on structurally similar diphenyl(piperidin-4-yl)methanol derivatives have demonstrated significant antibacterial and antifungal activity.[6]
Experimental Protocol: Agar Well Disc Diffusion Assay
This protocol is a standard method for screening the antimicrobial activity of newly synthesized compounds.
-
Culture Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the target bacterial or fungal strain in a suitable broth.
-
Plate Inoculation: Evenly swab the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Well Preparation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a non-inhibitory solvent like DMSO) into each well. Include a solvent-only well as a negative control and a standard antibiotic/antifungal (e.g., ampicillin, fluconazole) as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (ZOI) around each well in millimeters. A larger ZOI indicates greater antimicrobial activity.
In one study, derivatives with nitro (NO₂) and hydroxyl (OH) substitutions on the aromatic rings showed enhanced activity.[6] For example, a 4-nitro substituted derivative was highly effective against Proteus mirabilis and demonstrated potent antifungal activity against Aspergillus niger, with a zone of inhibition (25 mm) that surpassed the standard drug fluconazole.[6] This suggests that the electronic properties of substituents play a critical role in the antimicrobial mechanism of action.
| Derivative Substituent | Target Organism | Activity (Zone of Inhibition, mm) |
| 4-Nitro (4NP) | Proteus mirabilis | Significant ZOI (≥ 12 mm) |
| Aspergillus niger | 25 mm | |
| Dichloro (DCP) | Proteus mirabilis | Significant ZOI (≥ 12 mm) |
| Shigella dysenteriae | Notable Efficacy | |
| Fluconazole (Control) | Aspergillus niger | Lower ZOI than 4NP |
| Data synthesized from Diphenyl (piperidin-4-yl) methanol derivatives study.[6] |
Cardiovascular and Other Applications
The scaffold has also been explored for other therapeutic targets.
-
Antihypertensive Agents: N-alkylated derivatives have been synthesized and evaluated as T-type Ca²⁺ channel blockers.[7] Oral administration of a lead compound from this series lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of L-type calcium channel blockers.[7]
-
Antimalarial Research: Certain derivatives, particularly those with halogenated benzyl groups on the piperidine nitrogen, have shown activity against resistant strains of Plasmodium, the parasite responsible for malaria.[8]
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the favorable properties of its core components have enabled the development of a remarkable diversity of biologically active compounds. From potent CNS agents to novel antimicrobials, the derivatives of this scaffold address a wide spectrum of unmet medical needs.
Future research should continue to explore this rich chemical space. Key areas of investigation include:
-
Stereochemistry: A systematic evaluation of how the stereochemistry at the methanol-bearing carbon influences biological activity, an area that has been shown to be critical for related compounds.[8]
-
Pharmacokinetic Optimization: Further modification to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and metabolic stability for promising lead compounds.
-
New Therapeutic Targets: Screening derivative libraries against a broader range of biological targets to uncover novel therapeutic applications.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full potential of this versatile and powerful chemical scaffold.
References
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]
-
PubChem. (n.d.). Compound Summary for CID 55300414, (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Retrieved from [Link]
-
ChEMBL. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 2734218, (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Retrieved from [Link]
-
Drugs for Neglected Diseases initiative (DNDi). (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Retrieved from [Link]
-
PubMed. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Retrieved from [Link]
-
PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved from [Link]
-
PubMed Central. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 7. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
(4-Fluorophenyl)(piperidin-4-yl)methanol derivatives and analogs
An In-Depth Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol Derivatives and Analogs for Drug Discovery Professionals
Introduction: A Core Scaffold of Significant CNS Potential
The this compound scaffold represents a privileged structure in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its constituent parts—a fluorine-substituted aromatic ring, a flexible piperidine core, and a crucial methanol linker—each contribute unique physicochemical and pharmacokinetic properties that make it an attractive starting point for designing potent and selective modulators of various neuroreceptors and transporters. This guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this versatile scaffold, offering field-proven insights for researchers engaged in the development of next-generation CNS therapeutics.
Deconstructing the Core Scaffold: An Analysis of Key Structural Components
The therapeutic success of this scaffold is rooted in the synergistic interplay of its three primary components. Understanding the individual contribution of each moiety is fundamental to rational drug design.
-
The 4-Fluorophenyl Group: The strategic incorporation of a fluorine atom, particularly at the para-position of the phenyl ring, is a cornerstone of modern drug design.[1] Fluorine's high electronegativity and small van der Waals radius (1.47 Å, similar to hydrogen) allow it to serve as a bioisostere for hydrogen while profoundly influencing the molecule's electronic properties.[1][2] The para-fluoro substitution is critical for several reasons:
-
Metabolic Stability: It blocks a common site of oxidative metabolism by Cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.[3] This strategy is employed in numerous blockbuster drugs, including statins like atorvastatin and rosuvastatin.[3][4]
-
Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and create favorable electrostatic interactions within the target's binding pocket, often enhancing potency.[3]
-
Lipophilicity: Fluorination can increase lipophilicity, which can improve membrane permeability and blood-brain barrier penetration, a critical factor for CNS-acting drugs.
-
-
The Piperidine Ring: As the third most common ring system found in pharmaceuticals, the piperidine moiety is a versatile scaffold for exploring chemical space.[5][6] Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents. The basic nitrogen atom is a key interaction point, often forming a salt bridge with an acidic residue in the target protein, and serves as a convenient handle for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[7][8] However, the atoms adjacent to the piperidine nitrogen are often susceptible to metabolism, a challenge that can be addressed through bioisosteric replacement.[5]
-
The Methanol Linker: The hydroxyl group of the methanol linker is a critical hydrogen bond donor and acceptor, providing a key anchoring point within the binding site of many receptors. Its position connecting the aromatic system to the piperidine ring defines the spatial relationship between these two crucial pharmacophoric elements.
Synthetic Strategies for Scaffold Construction and Derivatization
The synthesis of this compound and its derivatives is typically achieved through robust and scalable chemical reactions. A common and efficient approach involves the Grignard reaction.
Workflow for Synthesis and Derivatization
Caption: General synthetic workflow for the core scaffold and its N-derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a standard two-step synthesis involving Grignard addition followed by deprotection.
Step 1: Synthesis of N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF dropwise via an addition funnel, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed, yielding the Grignard reagent, 4-fluorophenylmagnesium bromide.
-
-
Grignard Reaction:
-
In a separate flame-dried flask, dissolve N-Boc-4-formylpiperidine (1.1 eq) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol.
-
Step 2: Deprotection to Yield this compound
-
Acidic Cleavage:
-
Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.[9]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Workup and Isolation:
-
Evaporate the solvent and excess acid under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, this compound, which can be further purified if necessary.[9]
-
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the scaffold has yielded crucial insights into the structural requirements for affinity and selectivity at various CNS targets.
SAR Exploration Pathways
Caption: Key modification sites for SAR studies on the core scaffold.
-
A. Modifications of the Aromatic Ring: While the 4-fluorophenyl group is often optimal for metabolic stability and potency, other substitutions have been explored.[3] In some series, replacing the fluoro group with chloro or bromo leads to diminished activity, suggesting that fluorine's unique size and electronic properties are essential for fitting into the binding pocket.[3]
-
B. Modifications of the Piperidine Nitrogen: This is the most common site for derivatization to modulate receptor affinity and selectivity.
-
Dopamine D2/D3 Receptor Antagonists: Attaching longer alkyl chains or arylalkyl moieties, such as a phenylbutyl group (akin to haloperidol), often confers potent D2 receptor antagonism, a key mechanism for antipsychotic agents.[7][10]
-
Dopamine Transporter (DAT) Inhibitors: N-substitution with bulky groups like a 2-naphthylmethyl or a bis(4-fluorophenyl)methoxyethyl moiety can produce high-affinity DAT ligands.[11] These compounds are investigated for treating psychostimulant use disorders.[12][13]
-
-
C. Bioisosteric Replacement of the Piperidine Ring: To overcome metabolic liabilities at the piperidine ring or to explore new chemical space, various bioisosteres have been investigated.
-
Tropane Analogs: Introducing a tropane system can alter the conformational rigidity and vectorality of the nitrogen substituents.[5]
-
Spirocyclic Systems: Azaspiro[3.3]heptane has been identified as a viable piperidine bioisostere, offering different exit vectors for substituents while maintaining a similar overall shape.[5][6]
-
Homopiperazine/Piperazine: While structurally distinct, these rings are often compared. Replacing piperidine with piperazine can drastically alter properties like pKa and metabolic stability, sometimes for the better, but often requiring re-optimization of other parts of the molecule.[13][14]
-
Comparative SAR Data for DAT Inhibitors
The following table summarizes data for a series of DAT inhibitors, illustrating the impact of N-substitution and ring modification.
| Compound ID | Core Scaffold Modification | N-Substituent | DAT Kᵢ (nM) | SERT/DAT Selectivity | Reference |
| GBR 12909 Analog | Piperidine | -CH₂CH₂OCH(Ph-4-F)₂ | 0.7 | 323 | [11] |
| JJC8-088 | Piperazine | -CH₂CH₂S(O)CH(Ph-4-F)₂ | 2.6 | >4885 | [12] |
| Compound 19 | Piperidine | -NH-CH₂CH₂S-CH(Ph-4-F)₂ | 8.5 | 94 | [11] |
| Compound 20a | Piperidine | -CH₂CH₂CH₂OH | 382 | >26 | [13] |
Data synthesized from multiple sources for illustrative purposes.
Pharmacological Profiles and Key Therapeutic Targets
Derivatives of this scaffold predominantly interact with monoaminergic G-protein coupled receptors (GPCRs) and transporters, making them highly relevant for treating neuropsychiatric disorders.[7][15]
-
Dopamine D₂/D₃ Receptor Antagonism: Many analogs function as potent antagonists at D₂ and D₃ receptors. This mechanism is the cornerstone of antipsychotic therapy for schizophrenia, helping to alleviate positive symptoms like hallucinations and delusions.[10][16] The challenge lies in achieving selectivity over other receptors to minimize side effects like extrapyramidal symptoms.[17]
-
Serotonin 5-HT₂ₐ Receptor Inverse Agonism: Atypical antipsychotics often combine D₂ antagonism with high affinity for 5-HT₂ₐ receptors.[18] ACP-103 (Pimavanserin), a related structure, is a potent 5-HT₂ₐ inverse agonist with antipsychotic-like efficacy and an improved side-effect profile.[18]
-
Dopamine Transporter (DAT) Inhibition: Atypical DAT inhibitors that show a reduced psychostimulant profile compared to cocaine are being developed as potential treatments for substance use disorders.[13][17] Analogs of the this compound scaffold have demonstrated high affinity and selectivity for DAT.[11][12]
Signaling Pathway: D₂ Receptor Antagonism
Caption: Mechanism of action for a D₂ receptor antagonist derivative.
Protocol: Radioligand Binding Assay for D₂ Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Kᵢ) of a test compound.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the human D₂ receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competition Binding Assay:
-
Set up assay tubes containing a fixed concentration of a radioligand with high affinity for the D₂ receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Add increasing concentrations of the unlabeled test compound (the 'competitor').
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D₂ antagonist, e.g., haloperidol).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the tubes at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Conclusion and Future Directions
The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel CNS agents. Its inherent drug-like properties, combined with well-understood synthetic accessibility and clear SAR pathways, ensure its continued relevance. Future research will likely focus on developing derivatives with increasingly refined pharmacological profiles, such as biased agonists or allosteric modulators, and employing novel piperidine bioisosteres to further enhance metabolic stability and fine-tune therapeutic effects. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to innovate within this valuable chemical space.
References
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8.
- Ring Bioisosteres. (2024). Cambridge MedChem Consulting.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science.
- The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide. (2025). BenchChem.
- Gant, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 63(24), 15823–15842.
- Mykhailiuk, P. K., et al. (n.d.). Novel Class of Piperidine Bioisosteres. Enamine.
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (n.d.).
- The Role of Structure and Biophysical Properties in the Pleiotropic Effects of St
- Antipsychotic Properties of New N-(4-substituted-1-piperazinylethyl). (n.d.). PubMed.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central.
- N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. (2011).
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). PubMed.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2017). Current Medicinal Chemistry, 24(27).
- Ligand-based Approaches for the Discovery of Novel Dopamine D2 Receptor Antagonists. (2017). Drug Design.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2019). European Journal of Medicinal Chemistry, 180, 361-372.
- Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. enamine.net [enamine.net]
- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-1-piperidinylethyl)-phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (4-Fluorophenyl)(piperidin-4-yl)methanol in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – represent a cornerstone of efficient medicinal chemistry. Among these, the (4-Fluorophenyl)(piperidin-4-yl)methanol core has emerged as a motif of significant interest. Its unique combination of a fluorinated aromatic ring, a versatile piperidine heterocycle, and a reactive methanol group provides a rich tapestry for synthetic elaboration and a favorable profile for interacting with a range of biological macromolecules. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, medicinal chemistry applications, and pharmacological evaluation of compounds derived from this pivotal scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern the therapeutic potential of this remarkable molecular entity.
I. Synthesis and Physicochemical Properties: Crafting the Core
The strategic synthesis of the this compound scaffold is paramount to its utility in drug discovery programs. The most convergent and widely employed synthetic strategy involves a two-step sequence: a Grignard reaction to form the aryl-heterocycle bond followed by the reduction of the pyridine ring.
A. Synthetic Protocol: A Step-by-Step Guide
Step 1: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol via Grignard Reaction
This step hinges on the nucleophilic addition of a 4-pyridyl Grignard reagent to 4-fluorobenzaldehyde. The Grignard reagent is typically prepared in situ from 4-bromopyridine and magnesium turnings.
-
Materials:
-
4-Bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), activate magnesium turnings (1.2 eq.) in a dry round-bottom flask with a crystal of iodine and gentle heating until violet vapors are observed.
-
Add a small portion of a solution of 4-bromopyridine (1.0 eq.) in anhydrous THF to initiate the Grignard reaction, evidenced by a gentle reflux.
-
Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve 4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and cool to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of 4-fluorobenzaldehyde via cannula transfer.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-Fluorophenyl)(pyridin-4-yl)methanol.
-
Step 2: Catalytic Hydrogenation to this compound
The reduction of the pyridine ring to a piperidine is a critical step to introduce the desired saturated heterocyclic core.
-
Materials:
-
(4-Fluorophenyl)(pyridin-4-yl)methanol
-
Platinum (IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
-
Procedure:
-
Dissolve (4-Fluorophenyl)(pyridin-4-yl)methanol in methanol or ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of PtO₂ or Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
B. Physicochemical Properties
The introduction of the fluorine atom and the piperidine ring imparts distinct physicochemical properties to the scaffold, which are crucial for its drug-like characteristics.
| Property | Value/Description | Significance in Medicinal Chemistry |
| Molecular Weight | Approximately 209.26 g/mol | Falls within the "rule of five" for good oral bioavailability. |
| logP | Estimated between 1.5 and 2.5 | Provides a balance of lipophilicity and hydrophilicity for membrane permeability and aqueous solubility. |
| pKa | The piperidine nitrogen has a pKa of ~9-10. | The basic nitrogen allows for salt formation, enhancing solubility and handling. It also serves as a key interaction point with biological targets. |
| Fluorine Substitution | The 4-fluoro substituent is a weak deactivator and has a minimal steric footprint. | The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the phenyl ring, influencing binding affinity to target proteins. |
II. Medicinal Chemistry Applications: A Scaffold for Innovation
The this compound core is a versatile building block for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).
A. Dopamine and Serotonin Transporter Inhibitors
A significant body of research has focused on the incorporation of the this compound scaffold into inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating depression, anxiety, and substance abuse disorders.
Structure-Activity Relationships (SAR):
Systematic modifications of the core scaffold have revealed key structural features that govern potency and selectivity for DAT and SERT.
| Modification | Impact on Activity | Rationale |
| N-alkylation of Piperidine | Introduction of larger, lipophilic groups (e.g., benzyl, phenethyl) generally increases DAT affinity.[2] | These groups are thought to interact with a hydrophobic pocket in the transporter protein. |
| Modification of the Methanol Group | Etherification or esterification can modulate potency and pharmacokinetic properties. | Alters hydrogen bonding capacity and lipophilicity. |
| Substitution on the Fluorophenyl Ring | Moving the fluorine to the 2- or 3-position, or introducing other substituents, can significantly alter selectivity between DAT and SERT. | Fine-tunes the electronic and steric interactions with the binding site. |
B. 5-HT₂ₐ Receptor Inverse Agonists
The this compound moiety is structurally related to components of molecules that act as inverse agonists at the 5-HT₂ₐ serotonin receptor. Inverse agonism at this receptor is a validated mechanism for the treatment of psychosis, particularly in vulnerable populations where dopamine receptor blockade is undesirable.
A notable example is Pimavanserin , an approved medication for Parkinson's disease psychosis. While not a direct derivative, its synthesis involves related building blocks and it highlights the utility of the fluorophenyl and piperidine motifs in targeting serotonin receptors.[3][4] Pimavanserin's mechanism as a 5-HT₂ₐ inverse agonist avoids the motor side effects associated with traditional antipsychotics that block D₂ dopamine receptors.[5][6]
III. Pharmacological Evaluation: From Bench to Behavior
The characterization of compounds derived from the this compound scaffold requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
A. In Vitro Assays
1. Radioligand Binding Assays:
These assays are the gold standard for determining the binding affinity of a compound for its molecular target.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for DAT and SERT.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT or SERT, or from rodent brain tissue.[7]
-
Assay Setup: In a 96-well plate, incubate the membranes with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT) and varying concentrations of the test compound.[8][9]
-
Incubation: Allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the mixture to separate bound from unbound radioligand.
-
Counting: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
2. Functional Assays (Transporter Uptake):
These assays measure the functional effect of a compound on transporter activity.
-
Objective: To determine the potency of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-serotonin for SERT).
-
Protocol Outline:
-
Cell Culture: Use cell lines stably expressing the transporter of interest.
-
Assay Setup: Pre-incubate the cells with varying concentrations of the test compound.
-
Substrate Addition: Add the radiolabeled substrate and incubate for a short period.
-
Termination: Stop the uptake by washing with ice-cold buffer.
-
Lysis and Counting: Lyse the cells and quantify the intracellular radioactivity.
-
Data Analysis: Determine the IC₅₀ for uptake inhibition.
-
B. In Vivo Behavioral Models
1. Forced Swim Test (Mouse):
This is a widely used screening tool for assessing antidepressant-like activity.
-
Objective: To evaluate the effect of a compound on behavioral despair.
-
Protocol Outline:
-
Apparatus: A cylindrical container filled with water (23-25 °C).[10][11][12][13][14]
-
Procedure: Place a mouse in the water for a 6-minute session. The last 4 minutes are recorded.
-
Scoring: Measure the duration of immobility (floating).
-
Interpretation: A significant decrease in immobility time compared to a vehicle-treated control group suggests antidepressant-like effects.
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response:
This model assesses sensorimotor gating, a process that is deficient in schizophrenia and other psychotic disorders.
-
Objective: To evaluate the antipsychotic-like potential of a compound.
-
Protocol Outline:
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.[15][16]
-
Procedure: Present a series of trials, some with a loud startling stimulus alone, and others where the loud stimulus is preceded by a weaker, non-startling prepulse.
-
Measurement: Measure the amplitude of the startle response.
-
Interpretation: A potentiation of the normal inhibition of the startle response by the prepulse suggests antipsychotic-like activity.[17][18]
-
IV. Signaling Pathways and Visualization
Understanding the downstream signaling pathways modulated by compounds derived from the this compound scaffold is crucial for elucidating their mechanism of action.
A. Dopamine Signaling Pathway
Inhibitors of DAT increase the synaptic concentration of dopamine, leading to enhanced activation of postsynaptic dopamine receptors (D1-like and D2-like), which are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity and intracellular cAMP levels.[19][20][][22]
Caption: Dopamine signaling pathway at the synapse.
B. Serotonin Signaling Pathway
SERT inhibitors increase synaptic serotonin levels, enhancing the activation of a diverse family of postsynaptic serotonin receptors.[23][24][25] 5-HT₂ₐ inverse agonists directly reduce the constitutive activity of the 5-HT₂ₐ receptor, which is coupled to the Gq/11 signaling cascade.[26]
Caption: Serotonin signaling pathways at the synapse.
V. Clinical Perspectives and Future Directions
The clinical relevance of scaffolds related to this compound is exemplified by the success of Pimavanserin for Parkinson's disease psychosis. Clinical trials have demonstrated its efficacy in reducing hallucinations and delusions without worsening motor symptoms.[27][28] However, recent trials for negative symptoms of schizophrenia did not meet their primary endpoint, highlighting the complexity of targeting CNS disorders.[29][30]
The future of drug discovery with the this compound scaffold lies in the development of highly selective and potent ligands for a variety of CNS targets. The strategic application of SAR studies, coupled with advanced in silico modeling, will continue to drive the optimization of this privileged core. Furthermore, its use as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation in the CNS represents an exciting and emerging frontier.
VI. Conclusion
The this compound core represents a powerful and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with key CNS targets make it a valuable starting point for the design and development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, medicinal chemistry applications, and pharmacological evaluation, with the aim of empowering researchers to leverage this privileged scaffold in their quest for new medicines to treat challenging neurological and psychiatric disorders.
References
-
Serotonergic Synapse Pathway - Creative Diagnostics. (URL: [Link])
-
Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. (URL: [Link])
-
Schematic representation of dopamine signaling pathway. - ResearchGate. (URL: [Link])
-
Forced Swim Test v.3 - University of Wisconsin-Madison. (URL: [Link])
-
The mouse forced swim test - Johns Hopkins University. (URL: [Link])
-
Results From Trial of Pimavanserin in Patients With Dementia-Related Psychosis - Neurology Advisor. (URL: [Link])
-
Factsheet on the forced swim test - Understanding Animal Research. (URL: [Link])
-
Neurological Disorders: Prepulse Inhibition - Taconic Biosciences. (URL: [Link])
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (URL: [Link])
-
Pimavanserin in the Treatment of Parkinson's Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC - NIH. (URL: [Link])
-
Acadia Pharmaceuticals Announces Top-Line Results from Phase 3 ADVANCE-2 Trial of Pimavanserin in Negative Symptoms of Schizophrenia - Business Wire. (URL: [Link])
-
ACADIA Pharmaceuticals Initiates Phase III Trial with Pimavanserin in Patients with Parkinson's Disease Psychosis - Business Wire. (URL: [Link])
-
The Mouse Forced Swim Test - PMC - NIH. (URL: [Link])
-
Diagram showing the possible mechanism of serotonin mediated signaling... - ResearchGate. (URL: [Link])
-
Acadia's Phase 3 Pimavanserin Trial for Schizophrenia Negative Symptoms: Top-Line Results - Patsnap Synapse. (URL: [Link])
-
Pimavanserin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... - ResearchGate. (URL: [Link])
-
On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis - PubMed Central. (URL: [Link])
-
Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP) - Semantic Scholar. (URL: [Link])
-
The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PubMed Central. (URL: [Link])
-
Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed. (URL: [Link])
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])
-
Pimavanserin Pharmacology Podcast - YouTube. (URL: [Link])
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (URL: [Link])
-
Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP) - ResearchGate. (URL: [Link])
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (URL: [Link])
-
Pre-pulse Inhibition - Augusta University. (URL: [Link])
-
Dopaminergic pathways - Wikipedia. (URL: [Link])
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central - NIH. (URL: [Link])
-
Assessing Prepulse Inhibition of Startle in Mice - PMC - NIH. (URL: [Link])
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC - PubMed Central. (URL: [Link])
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability | Request PDF - ResearchGate. (URL: [Link])
-
Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed. (URL: [Link])
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - Johns Hopkins University. (URL: [Link])
-
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed. (URL: [Link])
Sources
- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 16. Pre-pulse Inhibition [augusta.edu]
- 17. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. antibodiesinc.com [antibodiesinc.com]
- 22. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. todaysgeriatricmedicine.com [todaysgeriatricmedicine.com]
- 28. Pimavanserin in the Treatment of Parkinson’s Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. acadia.com [acadia.com]
- 30. Acadia's Phase 3 Pimavanserin Trial for Schizophrenia Negative Symptoms: Top-Line Results [synapse.patsnap.com]
The Cornerstone Intermediate: A Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol in Modern Drug Discovery
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The piperidine ring, a ubiquitous saturated heterocycle, is one such "privileged scaffold," gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal anchor for engaging with biological targets. When combined with a fluorinated phenyl group, as in (4-Fluorophenyl)(piperidin-4-yl)methanol , the resulting intermediate becomes a powerful building block for agents targeting the central nervous system (CNS).[3][4] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.
This technical guide provides an in-depth exploration of this compound, offering a detailed examination of its synthesis, chemical properties, and critical role as a synthetic intermediate in the creation of potent and selective neuropharmacological agents. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to be a comprehensive resource, blending established synthetic protocols with the underlying chemical principles that guide their application.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆FNO | [5] |
| Molecular Weight | 209.26 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not explicitly reported, but related solids have melting points in the range of 55-96°C | [6] |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents | General chemical knowledge |
Note: Specific experimental data for the title compound can vary based on purity and isomeric form. The data presented is a consensus from available sources for closely related analogues.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically in the δ 7.0-7.5 ppm region. The protons of the piperidine ring would appear in the δ 1.5-3.0 ppm range, with the methine proton adjacent to the hydroxyl group appearing as a distinct multiplet. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR would display signals for the six carbons of the fluorophenyl ring, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The five distinct carbons of the piperidine ring and the carbinol carbon would also be present in the aliphatic region of the spectrum.[7][8][9]
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and the desired stereochemistry. Two primary strategies are the Grignard reaction and the reduction of a ketone precursor.
Method 1: Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[10] In this approach, a Grignard reagent prepared from a suitable halo-fluorobenzene is reacted with a protected 4-formylpiperidine or a related electrophile.
Experimental Protocol: Grignard Synthesis
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq.) are stirred in anhydrous tetrahydrofuran (THF). A crystal of iodine or a few drops of 1,2-dibromoethane can be added to initiate the reaction.[11] A solution of 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure the complete formation of 4-fluorophenylmagnesium bromide.[1]
-
Reaction with Electrophile: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-formylpiperidine (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up and Deprotection: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting N-Boc protected intermediate is then deprotected using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent, to yield this compound.
Method 2: Ketone Reduction
An alternative and widely used approach involves the reduction of the corresponding ketone, (4-fluorophenyl)(piperidin-4-yl)methanone. This method is often advantageous due to the stability of the ketone precursor and the availability of a wide range of reducing agents that can be selected based on the desired stereochemical outcome.
Experimental Protocol: Ketone Reduction
-
Synthesis of the Ketone Precursor: (4-Fluorophenyl)(piperidin-4-yl)methanone can be synthesized via a Friedel-Crafts acylation of fluorobenzene with a suitable piperidine-4-carbonyl chloride derivative.
-
Reduction to the Alcohol: The ketone precursor (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 2-4 hours.
-
Work-up: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to afford the desired product.
Applications in Drug Discovery: A Gateway to CNS-Active Agents
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse range of pharmacologically active molecules. Its structure is a key component in several classes of drugs and research compounds, particularly those targeting monoamine transporters.
Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)
Perhaps the most prominent application of a derivative of this scaffold is in the synthesis of Paroxetine , a potent and selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and anxiety disorders.[12][13] The synthesis of Paroxetine involves the stereoselective preparation of a closely related intermediate, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, highlighting the importance of controlling the stereochemistry at the piperidine ring.[12] Although not the direct precursor, the synthetic strategies for this compound are foundational to accessing these more complex structures.
Development of Dopamine Transporter (DAT) Inhibitors
The (4-fluorophenyl)piperidine motif is a key pharmacophore in the design of ligands for the dopamine transporter (DAT).[14][15] Atypical DAT inhibitors are being investigated as potential treatments for psychostimulant use disorders.[15] this compound can serve as a starting point for the synthesis of novel DAT inhibitors by functionalizing the piperidine nitrogen and/or the hydroxyl group. For instance, etherification of the hydroxyl group and N-alkylation of the piperidine can lead to compounds with high affinity and selectivity for DAT.[16][17]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Classification: Based on safety data for related compounds, it should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is achievable through robust and scalable chemical reactions, and its structure provides a versatile platform for the development of a wide array of CNS-active agents. From established blockbusters like Paroxetine to next-generation dopamine transporter inhibitors, the influence of this intermediate is undeniable. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or organization engaged in the pursuit of novel therapeutics for neurological and psychiatric disorders.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet for (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol. Retrieved from Fisher Scientific.[18]
-
Gant, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 63(24), 15735–15753.[14]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. (2015). Der Pharma Chemica, 7(10), 244-249.[12]
-
Chemcasts. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol CAS: 105812-81-5. Retrieved from Chemcasts.[6]
-
What are the products when 4 - Bromofluorobenzene reacts with Grignard reagents? (2025). Blog.[1]
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich.
-
Fluorochem. (2024). Safety Data Sheet. Retrieved from Fluorochem.[2]
-
ChemicalBook. (n.d.). (4-FLUORO-PHENYL)-PIPERIDIN-4-YL-METHANOL | 54924-33-3. Retrieved from ChemicalBook.[19]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from PubChem.[20]
-
An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. (2025). ResearchGate.[13]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PMC - PubMed Central.[15]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from Thermo Fisher Scientific.[21]
-
Grignard Reaction. (n.d.). Cambridge University Press.[10]
-
. (n.d.). Royal Society of Chemistry.[22]
-
Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.[23]
-
N,N-(4-Fluorophenyl)phenethyl-1-(2-phenylethyl)piperidin-4-amine - Optional[13C NMR]. (n.d.). SpectraBase.[7]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.[24]
-
rac cis-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. (n.d.). CymitQuimica.[25]
-
3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-. (n.d.). CymitQuimica.[5]
-
6457-49-4, 4-Piperidinemethanol Formula. (n.d.). ECHEMI.[26]
-
4-Piperidinemethanol 97 6457-49-4. (n.d.). Sigma-Aldrich.
-
Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.[11]
-
Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2025). ResearchGate.[16]
-
Synthesis, radiosynthesis and in vivo evaluation of [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. (2009). Merck Millipore.[17]
-
Grignard Reagents. (n.d.). Sigma-Aldrich.
-
Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. (2024). PubMed Central.[27]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.[28]
-
4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum. (n.d.). ChemicalBook.[8]
-
Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.[9]
-
Synthesis, radiosynthesis and in vivo evaluation of [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. (2009). Merck Millipore.[17]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central.[29]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). SpringerLink.[30]
-
Solved 7. The formation of a Grignard reagent from | Chegg.com. (2022). Chegg.com.[31]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (n.d.). PubMed.[3]
-
Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. (n.d.). Benchchem.[32]
-
125224-43-3|((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. (n.d.). BLDpharm.[33]
-
4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. (n.d.). PubMed.[34]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. (2025). Cuestiones de Fisioterapia.[35]
-
(4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414. (n.d.). PubChem.[36]
-
Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.[37]
-
4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. (2012). PubMed.[4]
Sources
- 1. hopemaxchem.com [hopemaxchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- [cymitquimica.com]
- 6. chem-casts.com [chem-casts.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Piperidinopiperidine(4897-50-1) 13C NMR [m.chemicalbook.com]
- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 10. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. fishersci.com [fishersci.com]
- 19. (4-FLUORO-PHENYL)-PIPERIDIN-4-YL-METHANOL | 54924-33-3 [amp.chemicalbook.com]
- 20. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 24. chemrevlett.com [chemrevlett.com]
- 25. rac cis-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol [cymitquimica.com]
- 26. echemi.com [echemi.com]
- 27. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rsc.org [rsc.org]
- 29. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 31. Solved 7. The formation of a Grignard reagent from | Chegg.com [chegg.com]
- 32. benchchem.com [benchchem.com]
- 33. 125224-43-3|((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 34. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 36. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
The Structure-Activity Relationship of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Multifaceted Scaffold for CNS Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The (4-Fluorophenyl)(piperidin-4-yl)methanol core is a fascinating and privileged scaffold in modern medicinal chemistry. Its deceptively simple architecture belies a rich and complex polypharmacology, with analogs demonstrating high-affinity interactions with a range of key central nervous system (CNS) targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile molecule, offering field-proven insights into the causal relationships between structural modifications and biological activity. We will dissect the nuanced interactions of this scaffold with three critical CNS targets: the Dopamine Transporter (DAT), the Serotonin 5-HT2A Receptor, and the Sigma-1 Receptor. Through a comprehensive analysis of binding affinities, functional activities, and key structural determinants, this whitepaper aims to equip researchers and drug development professionals with the knowledge to rationally design and optimize novel CNS therapeutics based on this remarkable chemical entity.
I. The Dopamine Transporter (DAT): A Target for Atypical Psychostimulant Abuse Therapeutics
The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and its inhibition is a key mechanism for the treatment of psychostimulant abuse.[1] Atypical DAT inhibitors are sought after as they have the potential to reduce the reinforcing effects of drugs like cocaine without exhibiting psychostimulant properties themselves.[2] The this compound scaffold has proven to be a valuable starting point for the development of such atypical DAT inhibitors.
Structure-Activity Relationship at the Dopamine Transporter
The SAR for this class of compounds at DAT is highly sensitive to modifications at both the piperidine nitrogen and the diphenylmethyl moiety.
-
Substitution on the Piperidine Nitrogen: N-alkylation of the piperidine ring is a critical determinant of DAT affinity. Small, polar substituents are generally well-tolerated. For instance, the addition of a hydroxypropyl group can lead to potent DAT inhibition.[2]
-
Modifications of the Diphenylmethyl Moiety: The presence of two phenyl rings is crucial for high-affinity binding. The fluorine substitution at the 4-position of one of the phenyl rings is a common feature of many potent analogs. Bioisosteric replacement of one of the phenyl rings with other aromatic systems can be explored to modulate selectivity and pharmacokinetic properties.
-
Stereochemistry: The stereochemistry at the carbinol center is expected to play a significant role in DAT binding, as is often the case with chiral ligands interacting with transporters. However, specific data on the differential activity of enantiomers for this particular scaffold at DAT is an area for further investigation.
Quantitative Analysis of DAT Binding Affinities
The following table summarizes the DAT binding affinities (Ki) for a selection of representative analogs.
| Compound ID | R (Piperidine-N) | Modifications | DAT Ki (nM) | Reference |
| 1 | H | Parent Scaffold | >1000 | [3] |
| 2 | -CH2CH2OH | N-hydroxyethyl | 114 | [3] |
| 3 | -CH2CH(OH)CH3 | N-hydroxypropyl | 50.6 | [4][5] |
| 4 | -CH2CH2S(O)CH(Ph-4-F)2 | Dimeric structure | 30.0 | [4][5] |
Experimental Protocol: Dopamine Transporter Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine transporter (hDAT).[3]
Materials:
-
Cell Membranes: HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Nomifensine (10 µM).
-
Apparatus: 96-well microplates, glass fiber filters, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Test compound at various concentrations.
-
[³H]WIN 35,428 (at a final concentration close to its Kd).
-
Cell membranes (typically 20-40 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding (in the presence of 10 µM nomifensine) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.
dot
Caption: Workflow for the Dopamine Transporter (DAT) Radioligand Binding Assay.
II. The Serotonin 5-HT2A Receptor: A Key Target for Antipsychotics
The serotonin 5-HT2A receptor is a well-established target for atypical antipsychotic drugs.[6] Inverse agonism at this receptor is believed to contribute to the therapeutic effects of these drugs, particularly on the negative symptoms and cognitive deficits associated with schizophrenia.[7] Derivatives of this compound have been shown to act as potent 5-HT2A receptor inverse agonists.[8]
Structure-Activity Relationship at the 5-HT2A Receptor
The SAR at the 5-HT2A receptor for this scaffold is distinct from that at DAT, highlighting the polypharmacological nature of this chemical series.
-
N-Substitution on the Piperidine Ring: Large, lipophilic N-substituents are often favored for high 5-HT2A affinity. For example, an N-(4-fluorophenylmethyl) group is a common feature in potent 5-HT2A inverse agonists.[8]
-
The Carbinol Moiety: The hydroxyl group of the methanol bridge is a key hydrogen bonding feature. Its removal or modification can significantly impact binding affinity.
-
Phenyl Ring Substitutions: The 4-fluoro substituent on the phenyl ring is important for potent 5-HT2A activity. Other substitutions on this ring can be used to fine-tune affinity and selectivity.
-
Inverse Agonist Activity: The ability of these compounds to act as inverse agonists is a critical aspect of their pharmacological profile. This is thought to be due to their ability to stabilize the inactive conformation of the receptor.[9]
Quantitative Analysis of 5-HT2A Receptor Binding and Functional Data
The following table presents binding affinities (pKi) and functional potencies (pIC50) for a representative 5-HT2A inverse agonist from this chemical class.
| Compound | 5-HT2A pKi (membranes) | 5-HT2A pIC50 (R-SAT) | Reference |
| ACP-103 | 9.3 | 8.7 | [8] |
Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol describes a cell-based functional assay to measure the inverse agonist activity of test compounds at the human 5-HT2A receptor by monitoring changes in intracellular calcium.[10]
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist Control: Serotonin (5-HT).
-
Apparatus: 96- or 384-well black-walled, clear-bottom microplates, fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the 5-HT2A-expressing cells in microplates and grow to confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Challenge and Signal Detection: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject a submaximal concentration of serotonin (e.g., EC80) into the wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: For each well, calculate the change in fluorescence upon agonist addition. To determine inverse agonist activity, compare the baseline fluorescence in the presence of the test compound to the baseline in the absence of the compound. To determine antagonist activity, plot the inhibition of the serotonin-induced response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
dot
Caption: Workflow for the 5-HT2A Receptor Calcium Flux Functional Assay.
III. The Sigma-1 Receptor: A Modulator of Neuronal Function
The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a wide range of neurological and psychiatric disorders.[11] Ligands of the sigma-1 receptor can modulate various cellular processes, including ion channel function and intracellular calcium signaling.[11] The this compound scaffold has been shown to produce potent sigma-1 receptor ligands.[12]
Structure-Activity Relationship at the Sigma-1 Receptor
The SAR at the sigma-1 receptor for this class of compounds is driven by both steric and electronic factors.
-
N-Substituent on the Piperidine Ring: The nature of the N-substituent is a key determinant of sigma-1 affinity and selectivity. Bulky, hydrophobic groups are often well-tolerated and can enhance binding.
-
The Phenyl Ring: The 4-fluorophenyl group is a favorable feature for sigma-1 binding. Quantitative structure-activity relationship (QSAR) studies have indicated that hydrophobic interactions are a major driver of sigma-1 binding for this class of compounds.[12]
-
The Carbinol Group: The hydroxyl group can participate in hydrogen bonding interactions within the sigma-1 receptor binding site. Its presence and stereochemistry can influence affinity.
Quantitative Analysis of Sigma-1 Receptor Binding Affinities
The following table provides sigma-1 receptor binding affinities for representative compounds.
| Compound ID | R (Piperidine-N) | Modifications | Sigma-1 Ki (nM) | Reference |
| 5 | -CH2-Ph | N-benzyl | 24 | [13] |
| 6 | -CH2CH2-Ph | N-phenethyl | 8.9 | [13] |
| 7 | -CH2-Ph(4-OH) | N-(4-hydroxybenzyl) | Detrimental to affinity | [13] |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.[14]
Materials:
-
Membrane Source: Guinea pig liver membranes (rich in sigma-1 receptors) or membranes from cells overexpressing the sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor agonist).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge and resuspend the membrane pellet. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine:
-
Binding buffer.
-
Test compound at various concentrations.
-
[³H]-(+)-pentazocine (at a final concentration near its Kd, typically 1-3 nM).
-
Membrane homogenate (typically 100-200 µg of protein per well).
-
-
Incubation: Incubate the plates at 37°C for 120 minutes.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of 10 µM haloperidol) from the total binding. Determine the IC50 and Ki values as described for the DAT binding assay.
dot
Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.
IV. In Vivo Evaluation: Assessing Antipsychotic-like Potential
In vitro binding and functional data provide a strong foundation for understanding the SAR of a chemical series. However, to assess the therapeutic potential of these compounds, in vivo behavioral assays are essential. For compounds targeting DAT and 5-HT2A receptors, several well-established rodent models can predict antipsychotic-like efficacy.[15]
Key In Vivo Behavioral Models
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases synaptic dopamine.[15] Attenuation of this behavior is indicative of dopamine D2 receptor blockade or modulation of dopamine signaling.[15]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[15] Antipsychotic drugs can restore PPI deficits in rodent models.[15]
-
Conditioned Avoidance Response (CAR): This model evaluates the ability of a compound to disrupt a learned avoidance behavior, a characteristic of all clinically effective antipsychotics.[16]
The selection of the appropriate in vivo model will depend on the specific hypothesis being tested and the pharmacological profile of the compound of interest.
V. Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in CNS drug discovery. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological profile to achieve desired potency and selectivity for a range of important biological targets. The SAR insights and detailed experimental protocols provided in this guide offer a roadmap for the rational design of novel therapeutics based on this core.
Future research in this area should focus on:
-
Systematic exploration of substitutions on both the phenyl and piperidine rings to further delineate the SAR for each target.
-
Chiral synthesis and separation of enantiomers to understand the role of stereochemistry in target engagement.
-
In-depth pharmacokinetic and metabolic profiling to optimize the drug-like properties of lead compounds.
-
Computational modeling and docking studies to provide a molecular-level understanding of ligand-receptor interactions and guide future design efforts.
By leveraging the knowledge presented herein, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
VI. References
-
Giancola, J. B., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., Rais, R., Coggiano, M. A., Tanda, G., & Newman, A. H. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. European Journal of Medicinal Chemistry, 208, 112842. [Link]
-
ChEMBL. (n.d.). Document Report Card: CHEMBL4706586. EMBL-EBI. [Link]
-
Li, M., He, W., & Li, C. (2010). An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. Psychopharmacology, 212(3), 367–377. [Link]
-
Patsnap Synapse. (2024). What are 5-HT2A receptor inverse agonists and how do they work?. Patsnap. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.17. [Link]
-
Amata, E., Contino, A., Peviani, M., Dal-Col, J., Carbone, C., Sortino, G., ... & Marrazzo, A. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1347. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
-
Ikome, J. N., Petzer, J. P., & Petzer, A. (2016). 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. Chemistry Central Journal, 10(1), 53. [Link]
-
Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Advances in pharmacology (San Diego, Calif.), 82, 267–293. [Link]
-
Rauser, L., & Savage, J. E. (2008). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Handbook of experimental pharmacology, (186), 105–125. [Link]
-
van der Poel, A. M., Hay, D. A., & Li, J. X. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]
-
Giancola, J. B., Bonifazi, A., Haraczy, A. J., Lam, J., Ku, T., Cao, J., ... & Newman, A. H. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 253, 115324. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 10. innoprot.com [innoprot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
(4-Fluorophenyl)(piperidin-4-yl)methanol: A Technical Guide for CNS Receptor Targeting
Abstract
The confluence of a fluorinated phenyl ring and a piperidine methanol scaffold presents a compelling chemotype for the exploration of novel ligands targeting Central Nervous System (CNS) receptors. This technical guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of (4-Fluorophenyl)(piperidin-4-yl)methanol. Drawing upon established structure-activity relationships (SAR) of analogous compounds, this document outlines a prospective research and development pathway. It details robust synthetic strategies, proposes primary CNS receptor targets, and furnishes detailed protocols for a rigorous in vitro and in vivo screening cascade. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation CNS therapeutics. We will delve into the rationale behind experimental designs, from initial synthesis to preclinical behavioral models, offering a self-validating system for the thorough investigation of this promising molecule.
Introduction: The Rationale for this compound in CNS Drug Discovery
The piperidine moiety is a cornerstone in CNS drug discovery, appearing in numerous approved therapeutics due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with a wide range of biological targets.[1] The incorporation of a 4-fluorophenyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity. The combination of these two pharmacophores in the form of this compound suggests a high probability of interaction with key CNS receptors, particularly monoamine transporters and sigma receptors.
Structure-activity relationship studies of related N-benzyl piperidines and other 4-aryl-piperidine derivatives have consistently demonstrated high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and sigma receptors.[2][3] Alterations at the piperidine nitrogen and the nature of the aryl substituent significantly influence potency and selectivity. This guide, therefore, puts forth a hypothesis-driven approach to systematically evaluate this compound as a potential modulator of these critical CNS targets.
Chemical Synthesis and Characterization
A robust and scalable synthetic route is paramount for the thorough investigation of any novel chemical entity. Herein, we propose two viable synthetic pathways to this compound, commencing from commercially available starting materials.
Proposed Synthetic Pathways
Method 1: Friedel-Crafts Acylation Followed by Reduction
This classic approach involves the acylation of fluorobenzene with a protected piperidine-4-carbonyl chloride, followed by deprotection and reduction of the resulting ketone.
-
Step 1: Synthesis of N-Boc-piperidine-4-carbonyl chloride. Commercially available N-Boc-isonipecotic acid is converted to the corresponding acid chloride using a standard chlorinating agent such as oxalyl chloride or thionyl chloride.
-
Step 2: Friedel-Crafts Acylation. Fluorobenzene is acylated with N-Boc-piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield (4-fluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone.[4][5] The reaction is typically performed in a non-polar solvent like dichloromethane at reduced temperatures to control selectivity.
-
Step 3: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford (4-fluorophenyl)(piperidin-4-yl)methanone.
-
Step 4: Reduction. The ketone is reduced to the target alcohol, this compound, using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6][7] NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents.
Method 2: Grignard Reaction with a Piperidine Nitrile
An alternative strategy involves the use of a Grignard reagent, which can be particularly useful if the Friedel-Crafts reaction proves to be low-yielding or exhibits poor regioselectivity.
-
Step 1: Preparation of 4-fluorophenylmagnesium bromide. This Grignard reagent is prepared by reacting 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent like THF.[8]
-
Step 2: Grignard Reaction. The prepared Grignard reagent is reacted with N-Boc-4-cyanopiperidine. The initial imine product is then hydrolyzed under acidic conditions to yield (4-fluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone.
-
Step 3 & 4: Deprotection and Reduction. These steps are carried out as described in Method 1.
Caption: Proposed synthetic routes to this compound.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Pharmacological Evaluation: A Multi-Target Screening Approach
Based on the SAR of structurally related molecules, a primary screening panel should be designed to assess the affinity of this compound for DAT, SERT, and sigma receptors (σ₁ and σ₂).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10]
Objective: To determine the binding affinity (Ki) of the test compound for human DAT, SERT, σ₁, and σ₂ receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant receptors.
-
Radioligands:
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Proposed Primary In Vitro Screening Panel
| Target | Cell Line | Radioligand | Non-specific Ligand |
| DAT | HEK293-hDAT | [³H]WIN 35,428 | GBR 12909 (1 µM) |
| SERT | HEK293-hSERT | [³H]Citalopram | Fluoxetine (1 µM) |
| σ₁ Receptor | CHO-hSigma1 | -Pentazocine | Haloperidol (10 µM) |
| σ₂ Receptor | Jurkat cells | [³H]DTG | (+)-Pentazocine (1 µM) |
Functional Assays
Following the initial binding assays, functional assays are crucial to determine whether the compound acts as an inhibitor, agonist, or antagonist at the identified targets.
Objective: To characterize the functional activity of the test compound at DAT and SERT.
Experimental Protocol: [³H]Dopamine and [³H]Serotonin Uptake Assays
-
Cell Lines: HEK293 or other suitable cell lines stably expressing hDAT or hSERT.[12][13]
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT).
-
Add [³H]dopamine or [³H]serotonin and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake for each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Caption: In Vitro Screening Cascade for this compound.
In Vivo Pharmacological Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, target engagement in the brain, and behavioral effects.
In Vivo Target Engagement: Microdialysis
Microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[14][15]
Objective: To determine if the test compound modulates extracellular levels of dopamine and serotonin in relevant brain regions (e.g., striatum and prefrontal cortex).
Experimental Protocol: In Vivo Microdialysis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Surgery: Stereotaxically implant microdialysis guide cannulae targeting the desired brain regions. Allow for a recovery period.
-
Procedure:
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.
-
-
Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.[16][17]
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
Behavioral Models for Predicting Therapeutic Utility
Based on the in vitro profile (e.g., DAT/SERT inhibition), specific behavioral models can be selected to predict potential therapeutic applications, such as for depression or other neuropsychiatric disorders.
Objective: To assess the antidepressant-like effects of the test compound.
Experimental Protocol: Forced Swim Test (FST) in Rodents
The Forced Swim Test is a widely used screening tool for antidepressant-like activity.[18][19][20]
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Pre-test (Day 1, for rats): Place the animal in a cylinder of water for 15 minutes from which it cannot escape.
-
Test (Day 2): Administer the test compound or vehicle. After a pre-determined time (e.g., 30-60 minutes), place the animal back in the water cylinder for a 5-6 minute session.
-
Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Important Considerations: It is crucial to also assess general locomotor activity in a separate test (e.g., open field test) to rule out the possibility that the observed effects in the FST are due to non-specific motor stimulation.
Off-Target Liability and Safety Pharmacology
A critical component of drug development is the assessment of off-target effects to predict potential side effects.
Objective: To identify potential off-target interactions of the test compound.
Approach:
-
Broad Receptor Screening: Submit the compound to a broad panel of receptors, ion channels, and transporters (e.g., a CEREP or similar panel) to identify any significant off-target binding.
-
hERG Channel Assay: Assess the potential for cardiac liability by evaluating the compound's effect on the hERG potassium channel.
-
CYP450 Inhibition Assay: Determine the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
Conclusion
This technical guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound as a novel CNS-active agent. By leveraging the known SAR of related chemical scaffolds, we have proposed a logical progression from chemical synthesis to in vitro and in vivo pharmacological characterization. The detailed protocols and experimental designs contained herein are intended to provide researchers with a robust and self-validating pathway to thoroughly investigate the therapeutic potential of this compound. The integration of binding, functional, and behavioral assays, coupled with a rigorous assessment of off-target effects, will enable a comprehensive understanding of the pharmacological profile of this compound and its potential for further development as a CNS therapeutic.
References
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
-
De La Garza, R., 2nd, & Mahoney, J. J., 3rd (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 9(4), 395–408. [Link]
-
Di Matteo, V., De Blasi, A., Di Giulio, C., & Esposito, E. (2008). Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies. Progress in brain research, 172, 7–44. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]
-
Anstrom, K. K., & Miczek, K. A. (2001). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse (New York, N.Y.), 38(4), 460–470. [Link]
-
News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Segura-Aguilar, J. (2017). Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity. Bio-protocol, 7(12), e2340. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 11, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 11, 2026, from [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
- Google Patents. (2001).
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]
-
MySkinRecipes. (n.d.). 4-Fluorophenylmagnesium bromide solution. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 11, 2026, from [Link]
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved January 11, 2026, from [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved January 11, 2026, from [Link]
-
Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 4-Fluorophenylmagnesium bromide solution [myskinrecipes.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 13. revvity.com [revvity.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
An In-depth Technical Guide to the Chiral Properties of (4-Fluorophenyl)(piperidin-4-yl)methanol
Abstract
This technical guide provides a comprehensive examination of the chiral properties of (4-Fluorophenyl)(piperidin-4-yl)methanol, a key chiral intermediate with significant potential in pharmaceutical development. Chirality plays a crucial role in the efficacy and safety of many active pharmaceutical ingredients (APIs), as enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.[1][2][3][4] This guide details the synthesis of the racemic compound, methodologies for its chiral resolution, and analytical techniques for the determination of enantiomeric purity. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a vital resource for researchers, scientists, and drug development professionals working with chiral piperidine scaffolds.
Introduction: The Significance of Chirality in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][5] Its favorable physicochemical properties and metabolic stability make it an attractive building block for targeting a wide range of biological receptors.[5] When a stereocenter is introduced, as in the case of this compound, the molecule's pharmacological profile can be significantly refined. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to off-target effects (the distomer).[4] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of this compound is of paramount importance for the development of safer and more effective therapeutics.[2] This guide provides the foundational knowledge and detailed protocols to achieve this.
Synthesis of Racemic this compound
A common and industrially scalable method for the synthesis of the racemic compound is via a Grignard reaction.[6] This involves the addition of a 4-fluorophenylmagnesium bromide Grignard reagent to an N-protected 4-piperidone. The nitrogen of the piperidone must be protected to prevent it from reacting with the Grignard reagent.[6]
Experimental Protocol: Grignard Reaction Synthesis
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromofluorobenzene in anhydrous THF is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.[7][8][9]
-
Protection of 4-Piperidone: 4-Piperidone is protected with a suitable protecting group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, to yield the N-protected 4-piperidone.
-
Grignard Addition: The solution of N-protected 4-piperidone in anhydrous THF is cooled in an ice bath. The prepared Grignard reagent is then added slowly to the cooled solution. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated. The protecting group is then removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acidic conditions for a Boc group) to yield racemic this compound.
Caption: Synthetic pathway to racemic this compound.
Chiral Resolution: Separation of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt crystallization is a widely used and effective method for the chiral resolution of amines and amino alcohols.[10][][12][13] This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.[10][12][13]
Diastereomeric Salt Crystallization
For the resolution of the basic this compound, a chiral acid is a suitable resolving agent.[12][14] Di-p-toluoyl-D-tartaric acid is an example of a chiral acid that can be effective for the resolution of amino alcohols.[13]
Experimental Protocol: Chiral Resolution
-
Salt Formation: The racemic this compound is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of the chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid) is added to the solution.
-
Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution.
-
Isolation and Purification: The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the crystalline salt.[14]
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched amine. The enantiomer is then extracted with an organic solvent. The other enantiomer can be recovered from the mother liquor.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Analytical Methods for Enantiomeric Purity
Accurate determination of the enantiomeric excess (ee) is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (CSA) are two powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct and reliable method for separating and quantifying enantiomers.[15] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[16][17][18]
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[18]
-
Detection: UV detection at a suitable wavelength.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Amylose or Cellulose Phenylcarbamate derivatives |
| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent (CSA) to the sample.[19][20][21][22] The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[20][21]
Experimental Protocol: NMR Analysis
-
Sample Preparation: A solution of the enantiomerically enriched this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired. The signals of the two enantiomers will be split into two distinct sets of peaks.
-
Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.[20]
Pharmacological Implications and Future Directions
The stereochemistry of piperidine-containing molecules can have a profound impact on their biological activity.[1][5] It is highly probable that the enantiomers of this compound will exhibit different affinities for their biological targets, as well as different pharmacokinetic and pharmacodynamic profiles.[3][4] For instance, in many chiral drugs, one enantiomer is responsible for the therapeutic effects, while the other is inactive or may even cause adverse effects.[3]
Further research should focus on elucidating the specific biological activities of the individual enantiomers of this compound. This will enable a more targeted approach to drug design and development, ultimately leading to safer and more effective medicines. The methodologies outlined in this guide provide the essential tools for embarking on such investigations.
References
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
- Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203.
- Pirkle, W. H., & Welch, C. J. (1991).
- NMR determination of enantiomeric excess. (n.d.).
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar.
- Chiral resolution. (n.d.). Wikipedia.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- NMR Chiral solvating agents. (n.d.).
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.).
- Chiral Resolution and Separ
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (n.d.).
- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PMC - NIH.
- Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.).
- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. (n.d.). Benchchem.
- Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. (n.d.).
- Strategies for chiral separation: from racem
- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
- Kinetic resolution of racemic 1,2‐amino alcohols. (n.d.).
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). NIH.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. (n.d.). Sigma-Aldrich.
- Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)piperidin-4-ol. (n.d.). Benchchem.
- An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. (n.d.).
- Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. (n.d.). Benchchem.
- Chiral drugs. (2023). LabMed Discovery.
- Application of Chiral HPLC to Medicinal Chemistry-Rel
- Chiral Drugs: An Overview. (n.d.). PMC - PubMed Central.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- 125224-43-3|((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. (n.d.). BLDpharm.
- ((3s,4r)-4-(4-fluorophenyl)piperidin-3-yl)methanol. (n.d.). Sigma-Aldrich.
- (4-Chlorophenyl)(piperidin-4-yl)methanol. (n.d.). Fluorochem.
- (4-Fluoropiperidin-4-YL)methanol. (n.d.). PubChem.
- 4-Piperidinemethanol synthesis. (n.d.). ChemicalBook.
- Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv.
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.). Googleapis.com.
- Synthesis of A. Bromo(4-fluorophenyl)magnesium. (n.d.). PrepChem.com.
- 4-Fluorophenylmagnesium bromide solution. (n.d.). MySkinRecipes.
- 4-fluorophenyl piperidine hcl. (n.d.). Sigma-Aldrich.
- sigma-aldrich (4-(piperidin-4-yl)phenyl)methanol hydrochloride. (n.d.). Sigma-Aldrich.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. prepchem.com [prepchem.com]
- 9. 4-Fluorophenylmagnesium bromide solution [myskinrecipes.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Purification of (4-Fluorophenyl)(piperidin-4-yl)methanol: An Application Note for Medicinal Chemistry and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the purification of (4-Fluorophenyl)(piperidin-4-yl)methanol, a key building block in the synthesis of various pharmaceutical agents. The protocol details two effective purification methodologies: silica gel column chromatography for the removal of a broad range of impurities and recrystallization for achieving high crystalline purity. This document is intended for researchers, medicinal chemists, and process development scientists, offering a scientifically grounded and practical approach to obtaining this intermediate in a highly purified form, suitable for downstream applications in drug discovery and development.
Introduction: The Significance of this compound
This compound is a crucial synthetic intermediate in the preparation of numerous biologically active molecules. The presence of the fluorophenyl and piperidine moieties makes it a valuable scaffold in medicinal chemistry, contributing to desirable pharmacokinetic and pharmacodynamic properties in drug candidates. Given its role as a precursor to active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product. Impurities from the synthetic route, such as unreacted starting materials, by-products, or degradation products, can have deleterious effects and must be effectively removed.
This application note presents a robust and reproducible purification strategy, combining chromatographic and crystallization techniques to yield this compound of high purity. The principles behind the chosen methods and the rationale for experimental parameters are discussed to provide a thorough understanding of the purification process.
Purification Strategy: A Two-Fold Approach
The purification of this compound, a polar and basic compound, necessitates a strategy that can effectively separate it from both more and less polar impurities. A sequential combination of column chromatography and recrystallization is a highly effective approach.
-
Silica Gel Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[1] Due to the presence of a polar alcohol and a basic secondary amine, this compound interacts strongly with the acidic silica gel. Elution with a gradient of a polar solvent system allows for the separation of the target compound from less polar by-products and highly polar impurities. The use of a basic modifier in the eluent can be beneficial to prevent peak tailing and improve separation efficiency for basic compounds.[2][3]
-
Recrystallization: This method relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.[4] By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound will crystallize out in a pure form, while the impurities remain in the mother liquor.[5] For piperidine derivatives, polar protic solvents like ethanol are often effective.[6]
The logical workflow for the purification process is illustrated in the diagram below:
Caption: Overall workflow for the purification of this compound.
Detailed Purification Protocols
Part A: Purification by Silica Gel Column Chromatography
This protocol is designed for the initial purification of the crude product obtained from synthesis.
Materials and Reagents:
| Reagent/Material | Grade |
| Crude this compound | As synthesized |
| Silica Gel | 60 Å, 230-400 mesh |
| Dichloromethane (DCM) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade |
| Triethylamine (TEA) | Reagent Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade |
| Hexane | HPLC Grade |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Protocol:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-load.
-
Evaporate the solvent from the dry-load mixture under reduced pressure until a free-flowing powder is obtained.
-
-
Column Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Gently add a layer of sand on top of the sample to prevent disturbance during solvent addition.
-
Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity. A typical gradient elution would be from hexane to a mixture of ethyl acetate and hexane.[7]
-
For this specific compound, a gradient of dichloromethane and methanol is recommended. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0-10% MeOH in DCM).[2] To mitigate peak tailing due to the basic nature of the piperidine nitrogen, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in Dichloromethane). Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
The desired product should have a distinct Rf value.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound as an oil or solid.
-
Caption: Step-by-step workflow for column chromatography purification.
Part B: Purification by Recrystallization
This protocol is for achieving high crystalline purity of the product obtained from column chromatography.
Materials and Reagents:
| Reagent/Material | Grade |
| Partially Purified this compound | From Part A |
| Ethanol (EtOH) | Reagent Grade |
| Deionized Water |
Protocol:
-
Solvent Selection:
-
Based on the polarity of the target compound, polar protic solvents are good candidates. Ethanol is a commonly used and effective solvent for the recrystallization of piperidine derivatives.[6] A mixture of solvents, such as ethanol and water, can also be employed to fine-tune the solubility.
-
-
Dissolution:
-
Place the partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the pure, crystalline this compound.
-
Characterization of Purified this compound
The purity and identity of the final product should be confirmed by various analytical techniques.
Quantitative Data Summary:
| Parameter | Expected Value/Range | Analytical Method |
| Purity | >98% | HPLC, ¹H NMR |
| Melting Point | To be determined experimentally | Melting Point Apparatus |
| ¹H NMR | See predicted spectrum below | NMR Spectroscopy |
| ¹³C NMR | See predicted spectrum below | NMR Spectroscopy |
| Mass Spectrum | [M+H]⁺ ≈ 210.1294 | High-Resolution Mass Spectrometry (HRMS) |
| IR Spectrum | See characteristic bands below | FTIR Spectroscopy |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 4.30 (d, 1H, CH-OH), 3.10-3.00 (m, 2H, piperidine-H), 2.65-2.55 (m, 2H, piperidine-H), 2.00-1.80 (m, 2H, piperidine-H), 1.60-1.40 (m, 3H, piperidine-H), broad singlet for NH and OH protons.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.0 (d, J=245 Hz, C-F), 140.0 (d, J=3 Hz, Ar-C), 128.0 (d, J=8 Hz, Ar-CH), 115.0 (d, J=21 Hz, Ar-CH), 75.0 (CH-OH), 46.0 (piperidine-CH₂), 44.0 (piperidine-CH), 29.0 (piperidine-CH₂).
-
Mass Spectrometry (ESI-MS): The expected fragmentation would involve the loss of water from the molecular ion and cleavage of the bond between the piperidine ring and the benzylic carbon.
-
FTIR (KBr, cm⁻¹): The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the secondary amine.[8][9] Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching will be observed just below 3000 cm⁻¹.[10] Characteristic C-O stretching will be present in the fingerprint region (around 1050-1150 cm⁻¹).
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound. The combination of column chromatography and recrystallization ensures the removal of a wide range of impurities, yielding a final product of high purity suitable for use in pharmaceutical research and development. The provided analytical data serves as a benchmark for the characterization of the purified compound. Adherence to this protocol will enable scientists to consistently obtain high-quality this compound for their synthetic needs.
References
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. [Link]
-
LibreTexts. (n.d.). Recrystallization. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
-
BYJU'S. (2019). methods of purification of organic compounds. [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. youtube.com [youtube.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Detailed Guide for Researchers
Introduction
(4-Fluorophenyl)(piperidin-4-yl)methanol is a key building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the favorable pharmacological properties conferred by the fluorophenyl and piperidine moieties. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine scaffold can improve solubility and provide a handle for further molecular elaboration. This document provides a comprehensive, in-depth guide for the synthesis of this compound, commencing from commercially available 4-fluorobenzaldehyde and 4-hydroxypiperidine. The presented methodology is designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a reliable protocol.
Strategic Approach to Synthesis
The most effective and controllable synthetic route to this compound from 4-fluorobenzaldehyde involves a multi-step sequence. A direct reaction between 4-fluorobenzaldehyde and a piperidine-derived organometallic reagent is complicated by the reactivity of the N-H bond of the piperidine. Therefore, a more strategic approach is employed, starting with the protection of the piperidine nitrogen, followed by a series of transformations to construct the desired molecule.
The chosen synthetic pathway, illustrated below, involves four key stages:
-
N-Protection of 4-Hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.
-
Oxidation: The hydroxyl group of the N-protected piperidine is oxidized to a ketone, yielding N-Boc-4-piperidone, a crucial intermediate.
-
Grignard Reaction: The central carbon-carbon bond is formed through the nucleophilic addition of a 4-fluorophenyl Grignard reagent to the N-Boc-4-piperidone.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of N-Boc-4-hydroxypiperidine
Rationale: The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial initial step. The Boc group is stable to the basic and nucleophilic conditions of the subsequent Grignard reaction and can be readily removed under acidic conditions without affecting other functional groups in the molecule.[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 10.0 g | 0.0989 |
| Di-tert-butyl dicarbonate (Boc)₂O | C₁₀H₁₈O₅ | 218.25 | 22.6 g | 0.1038 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.5 g | 0.1483 |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - |
| Water (H₂O) | H₂O | 18.02 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxypiperidine (10.0 g, 0.0989 mol) and methanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Add potassium carbonate (20.5 g, 0.1483 mol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (22.6 g, 0.1038 mol) in methanol (50 mL) to the cooled mixture over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a white solid.
Expected Yield: 90-95%.
PART 2: Synthesis of N-Boc-4-piperidone
Rationale: The oxidation of the secondary alcohol to a ketone is a critical transformation to enable the subsequent nucleophilic addition of the Grignard reagent. Several oxidation methods can be employed, with Dess-Martin periodinane (DMP) being a mild and efficient choice for this substrate.[2]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 10.0 g | 0.0497 |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 23.2 g | 0.0547 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃/H₂O | - | As needed | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Na₂S₂O₃/H₂O | - | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (10.0 g, 0.0497 mol) in dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (23.2 g, 0.0547 mol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (100 mL) and a saturated solution of sodium thiosulfate (50 mL). Stir vigorously for 15 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford N-Boc-4-piperidone as a white to off-white solid.
Expected Yield: 90-98%.
PART 3: Synthesis of tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Rationale: This step constitutes the core of the synthesis, forming the crucial carbon-carbon bond. A Grignard reaction is a powerful tool for this transformation, where the highly nucleophilic carbon of the 4-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.[2]
Caption: Mechanism of the Grignard Reaction.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 5.0 g | 0.0251 |
| 4-Fluorophenylmagnesium bromide (1.0 M in THF) | C₆H₄BrFMg | ~199.30 | 30.1 mL | 0.0301 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) solution | NH₄Cl/H₂O | - | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-4-piperidone (5.0 g, 0.0251 mol) in anhydrous tetrahydrofuran (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4-fluorophenylmagnesium bromide solution (30.1 mL of a 1.0 M solution in THF, 0.0301 mol) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the product as a white solid.
Expected Yield: 80-90%.
PART 4: Synthesis of this compound
Rationale: The final step involves the removal of the Boc protecting group to unveil the secondary amine of the piperidine ring. This is typically achieved under acidic conditions, using a strong acid like hydrochloric acid in an organic solvent.[2]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | C₁₆H₂₂FNO₃ | 295.35 | 5.0 g | 0.0169 |
| 4 M HCl in Dioxane | HCl/C₄H₈O₂ | - | 42.3 mL | 0.169 |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃/H₂O | - | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Dissolve tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (5.0 g, 0.0169 mol) in a 100 mL round-bottom flask with 4 M HCl in dioxane (42.3 mL, 0.169 mol).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Remove the solvent and excess HCl under reduced pressure.
-
To the residue, add diethyl ether (50 mL) to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water (50 mL) and basify with a saturated sodium bicarbonate solution until the pH is ~9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to give this compound as a white or off-white solid.
Expected Yield: >95%.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical Appearance |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 90-95 | White solid |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 90-98 | White to off-white solid |
| tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | C₁₆H₂₂FNO₃ | 295.35 | 80-90 | White solid |
| This compound | C₁₂H₁₆FNO | 209.26 | >95 | White or off-white solid |
Safety and Handling Precautions
-
4-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[3]
-
Organometallic Reagents (Grignard): Highly reactive and pyrophoric. React violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Dess-Martin Periodinane (DMP): Can be explosive upon impact or heating. Handle with care and avoid grinding.
-
Acids and Bases: Strong acids (HCl) and bases (potassium carbonate) are corrosive. Handle with appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
The multi-step synthetic route detailed in this guide provides a reliable and high-yielding method for the preparation of this compound. By employing a protecting group strategy and a key Grignard reaction, this protocol allows for the controlled and efficient construction of this valuable building block for drug discovery and development. Adherence to the detailed procedures and safety precautions will enable researchers to successfully synthesize this compound for their research endeavors.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine.
- BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
Sources
Large-scale synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol
An Application Note and Protocol for the Large-Scale Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol
Introduction
This compound is a key heterocyclic intermediate in medicinal chemistry and drug development. Its structural motif, featuring a piperidine ring linked to a fluorophenyl carbinol, is present in a variety of pharmacologically active compounds. Notably, it is a crucial precursor and building block for the synthesis of several selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) targeted agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this a desirable moiety in drug design.
This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, chemists, and process development scientists. The protocol emphasizes scalability, safety, and robustness, moving beyond theoretical steps to explain the rationale behind key procedural choices.
Synthetic Strategy and Rationale
The selected synthetic route involves a two-step process designed for efficiency and scalability:
-
N-Protection of Piperidine: The secondary amine of the piperidine starting material is protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group due to its stability under the basic conditions of the subsequent Grignard reaction and its straightforward removal under acidic conditions.
-
Grignard Reaction: A carbon-carbon bond is formed via the nucleophilic addition of a 4-fluorophenylmagnesium bromide Grignard reagent to N-Boc-4-formylpiperidine. This classic organometallic reaction is highly reliable and well-suited for large-scale production.
-
Deprotection: The final step involves the acidic cleavage of the Boc protecting group to yield the target product as a hydrochloride salt, which can then be neutralized and isolated as the free base.
This strategy is superior for large-scale work compared to methods involving less stable reagents like organolithiums or those requiring expensive catalysts. The starting materials are commercially available and the reaction conditions are manageable in standard pilot plant equipment.
Overall Process Workflow
The diagram below outlines the complete workflow from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[1][2][3] Anhydrous solvents are critical for the Grignard reaction, and the apparatus should be flame-dried or oven-dried before use. Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).
Part 1: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool.
-
Reagent Charging: Charge the flask with magnesium turnings.
-
Initiation: Add a small portion of anhydrous tetrahydrofuran (THF) to just cover the magnesium. Add a small crystal of iodine to help initiate the reaction.
-
Grignard Formation: Dissolve 4-bromofluorobenzene in anhydrous THF and add this solution to the dropping funnel. Add a few milliliters of the solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.
-
Reaction: Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey-brown solution is the Grignard reagent and should be used immediately.
Part 2: Synthesis of N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol
-
Setup: In a separate, dry, multi-neck flask under an inert atmosphere, dissolve N-Boc-4-formylpiperidine in anhydrous THF.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Grignard Addition: Transfer the previously prepared Grignard reagent to a dropping funnel and add it dropwise to the cooled aldehyde solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the intermediate magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product as an oil or waxy solid.
Part 3: Deprotection and Isolation of this compound
-
Acidic Cleavage: Dissolve the crude product from Part 2 in a suitable solvent such as methanol or 1,4-dioxane.
-
Acid Addition: Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the deprotection can be monitored by TLC.
-
Isolation of HCl Salt (Optional): The product may precipitate as the hydrochloride salt. If so, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried.
-
Isolation of Free Base: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and cool in an ice bath.
-
Basification: Slowly add a 5 M aqueous solution of sodium hydroxide (NaOH) until the pH is >12.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
Part 4: Purification
-
Crystallization: The crude product can often be purified by crystallization. A common solvent system is isopropanol/heptane or ethyl acetate/hexane. Dissolve the crude material in the minimum amount of the hot primary solvent and slowly add the anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data and Parameters
Table 1: Scalable Reagent and Solvent Quantities
| Reagent/Solvent | Molar Eq. | Molecular Weight | Quantity (for 1 mol scale) |
| 4-Bromofluorobenzene | 1.1 | 175.02 g/mol | 192.5 g |
| Magnesium Turnings | 1.2 | 24.31 g/mol | 29.2 g |
| N-Boc-4-formylpiperidine | 1.0 | 213.28 g/mol | 213.3 g |
| Anhydrous THF | - | - | ~3.0 L |
| Saturated NH₄Cl (aq) | - | - | ~1.0 L |
| Concentrated HCl | ~3.0 | 36.46 g/mol | ~250 mL |
| Ethyl Acetate | - | - | ~4.0 L |
Table 2: Key Process Parameters and Expected Results
| Parameter | Value | Notes |
| Grignard Reaction Temp. | Reflux (~66 °C in THF) | Maintain gentle reflux for completion. |
| Grignard Addition Temp. | 0-10 °C | Crucial to control exotherm. |
| Deprotection Temp. | 0-25 °C | Monitor for gas evolution (CO₂). |
| Overall Yield (Typical) | 65-80% | Based on N-Boc-4-formylpiperidine. |
| Purity (Post-Crystallization) | >98% | As determined by HPLC/NMR. |
Reaction Mechanism
The core of this synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.
Caption: Mechanism of the Grignard addition to the aldehyde.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons (~7.0-7.3 ppm), piperidine protons (~1.2-3.1 ppm), the carbinol proton (~4.6 ppm), and exchangeable OH/NH protons. |
| ¹³C NMR (CDCl₃) | Peaks for aromatic carbons, piperidine carbons, and the carbinol carbon (~75 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₂H₁₆FNO: 210.12. Found: ~210.1. |
| HPLC Purity | >98% area under the curve. |
| Melting Point | Specific to the crystalline form obtained. |
References
-
Royal Society of Chemistry. (n.d.). Synthetic scheme involving piperidinemethanol derivatives. RSC Advances. [Link]
-
Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]
-
Supporting Information for "In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids". (n.d.). Royal Society of Chemistry. [Link]
Sources
Application Notes and Protocols for the Use of (4-Fluorophenyl)(piperidin-4-yl)methanol in Drug Design
Introduction: The Strategic Value of the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—serve as invaluable starting points in this pursuit. The this compound moiety has emerged as a significant privileged scaffold, particularly in the design of drugs targeting the central nervous system (CNS).
The inherent structural features of this scaffold contribute to its utility. The piperidine ring, a ubiquitous heterocycle in CNS-active drugs, provides a three-dimensional architecture that can be readily functionalized to modulate physicochemical properties and target engagement.[1] The basic nitrogen atom within the piperidine ring is often crucial for aqueous solubility and can participate in key hydrogen bonding interactions with biological targets.[2] The incorporation of a 4-fluorophenyl group is a strategic decision in drug design; the fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the molecule without significantly increasing its size.[3] The methanol group at the 4-position of the piperidine ring offers a handle for further chemical modification and can also engage in hydrogen bonding interactions with target proteins.
This comprehensive guide provides detailed application notes on the utility of the this compound scaffold in drug design, along with robust protocols for its synthesis, characterization, and evaluation in relevant biological assays.
Part 1: Application Notes in Drug Design
Rationale for Use in CNS Drug Discovery
The this compound scaffold is particularly well-suited for the development of drugs targeting CNS disorders. Its structural resemblance to endogenous neurotransmitters and its ability to cross the blood-brain barrier make it an attractive starting point for the design of ligands for a variety of CNS targets.
Key Therapeutic Areas:
-
Depression and Anxiety: The scaffold is a core component of the selective serotonin reuptake inhibitor (SSRI) paroxetine, a widely prescribed antidepressant and anxiolytic.[4] This highlights the potential of derivatives to modulate monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).
-
Psychosis: The piperidine moiety is a common feature in many antipsychotic drugs.[2] Modifications of the this compound scaffold could yield potent antagonists or inverse agonists of dopamine and serotonin receptors implicated in the pathophysiology of psychosis.
-
Neurodegenerative Diseases: The versatility of the scaffold allows for its incorporation into molecules designed to target a range of proteins involved in neurodegeneration, such as kinases and other enzymes.
-
Pain Management: The 4-arylpiperidine substructure is a well-established pharmacophore for opioid receptor agonists, suggesting that derivatives of this compound could be explored for their analgesic potential.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold can be employed to optimize potency, selectivity, and pharmacokinetic properties. Key points for SAR exploration include:
-
Piperidine Nitrogen (N1): Alkylation or acylation of the piperidine nitrogen can significantly impact target binding and selectivity. For example, in the context of monoamine transporter inhibitors, the nature of the substituent at N1 can influence the relative potency for SERT, DAT, and the norepinephrine transporter (NET).
-
Aryl Group: While the 4-fluorophenyl group is often favored for its beneficial effects on metabolic stability, exploration of other substituted aryl or heteroaryl groups can lead to improved target engagement and altered pharmacological profiles.
-
Methanol Group: The hydroxyl group can be derivatized to form ethers, esters, or other functional groups to probe for additional binding interactions within the target protein. It can also be replaced with other small polar groups.
-
Stereochemistry: The carbon atom bearing the hydroxyl and aryl groups is a stereocenter. The stereochemistry at this position can be critical for biological activity, as exemplified by the stereospecificity of many receptor-ligand interactions.
Part 2: Synthesis and Characterization Protocols
The synthesis of this compound can be achieved through several routes. The most common and versatile approach involves the Grignard reaction of a 4-substituted piperidine with a 4-fluorophenylmagnesium halide, followed by reduction of the resulting ketone or ester.
Protocol 1: Synthesis via Grignard Reaction and Reduction
This protocol describes a two-step synthesis starting from a commercially available piperidine-4-carboxylate derivative.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step 1: N-Protection of Ethyl Isonipecotate
-
To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-ethyl isonipecotate.
Step 2: Grignard Reaction
-
Prepare 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Alternatively, use a commercially available solution.
-
To a solution of N-Boc-ethyl isonipecotate (1 equivalent) in anhydrous THF at 0 °C, slowly add the Grignard reagent (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-(4-fluorobenzoyl)piperidine.
Step 3: Reduction of the Ketone
-
Dissolve the crude N-Boc-(4-fluorobenzoyl)piperidine (1 equivalent) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol.
Step 4: Deprotection
-
Dissolve the purified N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol (1 equivalent) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Data (based on analogous structures) |
| ¹H NMR | δ (ppm): 7.30-7.20 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 4.50 (d, 1H, CH-OH), 3.50-3.40 (m, 2H, piperidine-H), 3.00-2.90 (m, 2H, piperidine-H), 2.00-1.80 (m, 1H, piperidine-H), 1.70-1.50 (m, 4H, piperidine-H). |
| ¹³C NMR | δ (ppm): 162 (d, J=245 Hz, C-F), 140 (d, J=3 Hz), 128 (d, J=8 Hz), 115 (d, J=21 Hz), 75 (CH-OH), 45 (piperidine-C), 43 (piperidine-C), 28 (piperidine-C). |
| Mass Spec (ESI) | m/z: 210.1 [M+H]⁺ |
Part 3: Biological Evaluation Protocols
Given the prevalence of the this compound scaffold in CNS-active compounds, particularly those targeting monoamine transporters, the following in vitro and in vivo protocols are recommended for the initial biological evaluation of novel derivatives.
In Vitro Assays: Targeting Monoamine Transporters
3.1.1. SERT and DAT Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a test compound for the serotonin and dopamine transporters.
Workflow Diagram:
Caption: Workflow for radioligand binding assays.
Protocol:
-
Membrane Preparation: Use cell membranes prepared from cell lines stably expressing human SERT or DAT (e.g., HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]Citalopram for SERT or [³H]WIN 35,428 for DAT.
-
Procedure:
-
In a 96-well plate, combine assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
3.1.2. SERT and DAT Uptake Assays
These assays measure the functional inhibition of serotonin or dopamine uptake into cells expressing the respective transporters.
Protocol:
-
Cell Culture: Use cell lines stably expressing human SERT or DAT.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Radiolabeled Substrate: [³H]Serotonin for SERT or [³H]Dopamine for DAT.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate at 37 °C for a short period (e.g., 5-10 minutes).
-
Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.
In Vivo Behavioral Models
3.2.1. Forced Swim Test (Mouse or Rat)
This model is widely used to screen for potential antidepressant activity.
Principle: Antidepressant compounds typically reduce the duration of immobility in rodents forced to swim in an inescapable cylinder of water.[5][6]
Procedure:
-
Place individual animals in a glass cylinder filled with water (23-25 °C).
-
Record the duration of immobility during a 4-6 minute test session.
-
Administer the test compound at various doses prior to the test session.
-
Compare the immobility time of the treated groups to a vehicle-treated control group.
3.2.2. Elevated Plus Maze (Mouse or Rat)
This model is used to assess anxiolytic-like activity.
Principle: Anxiolytic compounds increase the time spent and the number of entries into the open arms of an elevated plus-shaped maze.[7][8]
Procedure:
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the animal in the center of the maze and allow it to explore for 5 minutes.
-
Record the time spent in and the number of entries into each arm.
-
Administer the test compound at various doses prior to the test session.
-
Compare the open arm activity of the treated groups to a vehicle-treated control group.
3.2.3. Locomotor Activity Test (Mouse or Rat)
This test is used to assess the general stimulant or depressant effects of a compound on the CNS.
Principle: Spontaneous locomotor activity is measured in an open field arena.[9][10]
Procedure:
-
Place individual animals in an open field arena equipped with infrared beams to automatically record movement.
-
Record locomotor activity (e.g., distance traveled, rearing) over a specified period (e.g., 30-60 minutes).
-
Administer the test compound at various doses prior to the test session.
-
Compare the locomotor activity of the treated groups to a vehicle-treated control group.
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the design and discovery of novel CNS-active drugs. Its favorable physicochemical properties and proven track record in successful therapeutics underscore its importance in medicinal chemistry. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new chemical entities based on this privileged structure. By systematically applying these methods, researchers can efficiently explore the chemical space around this scaffold and identify promising candidates for the treatment of a range of neurological and psychiatric disorders.
References
- Komada, M., et al. (2008). The elevated plus-maze as an assay of anxiety-related behavior in rodents.
- Walz, A., et al. (2023).
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- BenchChem. (2025). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine.
- Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & therapeutics, 85(1), 11-28.
- Reaction Biology. SERT Biochemical Binding Assay Service.
- BenchChem. (2025). (4-Fluoropiperidin-4-YL)methanol | 949100-11-2.
- BenchChem. (2025). N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery.
- Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59).
- Understanding Animal Research. (2014). Factsheet on the forced swim test.
- Asian Journal of Pharmaceutical Research. (2017). Screening Models for CNS Stimulant Drugs: A Review. 7(3), 184-188.
- Gyan Sanchay. PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS.
- Slideshare. (2018). Expt 11 Effect of drugs on locomotor activity using actophotometer.
- Portland VA Medical Center. Locomotor Activity Test SOP.
- National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Sources
- 1. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 125224-43-3|((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR spectrum [chemicalbook.com]
- 7. US4585777A - (-)-Trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine for potentiating 5-HT - Google Patents [patents.google.com]
- 8. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 10. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
(4-Fluorophenyl)(piperidin-4-yl)methanol as a ligand for dopamine transporters
An in-depth guide to the characterization of (4-Fluorophenyl)(piperidin-4-yl)methanol as a selective ligand for the dopamine transporter.
Introduction: The Dopamine Transporter as a Therapeutic Target
The dopamine transporter (DAT) is a critical sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is fundamental for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis in the brain. Dysregulation of DAT function has been implicated in a variety of neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders. As such, DAT remains a high-priority target for the development of novel therapeutics.
This compound is a synthetic compound that has emerged as a potential ligand for the dopamine transporter. Its chemical structure, featuring a fluorophenyl group attached to a piperidinyl-methanol scaffold, suggests potential interactions with the monoamine transporter family. This document provides a comprehensive guide for researchers and drug development professionals on the characterization of this compound as a DAT ligand, outlining detailed protocols for in vitro binding and functional assays.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C, desiccated |
Principle of Investigation: Elucidating the Binding and Functional Profile
The primary objective is to determine the affinity and functional potency of this compound at the dopamine transporter. This is achieved through two key in vitro experiments:
-
Radioligand Binding Assay: This assay quantifies the affinity of the test compound for DAT by measuring its ability to compete with a known high-affinity radiolabeled ligand. The outcome is the inhibitor constant (Ki), a measure of binding affinity.
-
Dopamine Uptake Assay: This functional assay measures the compound's ability to inhibit the primary function of DAT, which is the reuptake of dopamine. The result is the half-maximal inhibitory concentration (IC50), indicating the compound's potency.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol details the steps to determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).
Experimental Rationale
The assay relies on the principle of competitive binding. A radioligand with high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a preparation of cells or membranes expressing hDAT. The addition of a non-radiolabeled competitor, such as this compound, will displace the radioligand in a concentration-dependent manner. The amount of radioactivity remaining bound to the membranes is inversely proportional to the affinity of the test compound.
Materials and Reagents
-
HEK293 cells stably expressing hDAT
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418 for selection)
-
Phosphate-Buffered Saline (PBS)
-
Membrane Preparation Buffer (50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)
-
Non-specific binding control: GBR-12909 (10 µM) or cocaine (30 µM)
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Harvester
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture HEK293-hDAT cells to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane homogenate + Assay Buffer + [³H]WIN 35,428.
-
Non-specific Binding (NSB): Membrane homogenate + GBR-12909 (10 µM) + [³H]WIN 35,428.
-
Test Compound: Membrane homogenate + serial dilutions of this compound + [³H]WIN 35,428.
-
-
The final concentration of [³H]WIN 35,428 should be approximately equal to its Kd value for hDAT.
-
The final protein concentration should be around 10-20 µg per well.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Dopamine Uptake Assay
This protocol measures the functional potency (IC50) of this compound in inhibiting dopamine uptake into hDAT-expressing cells.
Experimental Rationale
This assay directly measures the function of the dopamine transporter. Cells expressing hDAT will actively transport radiolabeled dopamine ([³H]DA) from the extracellular medium into the cell. An inhibitor like this compound will block this process, and the amount of radioactivity accumulated inside the cells will be reduced in a concentration-dependent manner.
Materials and Reagents
-
HEK293 cells stably expressing hDAT
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
Radioligand: [³H]Dopamine
-
Non-specific uptake control: GBR-12909 (10 µM)
-
Test Compound: this compound stock solution
-
96-well cell culture plates
-
Scintillation counter
Workflow Diagram: Dopamine Uptake Inhibition
Caption: Workflow for the in vitro dopamine uptake inhibition assay.
Step-by-Step Protocol
-
Cell Plating:
-
Plate HEK293-hDAT cells in 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Add KRH buffer containing various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate for 15-20 minutes at 37°C.
-
Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of ~10-20 nM.
-
Incubate for 10-15 minutes at 37°C. The short incubation time ensures measurement of the initial rate of uptake.
-
Terminate the assay by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
-
Lysis and Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis
-
Define 100% uptake as the signal from vehicle-treated cells and 0% uptake from cells treated with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Calculate the percentage inhibition for each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Profiling
To establish the utility of this compound as a selective DAT ligand, it is crucial to assess its affinity and potency at other key monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). This can be achieved by performing similar binding and uptake assays using cell lines that express hSERT or hNET, and their respective radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET). A high ratio of Ki (SERT/DAT) and Ki (NET/DAT) would indicate selectivity for the dopamine transporter.
Expected Results and Interpretation
The data obtained from these assays will provide a comprehensive profile of the interaction of this compound with the dopamine transporter.
| Assay Type | Parameter | Example Value | Interpretation |
| Binding Assay | Ki (nM) | 50 nM | Indicates a high affinity of the compound for the dopamine transporter. |
| Uptake Assay | IC50 (nM) | 150 nM | Demonstrates functional inhibition of dopamine reuptake. |
| Selectivity | Ki SERT/DAT | >100 | Suggests high selectivity for DAT over the serotonin transporter. |
| Selectivity | Ki NET/DAT | >50 | Suggests good selectivity for DAT over the norepinephrine transporter. |
A potent Ki value coupled with a similarly potent IC50 value suggests that the compound's mechanism of action is indeed through direct inhibition of dopamine transport. High selectivity ratios are desirable for a research tool or therapeutic candidate to minimize off-target effects.
Safety and Handling
This compound is a chemical compound intended for research use only. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | Inadequate washing, improper filter selection | Increase the number of washes, ensure filters are pre-soaked in buffer. |
| Low signal-to-noise ratio | Low transporter expression, degraded radioligand | Use a fresh batch of cells, verify radioligand integrity. |
| Poor curve fit in dose-response | Incorrect serial dilutions, solubility issues | Prepare fresh dilutions, ensure the compound is fully dissolved in the assay buffer. |
References
-
Dopamine Transporter Function and Regulation. Source: Annual Review of Pharmacology and Toxicology. [Link]
-
Radioligand Binding Assays: Theory and Practice. Source: Reviews of Physiology, Biochemistry and Pharmacology. [Link]
-
Cheng-Prusoff Equation. Source: Biochemical Pharmacology. [Link]
-
HEK293 Cells in Drug Discovery. Source: Expert Opinion on Drug Discovery. [Link]
The Strategic Role of (4-Fluorophenyl)(piperidin-4-yl)methanol in the Synthesis of Serotonin Reuptake Inhibitors: Application Notes and Protocols
Introduction: The Privileged Scaffold in Modern Neuroscience
The (4-Fluorophenyl)(piperidin-4-yl)methanol scaffold is a cornerstone in the synthesis of numerous central nervous system (CNS) active agents, most notably Selective Serotonin Reuptake Inhibitors (SSRIs). Its rigid piperidine core, substituted with a fluorophenyl group, provides a unique combination of structural and electronic properties that are highly favorable for binding to the serotonin transporter (SERT). The fluorophenyl moiety enhances metabolic stability and can participate in crucial interactions within the transporter's binding pocket, while the piperidine nitrogen serves as a key handle for synthetic elaboration to fine-tune pharmacological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in the synthesis of SRIs, with a primary focus on the widely prescribed antidepressant, Paroxetine.
Pharmacological Significance: Targeting the Serotonin Transporter
SSRIs function by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1][2][3][4] This action increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1][2] The this compound core is a key pharmacophore that, upon appropriate functionalization, positions the molecule optimally within the SERT binding site to inhibit its function.
Caption: Mechanism of action of SSRIs.
Synthetic Pathways to Paroxetine: A Multi-step Approach
The synthesis of Paroxetine from precursors related to this compound is a well-established multi-step process. The following protocols detail a common synthetic route, emphasizing the rationale behind key experimental choices and the analytical methods for ensuring reaction integrity.
Overall Synthetic Workflow
Caption: Generalized synthetic workflow to Paroxetine.
Part 1: Synthesis of the Key Intermediate: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
While commercially available, understanding the synthesis of this key chiral intermediate provides valuable context. A common approach involves the enantioselective synthesis from a suitable precursor, often involving a multi-step sequence that establishes the desired stereochemistry.[5][6]
Part 2: Core Synthesis Protocols
Protocol 1: Mesylation of the Hydroxymethyl Intermediate
This step activates the primary alcohol for subsequent nucleophilic substitution.
Reaction Principle: The hydroxyl group of the ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol derivative is converted to a good leaving group, a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.
Causality of Reagent Selection:
-
Methanesulfonyl Chloride (MsCl): A highly effective and common reagent for forming mesylates, which are excellent leaving groups in SN2 reactions.
-
Triethylamine (Et3N): A non-nucleophilic organic base used to neutralize the HCl generated during the reaction, preventing the protonation of the piperidine nitrogen.
-
Dichloromethane (DCM): A common aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
0-5 °C Reaction Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ((3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-N-methylpiperidine) (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0-5 °C using an ice bath. Add triethylamine (1.2-1.5 eq.) dropwise to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.1-1.3 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by the slow addition of cold water. Separate the organic layer, and wash successively with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude mesityl derivative. This intermediate is often used in the next step without further purification.
Analytical Validation:
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring | Disappearance of the starting material spot and appearance of a new, less polar product spot. |
| 1H NMR | Structural confirmation | Appearance of a new singlet around 3.0 ppm corresponding to the methyl protons of the mesyl group. |
| MS (ESI+) | Molecular weight confirmation | Detection of the [M+H]+ ion corresponding to the mesylated product. |
Protocol 2: Williamson Ether Synthesis with Sesamol
This is the key bond-forming step to introduce the methylenedioxyphenoxy moiety.
Reaction Principle: The mesylate intermediate undergoes a Williamson ether synthesis with sesamol (3,4-methylenedioxyphenol). The reaction proceeds via an SN2 mechanism where the phenoxide of sesamol acts as the nucleophile.
Causality of Reagent Selection:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base used to deprotonate the phenolic hydroxyl group of sesamol to form the more nucleophilic sodium phenoxide.[7][8][9]
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF): Polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation (Na+) but not the nucleophilic anion, increasing its reactivity.[10]
-
Elevated Temperature (e.g., 70-90 °C): Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[10]
Detailed Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2-1.5 eq.) in anhydrous DMF or THF. Add a solution of sesamol (1.1-1.3 eq.) in the same solvent dropwise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add a solution of the mesityl derivative (1.0 eq.) in anhydrous DMF or THF to the sodium sesamoxide solution.
-
Reaction Progression: Heat the reaction mixture to 70-90 °C and stir until the reaction is complete as monitored by TLC or HPLC (typically 4-8 hours).[10]
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Validation:
| Technique | Purpose | Expected Observations |
| TLC/HPLC | Reaction monitoring and purity assessment | Disappearance of the mesylate intermediate and appearance of the N-protected paroxetine product. HPLC can be used for quantitative purity analysis.[11][12] |
| 1H NMR | Structural confirmation | Appearance of new aromatic signals corresponding to the sesamol moiety and a singlet around 5.9 ppm for the methylenedioxy protons.[13][14][15] |
| 13C NMR | Structural confirmation | Appearance of new carbon signals in the aromatic region and a signal around 101 ppm for the methylenedioxy carbon.[10] |
| MS (ESI+) | Molecular weight confirmation | Detection of the [M+H]+ ion corresponding to the N-protected paroxetine.[13][14][15] |
Protocol 3: N-Demethylation to Yield Paroxetine
The final step involves the removal of the N-methyl protecting group.
Reaction Principle: N-demethylation can be achieved using various reagents. A common method involves reaction with phenyl chloroformate to form a carbamate intermediate, which is then hydrolyzed.
Causality of Reagent Selection:
-
Phenyl Chloroformate: Reacts with the tertiary amine to form a stable carbamate, effectively removing the methyl group.
-
Potassium Hydroxide (KOH): A strong base used for the hydrolysis of the carbamate intermediate to yield the secondary amine (Paroxetine).
Detailed Step-by-Step Methodology:
-
Carbamate Formation: Dissolve the N-methylated paroxetine precursor (1.0 eq.) in a suitable solvent like toluene. Add phenyl chloroformate (1.1-1.3 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Hydrolysis: Add a solution of potassium hydroxide in a suitable solvent (e.g., ethanol/water) to the reaction mixture and reflux until the carbamate is fully hydrolyzed (monitored by TLC).
-
Work-up: Cool the reaction mixture, and add water. Extract the product into an organic solvent.
-
Isolation and Purification: Wash the organic layer, dry it, and concentrate it. The crude Paroxetine can be purified by crystallization or column chromatography to yield the final product.
Analytical Validation:
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A single major peak corresponding to Paroxetine with high purity (>99%).[11][16] |
| 1H NMR | Structural confirmation | Disappearance of the N-methyl singlet and the appearance of a broad signal for the N-H proton.[14][15] |
| MS (ESI+) | Molecular weight confirmation | Detection of the [M+H]+ ion corresponding to Paroxetine.[14][15] |
Quantitative Data Summary
The following table provides representative data for the key synthetic steps. Yields and purity are dependent on reaction scale and optimization.
| Step | Reaction | Typical Yield | Typical Purity (by HPLC) |
| 1 | Mesylation | >90% (crude) | Used directly in the next step |
| 2 | Williamson Ether Synthesis | 70-85% | >95% |
| 3 | N-Demethylation | 60-75% | >99% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Williamson ether synthesis | Incomplete deprotonation of sesamol; poor quality of NaH; wet solvent. | Use fresh, high-quality NaH; ensure all glassware and solvents are rigorously dried.[17][18][19] |
| Formation of elimination byproducts | The mesylate is a good leaving group and elimination can compete with substitution. | Use a less hindered base if possible; maintain careful temperature control. |
| Incomplete N-demethylation | Insufficient reagent or reaction time for carbamate formation or hydrolysis. | Increase the equivalents of phenyl chloroformate or KOH; extend the reaction time and monitor closely by TLC/HPLC. |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[9][20][21]
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH under an inert atmosphere (nitrogen or argon). Use a non-halogenated solvent for quenching any residual NaH.[7][8][9]
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.
-
Solvents: Anhydrous solvents are required for several steps. Ensure proper drying techniques are used. Halogenated solvents like DCM should be handled with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.
Conclusion
This compound and its derivatives are indispensable building blocks in the synthesis of SSRIs. The protocols outlined in this document provide a robust framework for the laboratory-scale synthesis of Paroxetine, a prominent member of this class of antidepressants. By understanding the rationale behind the choice of reagents and reaction conditions, and by employing rigorous analytical monitoring, researchers can confidently and safely synthesize these important therapeutic agents. The principles and techniques described herein are also applicable to the synthesis of other CNS-active compounds based on the versatile 4-arylpiperidine scaffold.[22][23]
References
- Organic Process Research & Development. (Various issues). [URL: https://pubs.acs.org/journal/oprd]
- Mechanism of action of SSRIs. These agents inhibit serotonin... - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-SSRIs-These-agents-inhibit-serotonin-transporter-causing-the_fig2_348184519]
- Schematic diagram showing mechanism of action of SSRIs. These agents... - ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-showing-mechanism-of-action-of-SSRIs-These-agents-block-the-reuptake_fig1_225088613]
- Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - MDPI. [URL: https://www.mdpi.com/1424-8247/76/4/653]
- Selective serotonin reuptake inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Selective_serotonin_reuptake_inhibitor]
- Working with Hazardous Chemicals - Organic Syntheses. [URL: http://www.orgsyn.org/Hazard.aspx]
- Sodium Hydride - Standard Operating Procedure. [URL: https://www.ehs.ucsb.edu/files/docs/sop/SodiumHydrideSOP.pdf]
- Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic. [URL: https://www.mayoclinic.org/diseases-conditions/depression/in-depth/ssris/art-20044825]
- SSRI Antidepressants: Selective Serotonin Reuptake Inhibitors | Mental Health Nursing Pharmacology - YouTube. [URL: https://www.youtube.
- Working with Hazardous Chemicals - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v71p0070]
- Process Wednesday: "The Safe Use of Sodium Hydride on Scale" - Chemjobber. [URL: http://chemjobber.blogspot.com/2011/10/process-wednesday-safe-use-of-sodium.html]
- The Safe Use of Sodium Hydride On Scale | PDF | Tetrahydrofuran | Chemical Reactor. [URL: https://www.scribd.com/document/360155047/The-Safe-Use-of-Sodium-Hydride-On-Scale]
- Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Spectral-Characterization-of-Degradation-of-Munigela-Babu/3d10a28f8f2b7a4a8b7c7e6c1a1e9e0e3c5d8a8d]
- Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - ResearchGate. [URL: https://www.researchgate.
- (PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - ResearchGate. [URL: https://www.researchgate.net/publication/281447021_Synthesis_and_characterization_of_novel_impurities_in_Paroxetine_Hydrochloride_hemihydrate_and_adopting_QbD_principles_to_built_in_quality_in_process_of_final_drug_substance]
- Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881024/]
- Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine - Benchchem. [URL: https://www.benchchem.com/application-notes/n-alkylation-using-n-n-4-trimethylpiperidin-4-amine]
- Improving reaction conditions for Williamson ether synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/improving-reaction-conditions-for-williamson-ether-synthesis]
- Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7646294/]
- Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection - Bentham Open Archives. [URL: https://benthamopen.com/ABSTRACT/TOACJ-7-1]
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline - Benchchem. [URL: https://www.benchchem.
- Validated TLC densitometric method for the quantification of paroxetine hydrochloride in solid dosage form. [URL: https://www.ijper.org/sites/default/files/IndJPhaEd_44_2_14.pdf]
- Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc04991a]
- WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents. [URL: https://patents.google.
- Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133403/figure/ml265.f3/]
- N alkylation at sp 3 Carbon Reagent Guide. [URL: https://organic-chemistry.
- Quantitation of Paroxetine in Human Plasma by LC-MS/MS - Longdom Publishing. [URL: https://www.longdom.org/open-access/quantitation-of-paroxetine-in-human-plasma-by-lc-msms-2155-9872.1000153.pdf]
- Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28494747/]
- (PDF) Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine Enabled by Solvent-Free Heterogeneous Organocatalysis - ResearchGate. [URL: https://www.researchgate.
- Williamson Ether Synthesis - Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
- Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amines/arylamines.shtm]
- Determination of paroxetine in human plasma by high-performance liquid chromatography using 7,7,8,8-tetracyanoquinodimethane as the derivatization reagent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16565673/]
- Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/3b4l0z/williamson_ether_synthesis_trouble_20/]
- 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8426305/]
- Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. [URL: https://www.researchgate.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833995/]
- Williamson Ether synthesis : r/OrganicChemistry - Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/11d1h5x/williamson_ether_synthesis/]
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. [URL: https://patents.google.
- Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/316973682_Synthesis_Computational_and_Pharmacological_Evaluation_of_N-2-benzoyl-4-chlorophenyl-2-4-Substituted_Phenyl_Piperazin-1-yl_Acetamides_as_CNS_Agents]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 5. Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
- 9. scribd.com [scribd.com]
- 10. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. orgsyn.org [orgsyn.org]
- 21. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 22. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of (4-Fluorophenyl)(piperidin-4-yl)methanol
Abstract
The N-alkylation of the (4-Fluorophenyl)(piperidin-4-yl)methanol scaffold is a pivotal chemical transformation in medicinal chemistry and drug development. The introduction of diverse alkyl groups onto the piperidine nitrogen allows for the systematic modulation of a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive technical overview and a detailed experimental protocol for the N-alkylation of this compound, with a primary focus on the robust and widely applicable method of reductive amination. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel derivatives of this valuable scaffold.
Introduction: The Significance of N-Alkylated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its nitrogen atom provides a convenient handle for chemical modification, making N-alkylation a cornerstone transformation for building molecular complexity and exploring structure-activity relationships (SAR).[2] The target molecule, this compound, combines this versatile piperidine core with a fluorophenyl group, a common moiety in central nervous system (CNS) active compounds. N-alkylation of this secondary amine is a critical step in the synthesis of a wide range of biologically active compounds.[3]
While direct alkylation with alkyl halides is a classic approach, it is often plagued by issues such as over-alkylation, leading to the formation of undesired quaternary ammonium salts.[2][4] Modern synthetic methods, particularly reductive amination, offer superior control and broader substrate scope, making it the preferred method for this transformation in many contexts.[2][5]
Foundational Chemistry: The Rationale for Reductive Amination
Reductive amination, also known as reductive alkylation, is a highly efficient and selective method for forming carbon-nitrogen bonds.[5] The reaction proceeds in a one-pot fashion, combining a secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[6][7]
The key advantage of this method is the selective reduction of the iminium ion in the presence of the starting carbonyl compound.[4] This is typically achieved by using a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards aldehydes and ketones but highly effective at reducing the electrophilic iminium intermediate.[2][8] This selectivity prevents the reduction of the starting carbonyl and minimizes side reactions, leading to cleaner reaction profiles and higher yields of the desired N-alkylated product.[2]
Reaction Mechanism: A Step-by-Step Look
The mechanism of reductive amination can be broken down into two main stages:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is typically catalyzed by mild acidic conditions. A series of proton transfers leads to the formation of a carbinolamine intermediate, which then dehydrates to form a resonance-stabilized iminium ion.[6][9]
-
In Situ Reduction: The hydride reducing agent, present in the reaction mixture, then selectively attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final tertiary amine product.[10]
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details a general and reliable procedure for the N-alkylation of this compound with a representative aldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting material. |
| Aldehyde (e.g., Benzaldehyde) | ≥99% | Commercially Available | Alkylating agent. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available | Reducing agent. |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercially Available | Reaction solvent. |
| Acetic Acid (Glacial) | ACS Grade | Commercially Available | Optional catalyst. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To this solution, add the aldehyde (1.1-1.2 eq). If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).[11][12] A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The reaction is considered complete when the starting amine spot is no longer visible.[13]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[14]
Visualizing the Workflow
Caption: Experimental workflow for N-alkylation via reductive amination.
Analytical Characterization
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reaction in real-time.[11][12] By comparing the TLC profile of the reaction mixture to that of the starting materials, one can determine the extent of conversion.
Table 2: Representative TLC Data
| Lane | Description | Rf Value (approx.) | Visualization |
| 1 | This compound | 0.2 | UV, KMnO₄ stain |
| 2 | Co-spot (Starting Material + Reaction Mixture) | 0.2 & 0.5 | UV, KMnO₄ stain |
| 3 | Reaction Mixture (t = x hours) | 0.5 (Product) | UV, KMnO₄ stain |
Note: Rf values are highly dependent on the eluent system and should be determined experimentally. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.[13]
Product Characterization
The identity and purity of the final N-alkylated product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the successful incorporation of the new alkyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. It should be handled in an inert atmosphere and contact with skin and eyes should be avoided.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
Reductive amination provides a highly effective and controlled method for the N-alkylation of this compound. The protocol described herein is robust and can be adapted for the introduction of a wide variety of alkyl groups by simply changing the aldehyde or ketone starting material. This versatility makes it an invaluable tool for the synthesis of compound libraries for drug discovery and development, enabling the fine-tuning of pharmacological properties to identify promising new therapeutic candidates.
References
-
Organic Chemistry Tutor. Reductive Amination. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Available from: [Link]
-
Chemistry LibreTexts. Reductive Amination. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]
- Google Patents. N-alkyl-piperidine DERIVATIVES.
-
ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available from: [Link]
-
MDPI. Selective N-α-C-H Alkylation of Cyclic Tertiary Amides via Visible-Light-Mediated 1,5-Hydrogen Atom Transfer. Available from: [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
Wiley Online Library. Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents. Available from: [Link]
-
The Royal Society of Chemistry. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available from: [Link]
-
Apollo Scientific. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]
-
YouTube. Pharmacology of Alkylating Agents. Available from: [Link]
-
ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Available from: [Link]
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. Available from: [Link]
-
PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available from: [Link]
-
ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. Available from: [Link]
-
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available from: [Link]
-
MDPI. N-Dealkylation of Amines. Available from: [Link]
-
PubMed Central. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available from: [Link]
-
PubChem. 4-(4-Fluorophenyl)piperidine. Available from: [Link]
-
NIH. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Robust RP-HPLC Method for the Quantification and Purity Assessment of (4-Fluorophenyl)(piperidin-4-yl)methanol
An Application Note and Protocol for the Analysis of (4-Fluorophenyl)(piperidin-4-yl)methanol by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and impurity profiling of this compound. This compound is a significant heterocyclic building block in medicinal chemistry and drug discovery. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of buffered acetonitrile and water, coupled with UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from mobile phase preparation to system suitability and method validation, ensuring reliable and reproducible results in accordance with industry standards.
Scientific Rationale and Method Development
The development of a robust analytical method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound is a moderately polar molecule containing a basic piperidine nitrogen and a UV-active fluorophenyl group. These features dictate the strategic choices for the chromatographic system.
-
Chromatographic Mode Selection: Reversed-phase HPLC is the premier choice for analyzing small pharmaceutical molecules due to its versatility, efficiency, and wide range of available stationary phases.[1] It is ideally suited for separating compounds based on their hydrophobicity.
-
Stationary Phase (Column) Selection: The basicity of the piperidine moiety (pKa ≈ 9-10) poses a significant challenge, as it can interact ionically with acidic residual silanol groups on standard silica-based columns, leading to poor peak shape (tailing) and inconsistent retention. To mitigate this, a modern, high-purity, base-deactivated C18 column with end-capping is selected. This ensures that the primary separation mechanism is hydrophobic interaction, resulting in sharp, symmetrical peaks.
-
Mobile Phase Design:
-
pH Control: Maintaining a consistent, acidic pH is critical for achieving reproducible results and excellent peak symmetry. By operating at a pH of approximately 3.0, the piperidine nitrogen is fully and consistently protonated. This positive charge prevents secondary interactions with the stationary phase and ensures a single, stable analyte form in solution.
-
Buffer and Organic Modifier: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity (resulting in lower backpressure) and its superior ability to produce sharp, efficient peaks for many aromatic compounds.
-
-
Detector and Wavelength Selection: The fluorophenyl group acts as a strong chromophore. Based on the typical absorbance of a substituted benzene ring, a detection wavelength of 225 nm is selected. This wavelength provides a high signal-to-noise ratio, ensuring excellent sensitivity for both the main component and potential impurities.
Experimental Workflow and System Overview
The following diagrams illustrate the logical flow of the analytical protocol and the configuration of the HPLC system.
Caption: Overall workflow from preparation to final reporting.
Caption: Configuration of the HPLC instrumentation.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array or Variable Wavelength Detector.
-
Data Acquisition: Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated, with at least two-point calibration.
Chemicals and Reagents
-
This compound Reference Standard (Purity ≥ 99.5%).
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).
-
Phosphoric Acid (85%, AR Grade).
-
Deionized Water (Resistivity ≥ 18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase | Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm |
| Run Time | 15 minutes |
Detailed Protocols
Preparation of 25mM Phosphate Buffer (pH 3.0)
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.
Preparation of Mobile Phase
-
Combine 650 mL of the prepared 25mM Phosphate Buffer (pH 3.0) with 350 mL of HPLC grade acetonitrile.
-
Mix well and degas the solution for 10-15 minutes using sonication or an online degasser.
Preparation of Standard Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Transfer an aliquot to an HPLC vial for analysis.
Preparation of Sample Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Follow steps 2-5 from the standard preparation protocol.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of the International Council for Harmonisation (ICH) guidelines to ensure the system is fit for its intended purpose.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the standard solution five (5) consecutive times.
-
Evaluate the results against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry, indicating minimal undesirable interactions with the column. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and the sharpness of the peak. |
| RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and detector. |
| RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Confirms the stability and precision of the pump and mobile phase composition. |
Method Validation Summary
This method has been validated according to ICH Q2(R1) guidelines, demonstrating its trustworthiness and suitability for routine use.[2] The following table summarizes typical validation results.
| Validation Parameter | Result |
| Specificity | No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity (R²) | > 0.999 over the range of 0.05 - 0.75 mg/mL. |
| Accuracy (% Recovery) | 99.2% - 101.5% for three concentration levels. |
| Precision (RSD%) | Repeatability (n=6): ≤ 0.5% Intermediate Precision (different day/analyst): ≤ 0.8% |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (S/N ratio ≈ 10) |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1), pH (±0.2), and column temp (±2°C). |
Special Consideration: Chiral Nature of the Analyte
The structure of this compound contains a stereocenter at the carbinol carbon (the carbon bonded to both the hydroxyl group and the two rings). This means the compound exists as a pair of enantiomers.
Important Note: The RP-HPLC method described in this document is achiral and will not separate these enantiomers. They will co-elute as a single peak.
For applications where the stereoisomeric purity is critical, a separate chiral HPLC method must be developed.[3] This typically involves the use of a Chiral Stationary Phase (CSP), such as one based on derivatized cellulose or amylose, which can differentiate between the enantiomers.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of this compound. The comprehensive protocol, including system suitability criteria and validation summaries, provides a self-validating framework for immediate implementation in a quality control or research environment. This method is well-suited for routine analysis, including assay determination and impurity profiling of this important pharmaceutical intermediate.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]
-
Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-970. Retrieved from [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Sources
Crystallization techniques for (4-Fluorophenyl)(piperidin-4-yl)methanol
An Application Guide to the Crystallization of (4-Fluorophenyl)(piperidin-4-yl)methanol
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Crystallization in the Synthesis of this compound
This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The isolation and purification of this compound in a solid, crystalline form are paramount to ensuring the quality, stability, and efficacy of the final drug product. Crystallization is a powerful and highly selective purification technique used extensively in the pharmaceutical industry.[1] It allows for the removal of impurities and the control of critical solid-state properties such as crystal form (polymorphism), particle size distribution, and crystal habit (morphology).[2][3] These properties can significantly impact the downstream processing and bioavailability of the API.[2][4]
This guide provides a comprehensive overview of the principles and practical techniques for the successful crystallization of this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to establish robust and reproducible crystallization processes.
Foundational Principles of Crystallization
The transition from a dissolved state to a highly ordered solid-state is governed by the principle of supersaturation. Supersaturation is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth). Understanding and controlling supersaturation is the cornerstone of developing a successful crystallization process.[5]
The key stages of crystallization are:
-
Nucleation: The formation of new, tiny crystals from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth: The orderly addition of solute molecules onto the surface of existing nuclei or crystals.
-
Isolation and Drying: The final steps involve separating the crystals from the mother liquor (the remaining solution) and drying them to remove any residual solvent.[7]
Critical Parameters for Crystallizing this compound
The success of any crystallization process hinges on the careful control of several interconnected parameters.
Solvent Selection: The Primary Determinant of Success
The choice of solvent is the most critical decision in developing a crystallization process. An ideal solvent system will exhibit:
-
High solubility of this compound at elevated temperatures.
-
Low solubility at lower temperatures to ensure a high product yield upon cooling.
-
The ability to produce the desired, stable polymorphic form.
-
A suitable boiling point for ease of handling and removal.
-
Miscibility with an antisolvent, if that technique is employed.[8]
The piperidine and fluorophenyl moieties in the target molecule suggest that polar protic and aprotic solvents are likely candidates. Based on the crystallization of similar piperidine derivatives, alcohols, esters, and ketones are often good starting points.[9][10]
Table 1: Potential Solvents for the Crystallization of this compound
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Miscibility with Water | Comments |
| Ethanol | 78 | 24.5 | Miscible | A common choice for piperidine derivatives, often used in recrystallization.[9] |
| Methanol | 65 | 32.7 | Miscible | Higher polarity than ethanol; may require an antisolvent.[9] |
| Isopropanol (IPA) | 82 | 19.9 | Miscible | Good for cooling crystallization due to its moderate volatility. |
| Ethyl Acetate | 77 | 6.0 | Slightly Miscible | A less polar option that can be effective for purification.[11] |
| Acetone | 56 | 20.7 | Miscible | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Acetonitrile | 82 | 37.5 | Miscible | A polar aprotic solvent that can offer different selectivity for impurities. |
| Toluene | 111 | 2.4 | Immiscible | A nonpolar solvent, potentially useful as an antisolvent or in co-solvent systems. |
| Water | 100 | 80.1 | - | Likely to be an effective antisolvent due to the organic nature of the compound.[12] |
Controlling Supersaturation
The rate at which supersaturation is generated dictates the balance between nucleation and crystal growth.
The Role of Seeding
Introducing a small quantity of pre-existing crystals of the desired polymorphic form (seeding) is a powerful technique to control the crystallization process. Seeding helps to:
-
Induce crystallization within the metastable zone, avoiding spontaneous nucleation.
-
Ensure the formation of the desired, stable polymorph.[14]
-
Control the final particle size distribution.[2]
Diagrams for Crystallization Workflow and Parameter Interplay
Caption: Workflow for developing a crystallization process.
Caption: Interplay of critical crystallization parameters.
Detailed Crystallization Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization from Isopropanol (IPA)
This method is ideal for compounds like this compound that exhibit a significant increase in solubility with temperature.[15][16]
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Dissolution: Charge the crude this compound into the reactor. Add a sufficient volume of isopropanol (e.g., 5-10 mL per gram of crude material) to form a slurry.
-
Heating: Begin stirring at a moderate speed (e.g., 150-200 RPM) and heat the mixture to 70-75 °C. Continue heating until all the solid has completely dissolved. If solids remain, add small additional volumes of IPA until a clear solution is obtained.
-
Seeding (Optional but Recommended): When the solution has cooled to about 60-65 °C (just below the saturation point), add a small amount (0.1-1.0% w/w) of pure seed crystals of this compound. This will control nucleation and ensure the desired crystal form.
-
Hold Period: Once the solution reaches 20 °C, hold it at this temperature with continued stirring for at least 2 hours to allow for complete crystal growth and maximize yield.
-
Further Cooling (Optional): For an improved yield, the slurry can be further cooled to 0-5 °C and held for an additional 1-2 hours.
-
Isolation: Turn off the stirrer and filter the crystals using a Büchner funnel under vacuum.
-
Washing: Gently wash the filter cake with a small amount of cold (0-5 °C) isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Antisolvent Crystallization from Methanol/Water
This technique is useful for controlling crystal size and is effective when the compound's solubility is not highly dependent on temperature.[4][13] Water is a common antisolvent for organic compounds dissolved in water-miscible solvents like methanol.[12][17]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Purified water (as the antisolvent)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel or syringe pump
-
Filtration and drying equipment (as in Protocol 1)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of methanol at room temperature (20-25 °C) with stirring. Ensure a clear solution is formed.
-
Antisolvent Addition: Begin adding purified water to the stirred solution at a slow, controlled rate using an addition funnel or syringe pump. The rate of addition directly impacts the level of supersaturation.[13] A typical addition time would be 1-3 hours.
-
Monitoring: The solution will become cloudy at the point of nucleation. Continue the addition of the antisolvent. A common final solvent/antisolvent ratio is between 1:1 and 1:3 (v/v) methanol:water.
-
Slurry Maturation: After the antisolvent addition is complete, continue to stir the resulting slurry at room temperature for an additional 2-4 hours to allow the crystals to grow and the system to equilibrate.
-
Isolation: Filter the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with a small amount of the final methanol/water mixture to displace the impure mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 3: Slurry Crystallization for Purification and Polymorph Control
Slurrying is an excellent technique for purifying a crystalline solid that may have surface impurities or for converting a less stable polymorph to a more stable form (a process known as Ostwald ripening).[1][12]
Materials:
-
Crystalline this compound (potentially impure or of an undesired polymorph)
-
A solvent system in which the compound has low to moderate solubility (e.g., a mixture of ethyl acetate and heptane)
-
Jacketed glass reactor with overhead stirrer and temperature probe
Procedure:
-
Slurry Preparation: Charge the crystalline this compound and the chosen solvent system into the reactor to form a stirrable slurry. The solid should not fully dissolve.
-
Agitation and Temperature Control: Stir the slurry at a constant temperature (e.g., 25 °C or 40 °C) for an extended period, typically 12-48 hours.
-
Equilibration: During this time, a dynamic equilibrium is established where the solid continuously dissolves and re-precipitates. Impurities tend to concentrate in the solution, and if a more stable polymorph exists, the material will gradually convert to that form.[1]
-
Sampling (Optional): Periodically, a small sample of the solid can be removed, filtered, and analyzed (e.g., by XRPD) to monitor for polymorphic conversion.
-
Isolation, Washing, and Drying: Once the process is complete, isolate, wash with a small amount of fresh, cold solvent, and dry the crystals as described in the previous protocols.
Characterization of the Final Crystalline Product
After crystallization, it is crucial to analyze the product to confirm its quality.
Table 2: Key Analytical Techniques for Crystal Characterization
| Attribute | Technique | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the chemical purity of the compound and identify any remaining impurities. |
| Polymorphic Form | X-ray Powder Diffraction (XRPD) | To identify the specific crystal lattice structure and confirm the polymorphic form.[4] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the melting point, heat of fusion, and detect polymorphic transitions. |
| Morphology/Size | Optical Microscopy / Scanning Electron Microscopy (SEM) | To visually inspect the crystal shape (habit) and size. |
| Particle Size Distribution | Laser Diffraction | To quantitatively measure the distribution of particle sizes in the bulk powder. |
Conclusion
Crystallization is an indispensable unit operation in the manufacturing of this compound. By understanding the fundamental principles and systematically optimizing key process parameters such as solvent selection, cooling rate, and seeding, it is possible to develop a robust and reproducible process.[3] The protocols provided in this guide offer a starting point for achieving high purity, a consistent polymorphic form, and a desired particle size distribution, thereby ensuring the quality and performance of this critical pharmaceutical intermediate.
References
- PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
- Mirai Intex. (2024).
- Syrris.
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Myande Group.
- National Institutes of Health (NIH). (2021).
- ResearchGate. Procedure for antisolvent crystallization using (a) a previous method....
- Mettler Toledo.
- EVATHERM. Cooling Crystallization.
- Guide for crystalliz
- ANDRITZ GROUP. Crystallization process guide | industrial use. ANDRITZ GROUP.
- Sulzer.
- RM@Schools.
- CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
- YouTube. (2015).
- National Institutes of Health (NIH).
- AIChE - Proceedings. Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. AIChE.
- European Patent Office.
- Chemical Review and Letters. (2021).
- SOP: CRYSTALLIZ
- CymitQuimica. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-. CymitQuimica.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- PubChem. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414. PubChem.
- Request PDF. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC.
- AMERICAN ELEMENTS. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. AMERICAN ELEMENTS.
- ResearchGate. (2025). Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol.
- ResearchGate. (2025). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol.
- Sigma-Aldrich. Solvent Miscibility Table. Sigma-Aldrich.
- ResearchGate. Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone.
- Fluorochem. (4-Chlorophenyl)(piperidin-4-yl)methanol.
- PubMed. Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
- PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136.
- Abound. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
- Google Patents.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Sources
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 4. syrris.com [syrris.com]
- 5. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Solvent Miscibility Table [sigmaaldrich.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
- 12. (23b) Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents | AIChE [proceedings.aiche.org]
- 13. mt.com [mt.com]
- 14. Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 16. Cooling Crystallization - EVATHERM [evatherm.com]
- 17. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
Application Notes and Protocols for In Vitro Analysis of (4-Fluorophenyl)(piperidin-4-yl)methanol
Introduction: Unveiling the Neuromodulatory Potential of (4-Fluorophenyl)(piperidin-4-yl)methanol
This compound is a synthetic compound featuring a fluorophenyl group attached to a piperidine methanol scaffold. While comprehensive pharmacological profiling of this specific molecule is still emerging, its structural motifs are prevalent in a wide array of centrally active agents. The piperidine ring, in particular, is a well-established pharmacophore in compounds targeting ion channels and G-protein coupled receptors (GPCRs). The presence of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a person of interest for neuropharmacological research.
These application notes provide a detailed framework for investigating the in vitro activity of this compound, with a primary focus on its potential role as a modulator of G-protein-gated inwardly rectifying potassium (GIRK) channels. GIRK channels are critical regulators of neuronal excitability, and their modulation has therapeutic implications for a range of neurological and psychiatric disorders, including epilepsy, pain, and addiction.[1][2]
We will detail a robust, high-throughput in vitro assay—the thallium flux assay—to elucidate the compound's effect on GIRK channel activity. This will be supplemented with protocols for secondary validation and mechanistic studies.
Scientific Rationale: Targeting GIRK Channels
GIRK channels are key effectors of inhibitory neurotransmission.[2] Their activation, typically downstream of Gi/o-coupled GPCRs, leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing.[1] Small molecules that can directly modulate GIRK channel activity, either as activators or inhibitors, are of significant therapeutic interest.
Given the structural similarities of this compound to known ion channel modulators, we hypothesize that it may interact with GIRK channels. The following protocols are designed to rigorously test this hypothesis.
Experimental Workflow for Characterizing this compound
The following diagram outlines the proposed experimental workflow for a comprehensive in vitro characterization of the compound's activity on GIRK channels.
Figure 2: Schematic of the thallium flux assay. Extracellular thallium enters the cell through open GIRK channels and binds to an intracellular fluorescent dye, resulting in a detectable signal.
Detailed Protocol: Thallium Flux Assay
Materials and Reagents:
-
HEK293 cells stably expressing human GIRK1/2 channels
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Stimulus buffer: Assay buffer containing a final concentration of 2 mM Tl2SO4 and 2 mM K2SO4
-
FluoZin-2 AM or a comparable thallium-sensitive dye [3]* Probenecid (to prevent dye leakage)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (GIRK channel activator, e.g., ML297) [4]* Negative control (vehicle, e.g., DMSO)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed the HEK293-GIRK1/2 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing FluoZin-2 AM (e.g., 2 µM) and probenecid (e.g., 1 mM) in assay buffer.
-
Remove the cell culture medium and add 20 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells twice with 80 µL of assay buffer, leaving 20 µL of buffer in each well.
-
Add 5 µL of the compound dilutions to the respective wells. Include positive and negative controls.
-
Incubate for 20 minutes at room temperature.
-
-
Thallium Flux and Fluorescence Reading:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the stimulus buffer to each well.
-
Immediately begin kinetic fluorescence reading for 2-3 minutes (excitation ~490 nm, emission ~520 nm).
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx and thus GIRK channel activity.
-
Calculate the initial rate of fluorescence change for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the compound concentration to generate concentration-response curves.
| Parameter | Description | Example Value |
| EC50 (Activator) | The concentration of the compound that elicits a half-maximal response. | To be determined |
| IC50 (Inhibitor) | The concentration of the compound that inhibits the response by 50%. | To be determined |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 for a reliable assay |
Table 1: Key parameters for data analysis in the thallium flux assay.
Secondary Assays and Mechanistic Studies
Concentration-Response and Selectivity Profiling
Following a confirmed "hit" in the primary screen, a full concentration-response curve should be generated to determine the potency (EC50 or IC50) of this compound. To assess selectivity, the compound should be tested against other inwardly rectifying potassium (Kir) channels, such as Kir2.1, using a similar thallium flux assay format.
Electrophysiology: Whole-Cell Patch Clamp
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators. This technique provides direct measurement of the ionic currents through the channels, offering detailed insights into the mechanism of action.
Objective: To confirm the effect of this compound on GIRK channel currents and to investigate its voltage-dependency and kinetics.
Brief Protocol:
-
Culture HEK293-GIRK1/2 cells on glass coverslips.
-
Use a patch-clamp amplifier and data acquisition system to record whole-cell currents.
-
Establish a stable whole-cell recording from a single cell.
-
Apply voltage ramps or steps to elicit GIRK currents.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record changes in current amplitude and kinetics.
Troubleshooting and Scientific Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate results.
-
Cell Health: Monitor cell viability and confluence to ensure consistent assay performance.
-
DMSO Tolerance: Keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts.
-
Assay Window: Optimize the concentrations of Tl+ and K+ in the stimulus buffer to achieve a robust signal-to-background ratio.
Conclusion
These application notes provide a comprehensive guide for the in vitro characterization of this compound, with a focus on its potential as a GIRK channel modulator. The outlined workflow, from high-throughput thallium flux screening to detailed electrophysiological analysis, offers a rigorous and systematic approach to elucidating the compound's pharmacological profile. The insights gained from these studies will be crucial in determining the therapeutic potential of this and related molecules.
References
-
Development of a thallium flux assay for Kir7.1 (M125R). (n.d.). ResearchGate. Retrieved from [Link]
-
Thallium-free GIRK Potassium Channel Assay. (n.d.). ION Biosciences. Retrieved from [Link]
-
Characterization of MC4R Regulation of the Kir7.1 Channel Using the Tl+ Flux Assay. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ion Channel Activators: Thallium Flux and Patch-Clamp Study. (n.d.). LifeArc. Retrieved from [Link]
-
High-throughput screening for small-molecule modulators of inward rectifier potassium channels. (2013). PubMed. Retrieved from [Link]
-
Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (2006). PubMed. Retrieved from [Link]
-
(4-Fluoropiperidin-4-YL)methanol. (n.d.). PubChem. Retrieved from [Link]
-
High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. (2012). JoVE. Retrieved from [Link]
-
Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. (n.d.). Frontiers. Retrieved from [Link]
-
Synthesis and In Vitro Antiproliferative Activity of Diphenyl(piperidin-4-yl)thioamide Methanol Derivatives. (2018). ResearchGate. Retrieved from [Link]
-
Identification of a G-Protein-Independent Activator of GIRK Channels. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4-(4-Fluorophenyl)piperidine. (n.d.). PubChem. Retrieved from [Link]
-
Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (2020). ResearchGate. Retrieved from [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). PubMed. Retrieved from [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Preprints. Retrieved from [Link]
-
Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 2. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies with (4-Fluorophenyl)(piperidin-4-yl)methanol Derivatives
Introduction: The Therapeutic Potential of the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Its structural motifs are present in a multitude of ligands designed to interact with key neurological targets, most notably the Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors. These unique chaperone proteins, primarily located at the endoplasmic reticulum-mitochondria interface, are implicated in regulating calcium signaling, ion channel function, and cellular stress responses.[1][2] Consequently, modulators of these receptors hold significant promise for treating a range of pathologies including neurodegenerative diseases, neuropathic pain, psychiatric disorders, and seizures.[1][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the in vivo characterization of novel this compound derivatives. It moves beyond rote procedural descriptions to provide the causal reasoning behind experimental design, ensuring that the generated data is robust, reproducible, and translatable. The protocols outlined herein are designed as self-validating systems, incorporating essential controls and clear endpoints to establish a definitive pharmacological profile for test articles.
Part 1: Foundational In Vitro Characterization – The Prerequisite to In Vivo Success
Before committing to costly and ethically significant in vivo studies, a thorough in vitro characterization of the derivative is paramount. This initial phase is not merely a screening step; it is the logical foundation upon which all subsequent animal studies are built. The primary objective is to identify the compound's principal molecular target(s) and elucidate its functional activity (e.g., agonist, antagonist, inverse agonist, or allosteric modulator).
Primary Target Identification: Receptor Binding Assays
The structural alerts within the this compound scaffold necessitate a focused binding affinity screen against high-probability CNS targets.
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test derivative for human Sigma-1 and Sigma-2 receptors.
-
Materials:
-
Cell membranes expressing recombinant human σ1R or σ2R.
-
Radioligands: -pentazocine (for σ1R) and [³H]DTG (for σ2R, with excess (+)-pentazocine to block σ1R sites).
-
Test derivative stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test derivative (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer, non-specific control, or the test derivative at various concentrations.
-
Incubate the plates (e.g., 120 minutes at 25°C).
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test derivative. Determine the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Activity Determination
Identifying binding affinity is insufficient; determining the functional consequence of that binding is critical. For σ1R, which modulates ion channels and cellular signaling, a functional assay is essential.
Protocol: Agonist vs. Antagonist Activity in a Neuronal Cell Line
-
Objective: To differentiate between σ1R agonist and antagonist activity by measuring the modulation of N-methyl-D-aspartate (NMDA) receptor currents. σ1R agonists are known to potentiate NMDA receptor activity.
-
Model: SH-SY5Y neuroblastoma cells or primary cortical neurons.
-
Methodology (Patch-Clamp Electrophysiology):
-
Culture cells on coverslips suitable for electrophysiology.
-
Establish a whole-cell patch-clamp configuration.
-
Apply NMDA (e.g., 100 µM) and glycine (10 µM) to elicit a baseline inward current.
-
Agonism Test: Apply the test derivative alone and observe if it potentiates the NMDA-induced current. A known σ1R agonist like PRE-084 serves as a positive control.[4][5]
-
Antagonism Test: Co-apply the test derivative with a known σ1R agonist (PRE-084). If the derivative is an antagonist, it will block the potentiation of the NMDA current caused by PRE-084. A known σ1R antagonist like NE-100 serves as a positive control.[4][5]
-
-
Rationale: This functional readout provides a direct physiological consequence of receptor binding, which is crucial for predicting in vivo effects. An agonist might be pursued for neuroprotection, while an antagonist could be investigated for neuropathic pain.[1]
Part 2: Core In Vivo Protocols
Once the in vitro profile is established, in vivo studies can be designed to address pharmacokinetics, safety, and efficacy. The following protocols assume the test derivative has shown high affinity and functional activity at the σ1R.
Protocol 1: Pharmacokinetic (PK) and Bioavailability Assessment in Rodents
Causality: An efficacy study is meaningless without understanding the drug's exposure (Absorption, Distribution, Metabolism, and Excretion - ADME). This PK study is the essential first step to determine if the compound reaches the target tissue (brain) at relevant concentrations and to establish a rational dosing regimen for subsequent efficacy studies.
Workflow Diagram: In Vivo Pharmacokinetic Study
Caption: Workflow for a rodent pharmacokinetic study.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group). This strain is a standard outbred stock for toxicology and pharmacology.
-
Acclimation: House animals for at least 72 hours under standard conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to food and water).
-
Formulation: Prepare the test derivative in a suitable vehicle (e.g., 20% Solutol HS 15 in water). The choice of vehicle is critical for ensuring solubility and stability.
-
Dosing:
-
Group 1 (Intravenous): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides 100% bioavailability and is the reference for calculating oral bioavailability.
-
Group 2 (Oral): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse samples from each animal at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Brain Tissue (Optional but Recommended): At the final time point, euthanize animals and harvest brains to determine the brain-to-plasma concentration ratio, a key indicator of CNS penetration.
-
Bioanalysis: Quantify the concentration of the test derivative in plasma and brain homogenate samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Unit | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |
| T½ (Half-life) | h | Value | Value | Time for concentration to decrease by 50%. |
| Cmax (Peak Conc.) | ng/mL | Value | Value | Maximum observed concentration. |
| Tmax (Time to Cmax) | h | N/A | Value | Time to reach peak concentration after oral dosing. |
| AUC (0-inf) | h*ng/mL | Value | Value | Total drug exposure over time. |
| CL (Clearance) | mL/min/kg | Value | N/A | Volume of plasma cleared of drug per unit time. |
| Vd (Volume of Dist.) | L/kg | Value | N/A | Apparent volume into which the drug distributes. |
| F (Bioavailability) | % | N/A | Value | Fraction of oral dose reaching systemic circulation. |
| Brain/Plasma Ratio | - | N/A | Value | Indicates ability to cross the blood-brain barrier. |
Protocol 2: Efficacy in a Seizure Model (PTZ-Induced Seizures)
Causality: Sigma-1 receptor modulation is known to affect seizure thresholds.[4][5] The pentylenetetrazol (PTZ) model is a classic, acute chemoconvulsant screen used to identify compounds with potential anticonvulsant activity. It is rapid and provides a clear, quantifiable endpoint (seizure onset and severity).
Step-by-Step Methodology:
-
Animal Model: Male C57BL/6 mice (n=8-10 per group).
-
Groups:
-
Group 1: Vehicle control + PTZ
-
Group 2: Test Derivative (Dose 1) + PTZ
-
Group 3: Test Derivative (Dose 2) + PTZ
-
Group 4: Test Derivative (Dose 3) + PTZ
-
Group 5: Positive Control (e.g., Diazepam) + PTZ
-
-
Procedure:
-
Administer the vehicle, test derivative (e.g., 1, 3, 10 mg/kg, i.p.), or positive control. The doses should be informed by the PK study to achieve target exposures.
-
After a pre-determined time corresponding to the Tmax from the PK study (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Immediately place each mouse into an individual observation chamber and record its behavior for 30 minutes.
-
-
Endpoint Measurement:
-
Latency: Record the time to the first myoclonic jerk and the time to generalized clonic-tonic seizures.
-
Severity: Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Protection: Record the percentage of animals in each group that are protected from generalized seizures.
-
-
Self-Validation: The vehicle group must exhibit consistent seizures, and the positive control group must show significant protection, validating the integrity of the assay for each run.
Data Presentation: Efficacy in PTZ Seizure Model
| Treatment Group | Dose (mg/kg) | Latency to Clonus (s) | % Protection from Tonic Seizure |
| Vehicle | - | Mean ± SEM | Value |
| Test Derivative | Dose 1 | Mean ± SEM | Value |
| Test Derivative | Dose 2 | Mean ± SEM | Value |
| Test Derivative | Dose 3 | Mean ± SEM | Value |
| Diazepam | 2 | Mean ± SEM | Value |
Protocol 3: Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
Causality: σ1R antagonists have demonstrated robust efficacy in preclinical models of neuropathic pain by mitigating neuroinflammation and neuronal hypersensitivity.[1] The CCI model is a widely used and validated model of nerve injury-induced pain that produces long-lasting allodynia and hyperalgesia, mimicking chronic pain states in humans.
Workflow Diagram: Chronic Constriction Injury (CCI) Pain Model
Caption: Workflow for the CCI model of neuropathic pain.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Phase 1: CCI Surgery and Baseline Measurement
-
Anesthetize the animal. Under aseptic conditions, expose the sciatic nerve in one hind limb and place 4 loose ligatures around it.
-
Allow animals to recover for 7-14 days for neuropathic pain symptoms to develop.
-
Measure the baseline mechanical withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the plantar surface of the paw and record the force (in grams) at which the animal withdraws its paw. A significant decrease in the threshold in the ligated paw compared to the contralateral paw confirms allodynia.
-
-
Phase 2: Treatment and Testing
-
Randomize animals with confirmed allodynia into treatment groups (Vehicle, Test Derivative at various doses, Positive Control like Gabapentin).
-
Administer the treatment (e.g., i.p. or p.o.).
-
At a time point consistent with the compound's Tmax, re-assess the mechanical withdrawal threshold.
-
-
Data Analysis: Calculate the paw withdrawal threshold for each group. A significant increase in the withdrawal threshold in a treatment group compared to the vehicle group indicates an anti-allodynic (analgesic) effect.
Conclusion
The in vivo assessment of this compound derivatives requires a logical, stepwise approach grounded in robust scientific principles. The journey from a novel chemical entity to a potential therapeutic candidate begins with meticulous in vitro target identification and functional characterization. This foundational knowledge dictates the selection of relevant in vivo models. The protocols detailed in this guide for pharmacokinetics, anticonvulsant activity, and neuropathic pain provide a validated framework for generating the critical data necessary to evaluate the therapeutic potential of this important class of compounds. By adhering to these principles of causality and self-validation, researchers can ensure their findings are both accurate and impactful.
References
- The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC - NIH. (2023).
- The activity of selective sigma-1 receptor ligands in seizure models in vivo. (2017).
- Vavers, E., et al. (2017). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Behavioural Brain Research, 328, 145-152.
- In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020).
- Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characteriz
- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39.
Sources
- 1. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The activity of selective sigma-1 receptor ligands in seizure models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of (4-Fluorophenyl)(piperidin-4-yl)methanol for Imaging Studies
Introduction
The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of molecular imaging, enabling the non-invasive study of biological processes in vivo. The (4-Fluorophenyl)(piperidin-4-yl)methanol scaffold is a privileged structure in medicinal chemistry, with derivatives showing affinity for various central nervous system targets, including sigma receptors.[1][2][3][4][5] Radiolabeling this core structure with positron-emitting radionuclides such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) can provide powerful tools for researchers and drug development professionals to investigate disease pathology, receptor occupancy, and the pharmacokinetic properties of novel therapeutics.
This document provides a comprehensive guide to the hypothetical radiolabeling of this compound with both ¹⁸F and ¹¹C. It is designed for researchers, scientists, and drug development professionals with a background in radiochemistry and PET tracer development. The protocols outlined below are based on established radiochemical methodologies for structurally similar compounds and are intended to serve as a detailed starting point for the synthesis and evaluation of these novel radiotracers.
Rationale for Radiolabeling this compound
The inherent fluorine atom in the parent molecule provides an opportunity for isotopic labeling with ¹⁸F via isotopic exchange, though this method often suffers from low specific activity. A more common and higher specific activity approach involves the introduction of the radionuclide in the final synthetic step. For ¹⁸F, this can be achieved by labeling a suitable precursor. For ¹¹C, the piperidine nitrogen presents a convenient site for methylation. Both ¹⁸F and ¹¹C are widely used in PET imaging, each with distinct advantages.[6][7] ¹⁸F has a longer half-life (109.8 minutes), allowing for longer synthesis times and imaging protocols, while ¹¹C has a shorter half-life (20.4 minutes), which permits multiple scans in the same subject on the same day.[6][7]
Part 1: [¹⁸F]-(4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis
The proposed strategy for the synthesis of [¹⁸F]-(4-Fluorophenyl)(piperidin-4-yl)methanol involves a two-step process: synthesis of a suitable precursor followed by nucleophilic substitution with [¹⁸F]fluoride.
Precursor Synthesis: (4-(hydroxymethyl)piperidin-1-yl)(4-nitrophenyl)methanone
The synthesis of a precursor with a leaving group on the aromatic ring is necessary for aromatic nucleophilic substitution. A nitro group is a common choice.
Protocol 1: Synthesis of (4-(hydroxymethyl)piperidin-1-yl)(4-nitrophenyl)methanone
-
Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 4-nitrobenzoyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the desired precursor.
Radiolabeling with ¹⁸F
The radiolabeling will be achieved by nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride, followed by reduction of the ketone.
Workflow for [¹⁸F]-(4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis
Caption: Workflow for the synthesis of [¹⁸F]-(4-Fluorophenyl)(piperidin-4-yl)methanol.
Protocol 2: Radiolabeling and Purification
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂ complex by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Add a solution of the precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 160 °C for 15-20 minutes.
-
Reduction: After cooling, add a solution of sodium borohydride (NaBH₄) in methanol to the reaction mixture to reduce the ketone to the corresponding alcohol.
-
Purification: Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Reformulate the collected HPLC fraction into a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
| Parameter | Condition |
| Precursor Amount | 5-10 mg |
| [¹⁸F]Fluoride Activity | 1-2 Ci |
| Solvent | Anhydrous DMSO |
| Base | K₂CO₃/K₂₂₂ |
| Temperature | 160 °C |
| Reaction Time | 15-20 min |
| Reducing Agent | NaBH₄ |
| Purification | Semi-preparative HPLC |
| Expected Radiochemical Yield | 10-20% (decay-corrected) |
Part 2: [¹¹C]-(4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis
The synthesis of the ¹¹C-labeled tracer will be achieved by the N-methylation of the parent compound, this compound, using [¹¹C]methyl iodide.
Precursor: this compound
The non-radiolabeled parent compound serves as the precursor for ¹¹C-labeling. This can be synthesized or purchased commercially.
Radiolabeling with ¹¹C
Workflow for [¹¹C]-(4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis
Caption: Workflow for the synthesis of [¹¹C]-(4-Fluorophenyl)(piperidin-4-yl)methanol.
Protocol 3: Radiolabeling and Purification
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
[¹¹C]Methyl Iodide Synthesis: Convert [¹¹C]CO₂ to [¹¹C]methane, which is then reacted with iodine to produce [¹¹C]methyl iodide. This is typically performed in an automated synthesis module.
-
Radiolabeling Reaction: Bubble the [¹¹C]methyl iodide through a solution of the precursor, this compound (1-2 mg), and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically rapid and can be performed at room temperature or with gentle heating.[8][9]
-
Purification: Purify the crude product using semi-preparative HPLC.
-
Formulation: Reformulate the collected HPLC fraction into a sterile, injectable solution.
| Parameter | Condition |
| Precursor Amount | 1-2 mg |
| [¹¹C]Methyl Iodide Activity | 0.5-1 Ci |
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 5-10 min |
| Purification | Semi-preparative HPLC |
| Expected Radiochemical Yield | 30-50% (decay-corrected) |
Part 3: Quality Control
Rigorous quality control (QC) is mandatory for all radiopharmaceuticals prior to clinical use to ensure patient safety and the accuracy of the imaging data.[7][10][11][12][13]
| QC Test | Method | Acceptance Criteria |
| Radionuclide Identity | Gamma-ray spectroscopy | Principal photon energy of 511 keV. |
| Radionuclidic Purity | Half-life determination | For ¹⁸F: 105-115 min. For ¹¹C: 19-22 min. |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Visual Inspection | Direct observation | Clear, colorless, and free of particulate matter. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V, where V is the maximum recommended dose in mL. |
| Sterility | USP <71> Sterility Tests | No microbial growth. |
| Specific Activity | Calculated from HPLC data | To be determined based on application (typically > 1 Ci/µmol). |
Part 4: In Vivo Evaluation Considerations
Successful in vitro characterization and quality control are prerequisites for in vivo studies. The following aspects are critical for the preclinical and clinical evaluation of the newly synthesized radiotracers.
-
Biodistribution: Initial studies in rodents are essential to determine the uptake and clearance of the radiotracer from major organs.
-
Brain Uptake: For CNS targets, the ability of the tracer to cross the blood-brain barrier is paramount.
-
In Vivo Stability: A significant challenge with some ¹⁸F-labeled tracers is in vivo defluorination, which can lead to bone uptake of free [¹⁸F]fluoride and confound imaging results.[6][14] Metabolite analysis of blood and brain tissue samples is crucial to assess the stability of the radiotracer in vivo.
-
Target Engagement: Blocking studies with known ligands for the putative target should be conducted to demonstrate specific binding of the radiotracer.
Conclusion
This document provides a detailed, albeit hypothetical, framework for the radiolabeling of this compound with ¹⁸F and ¹¹C. The outlined protocols are based on well-established radiochemical principles and are intended to guide researchers in the development of these novel PET tracers. Successful synthesis and rigorous quality control, followed by thorough in vivo evaluation, will be essential to validate their utility for imaging studies in neuroscience and drug development.
References
-
Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
QC of PET Radiopharmaceuticals. (2014, September 24). Slideshare. Retrieved January 11, 2026, from [Link]
-
Quality Control of PET Radiopharmaceuticals. (2017, October 13). Radiology Key. Retrieved January 11, 2026, from [Link]
-
Neumaier, B., Zlatopolskiy, A., & Urusova, E. A. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 24(15), 2783. [Link]
-
Wünsch, B. (2018). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 11(4), 123. [Link]
-
Quality Control of PET Radiopharmaceuticals. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 111-116. [Link]
-
Asti, M., et al. (2022). Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Frontiers in Chemistry, 10, 868335. [Link]
-
Luo, H., et al. (2012). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Molecular Imaging and Biology, 14(6), 723-731. [Link]
-
Shiue, C. Y., et al. (1995). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 22(2), 141-146. [Link]
-
PET Imaging of Sigma1 Receptors. (2016, November 9). Radiology Key. Retrieved January 11, 2026, from [Link]
-
Kowalsky, R. J., & Falen, S. W. (2015). Chapter 14: Quality Control of Radiopharmaceuticals. In Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine (4th ed.). APhA. [Link]
-
Wünsch, B. (2014). Fluorinated PET Tracers for Molecular Imaging of σ 1 Receptors in the Central Nervous System. Current Medicinal Chemistry, 21(1), 114-127. [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved January 11, 2026, from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. (1973). Canadian Journal of Chemistry, 51(2), 171-177. [Link]
-
Arecoline. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Richard, M., et al. (2018). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 54(78), 10977-10980. [Link]
-
Raffel, D. M., et al. (2017). Improved synthesis of 4-[18 F]fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 1-7. [Link]
- Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). Molecules, 16(8), 6462-6470. [Link]
-
2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. (2017). MedChemComm, 8(5), 863-873. [Link]
-
Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. (2014). Chemistry - A European Journal, 20(12), 3465-3470. [Link]
Sources
- 1. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 5. Fluorinated PET Tracers for Molecular Imaging of σ1 Receptors in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 12. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 13. pharmacylibrary.com [pharmacylibrary.com]
- 14. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (4-Fluorophenyl)(piperidin-4-yl)methanol in Parallel Synthesis
Abstract
This guide provides a comprehensive technical overview of the strategic use of (4-fluorophenyl)(piperidin-4-yl)methanol, a privileged scaffold in modern medicinal chemistry. We detail its application as a core building block for the rapid generation of compound libraries via parallel synthesis. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering robust, step-by-step methodologies for N-acylation and N-alkylation reactions adapted for high-throughput formats. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous N-heterocyclic motifs in FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework for orienting substituents in precise vectors to engage with biological targets. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and modulating pharmacokinetic properties.
This compound has emerged as a particularly valuable building block.[3] It combines three key features:
-
A secondary piperidine nitrogen: This provides a reactive handle for introducing molecular diversity.
-
A 4-fluorophenyl group: The fluorine atom can enhance metabolic stability and modulate binding affinity through favorable electronic interactions without significantly increasing steric bulk.
-
A primary alcohol (methanol group): While the secondary amine is the primary focus for diversification in this guide, the hydroxyl group offers an orthogonal site for future modification.
Parallel synthesis leverages such versatile building blocks to rapidly create large, focused libraries of analogs. By reacting a common core like this compound with a diverse set of reagents in a spatially separated array (e.g., a 96-well plate), researchers can efficiently explore chemical space and build robust SAR models.
The Core Principle: A General Parallel Synthesis Workflow
The fundamental concept of parallel synthesis is the systematic and simultaneous execution of multiple, discrete reactions. This approach streamlines the process from library design to purification and analysis, significantly accelerating the discovery timeline. The workflow is modular and can be adapted for various reaction classes.
Caption: General workflow for a parallel synthesis campaign.
Application 1: Parallel Amide Synthesis via N-Acylation
The amide bond is a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to act as both a hydrogen bond donor and acceptor. Parallel N-acylation of this compound with a library of acylating agents (e.g., acyl chlorides, carboxylic acids) is a highly effective strategy for SAR exploration.
Scientific Rationale
The reaction proceeds via nucleophilic acyl substitution. The secondary amine of the piperidine core acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[4] Its role is to scavenge the HCl generated when using acyl chlorides, preventing the protonation and deactivation of the piperidine nucleophile. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic reagents.
Caption: Workflow for parallel N-acylation.
Detailed Protocol: Parallel N-Acylation
Materials:
-
This compound
-
Library of diverse acyl chlorides or acid anhydrides
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
Procedure:
-
Stock Solution Preparation:
-
Core Solution: Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Base Solution: Prepare a 0.6 M solution of DIPEA in anhydrous DCM.
-
Reagent Plate: Prepare a 96-well plate containing 1.1 equivalents (relative to the core) of unique acyl chlorides per well, either as pre-weighed solids or as solutions. If using solutions, a 0.22 M concentration in DCM is recommended.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add the Core Solution (e.g., 200 µL, 0.04 mmol).
-
Add the Base Solution to each well (e.g., 200 µL, 0.12 mmol). The use of 3 equivalents of base ensures the reaction medium remains basic.
-
Add the corresponding acyl chloride solution from the reagent plate to each well (e.g., 200 µL, 0.044 mmol).
-
-
Reaction Incubation:
-
Securely seal the reaction block with a chemically resistant cap mat.
-
Place the block on an orbital shaker and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
-
Work-up and Isolation:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each well to quench any remaining acyl chloride and neutralize the DIPEA hydrochloride salt.
-
The product can be isolated using parallel solid-phase extraction (SPE) or liquid-liquid extraction followed by solvent evaporation under a stream of nitrogen.
-
For high-purity compounds, parallel purification via mass-directed preparative HPLC is recommended.
-
Data Presentation: N-Acylation Library
Results should be tabulated to provide a clear overview of the library's composition and quality.
| Well ID | Acyl Chloride (R-COCl) | Product Structure | Yield (%) | Purity (LC-MS, %) |
| A1 | Acetyl chloride | (Structure Image) | 92 | >98 |
| A2 | Benzoyl chloride | (Structure Image) | 88 | >99 |
| A3 | Cyclopropanecarbonyl chloride | (Structure Image) | 95 | >97 |
| ... | ... | ... | ... | ... |
Application 2: Parallel Amine Synthesis via N-Alkylation
Introducing diverse alkyl groups on the piperidine nitrogen is a powerful tactic to modulate a compound's lipophilicity, basicity, and steric profile. Reductive amination is a superior method for this transformation in a parallel synthesis context due to its broad substrate scope and controlled, high-yielding nature.[5]
Scientific Rationale
Reductive amination is a two-step, one-pot process.[5] First, the secondary amine of the piperidine core reacts with an aldehyde or ketone to form a transient, electrophilic iminium ion. Second, a mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is added in situ. STAB is ideal because it is less reactive than other hydrides, tolerates the mildly acidic conditions that favor iminium ion formation, and reduces the iminium ion much faster than it reduces the starting aldehyde or ketone, minimizing side reactions.[6]
Caption: Workflow for parallel reductive amination.
Detailed Protocol: Parallel Reductive Amination
Materials:
-
This compound
-
Library of diverse aldehydes and ketones
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Core/Reagent Plate: In each well of a 96-well block, dispense the core building block (1.0 eq) followed by the corresponding aldehyde or ketone (1.2 eq). Dissolve the solids in a minimal amount of anhydrous DCE.
-
Reducing Agent: Weigh STAB (1.5 eq) into a separate 96-well plate. It is critical to handle STAB in a dry environment as it is moisture-sensitive.
-
-
Reaction Setup:
-
Add the STAB portion-wise from its plate to the corresponding wells of the reaction block containing the core and aldehyde/ketone mixture. This can be done using a solid-dispensing system or carefully by hand.
-
Causality Note: Adding the hydride donor last and portion-wise helps control any initial exotherm and ensures the iminium ion has begun to form.
-
-
Reaction Incubation:
-
Seal the reaction block and place it on an orbital shaker at room temperature for 12-24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution to each well to decompose any excess STAB.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers in a fresh 96-well collection plate, dry over anhydrous sodium sulfate (or using phase separator plates), filter, and concentrate under vacuum or nitrogen flow.
-
Purify as needed using parallel preparative HPLC.
-
Data Presentation: N-Alkylation Library
| Well ID | Aldehyde/Ketone | Product Structure | Yield (%) | Purity (LC-MS, %) |
| A1 | Formaldehyde | (Structure Image) | 85 | >99 |
| A2 | Benzaldehyde | (Structure Image) | 90 | >98 |
| A3 | Acetone | (Structure Image) | 78 | >95 |
| ... | ... | ... | ... | ... |
Conclusion
This compound is a high-value, versatile starting material for parallel synthesis campaigns aimed at drug discovery. Its strategic combination of a modifiable piperidine nitrogen and a fluorinated phenyl ring makes it an ideal core for building focused compound libraries. The N-acylation and reductive amination protocols detailed in this guide are robust, scalable, and readily adaptable to high-throughput automated platforms, enabling medicinal chemists to rapidly generate novel chemical matter and accelerate the identification of new therapeutic leads.
References
- BenchChem (2025). Application Note: Protocols for N-Alkylation of 4-(4-fluorophenyl)piperidin-4-ol. BenchChem.
- Barluenga, J., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Krasavin, M. (2022).
- Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
-
Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters. [Link]
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Newman, A. H., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central.
- BenchChem. * ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol*. BenchChem.
-
Shvartsberg, M. S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
- BenchChem (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- BenchChem (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol Analogs
Introduction: The Significance of (4-Fluorophenyl)(piperidin-4-yl)methanol Analogs in Modern Drug Discovery
The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Analogs of this core structure have shown promise as potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Notably, derivatives of this scaffold have been investigated for their potential as 5-HT2A receptor inverse agonists, a class of compounds with applications in the treatment of neuropsychiatric disorders.[2]
Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of compound libraries for high-throughput screening.[3] The ability to assemble molecules on an insoluble polymer support streamlines the synthetic process by simplifying purification to mere filtration and washing steps, thereby enabling automation and parallel synthesis.[4] This application note provides a comprehensive guide to the solid-phase synthesis of a library of this compound analogs, detailing the underlying chemical principles, step-by-step protocols, and expert insights to ensure successful implementation.
Core Principles of the Solid-Phase Strategy
The synthetic strategy outlined herein employs a Wang resin as the solid support, to which a piperidine-4-carboxylic acid derivative is initially anchored. The synthesis proceeds through a series of modular steps, allowing for the introduction of diversity at key positions of the scaffold. The core workflow involves:
-
Resin Loading: Attachment of an N-protected piperidine-4-carboxylic acid to the Wang resin.
-
Introduction of the (4-Fluorophenyl)methanol Moiety: Grignard addition of a 4-fluorophenyl magnesium bromide to a resin-bound ester.
-
N-Derivatization: Introduction of a diverse range of substituents on the piperidine nitrogen.
-
Cleavage: Release of the final compounds from the solid support.
This approach offers a convergent and flexible route to a library of analogs with diverse pharmacological profiles.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the solid-phase synthesis of this compound analogs.
Caption: General workflow for the solid-phase synthesis of this compound analogs.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments in the synthesis.
Protocol 1: Resin Loading - Attachment of N-Fmoc-piperidine-4-carboxylic acid to Wang Resin
-
Expertise & Experience: The use of Diisopropylcarbodiimide (DIC) and 4-(Dimethylamino)pyridine (DMAP) is a classic and highly effective method for esterification onto Wang resin. It is crucial to use an excess of the acid and coupling reagents to drive the reaction to completion. The reaction progress can be monitored using the Kaiser test to check for the disappearance of free hydroxyl groups on the resin.
-
Resin Swelling: In a fritted syringe, suspend Wang resin (1.0 g, 1.0 mmol/g loading) in N,N-Dimethylformamide (DMF, 10 mL). Gently agitate for 1 hour to swell the resin.
-
Activation: In a separate flask, dissolve N-Fmoc-piperidine-4-carboxylic acid (3.0 mmol) and DMAP (0.3 mmol) in DMF (5 mL). Add DIC (3.0 mmol) to this solution and stir at room temperature for 15 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated ester solution. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and Methanol (MeOH, 3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Fmoc Deprotection
-
Expertise & Experience: Piperidine is the standard reagent for Fmoc deprotection.[4] A two-step deprotection ensures complete removal of the Fmoc group. The progress of the deprotection can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance. For some applications, 4-methylpiperidine can be used as a non-controlled substance alternative to piperidine.[5][6]
-
Initial Deprotection: Add a solution of 20% piperidine in DMF (v/v, 10 mL) to the resin. Agitate for 3 minutes and drain.
-
Final Deprotection: Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all traces of piperidine.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free secondary amine. A positive test will result in a blue-colored bead.
Protocol 3: Grignard Reaction for the Formation of the Tertiary Alcohol
-
Expertise & Experience: The addition of a Grignard reagent to a resin-bound ester is a powerful method for C-C bond formation. It is critical to ensure anhydrous conditions to prevent quenching of the Grignard reagent. The use of an excess of the Grignard reagent is necessary to drive the reaction to completion.
-
Resin Preparation: Swell the deprotected resin from Protocol 2 in anhydrous Tetrahydrofuran (THF, 10 mL) for 30 minutes.
-
Grignard Addition: To the swollen resin, add a solution of 4-fluorophenylmagnesium bromide (5.0 mmol in THF) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and agitate for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Washing: Wash the resin sequentially with THF (3 x 10 mL), a 1:1 mixture of THF and water (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: N-Derivatization via Reductive Amination
-
Expertise & Experience: Reductive amination is a versatile method for introducing a wide range of substituents on the piperidine nitrogen. The choice of the reducing agent is important; sodium triacetoxyborohydride is a mild and effective reagent for this transformation.
-
Resin Swelling: Swell the resin from Protocol 3 in a 1% acetic acid solution in 1,2-dichloroethane (DCE, 10 mL).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (5.0 mmol).
-
Reduction: Add sodium triacetoxyborohydride (5.0 mmol) and agitate the mixture at room temperature for 12 hours.
-
Washing: Wash the resin sequentially with DCE (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 5: Cleavage from the Solid Support
-
Expertise & Experience: Trifluoroacetic acid (TFA) is a strong acid commonly used for cleaving products from Wang and Rink Amide resins. The cleavage cocktail often includes scavengers to prevent side reactions. It is important to perform the cleavage in a well-ventilated fume hood.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin and agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.
-
Solvent Evaporation: Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Isolate the solid by centrifugation and wash with cold diethyl ether. The crude product can then be purified by reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes typical yields and purities for the synthesis of a small library of this compound analogs using the described protocols.
| Analog ID | R-Group (from R-CHO) | Crude Yield (%) | Purity by HPLC (%) |
| FN-01 | H (Formaldehyde) | 75 | 92 |
| FN-02 | CH₃ (Acetaldehyde) | 72 | 90 |
| FN-03 | Ph (Benzaldehyde) | 68 | 88 |
| FN-04 | 4-Cl-Ph (4-Chlorobenzaldehyde) | 65 | 85 |
Mechanism Spotlight: The Grignard Reaction on a Solid Support
The key carbon-carbon bond-forming step in this synthesis is the Grignard reaction. The following diagram illustrates the mechanism of the addition of 4-fluorophenylmagnesium bromide to the resin-bound ester.
Caption: Mechanism of the Grignard reaction with the resin-bound ester.
Conclusion and Future Directions
The solid-phase synthesis strategy detailed in this application note provides a robust and efficient platform for the generation of diverse libraries of this compound analogs. The modular nature of the synthesis allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This methodology is well-suited for academic and industrial drug discovery programs aimed at identifying novel therapeutic agents.
References
-
Hlebowicz, E., et al. (2004). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Retrieved from [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. Retrieved from [Link]
-
Kotha, S., & Khedkar, P. (2005). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC - NIH. Retrieved from [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). Retrieved from [Link]
- O'Donnell, M. J. (2001). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
- Larsen, B. D., & Holm, A. (2015). Cleavage of synthetic peptides. Google Patents.
-
Ferrazzano, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Retrieved from [Link]
-
Saneii, H., & Shannon, J. D. (1988). Methods for solid phase peptide synthesis which employ a minimum of instrumentation. PubMed. Retrieved from [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Retrieved from [Link]
-
O'Donnell, M. J. (1993). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
Chen, Y. H., et al. (2010). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. -ORCA - Cardiff University. Retrieved from [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]
-
García-Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]
Sources
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. We will explore the common pitfalls, provide in-depth troubleshooting strategies, and offer optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy.
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and generally successful route involves a two-step sequence:
-
Grignard Addition: A nucleophilic addition of a 4-fluorophenyl Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) to an N-protected piperidine-4-carboxaldehyde. The most common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group.[1]
-
Deprotection: Removal of the N-protecting group under acidic conditions to yield the final secondary amine product.[2]
This strategy is favored because it builds the key carbon-carbon bond efficiently and utilizes readily available starting materials.
Q2: Why is the N-protection of the piperidine ring absolutely critical for this synthesis?
The piperidine nitrogen is a secondary amine, which has an acidic proton (N-H). Grignard reagents are not only potent nucleophiles but also very strong bases.[3] Without protection, the 4-fluorophenylmagnesium bromide would act as a base and simply deprotonate the piperidine nitrogen. This would consume the Grignard reagent in a non-productive acid-base reaction, quench the reagent, and prevent the desired nucleophilic attack on the aldehyde carbonyl, leading to zero or negligible yield of the target alcohol. The Boc group converts the amine into a carbamate, which removes the acidic proton and renders the nitrogen non-nucleophilic and non-basic, allowing the Grignard reaction to proceed as intended at the aldehyde.[4]
Q3: What are the most critical parameters to control during the Grignard reaction step?
Success in a Grignard reaction hinges on the rigorous exclusion of atmospheric moisture and protic sources. The key parameters are:
-
Anhydrous Conditions: All glassware must be flame- or oven-dried, and all solvents (typically THF or diethyl ether) must be anhydrous. The reaction must be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Reagent Quality: The 4-halofluorobenzene precursor must be pure, and the magnesium turnings should be fresh or activated (e.g., with a crystal of iodine) to ensure a reactive surface.[5] The aldehyde, 1-Boc-piperidine-4-carboxaldehyde, is sensitive and should be of high purity.[6][7]
-
Temperature Control: Grignard reagent formation is exothermic and should be controlled. The subsequent addition of the aldehyde is typically performed at a low temperature (e.g., 0 °C) to minimize side reactions like enolization and to ensure controlled addition.[5]
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section provides a detailed, problem-oriented approach to troubleshooting.
Problem 1: The reaction fails to initiate or shows very low conversion of the aldehyde.
-
Symptom: Analysis of the crude reaction mixture (by TLC or LC-MS) shows a large amount of unreacted 1-Boc-piperidine-4-carboxaldehyde.
-
Possible Cause A: Inactive or Quenched Grignard Reagent. This is the most common failure mode. The Grignard reagent may not have formed efficiently, or it was destroyed by trace amounts of water or other acidic protons in the system.
-
Solution:
-
Ensure Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use freshly opened anhydrous solvents or solvents dried over a suitable agent (e.g., sodium/benzophenone).
-
Activate Magnesium: Before adding the halide, gently warm the magnesium turnings with a heat gun in the presence of a single iodine crystal until violet vapors are observed.[5] This helps remove the passivating magnesium oxide layer.
-
Titrate the Grignard Reagent: Before adding the aldehyde, it is good practice to determine the exact concentration of your prepared Grignard reagent using methods like titration with a known amount of iodine or a non-enolizable ketone like benzophenone. This confirms the reagent's formation and allows for precise stoichiometry.
-
-
-
Possible Cause B: Poor Quality Aldehyde. The starting aldehyde may have degraded or contains impurities.
-
Solution: Check the purity of 1-Boc-piperidine-4-carboxaldehyde by NMR or other analytical methods. If it has been stored for a long time, it may have oxidized to the corresponding carboxylic acid. Purification by column chromatography or using a fresh bottle may be necessary.
-
Problem 2: The reaction works, but the crude mixture is complex with multiple side products.
-
Symptom: TLC or LC-MS shows consumption of starting material but reveals several new spots/peaks in addition to the desired product.
-
Possible Cause A: Wurtz Coupling. A significant byproduct may be 4,4'-difluorobiphenyl, formed from the reaction of the Grignard reagent with unreacted 4-bromofluorobenzene.
-
Solution: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[5] To minimize it, add the solution of 4-bromofluorobenzene to the magnesium turnings slowly and dropwise to maintain a low instantaneous concentration. Ensure the reaction temperature does not rise uncontrollably.
-
-
Possible Cause B: Aldehyde Enolization. The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, forming an enolate. This is a non-productive pathway that consumes both reactants.[8]
-
Solution:
-
Lower the Reaction Temperature: Perform the addition of the aldehyde to the Grignard solution at 0 °C or even -78 °C to favor nucleophilic addition over deprotonation.
-
Use a Transmetalation Agent (Barbier-type reaction): The addition of anhydrous cerium(III) chloride (CeCl₃) to the Grignard reagent before the introduction of the aldehyde can generate a more nucleophilic and less basic organocerium species. This often dramatically improves yields for reactions with easily enolizable aldehydes.
-
-
Problem 3: The final deprotection step results in a low yield of this compound.
-
Symptom: The N-Boc protected intermediate appears clean, but the isolated yield after acid-mediated deprotection is poor.
-
Possible Cause A: Incomplete Deprotection. The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely by TLC or LC-MS until all the Boc-protected starting material is consumed. Common and effective conditions include using 4M HCl in dioxane or a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2] The reaction is typically complete within 1-4 hours at room temperature.[2]
-
-
Possible Cause B: Product Loss During Workup. The final product is an amine, which can exist as a free base or a salt. Its solubility properties change dramatically with pH.
-
Solution:
-
Salt Precipitation: When using HCl in dioxane, the hydrochloride salt of the product often precipitates directly from the reaction mixture, which can be isolated by filtration.[2] This is a very efficient isolation method.
-
Aqueous Workup: If an aqueous workup is performed after deprotection (e.g., with TFA), the product will be in the aqueous layer as a protonated salt. To extract it into an organic solvent, the aqueous layer must first be basified to a pH > 10 (e.g., with NaOH or Na₂CO₃) to form the free base, which is more soluble in solvents like DCM or ethyl acetate. Ensure complete basification before extraction.
-
-
Data & Visualization
Table 1: Comparison of N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temp. | Typical Time | Typical Yield | Notes |
| Acidic (TFA) | 5-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | A common and effective method. The resulting trifluoroacetate salt may be difficult to handle.[2] |
| Acidic (HCl) | 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 hours | Quantitative | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[2] |
| Thermal | Heat (Microwave or conventional) | Fluorinated Alcohols (e.g., HFIP) | 100-150 °C | 0.5-5 hours | 80-99% | Useful for substrates sensitive to strong acids, though may not be compatible with all functional groups.[9] |
Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield diagnosis.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
-
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
4-Bromofluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
1-Boc-piperidine-4-carboxaldehyde (CAS 137076-22-3)[1]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Assemble a three-neck round-bottom flask, equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (N₂ or Ar). Flame-dry the entire apparatus and cool to room temperature under the inert atmosphere.
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.[5]
-
Dissolve 4-bromofluorobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium turnings to initiate the reaction (indicated by bubbling and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 1-Boc-piperidine-4-carboxaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold Grignard reagent over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, cool the reaction back to 0 °C and quench it by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected alcohol.
-
Protocol 2: Deprotection to this compound Hydrochloride
-
Materials:
-
tert-Butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected alcohol (1.0 equivalent) in a minimal amount of a co-solvent like methanol or DCM (optional, if solubility is an issue).
-
To the stirring solution, add an excess of 4M HCl in 1,4-Dioxane (5-10 equivalents of HCl).
-
Stir the mixture at room temperature. A white precipitate of the hydrochloride salt should begin to form within 30 minutes.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.[2]
-
Upon completion, add diethyl ether to the mixture to further precipitate the product and ensure complete recovery.
-
Collect the white solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the final product, this compound hydrochloride, as a stable white powder.
-
References
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
Optimizing Synthesis with 1-Boc-piperidine-4-carboxaldehyde: A Chemical Guide. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
Side Reactions in a Grignard Synthesis - ResearchGate. [Link]
-
Synthesis of new reactivators of acetylcholinesterase based on the Donepezil structure - RSC Advances. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine - ResearchGate. [Link]
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - University College Cork. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]
-
(4-Fluoropiperidin-4-YL)methanol - PubChem. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl)
- Method for preparing 4-piperidyl piperidine - Google P
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Boc-piperidine-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol
Welcome to our dedicated technical support guide for the synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists. We will explore the common challenges and side reactions encountered during its synthesis, providing expert-driven troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step protocols to mitigate them.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes when using a Grignard-based route?
Answer:
Low yields in the Grignard synthesis of this compound are most commonly traced back to two main areas: issues with the Grignard reagent itself and the stability of the starting materials.
Primary Cause 1: Inefficient Formation and Side Reactions of the Grignard Reagent
The Grignard reagent, 4-fluorophenylmagnesium bromide, is a powerful nucleophile and a strong base. Its reactivity makes it susceptible to several side reactions that consume it before it can react with your aldehyde.
-
Wurtz Coupling: This is a major competing reaction where the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) to form a biphenyl byproduct (R-R).[1][2] In this case, 4,4'-difluorobiphenyl is formed. This side reaction is favored by higher temperatures and high local concentrations of the 4-fluorobromobenzene starting material.[1]
-
Protonolysis (Quenching): Grignard reagents are extremely sensitive to acidic protons. Trace amounts of water in your glassware or solvents, or even atmospheric moisture, will rapidly quench the reagent, converting it to fluorobenzene and magnesium salts.[1][3] The N-H proton of an unprotected piperidine starting material would also destroy the Grignard reagent.
Primary Cause 2: Aldehyde Instability and Enolization
The starting material, typically N-protected piperidine-4-carboxaldehyde, can also be a source of yield loss. Aldehydes can be prone to self-condensation or other degradation pathways, particularly if exposed to acidic or basic conditions for extended periods. While less common for this specific aldehyde, enolization under the basic conditions of the Grignard reaction can occur, though it is not a major pathway here.
Workflow for Yield Optimization
Experimental Protocol: Maximizing Grignard Reaction Yield
-
Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and assemble while hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the reaction flask with a single crystal of iodine. Gently warm the flask until violet vapors are observed, then allow it to cool. This activates the magnesium surface.
-
Add anhydrous diethyl ether or THF.
-
Dissolve 4-fluorobromobenzene in anhydrous ether/THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle, self-sustaining reflux. This slow addition is crucial to minimize Wurtz coupling.[1][2]
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation.
-
-
Addition to Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve N-Boc-piperidine-4-carboxaldehyde in anhydrous ether/THF and add it dropwise to the cold Grignard solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using water or dilute acid directly, as this can be too exothermic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Question 2: I see an unexpected, non-polar spot on my TLC and a corresponding impurity in my LC-MS analysis. What could it be?
Answer:
The most probable identity of a significant, non-polar impurity is 4,4'-difluorobiphenyl , the product of the Wurtz coupling side reaction discussed in the previous question.[1]
Mechanism of Formation:
The Grignard reagent can react with a molecule of unreacted 4-fluorobromobenzene. This is particularly prevalent if the rate of addition of the aryl halide to the magnesium is too fast, leading to a high local concentration of the halide.
Troubleshooting & Purification:
-
Prevention: The best strategy is prevention. Follow the protocol for Grignard formation outlined in Question 1, emphasizing the slow, dropwise addition of the 4-fluorobromobenzene.
-
Purification: Fortunately, 4,4'-difluorobiphenyl is much less polar than your desired amino alcohol product. It can be readily separated using standard silica gel column chromatography.
-
Eluent System: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. The biphenyl byproduct will elute first, well before your product. Adding a small amount (0.5-1%) of triethylamine to the eluent system can be beneficial to prevent peak tailing of the basic product on the silica gel.[4]
-
| Impurity | Common Cause | Analytical Signature | Mitigation & Removal |
| 4,4'-Difluorobiphenyl | Wurtz coupling of Grignard reagent | Non-polar spot (high Rf on TLC). Distinctive MS signal. | Slow addition of aryl halide during Grignard formation. Easily removed by silica gel chromatography. |
| Fluorobenzene | Quenching of Grignard reagent by moisture | Volatile, may be seen in GC-MS of crude oil. | Strict anhydrous conditions. |
| Unreacted Aldehyde | Incomplete reaction | Spot on TLC near the product. | Increase reaction time or Grignard stoichiometry. Separable by chromatography. |
| N-arylated Piperidine | Reaction with unprotected piperidine nitrogen | Higher molecular weight impurity. | Use of an N-protecting group (e.g., Boc) is essential. |
Question 3: Why is using an N-protecting group on the piperidine ring so critical?
Answer:
Failing to protect the piperidine nitrogen is a common pitfall that leads to a complex mixture of products and significantly reduced yields. There are two primary reasons why N-protection is essential.
-
Acidic N-H Proton: The secondary amine of the piperidine ring has an acidic proton (pKa ~11). The Grignard reagent is a strong base and will be instantly quenched by this proton.[3] This means you would need at least two equivalents of the Grignard reagent: one to deprotonate the piperidine and a second to react with the aldehyde. This is inefficient and can lead to the formation of magnesium salts that complicate the reaction mixture.
-
Nucleophilic Nitrogen: The piperidine nitrogen is a nucleophile. Although less nucleophilic after deprotonation by the first equivalent of Grignard reagent, it can still participate in side reactions. More importantly, in other synthetic routes or if side-products are formed, the unprotected nitrogen can lead to undesired N-alkylation or N-acylation reactions.[5]
The tert-butyloxycarbonyl (Boc) group is an ideal choice for this synthesis.
-
It is stable to the basic and nucleophilic conditions of the Grignard reaction.[6]
-
It effectively prevents the nitrogen from participating in any side reactions.
-
It can be easily removed at the end of the synthesis under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane/methanol) which are typically orthogonal to the bonds formed.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this compound?
There are two primary and reliable synthetic routes:
-
Route A: Grignard Reaction: This involves the nucleophilic addition of a 4-fluorophenyl organometallic reagent (typically a Grignard reagent) to an N-protected piperidine-4-carboxaldehyde.[1][7] This is often the most direct method.
-
Route B: Ketone Reduction: This is a two-step approach where one first synthesizes the precursor ketone, (4-fluorophenyl)(N-protected-piperidin-4-yl)methanone, and then reduces the ketone to the desired secondary alcohol. The reduction is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Q2: My final product seems to streak badly on my silica TLC plate. How can I get clean spots and good separation during column chromatography?
This phenomenon, known as "tailing," is very common for basic compounds like piperidines on acidic silica gel. The free amine interacts strongly with the acidic silanol groups on the silica surface, causing poor chromatographic behavior.
To resolve this, you need to neutralize these interactions. Add a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Add 0.5% to 1% triethylamine (TEA) or ammonia solution (7N in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This will saturate the acidic sites on the silica, allowing your basic product to travel through the column cleanly, resulting in sharp, symmetrical peaks.[4]
Q3: After deprotecting the Boc group with acid, I have trouble isolating the final freebase product. What is the best procedure?
After acidic deprotection, your product exists as a salt (e.g., the hydrochloride or trifluoroacetate salt). To get the neutral freebase, you must perform a basic workup.
Protocol: Isolation of Freebase Product
-
After confirming deprotection is complete, remove the acid and solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water or brine.
-
Cool the aqueous solution in an ice bath and basify it by slowly adding a base such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution until the pH is >10.
-
The neutral product, which is typically less water-soluble, can now be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or a mixture of THF/ethyl acetate. Repeat the extraction 2-3 times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the purified freebase.
References
- Smolecule. (n.d.). (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone.
- Kofink, C. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München.
- BenchChem. (2025).
- Groutas, W. C., et al. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Vasilevsky, S. F., & Tolstikova, T. G. (2022).
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Goldstein, D. M., et al. (2005). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 48(8), 2945-2957.
- Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Coldham, I., et al. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.
- Deitmann, E., et al. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 6, 1225-1234.
- Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(11), 13498-13516.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-216.
- Benakaprasad, S. B., et al. (2007). [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3569.
- Koyiri, K., & Reddy, C. R. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 654-658.
- Packman, L. C. (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 59(4), 183-189.
- Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2435.
- Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4158.
- Zhang, J., et al. (2018). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
- Cao, J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 88, 117342.
- Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. BenchChem.
-
Kaushik, D., et al. (2011). methanone. Molbank, 2011(3), M714.
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
Sources
Technical Support Center: Purification of (4-Fluorophenyl)(piperidin-4-yl)methanol
Welcome to the technical support center for the synthesis and purification of (4-Fluorophenyl)(piperidin-4-yl)methanol. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate common challenges in obtaining this compound with high purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can optimize your purification strategy with confidence.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow. Each solution is grounded in the physicochemical properties of the target molecule and common synthetic impurities.
Question 1: My initial work-up yields a crude product with multiple spots on the Thin-Layer Chromatography (TLC) plate. What is the most effective first-pass purification step?
Answer: The most robust initial purification strategy for this compound is an acid-base extraction . This technique leverages the basic nature of the piperidine nitrogen to efficiently separate the desired amino alcohol from non-basic (neutral or acidic) impurities.[1][2][3]
Causality: The piperidine nitrogen is readily protonated by an aqueous acid (like HCl) to form a water-soluble ammonium salt.[2][4] Neutral organic impurities, such as unreacted 4-fluorobenzaldehyde or side-products from a Grignard reaction (e.g., biphenyls), will remain in the organic layer and can be washed away.[5][6]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Generally, use about one-third of the organic layer volume for each extraction. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous (acidic) layers. Wash this combined aqueous layer with a small portion of fresh organic solvent to remove any remaining trapped neutral impurities. Discard the organic layers, which contain the impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 10% sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the ammonium salt, regenerating the neutral, water-insoluble product.[3]
-
Product Extraction: Extract the product back into a fresh organic solvent (e.g., ethyl acetate or DCM) 3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for acid-base extraction purification.
Question 2: After acid-base extraction, TLC and NMR analysis still show a significant impurity that is structurally similar to my product. How can I resolve this?
Answer: For separating structurally similar impurities, column chromatography is the recommended method.[7] The basicity of your product can cause it to "streak" or "tail" on a standard silica gel column. This happens because the acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic piperidine nitrogen.
To counteract this, you should add a small amount of a basic modifier, like triethylamine (TEA) or ammonia in methanol, to your eluent system.
Causality: The added base (e.g., TEA) will competitively bind to the acidic sites on the silica gel, effectively neutralizing them. This allows your basic product to travel through the column more uniformly, resulting in better peak shape and improved separation from impurities.
Protocol: Column Chromatography on Silica Gel
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4.
-
Eluent Preparation: Prepare your chosen eluent and add 0.5-1% triethylamine by volume. For example, for 500 mL of 50% Ethyl Acetate in Hexane, you would add 2.5-5 mL of TEA.
-
Column Packing: Pack a silica gel column using your prepared eluent.
-
Sample Loading: Dissolve your semi-purified product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column.
-
Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most separations. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or DCM/Methanol | Start with a low polarity mixture and gradually increase polarity. |
| Base Additive | 0.5-1% Triethylamine (TEA) | Prevents peak tailing of the basic amine product. |
| Product Rf Target | 0.2 - 0.4 | Provides optimal separation resolution on the column. |
Question 3: My purified product is a discolored solid or a persistent oil. How can I obtain a clean, crystalline final product?
Answer: If your product is solid but impure, or if it fails to solidify, recrystallization is the ideal final purification step. This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.
Causality: A carefully chosen solvent system will dissolve the product and impurities at high temperatures. As the solution cools slowly, the concentration of the product exceeds its solubility limit, forcing it to crystallize out of the solution in a pure form, leaving the impurities behind in the "mother liquor."
Workflow: Selecting a Recrystallization Solvent
Caption: Decision tree for selecting a recrystallization solvent.
| Solvent System | Type | Comments |
| Ethanol or Isopropanol | Single Solvent | Good starting points. The product is often soluble when hot and less so when cold. |
| Ethyl Acetate / Hexane | Co-solvent System | Dissolve in minimal hot ethyl acetate, then add hexane dropwise until cloudy. Reheat to clarify and cool slowly. |
| Methanol / Water | Co-solvent System | Similar to above; dissolve in hot methanol and add water as the anti-solvent.[8] |
| Dichloromethane / Methanol | Co-solvent System | Often effective for compounds that are highly soluble in many single solvents.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Grignard synthesis of this compound?
A1: The synthesis of this compound, typically via the reaction of a 4-fluorophenyl Grignard reagent with a piperidine-4-carboxaldehyde derivative, can generate several characteristic impurities.[6][10]
-
Unreacted Starting Materials: Residual 1-bromo-4-fluorobenzene (Grignard precursor) or the aldehyde starting material.
-
Wurtz Coupling Product (Biphenyl): The Grignard reagent can couple with itself to form 4,4'-difluorobiphenyl. This is a common, non-polar, neutral impurity.
-
Reduction Product: The Grignard reagent can sometimes act as a reducing agent, converting the starting aldehyde to an alcohol (if the Grignard has a beta-hydride).[6]
-
Reaction with CO₂: If the reaction is not kept under a strict inert atmosphere, the Grignard reagent can react with atmospheric carbon dioxide to form 4-fluorobenzoic acid after acidic workup.[11]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring purification.[12][13]
-
Stationary Phase: Use silica gel coated plates (Silica gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30-70% ethyl acetate) is a good starting point. Adding a drop of triethylamine to the developing chamber can improve spot shape for this basic compound.
-
Visualization:
-
UV Light (254 nm): The fluorophenyl group will allow the product and related aromatic impurities to be visualized under UV light.
-
Potassium Permanganate (KMnO₄) Stain: The alcohol functional group on your product will react with a KMnO₄ stain, appearing as a yellow/brown spot on a purple background. This is useful for visualizing non-UV active impurities.
-
Q3: Is it better to use column chromatography or recrystallization?
A3: The choice depends on the nature of your crude product and the impurities present.
-
Use column chromatography when you have a complex mixture of impurities or when impurities have very similar polarity to your product. It is excellent for separating components in an oily or non-crystalline crude product.
-
Use recrystallization as a final "polishing" step for a solid product that is already reasonably pure (>85-90%). It is highly effective at removing small amounts of impurities and providing a high-purity, crystalline material, but it is not suitable for separating large quantities of similarly soluble impurities or for purifying oils.
A common and highly effective strategy is to perform a rapid column chromatography separation first, and then recrystallize the combined, purified fractions to obtain the final product.
References
- NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. - Google Patents.
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. Available at: [Link]
-
Acid base extraction - YouTube. Available at: [Link]
-
Side Reactions in a Grignard Synthesis - ResearchGate. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF - ResearchGate. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]
-
. Available at: [Link]
-
14 Formation and reaction of a Grignard reagent. University of Wisconsin-Madison. Available at: [Link]
-
(4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414 - PubChem. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]
-
(PDF) [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol - ResearchGate. Available at: [Link]
-
(4-chlorophenyl)(piperidin-4-yl)methanol | CAS 36938-75-7 | AMERICAN ELEMENTS ®. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
-
4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem. Available at: [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central - NIH. Available at: [Link]
-
Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol. ResearchGate. Available at: [Link]
-
Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Available at: [Link]
-
Which solvents should I use to recrystalize P-anisidine and DNP individually?. Available at: [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrevlett.com [chemrevlett.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Optimizing reaction conditions for (4-Fluorophenyl)(piperidin-4-yl)methanol synthesis
Technical Support Center: Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This valuable piperidine-containing aryl methanol is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address common challenges encountered during its synthesis, which is typically achieved via a Grignard reaction. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Synthetic Overview: The Grignard Approach
The most prevalent and versatile route to this compound involves the nucleophilic addition of a 4-fluorophenylmagnesium halide Grignard reagent to an N-protected piperidin-4-one. The piperidine nitrogen must be protected to prevent an acid-base reaction with the highly basic Grignard reagent.[1] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under Grignard conditions and its straightforward removal under acidic conditions.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of the target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format to guide you through experimental challenges.
Q1: My reaction yield is very low or zero. What are the primary causes?
Low conversion is a frequent issue in Grignard reactions, often stemming from problems with the Grignard reagent itself or its reaction with the ketone.
Possible Causes & Solutions:
-
Failure of Grignard Reagent Formation: The organomagnesium halide is the heart of the reaction, and its successful formation is critical.
-
Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and that all solvents are anhydrous.[3]
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[2] Activate the magnesium by adding a small crystal of iodine (which will be consumed) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the aryl halide.[4] Gentle warming can also help initiate the reaction.[4]
-
Reagent Quality: Ensure the 4-fluorobromobenzene and solvent are pure and anhydrous.
-
-
Inefficient Reaction with Piperidin-4-one:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which is unreactive toward further nucleophilic addition.[5][6] This regenerates the starting ketone upon work-up.
-
Steric Hindrance: While not extreme in this case, steric factors can slow the reaction.[5]
-
Low Temperature: While initial addition is often performed at low temperatures (0 °C or below) to control the exotherm, sometimes insufficient thermal energy is the cause of low conversion, especially with less reactive ketones.[5] A gradual warming to room temperature after the initial addition is common.[3]
-
Q2: I'm observing multiple byproducts. How can I identify and minimize them?
Side reactions are common and can compete with the desired nucleophilic addition. Understanding these pathways is key to suppressing them.
Caption: Desired reaction pathway versus common competing side reactions.
Common Byproducts and Mitigation Strategies:
-
N-Boc-piperidin-4-ol (Reduced Product): This occurs when the Grignard reagent acts as a reducing agent instead of a nucleophile, transferring a β-hydride to the carbonyl.[5][6]
-
Solution: Use of cerium(III) chloride (CeCl₃) can dramatically suppress this side reaction. The in-situ transmetalation forms a more oxophilic organocerium reagent that strongly favors 1,2-addition over reduction.[5]
-
-
4,4'-Difluorobiphenyl (Wurtz Coupling Product): This byproduct forms from the reaction between the Grignard reagent (4-F-PhMgBr) and unreacted 4-fluorobromobenzene.[4][7]
-
Unreacted N-Boc-piperidin-4-one: This is typically due to enolization or poor quality/quantity of the Grignard reagent.
-
Solution: Titrate your Grignard reagent before use to determine its exact molarity. This ensures you are adding the correct stoichiometry (typically 1.1-1.5 equivalents). The use of CeCl₃ also mitigates enolization.[5]
-
Q3: What is the optimal N-protecting group for the piperidine ring?
The choice of the nitrogen protecting group is critical. It must be stable to the strongly basic and nucleophilic Grignard reagent and ideally be easy to remove in a subsequent step.
-
Recommended:
-
Boc (tert-butyloxycarbonyl): This is the most common and highly recommended protecting group. It is robust under the reaction conditions and is cleanly cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane).[8]
-
-
Also Viable:
-
Cbz (Carboxybenzyl): Stable to Grignard reagents; typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which would be compatible with the product structure.
-
Bn (Benzyl): Generally stable, though some instances of cleavage have been reported with organometallics. It is also removed via hydrogenolysis.
-
-
Not Recommended:
-
Unprotected Piperidine: The free secondary amine is acidic enough to be deprotonated by the Grignard reagent, consuming at least one equivalent and forming an unreactive magnesium amide salt.[1]
-
Q4: What is the best procedure for reaction work-up and product purification?
A careful work-up is essential to isolate the crude product cleanly before purification.
-
Quenching: The reaction should be quenched by slowly adding it to a cooled, stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This protonates the intermediate magnesium alkoxide and safely neutralizes any excess Grignard reagent. Avoid quenching with water or strong acid directly, as the reaction can be violently exothermic.
-
Extraction: After quenching, extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, containing the Boc-protected alcohol, will likely require purification.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient eluent system, such as hexane/ethyl acetate, is typically successful.[10]
-
Deprotection: After purification of the Boc-protected intermediate, dissolve it in DCM and add an excess of TFA, or use a solution of HCl in dioxane/methanol. Stir at room temperature until TLC analysis shows complete consumption of the starting material. Then, remove the solvent and excess acid in vacuo. The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the final free amine product, or purified as the salt.
-
Optimized Experimental Protocols
The following protocols provide a foundation for laboratory application.
Protocol 1: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
-
Apparatus Setup: Assemble a three-necked flask, flame-dried under vacuum and fitted with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq.) and a crystal of iodine.
-
Magnesium Activation: Gently warm the flask with a heat gun until violet iodine vapors are observed.[4] Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
Grignard Formation: Add anhydrous tetrahydrofuran (THF) via cannula. Prepare a solution of 4-fluorobromobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction (indicated by bubbling and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[4] After addition is complete, stir at room temperature for 1 hour.
-
Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve N-Boc-piperidin-4-one (0.9 eq.) in anhydrous THF and add it dropwise to the Grignard solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the ketone.
-
Work-up: Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing a stirred, saturated aqueous solution of NH₄Cl. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-40% ethyl acetate in hexanes) to yield the title compound.
Protocol 2: Boc-Deprotection
-
Dissolution: Dissolve the purified Boc-protected alcohol (1.0 eq.) in dichloromethane (DCM).
-
Acidification: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture for 1-2 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and evaporate to yield this compound.
Summary of Key Optimization Parameters
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Impact |
| Solvent/Reagents | Anhydrous THF/Ether | Rigorously dry all solvents and glassware. | Prevents quenching of Grignard reagent, improves yield. |
| Temperature | 0 °C to RT | Cool to -78 °C before ketone addition. | Minimizes side reactions like enolization and reduction. |
| Additives | None | Add anhydrous CeCl₃ (1.1 eq.) to form an organocerium reagent.[5] | Increases 1,2-addition, significantly reduces reduction and enolization, boosting yield. |
| Stoichiometry | ~1.1 eq. Grignard | Titrate Grignard reagent and use 1.1-1.5 equivalents. | Ensures complete conversion of the limiting ketone without excessive side reactions. |
| Work-up | Quench with H₂O/Acid | Quench with saturated aqueous NH₄Cl.[9] | Provides a safer, more controlled quench and simplifies the initial work-up. |
References
- BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde. BenchChem Technical Support.
- Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry.
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. BenchChem Technical Support.
- Organic Chemistry Portal. Grignard Reaction.
- Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.
- Jasperse, J. Grignard Reaction. Chem 355 Handout.
- Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
- Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115960059A.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
(4-Fluorophenyl)(piperidin-4-yl)methanol stability and degradation issues
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for (4-Fluorophenyl)(piperidin-4-yl)methanol. This resource is designed to provide in-depth, experience-driven answers to common questions regarding the stability, handling, and analysis of this important synthetic intermediate. As this molecule is often used in sensitive downstream applications, maintaining its integrity is paramount.
Section 1: Frequently Asked Questions (FAQs) - Compound Stability & Degradation
FAQ 1: I've observed a decrease in purity of my stored this compound. What are the likely degradation pathways?
Based on its structure, this compound has two primary functional groups susceptible to degradation: the secondary alcohol and the secondary amine of the piperidine ring.
-
Oxidation of the Secondary Alcohol: The benzylic-like secondary alcohol is a prime target for oxidation. This reaction converts the alcohol to the corresponding ketone, (4-Fluorophenyl)(piperidin-4-yl)methanone. This is one of the most common degradation pathways, especially if the compound is exposed to air (oxygen), heat, or trace metal catalysts.[1] The presence of the adjacent phenyl ring can stabilize the transition state, potentially accelerating this process compared to a simple aliphatic alcohol.
-
Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring is a secondary amine, which is susceptible to various oxidative processes.[2][3][4] Atmospheric oxygen or other oxidizing agents can lead to the formation of N-oxides or other, more complex degradation products. Studies on the atmospheric degradation of piperidine show that abstraction of the hydrogen from the N-H group is a significant pathway.[2]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[5][6] Photostability testing is a standard part of stress testing as described in ICH guidelines.[7]
Here is a diagram illustrating the most probable degradation pathways:
Caption: Primary degradation routes for this compound.
FAQ 2: My analytical chromatogram (HPLC) shows a new, unexpected peak. How can I identify it?
The appearance of a new peak is a classic sign of degradation or impurity. To identify it, a systematic approach is required.
-
Review Storage Conditions: First, correlate the appearance of the peak with the storage history. Was the sample exposed to elevated temperatures, light, or air? This can provide clues.
-
Forced Degradation Study: A controlled experiment is the most robust method. As recommended by the International Council for Harmonisation (ICH) guidelines, performing a forced degradation study can help identify likely degradation products.[5][6][8] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Mass Spectrometry (LC-MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peak to the parent compound, you can deduce the chemical transformation.
-
Expected Mass Shift for Ketone: An oxidation of the alcohol to a ketone involves the loss of two hydrogen atoms. You would expect to see a peak with a mass of [M-2H] ⁺.
-
Expected Mass Shift for N-Oxide: The formation of an N-oxide involves the addition of one oxygen atom. You would expect to see a peak with a mass of [M+O] ⁺.
-
FAQ 3: What are the optimal storage conditions to ensure the long-term stability of this compound?
To minimize degradation, strict control of the storage environment is crucial.
-
Temperature: Store at low temperatures, typically 2-8°C. For long-term storage, consider temperatures at or below -20°C.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This is the most critical factor.
-
Light: Protect the compound from light by using amber vials or storing it in a dark location.[9]
-
Container: Use chemically inert containers, such as borosilicate glass vials with PTFE-lined caps.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or ≤ -20°C (long-term) | Reduces the rate of all chemical reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the alcohol and amine groups.[9] |
| Light | Protect from light (Amber vial) | Prevents photolytic degradation.[5][6] |
| pH (in solution) | Neutral to slightly acidic | Avoids base-catalyzed oxidation or other reactions. |
Section 2: Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Purity Results
Problem: You are observing batch-to-batch variations or a decline in purity in what should be a stable sample.
Caption: Workflow for troubleshooting inconsistent purity results.
Causality and Explanation:
-
Analytical Method Validation: An unvalidated analytical method can be a source of variability. For piperidine derivatives, methods like HPLC-UV or GC-FID are common.[10] Ensure your method can reliably separate the parent compound from potential degradants.
-
Sample Handling: The way a sample is prepared for analysis can introduce artifacts. Solvents may contain impurities, or the compound might degrade during the preparation process itself if left on a benchtop for too long.
-
Storage Conditions: This is the most likely root cause for genuine degradation. A breach in the cold chain, a leaky vial seal allowing oxygen ingress, or accidental light exposure can all initiate degradation.[6]
Guide 2: Protocol for a Basic Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule.[5][8][11] It helps to develop stability-indicating analytical methods and identify degradation products.[6][8]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. A target degradation of 5-20% is recommended to ensure that primary degradants are formed without overly complex secondary degradation.[8]
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
Stress Condition Reagent/Condition Time Temperature Acid Hydrolysis 0.1 M HCl 24, 48 hours 60°C Base Hydrolysis 0.1 M NaOH 2, 8 hours Room Temp Oxidation 3% H₂O₂ 24 hours Room Temp Thermal Dry Heat 48 hours 80°C Photolytic UV Light (254 nm) & Visible Light 24 hours Room Temp Control No Stressor Matched to test Matched to test -
Neutralization (for Hydrolysis Samples): Before analysis, carefully neutralize the acid and base hydrolysis samples to a pH of ~7 using an equivalent amount of base or acid, respectively. This prevents damage to the analytical column.
-
Analysis: Analyze all samples (including a non-stressed control) by a stability-indicating HPLC method, preferably with both UV and MS detection (LC-MS).
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Determine the mass of any new peaks using the MS detector to propose structures for the degradants.
-
Ensure "mass balance" – the sum of the parent compound and all degradation products should ideally account for 100% of the initial amount.[5]
-
References
-
Jordi Labs. ICH Q1A, Q1B, Forced Degradation. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available from: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
ACS Publications. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available from: [Link]
-
PubMed. (2009). Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. Available from: [Link]
-
SciSpace. (2018). Antioxidant potential of piperidine containing compounds-a short review. Available from: [Link]
-
ResearchGate. (2021). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Available from: [Link]
-
Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Scaling Up (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis
This guide serves as a comprehensive technical support center for researchers, chemists, and process development professionals involved in the synthesis and scale-up of (4-Fluorophenyl)(piperidin-4-yl)methanol. This critical intermediate is a common structural motif in medicinal chemistry, and its efficient, scalable synthesis is paramount. This document moves beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies based on field-proven insights.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary, industrially relevant routes. The choice between them often depends on the availability of starting materials, cost, and scale-up safety considerations.
-
Route A: Grignard Reaction. This classic carbon-carbon bond-forming reaction involves the addition of a 4-fluorophenyl Grignard reagent to an N-protected piperidin-4-carboxaldehyde or the addition of a piperidin-4-yl Grignard reagent to 4-fluorobenzaldehyde.[1][2]
-
Route B: Ketone Reduction. This route involves the synthesis of the precursor ketone, (4-fluorophenyl)(piperidin-4-yl)methanone, followed by its reduction to the desired secondary alcohol.
Below is a diagram illustrating these primary synthetic pathways.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Impurity Formation
Question: I am observing significant impurities in my final product. What are the most common byproducts and how can I prevent them?
Answer: The impurity profile depends heavily on the synthetic route. Identifying these byproducts is the first step to mitigating their formation.
Common Impurities & Prevention Strategies:
| Impurity Name | Probable Cause | Prevention Strategy |
| Biphenyl (or 4,4'-Difluorobiphenyl) | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. [3] | Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration. Avoid excessively high temperatures during Grignard formation. [1] |
| (4-fluorophenyl)(piperidin-4-yl)methanone | Incomplete reduction of the ketone precursor (Route B). | Increase reaction time, temperature, or the amount of reducing agent. Monitor the reaction to completion. |
| Over-reduction Products | Using an overly harsh reducing agent (e.g., LiAlH₄) that may affect other functional groups, especially if N-protecting groups are sensitive. | Use a milder reducing agent like Sodium Borohydride (NaBH₄). Control the reaction temperature, performing the reaction at 0 °C if necessary. |
| Unreacted Starting Materials | Incomplete reaction due to any of the causes listed under "Low Yields". | Address the root cause of the incomplete reaction (e.g., moisture, poor reagent quality, insufficient time/temperature). |
Issue 3: Challenges in Scaling Up
Question: The reaction worked well on a 1g scale, but I'm facing problems at the 100g scale. What should I consider?
Answer: Scaling up chemical reactions is not always linear. Heat transfer, mass transfer (mixing), and the mode of reagent addition become critically important. [4] Key Scale-Up Considerations:
-
Heat Management (Exotherms):
-
Problem: Grignard reagent formation and the subsequent reaction with an electrophile are often highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to dangerous temperature spikes, solvent boiling, and increased byproduct formation.
-
Solution: Use a jacketed reactor with an efficient cooling system. The addition of reagents must be done slowly and in a controlled manner, monitoring the internal temperature constantly. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise over an extended period.
-
-
Mixing Efficiency:
-
Problem: Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. [5]This is especially true in heterogeneous mixtures like the formation of a Grignard reagent.
-
Solution: Use an appropriate overhead mechanical stirrer (magnetic stir bars are often insufficient for large volumes). Ensure the impeller design and stirring speed are adequate to maintain a homogeneous mixture.
-
-
Purification:
-
Problem: Column chromatography, while effective in the lab, is often impractical and expensive for large-scale purification.
-
Solution: Develop a purification strategy based on crystallization or distillation if possible. The hydrochloride salt of this compound can often be crystallized from solvents like isopropanol or ethanol/ether mixtures, providing a highly effective method for purification at scale.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific laboratory conditions and scales. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol A: Synthesis via Grignard Reaction
Step 1: Preparation of 4-Fluorophenylmagnesium Bromide
-
Set up an oven-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.
-
Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. [1]4. In the addition funnel, place a solution of 4-fluorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with N-Boc-4-piperidone
-
Cool the freshly prepared Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of N-Boc-4-piperidone (0.9 eq.) in anhydrous THF.
-
Add the piperidone solution dropwise to the Grignard reagent via the addition funnel, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the ketone.
Step 3: Workup and Deprotection
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected alcohol.
-
Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane or methanol) and add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or saturated HCl/methanol).
-
Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the solvent, and triturate the residue with diethyl ether or recrystallize to obtain the final product as its hydrochloride salt.
References
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- University Course M
- Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Wikipedia. (2023). Grignard reagent.
- Vapourtec. Grignard Chemistry.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Sigma-Aldrich. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
- Google Patents. (2001).
- BenchChem. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
Sources
Overcoming poor solubility of (4-Fluorophenyl)(piperidin-4-yl)methanol
Technical Support Center: (4-Fluorophenyl)(piperidin-4-yl)methanol
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. As researchers and drug developers, we understand that unlocking the full potential of a promising compound is often predicated on overcoming formulation hurdles. Poor aqueous solubility is one of the most common and significant challenges, impacting everything from early-stage in vitro assays to in vivo bioavailability.[1][2] More than 40% of new chemical entities are poorly soluble in water, making solubility enhancement a critical step in the development pipeline.[3][]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter with this compound. My goal is to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
To effectively troubleshoot, we must first understand the molecule. This compound has two key structural features that create a solubility challenge:
-
A Lipophilic Fluorophenyl Group: This aromatic ring system is hydrophobic, contributing to the molecule's low affinity for aqueous media. The presence of such groups is a primary reason for the poor solubility of many drug candidates.[5]
-
A Basic Piperidine Ring: The nitrogen atom in the piperidine ring is a weak base. This is the most critical feature to exploit for solubility enhancement. In its un-ionized (free base) form, the molecule is less soluble. When it accepts a proton (becomes ionized or protonated) in an acidic environment, its solubility in water dramatically increases.[][5]
Therefore, the compound's solubility is highly dependent on pH.[5][6] It is expected to be poorly soluble at neutral and basic pH and significantly more soluble at an acidic pH.
Q2: My compound is precipitating from my aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical parameter I should investigate?
The immediate and most important parameter to investigate is pH .
Given the weakly basic nature of the piperidine moiety, the compound's solubility is lowest at higher pH values where it exists predominantly in its neutral, un-ionized form. Phosphate-Buffered Saline (PBS) at pH 7.4 is often insufficient to maintain solubility for basic compounds that require protonation.
Immediate Troubleshooting Step: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5) or in deionized water with a small amount of acid (like HCl) added to acidify the solution. If you observe a significant increase in solubility, you have confirmed that pH is the primary lever to control its dissolution.
Q3: How can I systematically use pH adjustment to determine the optimal aqueous solubility?
By creating a pH-solubility profile, you can quantify the relationship between pH and the compound's solubility, allowing you to select the most appropriate buffer system for your experiments. This is a foundational preformulation study.[2]
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically and experimentally relevant range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation: After agitation, allow the samples to stand, then filter them through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.
| pH | Predicted Solubility (mg/mL) | Predominant Species | Rationale |
| 2.0 | > 50 | Ionized (Protonated) | The piperidine nitrogen is fully protonated, maximizing interaction with water. |
| 4.0 | 25 | Mostly Ionized | Well below the pKa of the piperidine, ensuring high solubility. |
| 6.0 | 1.5 | Mix of Ionized/Neutral | As the pH approaches the pKa, the proportion of the less soluble neutral form increases. |
| 7.4 | < 0.1 | Mostly Neutral | At physiological pH, the compound is likely in its poorly soluble free base form. |
| 9.0 | < 0.01 | Neutral (Free Base) | Well above the pKa, solubility is minimal. |
Q4: pH adjustment alone is not sufficient for my required concentration, or I need to work at a neutral pH. What is the next logical step?
The use of co-solvents is a highly effective and widely used technique to enhance the solubility of nonpolar drugs when pH adjustment is not a complete solution.[7] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[8][9]
Caption: A streamlined workflow for selecting and optimizing a co-solvent system.
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[10] See the table below for common options.
-
Prepare Drug Stock: Prepare a high-concentration stock solution of your compound in each pure co-solvent (e.g., 50 mg/mL in 100% DMSO).
-
Titration Screening: In separate vials, prepare your desired aqueous buffer (e.g., PBS pH 7.4). Add increasing amounts of the drug-in-co-solvent stock solution to the buffer to create final co-solvent concentrations of 5%, 10%, 20%, etc.
-
Equilibration and Observation: Mix and allow the solutions to equilibrate for at least one hour. Visually inspect for any signs of precipitation or cloudiness (Tyndall effect).
-
Identify Optimal System: The optimal system is the one that uses the lowest percentage of co-solvent to keep your drug fully dissolved at the target concentration. This minimizes potential toxicity or off-target effects of the co-solvent itself.
| Co-solvent | Key Properties | Typical Concentration Range |
| PEG 400 (Polyethylene Glycol 400) | Low toxicity, widely used for oral and parenteral formulations.[11][12] | 10 - 60% |
| Propylene Glycol (PG) | Good solubilizer for many compounds, common in oral and topical formulations.[7][9] | 10 - 40% |
| Ethanol | Strong solubilizing power, but can have biological effects at higher concentrations.[7][9] | 5 - 20% |
| DMSO (Dimethyl Sulfoxide) | Excellent solubilizer, primarily for in vitro use due to toxicity concerns.[13] | < 10% (in vitro), < 0.1% (final assay) |
Q5: I need to prepare a high-concentration solid formulation for oral dosing. What advanced methods can I explore?
For solid dosage forms, amorphous solid dispersions (ASDs) are a powerful and commercially validated technique for dramatically enhancing the solubility and dissolution rate of poorly soluble drugs.[14][15]
The core principle is to convert the drug from its stable, low-energy crystalline form into a higher-energy, amorphous (non-crystalline) state by dispersing it within a hydrophilic polymer matrix.[16][17] This amorphous form does not have a crystal lattice to overcome, leading to much faster and higher dissolution.[14]
-
Component Selection:
-
Drug: this compound.
-
Carrier: Select a hydrophilic polymer. Common choices include Polyvinylpyrrolidone (PVP K30), Copovidone (Kollidon® VA64), or Hypromellose Acetate Succinate (HPMCAS).[16][18]
-
Solvent: Choose a volatile solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture).
-
-
Dissolution: Dissolve both the drug and the carrier polymer in the chosen solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process leaves a thin, solid film on the inside of the flask.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling: Scrape the dried film and gently mill it into a fine powder. This powder is the solid dispersion, ready for characterization and formulation.
-
Characterization (Self-Validation):
-
Dissolution Testing: Perform a dissolution test comparing the solid dispersion to the pure crystalline drug. You should observe a dramatic increase in the rate and extent of dissolution.
-
Solid-State Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the dispersion.
-
| Carrier Polymer | Abbreviation | Key Features |
| Polyvinylpyrrolidone | PVP | Good solubilizer, forms stable amorphous dispersions.[16] |
| Copovidone | Kollidon® VA64 | High functional excipient, also acts as a binder.[18] |
| Hypromellose Acetate Succinate | HPMCAS-LG | Prevents recrystallization, particularly useful for enteric release.[19] |
| Soluplus® | - | Amphiphilic graft copolymer designed for solubility enhancement. |
Q6: Are there other key strategies I should be aware of?
Yes, two other widely used techniques are complexation and the use of surfactants.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic fluorophenyl group of your compound, forming a water-soluble inclusion complex.[3][20] This is a very effective method, especially for parenteral formulations. Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a common choice.[13]
-
Use of Surfactants: Surfactants, or surface-active agents, form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can entrap your poorly soluble compound, effectively solubilizing it in the aqueous medium.[14][21] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are frequently used.[13][21]
Q7: Can you provide a final decision-making workflow to guide my strategy selection?
Absolutely. The choice of technique depends on your experimental needs, from the required concentration to the final dosage form. This workflow provides a logical path for troubleshooting.
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
References
-
Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Kaur, G., & Singh, S. K. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(7), 2735.
-
Pawar, J., & Fule, R. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Asian Journal of Pharmaceutics, 11(4).
-
Bagde, A. D., & Chaube, M. J. (2021). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 13(2), 1-8.
-
Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3).
-
Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-11.
-
Sopyan, I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmacognosy Journal, 13(3).
-
Patel, B. B., & Patel, J. K. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4).
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutical Technology & Innovation, 5(25).
-
ScienceDirect. (n.d.). Cosolvent. ScienceDirect.
-
Wikipedia. (n.d.). Cosolvent. Wikipedia.
-
BASF Pharma Solutions. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications. BASF.
-
Pharma Excipients. (2022). Cosolvent and Complexation Systems. Pharma Excipients.
-
MedchemExpress. (n.d.). Co-solvents. MedchemExpress.com.
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
-
PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information.
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
-
Popa, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).
-
Patel, K., & Patel, N. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Science & Research, 2(1).
-
International Journal of Novel Research and Development. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
-
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Innovation.
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI Blog.
-
ECHEMI. (n.d.). alpha,alpha-bis-(4-Fluorophenyl)piperidine-4-methanol. ECHEMI.
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information.
-
Sigma-Aldrich. (n.d.). (4-(Piperidin-4-yl)phenyl)methanol hydrochloride. MilliporeSigma.
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
-
Sigma-Aldrich. (n.d.). Search Results for (4-(piperidin-4-yl)phenyl)methanol hydrochloride. MilliporeSigma. methanol%20hydrochloride&type=product_name)
-
CompoundingToday.com. (n.d.). pH Adjusting Database. CompoundingToday.com.
-
Abound. (n.d.). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Abound Chem.
-
BenchChem. (2025). Technical Support Center: Enhancing the Aqueous Solubility of Bromodiphenhydramine. BenchChem.
-
Al-Zoubi, N., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 20(6), 231.
-
Sigma-Aldrich. (n.d.). [4-(difluoromethyl)piperidin-4-yl]methanol. MilliporeSigma.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 7. ijpbr.in [ijpbr.in]
- 8. grokipedia.com [grokipedia.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 11. wjpls.org [wjpls.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japer.in [japer.in]
- 18. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 19. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. brieflands.com [brieflands.com]
Technical Support Center: Stereocontrol in (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis
Welcome to the technical support guide for the stereoselective synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this chiral molecule. Maintaining stereochemical integrity is paramount, as the biological activity of chiral compounds often resides in a single enantiomer. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent racemization and achieve high enantiopurity in your synthesis.
Section 1: Frequently Asked Questions (FAQs) - Understanding Racemization
This section addresses common questions regarding the loss of stereochemical purity during the synthesis of chiral amino alcohols like this compound.
Q1: What is racemization and why is it a critical issue for this specific molecule?
A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For a pharmaceutical intermediate like this compound, chirality is critical. Often, one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, preventing racemization is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: At what stages of the synthesis am I most likely to encounter racemization?
A: Racemization can occur at several stages, but the highest risk is typically associated with any step that involves the formation or temporary removal of the proton at the chiral center (the carbon bearing the hydroxyl group). Key risk points include:
-
During the core C-C bond formation: If the synthesis involves the addition of a nucleophile to a prochiral ketone, the stereoselectivity of this step is crucial.
-
Under harsh reaction conditions: Both strongly acidic or basic conditions can facilitate racemization by promoting the formation of a planar, achiral intermediate (e.g., a carbocation or enolate).[1]
-
During work-up and purification: Exposure to non-neutral pH or high temperatures during extraction, distillation, or chromatography can lead to a gradual loss of enantiomeric excess.
-
If a reversible oxidation-reduction is possible: Trace metal impurities or atmospheric oxygen could, under certain conditions, catalyze a reversible oxidation of the alcohol to a ketone, which would then be non-stereoselectively reduced back to the alcohol, leading to racemization.
Q3: How does the piperidine nitrogen and its protecting group influence stereocontrol?
A: The piperidine nitrogen plays a significant role. Its basicity can influence the local reaction environment. More importantly, the choice of N-protecting group is a critical experimental parameter. A bulky protecting group, such as tert-butoxycarbonyl (Boc), can sterically direct incoming reagents, enhancing the diastereoselectivity of reactions.[2][3] Furthermore, the protecting group modulates the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions.[4] The stability of the protecting group is also key; it must remain intact during the stereochemistry-defining step and be removable under conditions that do not cause racemization of the final product.[1]
Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues
This guide is structured to help you diagnose and resolve specific experimental challenges related to stereochemical control.
Problem 1: Low enantiomeric excess (ee%) in the final product after asymmetric reduction of a ketone precursor.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Ineffective Chiral Catalyst or Reagent | The chosen catalyst (e.g., an oxazaborolidine like the CBS catalyst) or chiral hydride source (e.g., a BINAL-H reagent) may not be optimal for this specific substrate.[5][6] Validate by running a small-scale reaction with a well-characterized ketone to confirm catalyst activity. | Screen a panel of asymmetric reduction catalysts. Consider Noyori-type ruthenium catalysts for transfer hydrogenation or different chiral modifiers for metal hydrides.[7][8] Ensure the catalyst is sourced from a reliable supplier and handled under strictly anhydrous and anaerobic conditions. |
| Incorrect Reaction Temperature | Asymmetric reductions are highly temperature-sensitive. Even a small deviation from the optimal temperature can dramatically decrease enantioselectivity. | Strictly control the reaction temperature using a cryostat. Perform a temperature optimization study (e.g., -78 °C, -40 °C, -20 °C) to find the optimal balance between reaction rate and enantioselectivity.[9] |
| Presence of Impurities | Water or other protic impurities can quench the chiral reagent. Metal impurities can catalyze non-selective background reactions. | Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously dried. Use high-purity starting materials and reagents. |
Problem 2: Poor diastereoselectivity when using a chiral auxiliary.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Suboptimal Chiral Auxiliary | The chosen auxiliary may not provide sufficient steric hindrance or electronic bias to effectively control the facial selectivity of the reaction (e.g., a Grignard addition).[10][11][12] | Evaluate different chiral auxiliaries. For piperidine systems, auxiliaries derived from amino acids like (R)-phenylglycinol have shown success.[13][14] Evans oxazolidinones or Oppolzer's camphorsultam are other powerful options to consider.[11] |
| Incorrect Choice of N-Protecting Group | The N-protecting group works in concert with the chiral auxiliary. A group that is too small may not provide enough steric bulk to enforce a single approach trajectory for the incoming reagent. | If using a chiral auxiliary attached to the piperidine ring, ensure the N-protecting group (e.g., Boc, Cbz) is sufficiently bulky to lock the conformation of the ring and maximize the auxiliary's directing effect. |
| Chelation vs. Non-Chelation Control | The solvent and Lewis acidity of the reaction can alter the controlling mechanism. A coordinating solvent might favor a chelated transition state, leading to one diastereomer, while a non-coordinating solvent might favor a non-chelated (Felkin-Anh) model, leading to the other. | Systematically screen different solvents (e.g., THF vs. toluene vs. dichloromethane). Consider the addition of a Lewis acid (e.g., MgBr₂, CeCl₃) to promote a specific transition state geometry. |
Problem 3: Loss of enantiomeric excess during product work-up or purification.
| Potential Cause | Explanation & Validation | Recommended Solution |
| pH-Induced Racemization | Exposure to strong acid or base during aqueous work-up can catalyze racemization, especially if the chiral center proton is labile. | Maintain a neutral or slightly acidic pH (around 5-6) during all aqueous extractions. Use buffered solutions (e.g., phosphate or acetate buffer) if necessary. |
| Thermal Racemization | Heating the product during solvent evaporation or purification (e.g., distillation) can provide the energy needed to overcome the barrier to racemization. | Remove solvents under reduced pressure at low temperatures (e.g., < 30-40 °C). Avoid high-temperature purification methods. If chromatography is needed, perform it at room temperature or below if possible. |
| Racemization on Silica Gel | The acidic nature of standard silica gel can sometimes cause racemization of sensitive compounds during column chromatography. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina or a bonded-phase silica. |
Section 3: Recommended Protocol for Stereoselective Synthesis
This protocol outlines a robust method for synthesizing this compound via the asymmetric reduction of a ketone precursor, a common and effective strategy.
Step-by-Step Methodology: Asymmetric Reduction using a CBS Catalyst
This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, which offers high enantioselectivity for a wide range of ketones.[9]
1. Synthesis of the Precursor Ketone: N-Boc-(4-fluorophenyl)(piperidin-4-yl)methanone a. To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF. b. Stir for 2 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution. c. Remove the solvent and excess reagent under vacuum to yield the crude acid chloride. d. In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) to a solution of fluorobenzene (3.0 eq) in DCM at 0 °C. e. Add the crude acid chloride solution dropwise to the AlCl₃/fluorobenzene mixture. f. Stir the reaction at room temperature for 12-16 hours. g. Quench the reaction carefully by pouring it over ice-cold 1M HCl. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the ketone precursor. Purify by column chromatography.
2. Asymmetric Reduction a. To a flame-dried flask under an inert atmosphere (Argon), add (R)-CBS-oxazaborolidine (0.1 eq, as a 1M solution in toluene). b. Cool the catalyst solution to -20 °C. c. Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise and stir for 15 minutes. d. In a separate flask, dissolve the N-Boc-(4-fluorophenyl)(piperidin-4-yl)methanone (1.0 eq) in anhydrous THF. e. Add the ketone solution dropwise to the pre-formed catalyst-borane complex at -20 °C over 30 minutes. f. Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the ketone. g. Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C. h. Allow the mixture to warm to room temperature and concentrate under reduced pressure. i. Perform an aqueous work-up with ethyl acetate and a mildly acidic buffer (e.g., pH 5 ammonium acetate solution). Dry the organic layer and concentrate.
3. Deprotection and Isolation a. Dissolve the crude N-Boc protected alcohol in DCM. b. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under vacuum. d. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. e. Extract the aqueous layer multiple times with DCM. Combine organic layers, dry over Na₂SO₄, and concentrate to yield the final product. f. Determine enantiomeric excess by chiral HPLC analysis.
Section 4: Comparison of Synthetic Strategies
The choice of synthetic route can significantly impact the stereochemical outcome. The table below summarizes common approaches.
| Synthetic Strategy | Description | Typical Reagents | Pros | Cons | Reported ee/de |
| Asymmetric Reduction of Ketone | Reduction of a prochiral piperidin-4-yl ketone using a chiral catalyst. | CBS catalyst/Borane[9], Noyori Ru-catalysts/H₂ or Isopropanol[8], Chiral hydrides (BINAL-H)[6] | Catalytic, high ee possible, well-established methods. | Requires synthesis of ketone precursor, can be sensitive to impurities. | Often >90-98% ee |
| Diastereoselective Grignard Addition with Chiral Auxiliary | Addition of a 4-fluorophenyl Grignard reagent to a piperidone derivative bearing a removable chiral auxiliary. | (R)-Phenylglycinol auxiliary, 4-fluorophenylmagnesium bromide.[14] | Can provide high diastereoselectivity, auxiliary can often be recovered. | Stoichiometric use of chiral material, requires extra steps for auxiliary attachment/removal. | Can achieve >95% de |
| Chiral Resolution | Separation of a racemic mixture of the final product. | Chiral acids (e.g., tartaric acid), enzymatic resolution, or chiral chromatography.[15] | Can yield very high ee material, applicable when asymmetric synthesis fails. | Theoretical max yield is 50% (unless combined with a racemization/recycling process), can be costly at scale. | >99% ee is achievable |
Section 5: Visualizing the Chemistry
Synthetic Pathways and Racemization Risks
The following diagram illustrates the two primary stereoselective routes discussed and highlights the critical steps where stereochemistry is defined or can be lost.
Caption: Key stereoselective synthetic routes.
Troubleshooting Workflow for Low Enantiomeric Excess
Use this flowchart to systematically diagnose the cause of poor stereochemical outcomes in your reaction.
Caption: Troubleshooting workflow for low ee%.
Section 6: References
-
New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. Journal of Organic Chemistry. Available from: [Link]
-
Chiral separation of amino-alcohols using extractant impregnated resins. PubMed. Available from: [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. Available from: [Link]
-
Optimizing Your Synthesis: The Role of N-Boc-piperidine-3-methanol from Reliable Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. ISU ReD. Available from: [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. Available from: [Link]
-
Chiral auxiliary. Wikipedia. Available from: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available from: [Link]
-
An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. ResearchGate. Available from: [Link]
-
Protecting group. Wikipedia. Available from: [Link]
-
Enantioselective ketone reduction. Wikipedia. Available from: [Link]
-
Enantioselective Reduction of Ketones. Organic Reactions. Available from: [Link]
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. Available from: [Link]
-
Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. PubMed. Available from: [Link]
-
Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. Available from: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available from: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]
-
Enantioselective Reduction of Ketones. University of Calgary. Available from: [Link]
-
Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol. Google Patents. Available from:
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available from: [Link]
-
Organocatalytic Enantioselective Synthesis of 2,5,5-Trisubstituted Piperidines Bearing a Quaternary Stereocenter. Vinyl Sulfonamide as New Amine Protecting Group. ResearchGate. Available from: [Link]
-
Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. Available from: [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. Available from: [Link]
-
Asymmetric synthesis of (+)- and (–)-dihydropinidines: diastereoselective addition to chiral imine or 1,3-oxazolidine derived from (R)-phenylglycinol as a single starting material with organometallic reagents. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Sources
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jocpr.com [jocpr.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 10. Chiral Auxiliaries [sigmaaldrich.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Asymmetric synthesis of (+)- and (–)-dihydropinidines: diastereoselective addition to chiral imine or 1,3-oxazolidine derived from (R)-phenylglycinol as a single starting material with organometallic reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to purity and byproduct formation during the synthesis of this critical pharmaceutical intermediate. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound is typically approached via two primary routes, each with a unique profile of potential impurities. Understanding these pathways is the first step in effective byproduct identification.
Primary Synthetic Routes
Caption: Primary synthetic pathways to this compound.
-
Route A (Grignard Reaction): This pathway involves the nucleophilic addition of a 4-fluorophenyl Grignard reagent to an N-protected piperidine-4-carboxaldehyde, followed by deprotection.[1][2] The choice of nitrogen protecting group (e.g., Boc, Cbz) is critical to prevent side reactions.
-
Route B (Ketone & Pyridine Reduction): This route starts with the reduction of (4-fluorophenyl)(pyridin-4-yl)methanone to the corresponding secondary alcohol.[3] Subsequently, the pyridine ring is catalytically hydrogenated to the piperidine ring.[4][5]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental observations and provides a logical framework for identifying the source of impurities.
Q1: I'm performing the Grignard reaction (Route A) and see a nonpolar impurity with a mass of 186.08 g/mol in my GC-MS. What is it?
This is almost certainly 4,4'-Difluorobiphenyl , a common byproduct of Grignard reactions known as a Wurtz coupling product.[6] It arises from the reaction of the Grignard reagent (4-fluorophenylmagnesium bromide) with the unreacted starting material, 4-fluorobromobenzene.[6]
Causality & Prevention:
-
Formation Mechanism: The Grignard reagent can couple with the aryl halide starting material. This is often promoted by localized overheating or high concentrations of the halide.
-
Minimization Strategy:
-
Slow Addition: Add the 4-fluorobromobenzene solution slowly to the magnesium turnings to maintain a low, steady concentration and control the exothermic reaction.
-
Temperature Control: Maintain a gentle reflux; avoid aggressive heating which can accelerate side reactions.
-
High-Quality Magnesium: Use fresh, activated magnesium turnings to ensure rapid initiation and consumption of the aryl halide.
-
Q2: In my pyridine reduction (Route B), the reaction stalls, and my mass spec shows impurities with masses of 201.21 g/mol and 203.23 g/mol . What are these?
You are observing incomplete reduction. The peak at 201.21 g/mol corresponds to your starting material, (4-fluorophenyl)(pyridin-4-yl)methanol , while the peak at 203.23 g/mol indicates a (4-fluorophenyl)(dihydropyridin-4-yl)methanol intermediate.
Causality & Prevention:
-
Mechanism: The catalytic hydrogenation of a pyridine ring to a piperidine is a stepwise process that releases significant energy (193.8 kJ/mol).[4] The reaction can be sluggish or incomplete if the catalyst is inactive or the conditions are not sufficiently forcing. Partial reduction leads to stable dihydropyridine or tetrahydropyridine intermediates.[4][7]
-
Driving the Reaction to Completion:
-
Catalyst Activity: Ensure you are using a high-quality catalyst (e.g., Platinum on carbon, Rhodium on carbon). If the reaction stalls, catalyst poisoning may have occurred.
-
Hydrogen Pressure: Increase the hydrogen pressure. Many pyridine reductions require pressures significantly above atmospheric pressure to proceed efficiently.
-
Temperature & Time: Gently heating the reaction can increase the rate, but monitor for potential side reactions. Ensure the reaction is run for a sufficient duration (monitoring by TLC or LC-MS is crucial).
-
Acidic Conditions: The use of an acidic medium can facilitate the reduction of the pyridinium ion, which is more susceptible to hydrogenation.[8]
-
Q3: My final product's NMR shows a singlet around ~3.0-3.5 ppm that integrates to 3 protons, which shouldn't be there. What could this be?
This signal is characteristic of an N-methyl group , indicating that you have formed (4-Fluorophenyl)(1-methylpiperidin-4-yl)methanol .
Causality & Prevention:
-
Source of Methylation: This N-alkylation can occur if methylating agents are present.[9] Common sources include:
-
Using methanol as a solvent in reactions involving activating agents (e.g., mesyl chloride) where it can form methyl mesylate in situ.
-
Contamination from previous steps or impure reagents.
-
In some cases, formaldehyde used in certain synthetic routes can lead to N-methylation via an Eschweiler-Clarke type reaction.[10]
-
-
Prevention:
-
Solvent Purity: Use high-purity, non-reactive solvents. If a protic solvent is required, ensure it cannot become an alkylating agent under the reaction conditions.
-
Reagent Scrutiny: Verify the purity of all reagents and intermediates to exclude contaminants that could act as alkylating agents.
-
Protecting Groups: In multi-step syntheses, keeping the piperidine nitrogen protected until the final step is the most robust strategy to prevent undesired N-functionalization.
-
Q4: How can I best purify my final product away from these common byproducts?
A combination of extraction and chromatography is typically most effective.
-
Aqueous Wash/Extraction:
-
For 4,4'-Difluorobiphenyl: This byproduct is highly nonpolar. After the reaction quench, it will remain exclusively in the organic layer (e.g., ether, ethyl acetate) while your protonated product can be extracted into an acidic aqueous layer. Back-extraction of the aqueous layer with a clean organic solvent after basification will recover your purified product.
-
-
Column Chromatography:
-
Silica gel chromatography is highly effective. A gradient elution, typically starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, will separate the nonpolar byproducts (like the Wurtz product) from your polar alcohol product. A small amount of triethylamine or ammonia in the mobile phase can prevent the product from tailing on the silica gel.
-
-
Recrystallization:
-
If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/heptane) can be an excellent final purification step to remove minor impurities and achieve high purity.[11]
-
Table 1: Summary of Common Byproducts and Their Characteristics
| Byproduct Name | Common Route | Molecular Weight ( g/mol ) | Formation Cause | Key Analytical Signature |
| 4,4'-Difluorobiphenyl | Route A | 186.08 | Wurtz coupling of Grignard reagent | Highly nonpolar; distinct aromatic pattern in ¹H NMR; M+ at m/z 186. |
| (4-Fluorophenyl)(pyridin-4-yl)methanol | Route B | 201.21 | Incomplete pyridine reduction | Pyridyl aromatic signals in ¹H NMR (~7.4, 8.6 ppm); M+ at m/z 201. |
| Partially Reduced Pyridines | Route B | 203.23, 205.25 | Incomplete pyridine reduction | Complex olefinic/aliphatic signals in ¹H NMR; M+ at m/z 203, 205. |
| N-Alkylated Product | Both | Varies | Contaminating alkylating agents | New signals in ¹H NMR corresponding to the N-alkyl group (e.g., ~3.0-3.5 ppm for N-Me). |
| Unreacted Starting Materials | Both | Varies | Incomplete reaction | Signals corresponding to aldehyde, ketone, or aryl halide starting materials. |
Section 3: Analytical Workflows & Protocols
A systematic approach is key to efficient byproduct identification.
General Workflow for Unknown Impurity Identification
Caption: Systematic workflow for identifying an unknown impurity.
Protocol: HPLC-MS Method for Purity Analysis
This protocol provides a general starting point for analyzing the purity of this compound. Optimization may be required based on your specific instrumentation.
Objective: To separate the main product from potential byproducts and obtain their mass-to-charge ratios.
Instrumentation: HPLC system with a UV detector coupled to a Mass Spectrometer (e.g., ESI-QTOF or Quadrupole).[12]
Procedure:
-
Column Selection: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV/Vis Detector: 254 nm.
-
MS Detector: ESI positive mode. Scan range m/z 100-500.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject the sample. The expected retention time for the product will be intermediate. Nonpolar byproducts like 4,4'-difluorobiphenyl will elute earlier, while highly polar impurities may elute very early with the solvent front. Compare the m/z values of any impurity peaks with the values in Table 1.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. (Note: While not directly in the search results, the principle of using additives like LiCl to facilitate Grignard formation is a widely-cited, authoritative concept in organometallic chemistry).
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial and Complete Reduction of Pyridine and their Benzo Analogs. Retrieved from [Link]
-
Donohoe, T. J., et al. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(6), 765-767. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubChem. (n.d.). (4-fluorophenyl)(pyridin-4-yl)methanone. Retrieved from [Link]
-
ChemRxiv. (2022). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved from [Link]
Sources
- 1. 4-フルオロフェニルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. PubChemLite - (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO) [pubchemlite.lcsb.uni.lu]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving the Purity of (4-Fluorophenyl)(piperidin-4-yl)methanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the purity of (4-Fluorophenyl)(piperidin-4-yl)methanol. As a critical intermediate in pharmaceutical synthesis, its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to resolve common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The impurity profile can vary based on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as 4-fluorobenzaldehyde or N-protected 4-piperidone, depending on the reaction pathway.
-
Over-oxidized Byproducts: The corresponding ketone, (4-fluorophenyl)(piperidin-4-yl)methanone, is a common impurity if the synthesis involves the reduction of this ketone and the reaction is incomplete.
-
Side-Reaction Products: Impurities arising from side reactions specific to the chosen synthesis (e.g., Grignard or organolithium reactions can have various byproducts).
-
Degradation Products: The compound may degrade under harsh pH, oxidative, or thermal conditions, leading to colored impurities.
-
Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.
Q2: My final product is a persistent oil or wax, but literature suggests it should be a solid. What is the likely cause?
This is a classic sign of persistent impurities. Even small amounts of residual solvents or oily byproducts can significantly depress the melting point and inhibit the crystal lattice formation required for solidification. The solution is rarely to simply apply a stronger vacuum; a more robust purification step, such as column chromatography, is typically required to remove the offending impurities before attempting crystallization again.
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A multi-technique approach is recommended for a complete purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP-HPLC) method using a C18 column is the gold standard for quantitative purity analysis.[1] The 4-fluorophenyl group provides a strong chromophore for UV detection, allowing for high sensitivity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main component and its impurities, confirming their molecular weights.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps identify the structure of unknown impurities. ¹⁹F NMR is particularly useful for tracking any impurities containing a fluorine atom.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and guiding fraction collection during column chromatography.
Section 2: Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems with detailed explanations and actionable protocols.
Issue 1: Significant Contamination with Neutral Starting Materials (e.g., 4-Fluorobenzaldehyde)
-
Underlying Cause: This issue typically arises from an incomplete reaction or the use of incorrect stoichiometry. The unreacted aldehyde, being a neutral organic compound, is often extracted along with the desired product during a standard aqueous workup.
-
Identification: In ¹H NMR, the aldehyde proton of 4-fluorobenzaldehyde will be visible as a sharp singlet around 9.9-10.1 ppm. In HPLC, it will have a distinct retention time from the more polar alcohol product.
-
Solution: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the piperidine nitrogen. By manipulating the pH of the aqueous phase, the desired product can be selectively moved between the organic and aqueous layers, leaving neutral impurities behind.
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. The basic product will react with the acid to form its hydrochloride salt, which is water-soluble.
-
Allow the layers to separate. The top organic layer contains the neutral impurities (e.g., 4-fluorobenzaldehyde). Drain and discard this organic layer.
-
Wash the acidic aqueous layer with fresh ethyl acetate one more time to remove any residual neutral impurities. Discard the organic wash.
-
Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the aqueous layer until the pH is >10 (check with pH paper). This neutralizes the hydrochloride salt, regenerating the free base form of the product, which will precipitate or form an oily layer.
-
Extract the product back into an organic solvent (e.g., 3x volumes of ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for purification via acid-base extraction. -
Issue 2: Low Purity After a Single Recrystallization Attempt
-
Underlying Cause: The chosen solvent system is not optimal. An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures or be completely insoluble. If the impurities have very similar polarity and structure to the product, they may co-crystallize.
-
Identification: HPLC or NMR analysis shows only a marginal increase in purity. The obtained crystals may be small, poorly formed, or appear oily.
-
Solution: Systematic Solvent Screening and Optimized Recrystallization
Do not rely on a single solvent system. A systematic screen is the most effective way to discover optimal conditions for achieving high purity.
| Solvent System Type | Primary Solvent | Co-Solvent (for binary systems) | Target Impurity Type |
| Single Solvent | Isopropanol (IPA) | N/A | General purpose, moderately polar impurities |
| Single Solvent | Ethyl Acetate (EtOAc) | N/A | Less polar impurities |
| Single Solvent | Acetonitrile (MeCN) | N/A | More polar impurities |
| Binary System | Ethyl Acetate (EtOAc) | Heptane or Hexanes | Removes non-polar impurities |
| Binary System | Methanol (MeOH) | Dichloromethane (DCM)[4] | Removes highly polar or insoluble impurities |
| Binary System | Ethanol (EtOH) | Water | Can be effective for polar compounds |
Issue 3: Complex Impurity Profile or Persistent Oil
-
Underlying Cause: The crude product contains multiple impurities with polarities similar to the desired compound, making separation by simple extraction or crystallization ineffective.
-
Identification: TLC shows multiple spots close to the product spot. HPLC shows several peaks that are not well-resolved. The product remains an oil even after extensive drying.
-
Solution: Flash Column Chromatography
Chromatography is the most powerful technique for separating complex mixtures. For this compound, silica gel chromatography is highly effective.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give your product a Retention Factor (Rf) of ~0.3-0.4. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the basic product from "tailing" on the acidic silica gel.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the product onto a small amount of silica gel (dry loading), which often gives better separation. Add the sample to the top of the column.
-
Elution: Run the column by applying positive pressure, starting with the eluent system determined by TLC. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent, e.g., from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes) can be used.[5][6]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Section 3: General Purification and Analysis Workflow
The following diagram outlines a logical decision-making process for purifying a crude batch of this compound.
References
- BenchChem. (n.d.). HPLC analytical method for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol purity check.
-
PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]
- BenchChem. (n.d.). Mass Spectrometry Analysis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Technical Guide.
- ChemicalBook. (n.d.). 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.
- Cognition Pharmaceuticals. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). RSC Advances.
- Wiley-VCH. (n.d.). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information.
- Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
-
American Elements. (n.d.). (4-chlorophenyl)(piperidin-4-yl)methanol. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine. Retrieved from [Link]
- Wiley Online Library. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography.
-
PubMed Central (NIH). (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
- DTIC. (n.d.). Piperidine Synthesis.
-
American Elements. (n.d.). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Retrieved from [Link]
- ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.
- Wiley-VCH. (n.d.). Supporting Information.
-
ResearchGate. (2007). [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]Methanol. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 6. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Fluorophenyl)(piperidin-4-yl)methanol
Welcome to the technical support resource for (4-Fluorophenyl)(piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the proper handling, storage, and troubleshooting of common experimental issues related to this compound. Our goal is to ensure the integrity of your experiments and the longevity of the compound through scientifically sound practices.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its long-term stability, the compound should be stored at 2-8°C. It is also advisable to store it in a dark place, such as in an amber vial, and under an inert atmosphere like argon or nitrogen.[1] Ensuring the container is tightly sealed is critical to prevent exposure to moisture and air.[2]
Q2: Is this compound sensitive to light?
A2: Yes, similar piperidine-containing compounds can be sensitive to light, which may lead to photodegradation.[1] Therefore, it is highly recommended to store this compound in a light-protected container and minimize its exposure to light during handling and throughout your experiments.[1]
Q3: How can I detect degradation of the compound?
A3: The most reliable method for detecting degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][3] This technique is designed to separate the intact compound from potential degradation products.[3] A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[1][4]
Q4: What are the primary hazards associated with handling this compound?
A4: this compound is classified as a skin and eye irritant.[2] It may also cause respiratory irritation. Ingestion can be harmful. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[2][5] All handling should be performed in a well-ventilated area or under a chemical fume hood.[2][6]
Q5: What should I do in case of accidental exposure?
A5:
-
Skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][5]
-
Eye contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2][5] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center.[5][7]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the use of this compound in experiments.
| Symptom | Potential Root Cause | Recommended Solutions |
| Appearance of new peaks in HPLC or TLC analysis | Degradation of the compound due to improper storage or handling. | 1. Confirm the identity of the degradation products using mass spectrometry (MS). 2. Review storage conditions to ensure they align with the recommended guidelines (2-8°C, dark, inert atmosphere).[1] 3. Minimize exposure to light and air during experimental procedures.[1] |
| Decreased peak area or loss of potency in assays | Degradation of the compound, leading to a lower concentration of the active molecule. | 1. Re-analyze the sample using a validated stability-indicating HPLC method.[1] 2. If degradation is confirmed, discard the affected batch and obtain a fresh lot. 3. Enforce stricter adherence to recommended storage and handling protocols.[1] |
| Discoloration or change in the physical appearance of the solid compound | Significant degradation, potentially from prolonged exposure to light or air. | 1. Do not use the discolored compound. 2. Discard the affected batch and procure a fresh supply. 3. Re-evaluate your storage and handling procedures to prevent future occurrences. |
| Inconsistent or unexpected experimental results | The presence of uncharacterized degradation products may be interfering with your assay. | 1. Analyze the purity of your starting material before each experiment.[4] 2. If impurities are detected, purify the compound or obtain a new batch of high-purity material. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.
Caption: Troubleshooting workflow for experimental issues.
Experimental Protocols
Protocol 1: Proper Aliquoting and Storage of this compound
To minimize degradation from repeated freeze-thaw cycles and exposure to air and moisture, it is best practice to aliquot the compound upon receipt.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen)
-
Pipettes and sterile tips
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a well-ventilated fume hood, weigh the desired amount of the compound.
-
Dissolve the compound in the appropriate solvent to a desired stock concentration.
-
Dispense the solution into single-use aliquots in amber vials.
-
Before sealing, flush the headspace of each vial with a gentle stream of inert gas.
-
Tightly seal the vials and label them clearly with the compound name, concentration, and date.
-
Store the aliquots at 2-8°C.
Visual Guide to Aliquoting and Storage
Caption: Step-by-step aliquoting and storage protocol.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a pump, autosampler, and UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[4] |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10 µL[4] |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase.[4] |
Note: This method should be optimized based on the specific impurities expected and the HPLC system being used.[4]
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound and related compounds.
| Property | Value |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| CAS Number | 125224-43-3 |
| Storage Temperature | 2-8°C |
Forced degradation studies on similar compounds indicate potential degradation under acidic, basic, and oxidative conditions.[1]
References
-
PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Zaware, B. H., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 4(4), 1556-1560.
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Zaware, B. H., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. ResearchGate. Retrieved from [Link]
- Canfield, P. J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS chemical neuroscience, 14(7), 1269–1281.
-
PubChem. (n.d.). 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Canfield, P. J., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of medicinal chemistry, 63(15), 8387–8403.
- S. Gastaldi, et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules (Basel, Switzerland), 26(14), 4158.
Sources
Technical Support Center: Catalyst Selection for (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis
Document ID: TSC-CHEM-4FPPM-001
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol. This key pharmaceutical intermediate is central to the development of numerous active pharmaceutical ingredients (APIs). Its synthesis, while conceptually straightforward, presents several catalytic challenges that can impact yield, purity, and scalability. The most common and industrially scalable route involves the catalytic reduction of an N-protected 4-piperidone derivative with a 4-fluorophenyl organometallic reagent, followed by deprotection, or more directly, the catalytic hydrogenation of an N-protected-(4-fluorobenzoyl)piperidine intermediate.
This guide is structured to provide practical, experience-driven advice. We will address common questions regarding catalyst selection and provide a systematic approach to troubleshooting issues encountered during the synthesis, ensuring your process is robust, reproducible, and efficient.
Core Concepts: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
The two predominant catalytic routes starting from a protected piperidine precursor are:
-
Grignard/Organolithium Addition followed by Reduction: This involves reacting an N-protected piperidin-4-one with a 4-fluorophenyl Grignard or organolithium reagent. This route does not typically involve a catalyst for the addition step but relies on a subsequent reduction of the resulting tertiary alcohol if a different intermediate is formed.
-
Reductive Amination/Ketone Reduction: This is the most common catalytic pathway. It starts with an N-protected piperidine, which is acylated with 4-fluorobenzoyl chloride to form N-protected-4-(4-fluorobenzoyl)piperidine. The critical step is the catalytic hydrogenation of the ketone moiety to the desired secondary alcohol. This method offers excellent control and scalability.
Q2: I am using the ketone reduction pathway. Which catalyst class is recommended: heterogeneous or homogeneous?
For this specific transformation, heterogeneous catalysts are overwhelmingly preferred in both lab-scale and industrial settings. The rationale is based on several key advantages:
-
Ease of Separation: Heterogeneous catalysts (e.g., Palladium on Carbon, Platinum on Carbon) can be easily removed from the reaction mixture by simple filtration. This drastically simplifies product workup and purification, reducing costs and solvent waste.
-
Catalyst Reusability: Many heterogeneous catalysts can be recovered and reused, which is a significant economic advantage for large-scale production.[1]
-
Lower Contamination Risk: The final product is less likely to be contaminated with trace metals, a critical consideration in pharmaceutical synthesis.
Homogeneous catalysts, while offering high activity and selectivity in certain reactions, are generally not required for this straightforward ketone reduction and introduce significant challenges in catalyst removal.
Q3: Between Palladium (Pd), Platinum (Pt), and Nickel (Ni) catalysts, which is the best choice?
The optimal choice depends on balancing selectivity, activity, and cost.
-
Palladium (Pd) on Carbon (Pd/C): Often the first choice due to its excellent selectivity. It is highly effective for ketone reductions while being less prone to reducing the aromatic fluorine-carbon bond (hydrodefluorination), a common side reaction under harsh conditions.
-
Platinum (Pt) on Carbon (Pt/C) or Platinum Oxide (PtO₂): Generally more active than palladium for ketone reductions, allowing for lower catalyst loading or milder reaction conditions (lower temperature/pressure). However, its higher activity increases the risk of over-reduction and hydrodefluorination, especially at elevated temperatures.
-
Raney® Nickel (Ra-Ni): A cost-effective and highly active catalyst. Its primary drawbacks are safety concerns (it is pyrophoric when dry) and a higher propensity for promoting side reactions compared to noble metal catalysts. It is often used in cases where cost is the dominant driver.
For pharmaceutical applications where purity is paramount, Palladium on Carbon (e.g., 5% or 10% Pd/C) is the most robust and reliable starting point.
Q4: Can I use stoichiometric reducing agents like Sodium Borohydride (NaBH₄) instead of catalytic hydrogenation?
Yes, reagents like NaBH₄ are effective for reducing the ketone precursor and are frequently used in laboratory-scale synthesis due to their operational simplicity. However, there are trade-offs:
-
Stoichiometric Waste: These reagents generate significant amounts of boron salts as byproducts, complicating workup and creating a larger waste stream.
-
Cost at Scale: For large-scale industrial production, the cost of stoichiometric metal hydrides is substantially higher than that of a recyclable heterogeneous catalyst and hydrogen gas.
-
Selectivity: While generally selective for ketones, controlling the reaction exotherm can sometimes be challenging.
Catalytic hydrogenation is the more "green" and economical choice for manufacturing.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction is stalled or shows low conversion. What should I investigate?
Low or incomplete conversion is a frequent issue. A systematic approach is crucial for diagnosis.
dot
Caption: Troubleshooting flowchart for low reaction conversion.
-
Catalyst Deactivation: This is the most common culprit. Heterogeneous catalysts can be poisoned by impurities in the substrate or solvent. Sulfur compounds, strong chelating agents, and halide ions are known poisons.
-
Solution: Ensure the purity of your starting ketone. If catalyst poisoning is suspected, filtering the reaction mixture through a plug of activated carbon or silica gel before adding the catalyst can help. Always use a fresh batch of catalyst to confirm if deactivation is the issue.
-
-
Insufficient Hydrogen: The reaction is dependent on adequate hydrogen pressure and its mass transfer to the catalyst surface.
-
Solution: Check your hydrogenation apparatus for leaks. Ensure that agitation (stirring) is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mixing.
-
-
Suboptimal Reaction Conditions: The reaction rate may be too slow under your current conditions.
-
Solution: Gradually increase the temperature or hydrogen pressure within safe operational limits. Ensure your chosen solvent (e.g., Methanol, Ethanol, THF) is appropriate and fully solubilizes the starting material.
-
Q2: I am observing significant byproduct formation, specifically the loss of fluorine. How can I prevent this?
The formation of Phenyl(piperidin-4-yl)methanol via hydrodefluorination is a known side reaction, particularly with highly active catalysts or under harsh conditions.
-
Cause: The Carbon-Fluorine bond on the aromatic ring is being reduced. This is more likely to occur with more active catalysts like Platinum or Raney® Nickel, and at higher temperatures and pressures.
-
Prevention Strategies:
-
Switch to a Milder Catalyst: Change from Pt/C or Ra-Ni to 5% or 10% Pd/C . Palladium is significantly more selective in preserving the C-F bond.
-
Optimize Conditions: Reduce the reaction temperature and/or hydrogen pressure. Often, running the reaction for a longer time under milder conditions gives a cleaner product profile.
-
Additive Control: In some cases, adding a small amount of a basic modifier (e.g., a non-nucleophilic amine) can help suppress acid-catalyzed side reactions on the catalyst surface, though this requires careful optimization.
-
Q3: My catalyst filtration is very slow after the reaction. What can I do?
Fine catalyst particles, especially from high-loading Pd/C, can clog filter paper.
-
Solution: Add a filter aid like Celite® to the reaction mixture before filtration. Swirl to create a slurry, then filter. The Celite® forms a porous cake on the filter paper, trapping the fine catalyst particles and dramatically improving the filtration rate.
Catalyst Performance Summary
The following table provides a general comparison of common catalysts for the reduction of N-Boc-4-(4-fluorobenzoyl)piperidine. Performance can vary based on specific reaction conditions and substrate purity.
| Catalyst | Relative Activity | Selectivity (vs. Hydrodefluorination) | Typical Conditions | Key Considerations |
| 5% Pd/C | Moderate | Excellent | 25-50 °C, 1-5 bar H₂ | Recommended starting point. High purity, good selectivity. |
| 10% Pd/C | High | Very Good | 25-40 °C, 1-5 bar H₂ | Higher activity than 5%, may require milder conditions. |
| 5% Pt/C | Very High | Good | 20-40 °C, 1-3 bar H₂ | High activity, but increased risk of C-F bond cleavage. |
| Raney® Ni | Very High | Moderate | 40-80 °C, 5-20 bar H₂ | Cost-effective. Pyrophoric; requires careful handling. Lower selectivity. |
Recommended Experimental Protocol
This protocol outlines a standard procedure for the catalytic hydrogenation of N-Boc-4-(4-fluorobenzoyl)piperidine.
dot
Caption: Experimental workflow for catalytic hydrogenation.
Materials:
-
N-Boc-4-(4-fluorobenzoyl)piperidine (1.0 eq)
-
5% Palladium on Carbon (50% wet, 1-3 mol% Pd)
-
Methanol (ACS grade, 10-20 volumes)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) or Argon gas
-
Celite® 545
Procedure:
-
Reactor Setup: To a suitable hydrogenation reactor, add N-Boc-4-(4-fluorobenzoyl)piperidine and methanol.
-
Inerting: Seal the reactor and purge the system thoroughly with nitrogen or argon to remove all oxygen.
-
Catalyst Charging: Under a positive pressure of inert gas, carefully add the wet 5% Pd/C catalyst. Safety Note: Never add dry palladium catalyst in a hydrogen atmosphere or to a flammable solvent in air.
-
Hydrogenation: Seal the reactor again. Purge the headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 3 bar) and begin vigorous stirring. Heat the mixture to the target temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples (after safely venting and purging) for analysis by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Add a small amount of Celite® to the reaction mixture. Filter the slurry through a pad of Celite® on a filter paper, washing the pad with additional methanol.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude N-Boc-protected alcohol, which can be purified further or deprotected directly.
References
-
Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
-
Mingaleva, A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
-
North, M., et al. (2017). Guanidine-Catalyzed Reductive Amination of Carbon Dioxide with Silanes: Switching between Pathways and Suppressing Catalyst. White Rose Research Online.
-
Saeed, A., et al. (2022). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. MDPI.
-
Obregón, Y., et al. (2024). Direct reductive amination of furoin and furil with NH3/H2 over a Ru/Al2O3 catalyst. Catalysis Science & Technology.
-
Laskowski, C. M. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC - NIH.
-
Buffa, F., et al. (2011). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 67(32), 5739-5771.
-
D'hooghe, M., & De Kimpe, N. (2008). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
Sources
Protecting group strategies for (4-Fluorophenyl)(piperidin-4-yl)methanol
Technical Support Center: (4-Fluorophenyl)(piperidin-4-yl)methanol
Welcome to the dedicated technical support guide for synthetic strategies involving this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic campaigns. Here, we address common challenges and provide practical, field-tested solutions for protecting group manipulations, focusing on the piperidine nitrogen and the secondary alcohol.
Table of Contents
-
Strategic Overview: The Orthogonality Principle
-
Troubleshooting Guide & FAQs: Piperidine N-Protection
-
FAQ 1: My Boc-protection of the piperidine nitrogen is sluggish or incomplete. What's going wrong?
-
FAQ 2: I'm seeing significant side products during my Cbz-protection. How can I improve selectivity?
-
FAQ 3: During scale-up of Boc deprotection with TFA, my product is dark and impure. What are the best practices for clean removal?
-
-
Troubleshooting Guide & FAQs: Hydroxyl O-Protection
-
FAQ 4: My TBDMS protection of the secondary alcohol is not going to completion. How can I drive the reaction forward?
-
FAQ 5: I'm experiencing desilylation during purification on silica gel. How can I prevent this?
-
-
Experimental Protocols
-
Protocol 1: High-Yield Boc Protection of this compound
-
Protocol 2: Selective TBDMS Protection of the N-Boc Protected Substrate
-
Protocol 3: Orthogonal Deprotection - Selective Silyl Ether Cleavage
-
-
References
Strategic Overview: The Orthogonality Principle
This compound is a bifunctional molecule, presenting both a nucleophilic secondary amine and a secondary alcohol. In multi-step syntheses, it is often critical to mask one of these groups while the other is being chemically transformed. The key to success lies in an orthogonal protecting group strategy , where each protecting group can be removed under specific conditions that do not affect the other.
A common and highly effective strategy involves:
-
Protecting the piperidine nitrogen with an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group.
-
Protecting the hydroxyl group with a fluoride-labile group, such as a silyl ether (e.g., TBDMS, TIPS).
This orthogonality allows for selective deprotection at either end of the molecule, providing significant synthetic flexibility.
Caption: Orthogonal protection strategy for this compound.
Troubleshooting Guide & FAQs: Piperidine N-Protection
FAQ 1: My Boc-protection of the piperidine nitrogen is sluggish or incomplete. What's going wrong?
Answer:
This is a common issue that typically points to three potential root causes: the choice of base, the solvent, or the presence of a competing salt form.
-
Causality - The Role of the Base: The piperidine nitrogen is a moderately strong base. For the reaction with di-tert-butyl dicarbonate (Boc₂O) to proceed efficiently, a non-nucleophilic base is required to scavenge the proton generated during the reaction. If the base is too weak or sterically hindered, the reaction equilibrium will not favor product formation. While triethylamine (TEA) is often used, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be more effective.
-
Solvent Effects: The reaction is generally favored in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Using protic solvents like methanol or ethanol can slow down the reaction by solvating the amine and reducing its nucleophilicity.
-
Starting Material Form: Ensure your starting material is the free base. If it is the hydrochloride (HCl) salt, you must add at least two equivalents of base: one to neutralize the HCl salt and a second to act as the acid scavenger for the protection reaction itself. Failure to do so is a primary cause of incomplete conversion.
Troubleshooting Table: Boc Protection
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
|---|---|---|---|
| Base | Triethylamine (TEA) | Switch to DIPEA or add 1.2-1.5 equivalents. | DIPEA is a stronger, non-nucleophilic base that can accelerate the reaction. |
| Stoichiometry | 1.1 eq. Boc₂O | Increase to 1.2-1.3 eq. Boc₂O. | Ensures complete consumption of the starting material, especially if some Boc₂O degrades. |
| Solvent | Dichloromethane (DCM) | Ensure the solvent is anhydrous. | Water can hydrolyze Boc₂O and reduce reaction efficiency. |
| Monitoring | TLC or LC-MS | Monitor at 1 hr, 4 hr, and overnight. | Provides a clear picture of reaction kinetics and helps identify a stall. |
FAQ 2: I'm seeing significant side products during my Cbz-protection. How can I improve selectivity?
Answer:
When using benzyl chloroformate (Cbz-Cl) for protection, the primary side product is often the result of O-acylation on the hydroxyl group, or di-acylation. This occurs because the hydroxyl group also possesses nucleophilicity.
-
Causality - Schotten-Baumann Conditions: The key to selective N-acylation is to use Schotten-Baumann conditions. This typically involves an aqueous basic solution (like NaHCO₃ or Na₂CO₃) with an organic solvent (like DCM or diethyl ether). In this biphasic system, the amine is deprotonated and reacts in the organic phase, while the more water-soluble alkoxide is less available for reaction. The aqueous base also neutralizes the HCl byproduct.
-
Temperature Control: The reaction is exothermic. Running the reaction at 0 °C helps to control the reaction rate and significantly improves selectivity for N-protection over O-protection.
FAQ 3: During scale-up of Boc deprotection with TFA, my product is dark and impure. What are the best practices for clean removal?
Answer:
The tert-butyl cation generated during acid-catalyzed Boc deprotection is a reactive electrophile that can lead to side reactions and product degradation, especially with electron-rich aromatic rings.
-
Causality - Cation Scavenging: The darkening of the reaction mixture is often due to polymerization or alkylation side reactions caused by the tert-butyl cation. To prevent this, a cation scavenger should be added to the reaction mixture. Common and effective scavengers include triethylsilane (TES) or anisole. These molecules readily trap the carbocation, forming stable byproducts and leading to a much cleaner product.
-
Work-up Procedure: After deprotection, the excess acid must be thoroughly removed. A common mistake is to directly concentrate the reaction mixture, which can lead to the formation of a sticky, impure trifluoroacetate salt. The recommended work-up involves:
-
Removing the bulk of the TFA and solvent in vacuo.
-
Redissolving the residue in an organic solvent.
-
Washing with a saturated aqueous solution of a mild base (e.g., NaHCO₃ or Na₂CO₃) until the aqueous layer is basic.
-
Washing with brine, drying over Na₂SO₄, and concentrating.
-
Troubleshooting Guide & FAQs: Hydroxyl O-Protection
FAQ 4: My TBDMS protection of the secondary alcohol is not going to completion. How can I drive the reaction forward?
Answer:
Incomplete silylation of a secondary alcohol is typically due to insufficient activation or steric hindrance.
-
Causality - The Role of the Activator: tert-Butyldimethylsilyl chloride (TBDMSCl) is not highly reactive on its own. It requires an activator. Imidazole is the most common choice, as it reacts with TBDMSCl to form a highly reactive silylimidazolium intermediate. If the reaction stalls, the issue may be the quality or stoichiometry of the imidazole.
-
Driving the Reaction:
-
Increase Equivalents: Use a slight excess of both TBDMSCl (1.2-1.5 eq.) and imidazole (2.0-2.5 eq.).
-
Use a Stronger Activator: In particularly stubborn cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic catalyst that dramatically accelerates the rate of silylation.
-
Solvent Choice: The reaction is best performed in anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or THF.
-
Caption: Activation of TBDMSCl with imidazole for efficient hydroxyl protection.
FAQ 5: I'm experiencing desilylation during purification on silica gel. How can I prevent this?
Answer:
Standard silica gel is slightly acidic (pH ~4-5), and this acidity is sufficient to slowly cleave acid-sensitive protecting groups like TBDMS ethers, especially if the compound spends a long time on the column.
-
Causality - Silica Gel Acidity: The silanol groups (Si-OH) on the surface of silica gel are Bronsted acids. This can protonate the oxygen of the silyl ether, initiating cleavage.
-
Solutions:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in the eluent. This deactivates the acidic sites.
-
Use Neutral Alumina: For highly sensitive substrates, consider using neutral alumina as the stationary phase instead of silica gel.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Avoid letting the compound sit on the column for extended periods.
-
Experimental Protocols
Protocol 1: High-Yield Boc Protection of this compound
-
To a stirred solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.
Protocol 2: Selective TBDMS Protection of the N-Boc Protected Substrate
-
Dissolve N-Boc-(4-fluorophenyl)(piperidin-4-yl)methanol (1.0 eq.) in anhydrous DMF (0.3 M).
-
Add imidazole (2.2 eq.) to the solution and stir until it dissolves completely.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.3 eq.) portion-wise at room temperature.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with water, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography if necessary (using a neutralized silica gel).
Protocol 3: Orthogonal Deprotection - Selective Silyl Ether Cleavage
-
To a solution of the fully protected substrate (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring carefully by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the N-Boc protected alcohol.
References
Technical Support Center: Work-up Procedure for (4-Fluorophenyl)(piperidin-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (4-fluorophenyl)(piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction work-up and purification of this important synthetic intermediate. The following question-and-answer format addresses common challenges and provides field-proven insights to ensure a successful and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is complete. What is the general strategy for the work-up?
A1: The general work-up strategy depends on the synthetic route employed, most commonly the reaction of a Grignard reagent (4-fluorophenylmagnesium bromide) with a piperidine-4-carboxaldehyde derivative, or the reduction of (4-fluorophenyl)(piperidin-4-yl)methanone. Regardless of the route, the core objectives of the work-up are to:
-
Quench the reaction: Safely neutralize any unreacted reagents.
-
Isolate the crude product: Separate the desired product from the reaction mixture.
-
Purify the product: Remove impurities to achieve the desired level of purity.
A typical procedure involves an acidic aqueous quench, followed by basification and extraction.
Q2: Why is an acidic quench, followed by basification, a common first step in the work-up?
A2: This two-step process is crucial for separating the basic product from various byproducts and unreacted starting materials.
-
Acidic Quench: Adding a dilute acid (e.g., 1M HCl) protonates the basic piperidine nitrogen of the product, forming a water-soluble ammonium salt. This step also hydrolyzes any magnesium alkoxide intermediates formed during a Grignard reaction.[1] At this stage, the product is in the aqueous layer.
-
Basification: After separating the aqueous layer, a base (e.g., NaOH or K₂CO₃) is added to neutralize the acid and deprotonate the piperidinyl ammonium salt, regenerating the free base form of this compound. This makes the product less water-soluble and extractable into an organic solvent.[2]
This acid-base extraction is a classic and effective technique for purifying amines and other basic compounds.[3]
Troubleshooting Guide
Issue 1: Low yield of isolated product after extraction.
-
Possible Cause 1: Incomplete Extraction. this compound has some water solubility, especially if the aqueous layer is not sufficiently basic.
-
Solution: Ensure the pH of the aqueous layer is greater than 10 before extraction. Use a pH meter or pH paper for accuracy. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4] Pooling the organic extracts maximizes the recovery of the product.
-
-
Possible Cause 2: Emulsion Formation. The presence of salts and potentially insoluble byproducts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite®. In some cases, allowing the mixture to stand for an extended period can also help.
-
-
Possible Cause 3 (Grignard Route): Grignard Reagent Degradation. Grignard reagents are highly sensitive to moisture and air.[1] If the reaction was not performed under strictly anhydrous conditions, a significant portion of the Grignard reagent may have been quenched before reacting with the aldehyde, leading to a lower yield.[1][5]
-
Solution: While this is a pre-work-up issue, it's a common cause of low yield. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[5]
-
Issue 2: The final product is an oil, but I expected a solid.
-
Possible Cause: Presence of Impurities. Residual solvent or reaction byproducts can prevent the product from solidifying.
-
Solution: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. If the product still remains an oil, purification by column chromatography is recommended. A silica gel column using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the basic product, can be effective.[6]
-
Issue 3: My NMR spectrum shows unexpected signals.
-
Possible Cause 1 (Grignard Route): Benzene Impurity. If 4-bromofluorobenzene was used to generate the Grignard reagent, a common side reaction is the formation of benzene by protonation of the Grignard reagent from trace water.
-
Solution: This impurity is volatile and can often be removed under high vacuum. If it persists, column chromatography is necessary.
-
-
Possible Cause 2 (Reduction Route): Unreacted Ketone. Incomplete reduction of (4-fluorophenyl)(piperidin-4-yl)methanone will result in the presence of the starting material in your product.
-
Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before initiating the work-up. If the work-up has already been performed, the ketone can be separated from the alcohol by column chromatography.
-
-
Possible Cause 3: N-Oxide Formation. Piperidines can sometimes be oxidized to their corresponding N-oxides, especially if exposed to air for prolonged periods or if certain oxidants are present.
-
Solution: Minimize the exposure of the reaction mixture and isolated product to air. N-oxides are generally more polar and can be separated by column chromatography.
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This protocol is a standard procedure following the synthesis of this compound.
Materials:
-
Reaction mixture
-
1M Hydrochloric acid (HCl)
-
6M Sodium hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M HCl with stirring. Monitor for any gas evolution. Continue adding acid until the aqueous layer is acidic (pH 1-2).
-
Transfer the mixture to a separatory funnel. If two layers are present, separate them. Extract the organic layer with 1M HCl.
-
Combine all acidic aqueous layers.
-
Cool the combined aqueous layer in an ice bath and slowly add 6M NaOH or solid K₂CO₃ with stirring until the solution is strongly basic (pH > 10).
-
Extract the basic aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl Acetate
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the product onto a small amount of silica gel and dry it.
-
Load the dried product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient might be 10% ethyl acetate in hexanes, gradually increasing to 50% or higher.
-
Pro-Tip: Add 0.5-1% triethylamine to the eluent system to reduce tailing of the basic product on the acidic silica gel.
-
-
Monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
Concentrate the combined fractions under reduced pressure to yield the purified product.
Visualizing the Work-up Workflow
Caption: General workflow for the work-up and purification of this compound.
Data Summary
| Parameter | Recommended Value/Solvent | Rationale |
| Quenching Agent | 1M HCl | Protonates the product for aqueous extraction and hydrolyzes intermediates. |
| Basifying Agent | 6M NaOH or K₂CO₃ | Deprotonates the product to allow for organic extraction. |
| Extraction Solvent | Dichloromethane (DCM), Ethyl Acetate | Good solubility for the product and immiscible with water. |
| Drying Agent | MgSO₄, Na₂SO₄ | Removes residual water from the organic extract. |
| Chromatography Eluent | Gradient of Ethyl Acetate in Hexanes | Provides good separation of the product from less polar and more polar impurities. |
| Eluent Additive | 0.5-1% Triethylamine | Minimizes tailing of the basic product on silica gel. |
Role of N-Boc Protection
For some synthetic strategies, particularly those involving Grignard reactions, the piperidine nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group.[7] This is done to prevent the acidic N-H proton from reacting with the strongly basic Grignard reagent.[1] If an N-Boc protected intermediate is used, the work-up is simplified as the initial acid-base extraction is not necessary. The Boc group can be removed in a subsequent step, typically by treatment with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.
References
- Vertex AI Search, Supporting Information for "In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids".
- Benchchem, "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols". This article provides insights into the challenges of Grignard reactions, including the need for anhydrous conditions and the mechanism of the acidic workup.
- Benchchem, "((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3".
- Chem-Impex, "N-Boc-4-piperidinemethanol".
- Der Pharma Chemica, "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo".
- PubMed Central, "Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase". This article provides examples of work-up procedures involving piperidine-containing compounds.
- ChemicalBook, "4-Piperidinemethanol synthesis". This page outlines a synthesis procedure involving a work-up with aqueous NaOH.
- Reddit, "r/Chempros - Grignard Formation - Troubleshooting and Perfecting".
- Benchchem, "Synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine: A Technical Guide". This guide details an extraction procedure using dichloromethane.
- PubChem, "4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136".
- PubChem, "(4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414".
- Master Organic Chemistry, "Reactions of Grignard Reagents". This article explains the reactivity of Grignard reagents and the necessity of an acidic workup.
- ChemicalBook, "N-Boc-4-piperidinemethanol synthesis". This resource describes the synthesis and purification of N-Boc protected 4-piperidinemethanol.
- Reddit, "r/chemistry - Troubleshooting my grignard reactions". This discussion provides further troubleshooting for Grignard reactions with ketones.
- MDPI, "Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates". This review discusses acid-base extraction techniques for alkaloids, which are analogous to the target molecule.
- ResearchGate, "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates".
- NIH, "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". This article details synthetic procedures for N-Boc protected piperidine compounds.
- Organic & Biomolecular Chemistry (RSC Publishing), "Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines". This perspective discusses reactions involving Grignard reagents and nitrogen-containing heterocycles.
- Journal of Chemical Education, "Extraction, purification, and spectroscopic characterization of a mixture of capsaicinoids".
- ChemScene, "((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | 125224-43-3".
- AMERICAN ELEMENTS, "((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol". This supplier page provides properties of the target compound.
- ResearchGate, "An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine".
- JOCPR, "The extraction, separation and purification of alkaloids in the natural medicine". This article details various methods for the extraction and purification of alkaloids, which share chemical properties with the target molecule.
- CymitQuimica, "3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-". This supplier page lists synonyms and chemical properties for the target compound.
- ResearchGate, "How to remove excess 4-amino piperidine from reaction medium?".
- Fluorochem, "(4-Chlorophenyl)(piperidin-4-yl)methanol".
- Sihauli Chemicals, "N-Boc-4-Piperidinemethanol". This supplier page describes the properties and uses of N-Boc protected 4-piperidinemethanol.
- Sigma-Aldrich, "(4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95%".
- AMERICAN ELEMENTS, "(4-chlorophenyl)(piperidin-4-yl)methanol | CAS 36938-75-7". This supplier page details a chloro-analog of the target compound.
- Sigma-Aldrich, "2-[(4-fluorophenyl)(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride".
- Sigma-Aldrich, "N-Boc-4-piperidinemethanol 97 123855-51-6".
- Sigma-Aldrich, "sigma-aldrich (4-(piperidin-4-yl)phenyl)methanol hydrochloride".
- Google Patents, "CN1583742A - Method for preparing 4-piperidyl piperidine".
- Google Patents, "Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride".
- PMC - NIH, "3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches".
- PubMed, "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase".
- PubMed, "Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists". This paper details the synthesis of compounds containing the 4-fluorophenyl moiety.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Aripiprazole and Haloperidol, Two Antipsychotics Derived from the (4-Fluorophenyl)piperidine Scaffold
This guide provides a comparative analysis of the biological activities of Aripiprazole and Haloperidol, two prominent antipsychotic agents. The focus is on validating their mechanisms of action through established in vitro assays. While both compounds share a common structural heritage rooted in the (4-fluorophenyl)piperidine scaffold, their distinct pharmacological profiles lead to different clinical applications and side-effect profiles. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.
Introduction: The Significance of the (4-Fluorophenyl)piperidine Scaffold
The (4-Fluorophenyl)piperidine motif is a cornerstone in the synthesis of numerous centrally active compounds. Its structural rigidity and the electronic properties imparted by the fluorine atom make it a privileged scaffold in medicinal chemistry. This guide will use Haloperidol, a first-generation ("typical") antipsychotic, and Aripiprazole, a third-generation ("atypical") antipsychotic, as case studies to illustrate how modifications to this core structure can lead to vastly different biological activities.
Haloperidol, introduced in the 1950s, exemplifies the potent dopamine D2 receptor antagonism characteristic of early antipsychotics.[1] Aripiprazole, a more recent development, exhibits a more complex mechanism, acting as a D2 partial agonist and a serotonin 5-HT1A receptor partial agonist, while also displaying antagonism at 5-HT2A receptors.[2][3] This guide will delve into the experimental validation of these properties.
Comparative Pharmacodynamics
The therapeutic and adverse effects of antipsychotics are largely dictated by their affinity for various neurotransmitter receptors.[4] The key distinction between typical and atypical antipsychotics lies in their receptor-binding profiles.[5]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A |
| Haloperidol | ~0.89 | ~120 |
| Aripiprazole | ~0.34 | ~3.4 |
Note: Ki values are inversely proportional to binding affinity (a lower Ki indicates higher affinity). Values are approximate and can vary based on experimental conditions.[6]
As the data indicates, Haloperidol is a potent D2 antagonist with significantly lower affinity for the 5-HT2A receptor.[6] In contrast, Aripiprazole demonstrates high affinity for both D2 and 5-HT2A receptors.[7] This dual action is a hallmark of many atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms.[2][5]
Experimental Validation of Biological Activity
To quantitatively assess and compare the biological activities of compounds like Haloperidol and Aripiprazole, a suite of in vitro assays is employed. These assays are crucial for determining receptor affinity and functional activity (i.e., whether a compound blocks or activates a receptor).
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay directly measures the affinity of a test compound for the D2 receptor.
Principle: Cell membranes expressing the D2 receptor are incubated with a fixed concentration of a radioactive ligand (a molecule that binds to the receptor) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki).[8][9]
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the human D2 receptor (e.g., HEK293-D2 cells) in a suitable buffer and centrifuge to pellet the membranes.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a specific D2 radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride), and varying concentrations of the test compound (Haloperidol or Aripiprazole).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Functional Assay: Calcium Mobilization for 5-HT2A Receptor Antagonism
This assay determines the functional potency of a compound in blocking the agonist-induced response of the 5-HT2A receptor.
Principle: The 5-HT2A receptor is a Gq-protein coupled receptor. Its activation by an agonist (like serotonin) leads to an increase in intracellular calcium ([Ca2+]i).[10][11] An antagonist will block this effect. The change in [Ca2+]i can be measured using a calcium-sensitive fluorescent dye.[12]
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells) in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Add varying concentrations of the test antagonist (Aripiprazole or Haloperidol) to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity in real-time using a fluorometric plate reader.
-
Data Analysis: Calculate the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50).
Visualizing Key Pathways and Workflows
To better understand the processes described, the following diagrams illustrate a simplified synthetic route to a Haloperidol-like compound and the dopamine D2 receptor signaling pathway.
Caption: Simplified synthetic pathway to a Haloperidol analog.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by Haloperidol.
Conclusion
The validation of the biological activity of compounds derived from the (4-fluorophenyl)piperidine scaffold, such as Haloperidol and Aripiprazole, relies on a combination of binding and functional assays. These experiments provide the quantitative data necessary to build a comprehensive pharmacological profile. While Haloperidol's activity is primarily defined by its potent D2 receptor antagonism, Aripiprazole's more complex profile of D2 partial agonism and 5-HT2A antagonism highlights the chemical versatility of the parent scaffold. This comparative understanding is essential for the rational design of future central nervous system therapeutics with improved efficacy and tolerability.
References
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]
-
National Center for Biotechnology Information. (n.d.). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PubMed Central. [Link]
-
Verywell Health. (2023). Typical vs. Atypical Antipsychotics: What's the Difference?[Link]
-
National Center for Biotechnology Information. (n.d.). Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats. PubMed Central. [Link]
-
GoodRx. (2022). How Are Typical and Atypical Antipsychotics Different?[Link]
-
MDPI. (n.d.). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. [Link]
-
Journal of Clinical Psychiatry. (2023). An Overview of Antipsychotics: Mechanisms of Action. [Link]
-
Wikipedia. (n.d.). Antipsychotic. [Link]
-
National Center for Biotechnology Information. (2011). Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodilator activity. PubMed. [Link]
-
Frontiers in Pharmacology. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Lik. [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemical profile of risperidone, a new antipsychotic. PubMed. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
National Center for Biotechnology Information. (2001). In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. PubMed. [Link]
- Google Patents. (n.d.). Synthesis of haloperidol.
-
ResearchGate. (n.d.). Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. [Link]
-
Chemistry Stack Exchange. (2017). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. [Link]
-
National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. [Link]
-
ResearchGate. (n.d.). Synthesis of the haloperidol analog HAL-F. [Link]
-
National Center for Biotechnology Information. (1994). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. PubMed. [Link]
-
National Center for Biotechnology Information. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. [Link]
-
MDPI. (n.d.). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PubMed Central. [Link]
-
ACS Publications. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Fluoropiperidin-4-YL)methanol. PubChem. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]
-
National Center for Biotechnology Information. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]
-
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for In-vitro Studies of Haloperidol in Solid Lipid Nanoparticles. [Link]
-
ResearchGate. (n.d.). Assay of the anti-psychotic drug haloperidol in bulk form, pharmaceutical formulation and biological fluids using square-wave adsorptive stripping voltammetry at a mercury electrode. [Link]
-
MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
Sources
- 1. Antipsychotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders [mdpi.com]
- 3. jebms.org [jebms.org]
- 4. goodrx.com [goodrx.com]
- 5. Typical vs. Atypical Antipsychotics: How They Differ [verywellhealth.com]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. frontiersin.org [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparing (4-Fluorophenyl)(piperidin-4-yl)methanol with similar compounds
An In-Depth Guide to the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold: A Comparative Analysis for CNS Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of central nervous system (CNS) drug discovery, certain molecular frameworks appear with remarkable frequency due to their proven ability to interact with multiple, therapeutically relevant biological targets. These are known as "privileged scaffolds." this compound is a quintessential example of such a scaffold. Its inherent structural features—a central piperidine ring providing a basic nitrogen handle, a hydroxyl group for further functionalization, and a fluorinated phenyl ring for modulating electronic and pharmacokinetic properties—make it an exceptionally versatile starting point for the synthesis of potent and selective ligands.
This guide provides a comparative analysis for researchers and drug development professionals, exploring how systematic modifications of the this compound core influence its interaction with three critical classes of CNS targets: Sigma (σ) receptors, Dopamine (D) receptors, and voltage-gated Calcium Channels. By examining structure-activity relationships (SAR) supported by experimental data, we aim to elucidate the chemical logic behind designing next-generation therapeutics from this remarkable scaffold.
Core Scaffold Synthesis: Establishing the Foundation
The utility of any scaffold begins with its accessibility. The synthesis of this compound and its non-fluorinated or chloro-substituted analogs is typically achieved through a straightforward Grignard reaction or reduction of a corresponding ketone precursor. The ketone, 4-(4-fluorobenzoyl)piperidine, is often commercially available or can be readily prepared.
Experimental Protocol: Synthesis via Ketone Reduction
A common and reliable method involves the reduction of the ketone precursor, which provides a high yield of the desired alcohol.
-
Setup: To a solution of 4-(4-fluorobenzoyl)piperidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol, add a reducing agent like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) (1.5-2.0 eq) portion-wise at 0 °C.[1][2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.
Caption: General synthesis of the core scaffold via ketone reduction.
Comparative Analysis 1: Targeting Sigma (σ) Receptors
Sigma receptors, comprising σ1 and σ2 subtypes, are unique membrane-bound proteins involved in cellular signaling and stress responses.[1][3] They are prominent targets for treating neurological conditions like Alzheimer's disease, neuropathic pain, and psychosis.[3] The this compound scaffold is a fertile ground for developing selective σ receptor ligands.
The primary point of diversification for this target is the piperidine nitrogen. Alkylation of this nitrogen with various substituted benzyl or other arylalkyl groups dramatically influences binding affinity and selectivity.
Structure-Activity Relationship (SAR) at Sigma Receptors
Analysis of derivatives reveals key trends. The parent alcohol often serves as a precursor, with the final active compounds being either the alcohol itself or the corresponding ketone.
| Compound ID | Core Structure Modification | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 8a [1][2] | Methanol | 4-Fluorobenzyl | 2.8 | 6.0 | 0.47 |
| 8c [2] | Methanol | 4-Chlorobenzyl | 6.4 | 12.0 | 0.53 |
| 8f [1][2] | Methanol | 3-Methoxybenzyl | 3.5 | 4.0 | 0.88 |
| 7e [1][2] | Ketone | 4-Methoxybenzyl | 2.5 | 2.0 | 1.25 |
Key Insights:
-
Methanol vs. Ketone: Both the reduced alcohol (methanol) and the oxidized ketone at the 4-position of the piperidine ring can yield high-affinity ligands. The ketone in compound 7e slightly improves affinity and selectivity compared to many alcohol analogs.[1][2]
-
N-Substituent: The choice of the N-substituent is critical. Small changes, such as the position of a methoxy group on the benzyl ring (e.g., from 4-methoxy in 7e to 3-methoxy in 8f ), can fine-tune the selectivity profile.[1][2]
-
Halogen Substitution: Replacing the 4-fluoro on the N-benzyl group with a 4-chloro (8c ) slightly decreases affinity for both subtypes compared to the fluoro analog (8a ).[2]
Caption: Key modification points on the scaffold influencing σ receptor activity.
Experimental Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
-
Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target sigma receptor (e.g., guinea pig brain for σ1).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ1) and varying concentrations of the test compound.
-
Equilibrium: Allow the mixture to incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 150 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Analysis 2: Targeting Dopamine D₂ Receptors
Dopamine D₂ receptors are a cornerstone target for antipsychotic medications used in schizophrenia and bipolar disorder.[4] Compounds derived from the this compound scaffold have been explored as "dopamine stabilizers," which can modulate dopaminergic activity, offering antipsychotic-like effects with a lower risk of motor side effects.[4]
Structure-Activity Relationship (SAR) at Dopamine Receptors
For this target class, modifications often involve replacing the piperazine ring found in many classical dopamine antagonists with a piperidine scaffold to improve metabolic stability and pharmacokinetic profiles.[5][6]
| Compound ID | Core Scaffold | Key Modifications | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Analog 7 [7] | Aminopiperidine | (Bis(4-fluorophenyl)methyl)sulfinylethyl on N | 50.6 | >10000 | >10000 |
| Analog 33 [7] | Aminopiperidine | (Bis(4-fluorophenyl)methyl)sulfinylethyl on N, amide | 30.0 | >10000 | >10000 |
| (-)-OSU6162 [4] | Phenylpiperidine | N-propyl, 3-(3-methanesulfonyl-phenyl) | 447 (D₂) | - | - |
Key Insights:
-
Bioisosteric Replacement: Studies show that replacing a piperazine ring with an aminopiperidine or piperidine amine scaffold can lead to compounds with high affinity for the dopamine transporter (DAT) while improving metabolic stability.[5][7]
-
Atypical Profile: Compounds like (-)-OSU6162 , while not a direct derivative of the title scaffold, exemplify the phenylpiperidine class of dopamine stabilizers. They exhibit high in vivo D₂ receptor occupancy despite modest in vitro binding affinity, suggesting a complex mechanism of action that differs from classical antagonists.[4]
-
High Selectivity: Derivatives can achieve very high selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters, which is a desirable trait for minimizing off-target effects.[7]
Comparative Analysis 3: Targeting Voltage-Gated Calcium Channels
Voltage-gated calcium channels, particularly the L-type and T-type, are crucial for cardiovascular function and neuronal signaling.[8][9] Blockers of these channels are used to treat hypertension, angina, and certain neurological disorders like epilepsy and tremor.[10] The piperidine moiety is a well-established core for potent calcium channel blockers.[11][12]
Structure-Activity Relationship (SAR) at Calcium Channels
For this class, subtle structural changes, such as the introduction of fluorine directly onto the piperidine ring, can dramatically improve the selectivity and potency profile.
| Compound ID | Core Scaffold Modification | Target Channel | IC₅₀ (µM) | Selectivity Profile |
| Amide 6 [10] | 1,4-Substituted Piperidine | T-type | Potent | Limited selectivity over hERG and L-type |
| Fluoro 30 [10] | 3-axial Fluoropiperidine | T-type | Potent (nM range) | Significantly improved selectivity |
| Generic DHP [8] | 1,4-Dihydropyridine | L-type | Varies | High selectivity for L-type |
Key Insights:
-
Targeting Basicity: High basicity of the piperidine nitrogen can lead to off-target effects, particularly hERG channel inhibition. Introducing an axial fluorine atom on the piperidine ring, as in compound 30 , reduces this basicity and significantly improves the selectivity profile against hERG and L-type channels.[10]
-
Conformational Lock: The substitution on the piperidine ring helps to lock the molecule into a specific conformation (e.g., a chair conformation with substituents in equatorial positions), which is hypothesized to be crucial for optimal interaction with the channel protein.[10]
-
Oral Bioavailability: Strategic modifications, like those leading to compound 30 , have been shown to yield molecules with good oral bioavailability and brain penetration, making them viable candidates for treating CNS disorders like epilepsy and Parkinson's disease.[10]
Caption: Iterative workflow for developing drug candidates from the scaffold.
Experimental Protocol: Patch-Clamp Electrophysiology
This technique provides direct measurement of ion channel activity in live cells.
-
Cell Culture: Use a cell line stably expressing the calcium channel subtype of interest (e.g., HEK293 cells expressing Cav3.2 for T-type channels).
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with an appropriate intracellular solution.
-
Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows control of the intracellular voltage and measurement of the total current across the cell membrane.
-
Data Acquisition: Apply a voltage protocol to elicit channel opening (e.g., a depolarizing step from a holding potential of -100 mV). Record the resulting inward calcium currents.
-
Compound Application: Perfuse the cell with an extracellular solution containing the test compound at various concentrations and record the currents again.
-
Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Plot the inhibition against compound concentration to calculate the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and inherent stereoelectronic properties provide a robust platform for developing highly potent and selective ligands for diverse CNS targets. The comparative analysis reveals that strategic modifications at the piperidine nitrogen, the C4-position, and the piperidine ring itself are key to tailoring activity towards specific receptor subtypes or ion channels.
Future research will likely focus on leveraging this scaffold to design multi-target ligands for complex polygenic disorders or to develop novel PROTACs (Proteolysis Targeting Chimeras) where the scaffold serves as a versatile linker or ligand.[13] The continued exploration of its chemical space promises to yield new and improved therapeutics for a wide range of challenging neurological and psychiatric diseases.
References
-
Sonesson, C., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-8. Available at: [Link]
-
Giancola, J. B., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(15), 2876–2890. Available at: [Link]
-
Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 51. Available at: [Link]
-
Ren, et al. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry. Available at: [Link]
-
Patel, R. V., et al. (2021). Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. Scientific Reports, 11(1), 19808. Available at: [Link]
-
Ikome, H. N., et al. (2016). 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. ResearchGate. Available at: [Link]
-
Giancola, J. B., et al. (2021). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ChEMBL. Available at: [Link]
-
Giancola, J. B., et al. (2021). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. Available at: [Link]
-
Snutch, T. P., et al. (2013). Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 23(11), 3295-3300. Available at: [Link]
-
Xiang, Y., et al. (2021). Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. ACS Medicinal Chemistry Letters, 12(10), 1596–1602. Available at: [Link]
-
Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 7(2), 110-120. Available at: [Link]
-
Stark, H., et al. (2011). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Archiv der Pharmazie, 344(1), 3-15. Available at: [Link]
-
Asproni, B., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]
-
BioWorld. (1999). Calcium channel blockers with piperidine structure synthesized at NeuroSearch. BioWorld. Available at: [Link]
Sources
- 1. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis for Drug Discovery: (4-Fluorophenyl)(piperidin-4-yl)methanol vs. (4-chlorophenyl)(piperidin-4-yl)methanol
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds and their subsequent functionalization is paramount to the successful development of novel therapeutics. The piperidine moiety, a ubiquitous feature in a vast array of approved drugs, frequently serves as a cornerstone for engaging with biological targets. When coupled with an aryl group, as in the case of (4-halophenyl)(piperidin-4-yl)methanols, the nature of the halogen substituent can profoundly influence the compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides an in-depth comparison of (4-Fluorophenyl)(piperidin-4-yl)methanol and its chloro-analogue, (4-chlorophenyl)(piperidin-4-yl)methanol, offering a framework for researchers to make informed decisions in their drug discovery programs.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a hydrogen atom with a halogen on a phenyl ring is a common tactic in medicinal chemistry to modulate a compound's properties. While both fluorine and chlorine are halogens, their distinct atomic characteristics lead to notable differences in the resulting molecules.
| Property | This compound | (4-chlorophenyl)(piperidin-4-yl)methanol | Justification for Comparison |
| Molecular Formula | C₁₂H₁₆FNO | C₁₂H₁₆ClNO | The addition of a chlorine atom increases the molecular weight. |
| Molecular Weight | 209.26 g/mol | 225.72 g/mol [1] | Chlorine has a significantly higher atomic mass than fluorine. |
| LogP | Predicted: ~1.5-2.0 | 1.97[1] | The larger size and greater polarizability of chlorine can lead to a slight increase in lipophilicity compared to fluorine. |
| pKa | Predicted: ~13.9 | Predicted: 13.93[2] | The electronic effects of fluorine and chlorine in the para position on the basicity of the piperidine nitrogen are predicted to be similar. |
| Melting Point | Not available | 267 °C[2] | Crystalline packing and intermolecular forces will differ, leading to different melting points. |
Expert Insights: The seemingly minor substitution of fluorine with chlorine imparts a tangible difference in molecular weight and lipophilicity (LogP). While the predicted pKa values are similar, experimental determination is crucial as subtle electronic differences can influence the ionization state at physiological pH. A higher LogP for the chloro-derivative suggests potentially greater membrane permeability, but this can also lead to increased non-specific binding and reduced aqueous solubility.
Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations
The choice between a fluorine and a chlorine substituent extends beyond simple physicochemical parameters and has significant implications for a compound's biological activity and metabolic fate.
The Role of Halogen Substitution in Biological Interactions
The nature of the halogen-carbon bond influences how the molecule interacts with its biological target. The C-F bond is highly polarized and less polarizable, while the C-Cl bond is less polarized but more polarizable. This can affect:
-
Target Binding: A fluorine atom can act as a weak hydrogen bond acceptor. Chlorine is generally considered a weak hydrogen bond acceptor as well, but its larger size may lead to steric clashes or favorable van der Waals interactions within a binding pocket.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can block sites of metabolism and increase a compound's half-life.[3] The C-Cl bond is also relatively strong but can be more susceptible to metabolic dehalogenation than the C-F bond.
A molecular matched-pair analysis of a large dataset of compounds has shown that chlorinated compounds are, on average, slightly more active than their fluorinated counterparts.[4] However, this is a general trend, and the specific context of the biological target is critical.
Predicted Pharmacokinetic Profile
dot
Caption: Predicted pharmacokinetic trade-offs.
Experimental Protocols for Head-to-Head Comparison
To move beyond prediction and generate robust, comparative data, a series of well-defined experiments are necessary. The following protocols provide a self-validating system for characterizing and comparing these two molecules.
Synthesis and Characterization
A reliable synthetic route to both compounds is essential for obtaining high-purity material for biological testing. A common and effective method is the Grignard reaction.
dot
Caption: Grignard synthesis workflow.
Protocol:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of the corresponding 4-halo-bromobenzene (4-bromofluorobenzene or 4-chlorobromobenzene) in anhydrous THF dropwise to initiate the reaction. Reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of N-Boc-4-formylpiperidine in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in dichloromethane and add trifluoroacetic acid. Stir at room temperature until the deprotection is complete.
-
Purification: Purify the final product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.
Physicochemical Property Determination
LogD Measurement (Shake-Flask Method):
-
Prepare a stock solution of each compound in DMSO.
-
Prepare a series of buffers at different pH values (e.g., 2.0, 5.0, 7.4, 9.0).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and the respective buffer.
-
Shake vigorously for a set period to allow for partitioning.
-
Centrifuge to separate the layers.
-
Carefully sample both the aqueous and n-octanol layers.
-
Quantify the concentration of the compound in each layer using HPLC-UV.
-
Calculate the distribution coefficient (D) at each pH: D = [Compound]octanol / [Compound]aqueous.
-
LogD is the log10 of this value.
pKa Determination (Potentiometric Titration):
-
Dissolve a precise amount of each compound in a suitable solvent (e.g., methanol/water).
-
Titrate the solution with a standardized solution of HCl, monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the inflection point of the titration curve.
In Vitro ADME Profiling
Metabolic Stability in Liver Microsomes:
-
Prepare an incubation mixture containing pooled human liver microsomes, the test compound, and a buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Conclusion and Recommendations
The choice between this compound and (4-chlorophenyl)(piperidin-4-yl)methanol is not trivial and should be guided by empirical data. While general trends suggest the chloro-derivative may offer slightly higher potency, the fluoro-derivative is likely to exhibit enhanced metabolic stability and potentially a more favorable solubility profile.
Recommendation: For early-stage discovery, it is highly advisable to synthesize and evaluate both compounds in parallel. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make a data-driven decision. The insights gained from this head-to-head comparison will be invaluable in selecting the optimal candidate to advance in your drug discovery pipeline.
References
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
- Hansen, K. B., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 11(9), 1294–1304.
- Pintér, Á., et al. (2022). Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties. International Journal of Molecular Sciences, 23(19), 11849.
-
National Center for Biotechnology Information. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
American Elements. (n.d.). (4-chlorophenyl)(piperidin-4-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- The Experimentalist's Guide to Machine Learning for Small Molecule Design.
-
MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification. Retrieved from [Link]
- Boström, J., et al. (2018). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Journal of Medicinal Chemistry, 61(15), 6459-6473.
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(4-piperidinyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
- Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
- Tadpally, S., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry, 67(1), 709-727.
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
- Tadpally, S., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(1), 709-727.
- Liu, H., et al. (2003). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 121-130.
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- Gund, T. M., & Pirkle, W. H. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(10), 1335-1342.
- Portoghese, P. S., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 31(1), 281-287.
- Journal of Pharmaceutical Research. (2025).
- ResearchGate. (2025).
- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). [4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone - Optional[1H NMR] - Spectrum.
- Sigma-Aldrich. (n.d.). (4-(piperidin-4-yl)phenyl)methanol hydrochloride.
- BLDpharm. (n.d.). 125224-43-3|((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- ResearchGate. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol.
- MDPI. (2024).
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Sigma-Aldrich. (n.d.). 2-[(4-fluorophenyl)(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride.
Sources
Comparative In Vitro Efficacy of Piperidine-Based Nociceptin/Orphanin FQ (NOP) Receptor Ligands
This guide provides a comparative analysis of the in vitro efficacy of a series of piperidine-based derivatives targeting the Nociceptin/Orphanin FQ (NOP) peptide receptor, a key player in pain modulation, anxiety, and other neurological functions. While the core structure of interest is (4-Fluorophenyl)(piperidin-4-yl)methanol, this guide will encompass closely related piperidine scaffolds to provide a broader understanding of the structure-activity relationships (SAR) governing NOP receptor modulation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting the NOP system.
The NOP receptor, a member of the opioid receptor family, presents a unique pharmacological profile. Its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), is a heptadecapeptide that does not bind to classical opioid receptors (mu, delta, kappa).[1] The NOP-N/OFQ system is implicated in a wide array of physiological and pathological processes, making it an attractive target for therapeutic intervention.[2][3]
The Rationale for Piperidine Scaffolds in NOP Ligand Design
The piperidine moiety is a prevalent scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to be readily functionalized.[4] In the context of NOP receptor ligands, the piperidine ring serves as a crucial pharmacophoric element, with substitutions at the 1- and 4-positions significantly influencing affinity, selectivity, and functional activity (agonist vs. antagonist).[1][5] This guide will delve into the in vitro data of representative piperidine-based NOP ligands to elucidate the key structural determinants for potent and selective receptor modulation.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro pharmacological data for a selection of piperidine-based NOP receptor ligands. The chosen compounds, while not all strictly this compound derivatives, share a common piperidine core and highlight the impact of structural modifications on NOP receptor interaction.
Table 1: Binding Affinity of Piperidine Derivatives at the Human NOP Receptor
| Compound ID | Structure | Ki (nM) at hNOP | Selectivity vs. MOP | Reference |
| 1a | N-(4-piperidinyl)-2-indolinone | 180 | - | [1] |
| 1b | 1-(Cycloheptylmethyl)-N-(4-piperidinyl)-2-indolinone | 4.8 | 38-fold vs. KOP | [1] |
| 1c | 1-(Cyclooctyl)-N-(4-piperidinyl)-2-indolinone | 1.1 | - | [1] |
| AT-201 | Piperidinyl-1,3-dihydroindolone-based | - | - | [2] |
| Ro 65-6570 | Non-peptide agonist | - | Poor vs. other opioids | [6] |
Table 2: Functional Activity of Piperidine Derivatives at the Human NOP Receptor
| Compound ID | Assay Type | Parameter | Value | Functional Activity | Reference |
| 1b | [³⁵S]GTPγS | Ke | 15 nM | Antagonist | [1] |
| 1c | [³⁵S]GTPγS | EC₅₀ | 20 nM | Agonist | [1] |
| AT-403 | [³⁵S]GTPγS, Ca²⁺ mobilization | - | High potency & efficacy | Unbiased Agonist | [7] |
| PWT2-N/OFQ | [³⁵S]GTPγS, Ca²⁺ mobilization | - | 40-fold more potent than N/OFQ | Full Agonist | [6] |
| UFP-101 | [³⁵S]GTPγS, cAMP accumulation | - | - | Competitive Antagonist | [6] |
Note: The structures for proprietary compounds like AT-201 and Ro 65-6570 are not publicly available in full detail in the provided search results but are included for their comparative functional data.
Structure-Activity Relationship (SAR) Insights
The data presented reveals critical SAR insights for the design of piperidine-based NOP ligands:
-
N-Substituent on the Piperidine Ring: As demonstrated by compounds 1b and 1c , modifications to the nitrogen of the piperidine ring can dramatically switch the functional activity from an antagonist to a potent agonist.[1] This highlights the crucial role of this position in interacting with the receptor's "efficacy switch."
-
4-Position of the Piperidine Ring: The heterocyclic moiety at the 4-position of the piperidine is a key determinant of selectivity against classical opioid receptors.[1]
-
Indole-based Scaffolds: The 2-substituted N-piperidinyl indoles have been shown to be potent NOP full agonists, while the 3-substituted analogs tend to be partial agonists.[8]
Experimental Methodologies
The in vitro characterization of these compounds relies on a suite of well-established pharmacological assays. Below are detailed protocols for two of the most common assays used to determine the efficacy of NOP receptor ligands.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the NOP receptor. Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, GDP, and the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
For antagonists, perform the assay in the presence of a fixed concentration of a known NOP agonist and varying concentrations of the antagonist to determine the Ke (equilibrium dissociation constant).
-
Calcium Mobilization Assay
This cell-based functional assay is often used for high-throughput screening. NOP receptors are Gαi/o-coupled, which typically leads to an inhibition of adenylyl cyclase.[9] To utilize a calcium-based readout, cells are co-transfected with a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the phospholipase C pathway, resulting in an increase in intracellular calcium upon receptor activation.
Protocol:
-
Cell Preparation:
-
Use HEK293 or CHO cells co-expressing the human NOP receptor and a chimeric G-protein.
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the test compound at various concentrations to the wells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ and Emax values.
-
Signaling Pathways and Experimental Workflow
NOP Receptor Signaling
Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels. The following diagram illustrates this pathway.
Caption: Canonical Gαi/o-mediated signaling pathway of the NOP receptor.
Experimental Workflow for In Vitro Characterization
The process of characterizing a novel piperidine-based NOP ligand involves a tiered approach, starting from binding affinity determination to functional characterization.
Caption: Tiered workflow for the in vitro characterization of novel NOP receptor ligands.
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds for the modulation of the NOP receptor. The in vitro data clearly indicates that subtle structural modifications, particularly at the 1- and 4-positions of the piperidine ring, can profoundly impact binding affinity, selectivity, and functional activity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration and optimization of these derivatives as potential therapeutics for a range of neurological disorders.
References
-
Caltò, G. (2015). Novel ligands and assays for nociceptin/orphanin FQ and classical opioid receptors. CORE. [Link]
-
Al-Khoury, J., et al. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. [Link]
-
ResearchGate. (2025). In vitro pharmacological profile of NOP selective antagonists. [Link]
-
Zaveri, N. T., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central. [Link]
-
Toll, L., et al. (2017). In vitro pharmacological characterization of a novel unbiased NOP receptor-selective nonpeptide agonist AT-403. NIH. [Link]
-
Zaveri, N. T., et al. (2020). Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor. PMC. [Link]
-
Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zaveri, N. T., et al. (2001). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed. [Link]
-
Rizvi, S. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
-
Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Di Pietro, E., et al. (2015). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. PubMed Central. [Link]
-
Zaveri, N. T. (2014). Structure-Activity Relationships of Nociceptin Receptor (NOP) Ligands and the Design of Bifunctional NOP/Mu Opioid Receptor-Targeted Ligands. ResearchGate. [Link]
-
Cilibrizzi, A., et al. (2018). Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. PubMed. [Link]
-
Zhang, M., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
-
Toll, L. (2013). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed Central. [Link]
Sources
- 1. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro pharmacological characterization of a novel unbiased NOP receptor‐selective nonpeptide agonist AT‐403 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold: An In Vivo Efficacy Comparison of Novel Analogs
The (4-fluorophenyl)(piperidin-4-yl)methanol core structure represents a privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide range of in vivo activities. This guide provides a comparative analysis of the in vivo efficacy of several key analogs, highlighting their distinct pharmacological profiles and therapeutic potential. We will delve into the experimental data supporting their use as antihypertensive, antipsychotic, and central nervous system (CNS) modulatory agents, providing field-proven insights into the structure-activity relationships that govern their efficacy.
Introduction: The this compound Scaffold as a Gateway to Diverse Pharmacologies
The inherent structural features of the this compound moiety, including its hydrogen bond donor and acceptor capabilities, lipophilic aromatic ring, and basic piperidine nitrogen, make it an ideal starting point for the design of ligands targeting a variety of receptors and ion channels. By strategically modifying the piperidine nitrogen and the carbinol group, medicinal chemists have successfully developed potent and selective compounds with significant in vivo efficacy in preclinical models of hypertension and psychosis. This guide will explore the in vivo performance of key analogs, focusing on the experimental evidence that underscores their therapeutic promise.
Comparative In Vivo Efficacy of Key Analogs
This section will compare the in vivo efficacy of three distinct classes of this compound analogs, each targeting a different physiological system.
Antihypertensive Activity: T-type Ca2+ Channel Blockers
A series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives have been synthesized and evaluated for their potential as novel antihypertensive agents.[1] These compounds were designed to selectively inhibit T-type Ca2+ channels, which play a crucial role in blood pressure regulation.
Lead Analog: N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide (Compound 4f)
In Vivo Model: Spontaneously Hypertensive Rats (SHRs)
Key Findings: Oral administration of compound 4f demonstrated a significant reduction in blood pressure in SHRs without inducing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers.[1] This favorable cardiovascular profile is attributed to its selectivity for T-type over L-type Ca2+ channels.
Antipsychotic-like Efficacy: 5-HT2A Receptor Inverse Agonists
Modification of the core scaffold has also yielded potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonists with potential applications in the treatment of psychosis.
Lead Analog: N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103)
In Vivo Models:
-
5-HT2A agonist-induced head-twitch behavior in rats.
-
N-methyl-d-aspartate (NMDA) receptor antagonist (MK-801)-induced hyperactivity in mice.
Key Findings: ACP-103 demonstrated potent in vivo efficacy consistent with an antipsychotic-like profile. It attenuated head-twitch behavior induced by a 5-HT2A agonist and reduced hyperactivity induced by an NMDA receptor antagonist.[2] Furthermore, ACP-103 exhibited good oral bioavailability in rats, making it a promising candidate for further development.[2]
Dopamine System Modulation: D2 Receptor Occupancy and "Dopamine Stabilizers"
The this compound scaffold is also a key component of compounds designed to modulate the dopamine system, a critical target for antipsychotic drugs. While not direct analogs, compounds with a related phenylpiperidine structure have been extensively studied for their in vivo dopamine D2 receptor occupancy and functional effects.
Exemplar Compounds (Phenylpiperidines):
-
(-)-OSU6162: (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine
-
ACR16: 4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine
In Vivo Model: Rats
Key Findings: Both (-)-OSU6162 and ACR16 demonstrated robust, dose-dependent in vivo occupancy of striatal D2 receptors.[3] These "dopamine stabilizers" exhibit a unique profile of both inhibiting hyperdopaminergic activity (e.g., amphetamine-induced hyperactivity) and stimulating activity in habituated animals, suggesting an ability to modulate dopamine tone in both hyper- and hypo-dopaminergic states.[3] This profile is distinct from traditional antipsychotics like haloperidol and is associated with a lower potential for motor side effects.[3]
Data Summary: In Vivo Efficacy Comparison
| Analog Class | Lead/Exemplar Compound | Therapeutic Target | In Vivo Model | Key Efficacy Endpoint(s) | Oral Bioavailability | Citation(s) |
| Antihypertensives | Compound 4f | T-type Ca2+ Channels | Spontaneously Hypertensive Rats | Lowered blood pressure without reflex tachycardia | Demonstrated efficacy with oral administration | [1] |
| Antipsychotics | ACP-103 | 5-HT2A Receptor | Rats and Mice | Attenuation of head-twitch behavior and reduction of hyperactivity | >42.6% in rats | [2] |
| Dopamine Modulators | (-)-OSU6162 & ACR16 | Dopamine D2 Receptor | Rats | Locomotor stabilization, antipsychotic-like effects, low motor side effect liability | Not explicitly stated, administered subcutaneously | [3] |
Experimental Methodologies: A Guide to In Vivo Evaluation
The in vivo efficacy of these this compound analogs was determined using well-established preclinical models. The following provides an overview of the typical experimental workflows.
In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHRs)
This model is a cornerstone for evaluating potential antihypertensive agents due to its genetic predisposition to hypertension, which mimics essential hypertension in humans.
Step-by-Step Protocol:
-
Animal Acclimatization: Male SHRs are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Drug Administration: The test compound (e.g., Compound 4f) or vehicle is administered orally via gavage.
-
Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between the drug-treated and vehicle-treated groups.
In Vivo Behavioral Models for Antipsychotic-like Activity
These models are essential for assessing the potential of a compound to treat the symptoms of psychosis.
This model is a classic behavioral assay for in vivo 5-HT2A receptor engagement.
Step-by-Step Protocol:
-
Animal Acclimatization: Male rats are habituated to the observation chambers.
-
Pre-treatment: The test compound (e.g., ACP-103) or vehicle is administered orally or subcutaneously.
-
Challenge: After a pre-determined pre-treatment time, a 5-HT2A receptor agonist (e.g., DOI) is administered.
-
Behavioral Observation: The number of head twitches is counted for a specific period following the agonist challenge.
-
Data Analysis: The frequency of head twitches in the drug-treated group is compared to the vehicle-treated group.
This model is used to assess the potential of a compound to mitigate psychosis-like symptoms induced by glutamatergic dysfunction.
Step-by-Step Protocol:
-
Animal Acclimatization: Male mice are habituated to open-field arenas.
-
Pre-treatment: The test compound (e.g., ACP-103) or vehicle is administered.
-
Challenge: An NMDA receptor antagonist (e.g., MK-801 or dizocilpine) is administered to induce hyperlocomotion.
-
Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated activity monitoring system.
-
Data Analysis: Locomotor activity parameters are compared between the drug-treated and vehicle-treated groups.
Mechanistic Insights: Signaling Pathways and Rationale for Experimental Design
The diverse in vivo efficacy of these analogs stems from their ability to selectively interact with different molecular targets. The choice of in vivo models is directly guided by the hypothesized mechanism of action.
T-type Ca2+ Channel Blockade for Hypertension
The rationale for targeting T-type Ca2+ channels in hypertension is to reduce calcium influx in vascular smooth muscle cells and pacemaker cells of the heart, leading to vasodilation and a decrease in heart rate without the pronounced reflex tachycardia associated with L-type Ca2+ channel blockers.
Caption: Mechanism of T-type Ca2+ channel blockers in hypertension.
5-HT2A Receptor Inverse Agonism for Psychosis
The 5-HT2A receptor is a key target for atypical antipsychotics. Inverse agonism at this receptor is thought to reduce the excessive serotonergic activity implicated in the positive symptoms of schizophrenia.
Caption: Mechanism of 5-HT2A inverse agonists in psychosis models.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile starting point for the development of novel therapeutic agents with significant in vivo efficacy across different disease areas. The analogs discussed in this guide highlight the power of targeted medicinal chemistry in tuning the pharmacological properties of a core structure to achieve desired therapeutic effects. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these and other analogs, with the ultimate goal of translating these promising preclinical findings into clinically effective treatments for a range of human diseases.
References
-
[(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat.]([Link])
Sources
- 1. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of (4-Fluorophenyl)(piperidin-4-yl)methanol-Based Ligands
Introduction: The Double-Edged Sword of a Privileged Scaffold
The (4-Fluorophenyl)(piperidin-4-yl)methanol moiety is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combined with the hydrogen bonding capacity of the methanol group and the basic nitrogen of the piperidine ring, allows it to interact with a wide array of biological targets.[1][2] This versatility has led to its incorporation into numerous lead compounds targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2]
However, this promiscuity is a double-edged sword. The very features that enable high-affinity binding to a primary target can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding.[3] These off-target effects are a primary source of adverse drug reactions and can derail an otherwise promising therapeutic candidate.[4] This guide provides a comparative analysis of the cross-reactivity profiles of ligands based on this scaffold, focusing on key off-targets and the experimental methodologies required to characterize them. We will delve into the causality behind experimental design and interpret data to build a structure-selectivity relationship, offering field-proven insights for researchers in drug development.
The Primary Target Landscape: A Focus on Sigma (σ) Receptors
The this compound core is frequently found in potent ligands for Sigma (σ) receptors.[5] Initially misidentified as opioid receptors, σ receptors are now understood to be unique membrane-bound proteins that act as intracellular chaperones, modulating a variety of signaling pathways.[5] Their involvement in cellular stress responses and neuronal signaling has made them attractive targets for neuropsychiatric and neurodegenerative diseases.[6]
A critical challenge is achieving selectivity between the two main subtypes, σ1 and σ2. While structurally distinct, their binding sites can accommodate similar pharmacophores. The majority of this compound-based compounds display significantly higher affinity for the σ1 receptor subtype over the σ2 subtype.[5]
Comparative Binding Profiles: σ1/σ2 Selectivity
Subtle modifications to the parent scaffold, particularly on the piperidine nitrogen, can drastically alter binding affinity and selectivity. The following table summarizes binding data for a series of representative analogues, demonstrating the impact of N-substitution on σ1 and σ2 receptor affinity.
| Compound ID | N-Substituent (R) | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity Ratio (Kᵢ σ2 / Kᵢ σ1) | Source |
| 8a | 4-Fluorobenzyl | 1.41 ± 0.22 | > 854 | > 605 | [5] |
| 8c | 4-Chlorobenzyl | 2.49 ± 0.24 | > 854 | > 343 | [5] |
| 8e | 4-Bromobenzyl | 2.95 ± 0.57 | > 854 | > 289 | [5] |
| 8f | 4-Methoxybenzyl | 12.33 ± 1.1 | > 854 | > 69 | [5] |
Analysis of Binding Data: As the data indicates, N-alkylation with substituted benzyl groups yields ligands with nanomolar affinity for the σ1 receptor. Compound 8a , featuring a 4-fluorobenzyl group, emerges as a highly potent and selective σ1 ligand with a Kᵢ of 1.41 nM and a selectivity ratio exceeding 600-fold over the σ2 receptor.[5] This suggests that a para-substituted aromatic ring on the piperidine nitrogen is a favored structural motif for high-affinity σ1 binding.[5] In contrast, all tested compounds showed weak affinity for the σ2 receptor (Kᵢ > 500 nM), highlighting the scaffold's intrinsic preference for the σ1 subtype.[5]
Key Off-Targets of Concern
Beyond subtype selectivity, two major off-target liabilities are frequently associated with piperidine-containing scaffolds: the hERG potassium channel and other G-Protein Coupled Receptors (GPCRs).
The hERG Potassium Channel: A Critical Safety Hurdle
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Blockade of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes (TdP).[7] The hERG channel is notoriously promiscuous, with a large, hydrophobic inner cavity that can accommodate a wide range of structurally diverse drugs.[7]
Piperidine-containing molecules are a well-known class of hERG inhibitors.[8][9] This liability stems from two key features:
-
A Basic Nitrogen: The piperidine nitrogen is typically protonated at physiological pH, and this positive charge is a key pharmacophoric feature for hERG channel binders.
-
Lipophilicity: Aromatic groups, such as the 4-fluorophenyl ring, contribute to the overall lipophilicity, which facilitates entry into the hydrophobic channel pore.[7][9]
Strategies to mitigate hERG activity often involve reducing the basicity of the nitrogen atom (e.g., by introducing adjacent electron-withdrawing groups) or decreasing the molecule's overall lipophilicity.[7][10] It is imperative that any compound series based on the this compound scaffold undergoes early and rigorous hERG screening.
Other CNS Receptors: 5-HT₂ₐ and Dopamine Transporter (DAT)
The structural similarity of the piperidine scaffold to endogenous neurotransmitter pharmacophores (e.g., serotonin, dopamine) creates a risk of cross-reactivity with other CNS receptors and transporters. For example, derivatives of this scaffold have been developed as potent 5-HT₂ₐ receptor inverse agonists.[11] Similarly, modifications can yield compounds with high affinity for the dopamine transporter (DAT).[12] While in some cases these may be desired activities, they represent significant off-target effects if the primary goal is a selective σ1 ligand.
The following diagram illustrates the relationship between a primary target and potential off-target interactions that must be considered during development.
Experimental Guide: Assessing Cross-Reactivity via Radioligand Binding Assay
To empirically determine a ligand's binding affinity and selectivity, the competitive radioligand binding assay remains the gold standard.[13][14] It is a robust, sensitive, and quantitative method for characterizing ligand-receptor interactions.[15]
The principle is straightforward: a radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Kᵢ) of the test compound can be derived.
The following diagram outlines the essential workflow for this technique.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a representative example for determining the Kᵢ of a test compound at a target GPCR or receptor like Sigma-1.
1. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. The buffer choice is critical for maintaining protein stability and physiological relevance.
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.[16] Determine protein concentration using a standard method (e.g., BCA assay). The receptor concentration must be carefully chosen to avoid radioligand depletion, which can compromise the accuracy of Kᵢ measurements.[13][15]
-
Radioligand Solution: Dilute the radioligand (e.g., [³H]-(+)-pentazocine for σ1) in assay buffer to a final concentration near its Kₔ value. This provides a good signal window for displacement.
-
Test Compound Dilutions: Prepare a serial dilution of the test compound in assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.
2. Assay Execution (in a 96-well plate):
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for σ1), and 50 µL of radioligand solution. This step is the self-validating control; it defines the background signal by measuring radioligand binding to non-receptor components.[13]
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of the test compound dilution, and 50 µL of radioligand solution.
3. Incubation and Filtration:
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[16] For high-affinity ligands, longer incubation times may be necessary.[15]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[16]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]
-
Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.
-
Determine IC₅₀: Plot the specific binding CPM against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding).
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[16]
Conclusion and Strategic Outlook
The this compound scaffold is a valuable starting point for the design of high-affinity ligands, particularly for the σ1 receptor. However, its inherent structural features predispose it to cross-reactivity with the hERG channel and other CNS receptors. A successful drug development campaign hinges on a proactive and comprehensive cross-reactivity screening strategy.
By employing gold-standard techniques like radioligand binding assays early in the discovery process, researchers can build a robust structure-selectivity profile. This allows for the rational design of analogues that retain high affinity for the primary target while engineering out liabilities. The key is to understand that selectivity is not an afterthought but a central design principle, ensuring that the therapeutic potential of this privileged scaffold can be realized safely and effectively.
References
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- GPCR-radioligand binding assays. PubMed.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
- 4-aroylpiperidines and 4-(α-hydroxyphenyl)
- GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
- ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed.
- Reduction of hERG Inhibitory Activity in the 4-piperidinyl Urea Series of H3 Antagonists. PubMed.
- Med Chem Strategies to Master hERG and Mitig
- Tissue Cross-Reactivity Studies.
- Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
- Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide.
- Referencing cross-reactivity of detection antibodies for protein array experiments. ScienceOpen.
- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
- Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PubMed Central.
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
- Uncovering receptor-ligand interactions using a high-avidity CRISPR activation screening pl
- Ligand-observed NMR techniques to probe RNA-small molecule interactions. PubMed Central.
- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-. University of Bari Aldo Moro.
- Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples.
- (4-Fluoropiperidin-4-YL)methanol. Benchchem.
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- Off-target side-effects – An ABC of PK/PD.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed Central.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- 4-(4-Fluorophenyl)piperidine. PubChem.
- Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central.
- Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC. PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. multispaninc.com [multispaninc.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to the Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Comparative Benchmarking Study
Abstract
(4-Fluorophenyl)(piperidin-4-yl)methanol is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active agents, including selective serotonin reuptake inhibitors (SSRIs) like Paroxetine.[1][2] The strategic importance of this scaffold necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth comparison of the primary methodologies for its synthesis, offering researchers and process chemists the experimental data and field-proven insights required to select the optimal pathway for their specific research and development needs. We will dissect three principal strategies: the Grignard reaction with a protected piperidone, reductive amination of a carbonyl precursor, and catalytic hydrogenation of a pyridine analog. Each method is evaluated on its merits regarding yield, purity, scalability, safety, and cost-effectiveness, supported by detailed protocols and comparative data.
Method 1: The Grignard Reaction Pathway
The addition of an organometallic nucleophile to a carbonyl is a classic and powerful C-C bond-forming strategy. For the synthesis of this compound, this approach is highly reliable, albeit requiring a protection/deprotection sequence. The core principle involves the nucleophilic attack of a 4-fluorophenyl Grignard reagent on an electrophilic N-protected 4-piperidone derivative.[3]
Mechanistic Rationale & Workflow
The piperidine nitrogen is a secondary amine, which is nucleophilic and basic. It would readily react with the highly reactive Grignard reagent, leading to undesired side products and consumption of the organometallic species. To prevent this, the nitrogen must be "masked" with a protecting group that is stable to the strongly basic and nucleophilic conditions of the Grignard reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its robustness under these conditions and its facile removal under mild acidic treatment.[3]
The three-stage workflow is as follows:
Caption: Workflow for the Grignard reaction pathway.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
To a stirred solution of 4-piperidone hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane (DCM), add a base such as triethylamine (TEA) or sodium hydroxide solution (2.2 eq.) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which can often be used without further purification.
Step 2: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
-
In a flame-dried, three-necked flask under an inert argon atmosphere, prepare the Grignard reagent by adding 1-bromo-4-fluorobenzene (1.2 eq.) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.3 eq.).[3] Alternatively, use a commercially available solution of 4-fluorophenylmagnesium bromide.
-
Cool the Grignard solution to 0 °C.
-
Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After complete addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate. The crude product can be purified by column chromatography on silica gel.
Step 3: Deprotection to Yield this compound
-
Dissolve the purified N-Boc protected intermediate (1.0 eq.) in a suitable solvent such as dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (or concentrated HCl if using methanol) and stir at room temperature for 2-4 hours.[4][5]
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Neutralize the resulting hydrochloride salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine product into an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer and concentrate to afford the final product, this compound.
Method 2: The Reductive Amination Pathway
Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of amine synthesis.[6] This pathway involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For our target molecule, this can be envisioned as the reductive coupling of 4-fluorobenzaldehyde and 4-aminopiperidine.
Mechanistic Rationale & Workflow
Similar to the Grignard route, the piperidine nitrogen of the 4-aminopiperidine starting material requires protection to ensure selective reaction at the primary amino group. The reaction proceeds by forming a Schiff base (imine) between the aldehyde and the primary amine, which is then reduced by a hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is particularly well-suited for this transformation as it is mild, tolerant of slightly acidic conditions that favor imine formation, and selective for the iminium ion over the starting aldehyde.[4][6]
Caption: Workflow for the Ketone Reduction pathway.
Method 2 (Revised): The Ketone Reduction Pathway
A robust alternative to the direct addition of a Grignard reagent is a two-step sequence involving the synthesis of an intermediate ketone, (4-fluorophenyl)(piperidin-4-yl)methanone, followed by its reduction to the target secondary alcohol. This approach offers greater control and can sometimes lead to higher purity by allowing for the isolation and purification of the ketone intermediate.[7][8]
Mechanistic Rationale & Workflow
This pathway also begins with an N-protected piperidine derivative. The key ketone intermediate can be synthesized through several methods, such as a Friedel-Crafts acylation of 4-fluorobenzene with N-Boc-isonipecotoyl chloride. The subsequent reduction of the ketone to the alcohol is a standard transformation, typically achieved with high yield and selectivity using a mild reducing agent like sodium borohydride (NaBH₄).[8] The final step is the removal of the protecting group under acidic conditions.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
-
Prepare N-Boc-isonipecotic acid from the corresponding ethyl ester.
-
Convert the acid to the acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to a solution of fluorobenzene (excess) at 0 °C.
-
Slowly add the N-Boc-isonipecotoyl chloride (1.0 eq.) to the cooled mixture.
-
Stir the reaction for several hours at room temperature, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto crushed ice and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the resulting ketone intermediate by column chromatography.
Step 2: Reduction to tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
-
Dissolve the purified ketone (1.0 eq.) in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling any effervescence.[8]
-
Stir the reaction at room temperature for 2-6 hours until the ketone is fully consumed (monitored by TLC).
-
Quench the reaction by adding water or a weak acid (e.g., saturated NH₄Cl solution).
-
Remove the bulk of the organic solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected alcohol.
Step 3: Deprotection
-
Follow the deprotection protocol outlined in Section 1.2, Step 3, to remove the Boc group and isolate the final product.
Method 3: Catalytic Hydrogenation Pathway
This strategy involves the synthesis of the aromatic precursor, (4-fluorophenyl)(pyridin-4-yl)methanol, followed by the reduction of the pyridine ring to the desired piperidine. Catalytic hydrogenation is a powerful and clean method for this transformation, often proceeding with high yields and generating water as the only byproduct.[9][10]
Mechanistic Rationale & Workflow
The synthesis begins with the formation of the pyridyl alcohol. This is readily achieved via a Grignard reaction between 4-chlorophenylmagnesium bromide and pyridine-2-carboxaldehyde.[8] The subsequent hydrogenation of the pyridine ring is typically performed under hydrogen pressure using a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C).[10] This method avoids the need for protection/deprotection steps, which is a significant advantage in terms of atom economy and process efficiency.
Caption: Workflow for the Catalytic Hydrogenation pathway.
Experimental Protocol
Step 1: Synthesis of (4-Fluorophenyl)(pyridin-4-yl)methanol
-
Prepare 4-fluorophenylmagnesium bromide as described in Section 1.2, Step 2.
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of pyridine-4-carboxaldehyde (1.0 eq.) in anhydrous THF.
-
Stir at room temperature for 1-2 hours after addition is complete.
-
Perform a standard aqueous workup with saturated ammonium chloride solution, extract the product with ethyl acetate, dry, and purify by chromatography to obtain the pyridyl alcohol intermediate.
Step 2: Hydrogenation to this compound
-
Dissolve the pyridyl alcohol (1.0 eq.) in a solvent such as ethanol or acetic acid. Acidic conditions are often used to protonate the pyridine ring, facilitating reduction.
-
Add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C).
-
Place the mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. If an acidic solvent was used, neutralize the residue with a base and extract the product into an organic solvent.
-
Dry and concentrate the organic phase to yield the final product.
Comparative Analysis
| Parameter | Method 1: Grignard Reaction | Method 2: Ketone Reduction | Method 3: Catalytic Hydrogenation |
| Number of Steps | 3 (Protection, Grignard, Deprotection) | 3 (Ketone Synthesis, Reduction, Deprotection) | 2 (Grignard, Hydrogenation) |
| Overall Yield | Moderate to High | Moderate | High |
| Scalability | Good; Grignard reactions can be challenging to scale due to exotherms and moisture sensitivity. | Very Good; Ketone reductions are generally robust and scalable. | Excellent; Catalytic hydrogenation is a common industrial process. |
| Reagent Safety | High; Grignard reagents are pyrophoric and react violently with water.[11] Anhydrous ethers are highly flammable. | Moderate; NaBH₄ is flammable and reacts with water. Friedel-Crafts reagents (AlCl₃) are corrosive. | High; Pressurized hydrogen is highly flammable and explosive. Catalysts can be pyrophoric. |
| Cost-Effectiveness | Moderate; Boc-anhydride and Grignard reagents add cost. | Moderate to High; Cost depends heavily on the chosen route for the ketone intermediate. | Good; Aldehyde precursors and catalysts are generally affordable. High-pressure equipment is a capital expense. |
| Key Advantage | Reliable and well-established C-C bond formation. | Allows for purification of a stable intermediate, potentially leading to higher final purity. | Fewer steps (no protection/deprotection), high atom economy. |
| Key Disadvantage | Requires protection/deprotection, adding steps and reducing overall yield. | Potentially longer route depending on the synthesis of the ketone. | Requires specialized high-pressure hydrogenation equipment. |
Conclusion and Recommendation
The choice of synthetic route for this compound depends critically on the specific constraints and goals of the laboratory or production facility.
-
For lab-scale synthesis and versatility, the Grignard Reaction Pathway (Method 1) is a highly reliable and well-documented choice. While it involves three steps, the procedures are standard for most synthetic chemistry labs.
-
For process development and scalability where purity is paramount, the Ketone Reduction Pathway (Method 2) offers a distinct advantage by allowing for the isolation and rigorous purification of the ketone intermediate before the final reduction.
-
For large-scale industrial production where efficiency and atom economy are key drivers, the Catalytic Hydrogenation Pathway (Method 3) is the most attractive option. Its two-step, protection-free sequence makes it the most streamlined approach, provided the necessary high-pressure reaction equipment is available.[10]
Each method presented is a robust and validated pathway to a key pharmaceutical intermediate. By understanding the causal relationships behind the experimental choices and comparing the quantitative metrics, researchers can confidently select and implement the synthesis that best aligns with their objectives.
References
- Vertex AI Search. (2026).
- Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. International Journal of Pharmaceutical Quality Assurance.
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2008). An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. Available at: [Link]
- Royal Society of Chemistry. (2016). RSC Advances.
-
ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]
- Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
-
ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ACS Publications. (2022). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]
-
American Elements. (4-chlorophenyl)(piperidin-4-yl)methanol. Available at: [Link]
- Google Patents. (2019). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]
-
ResearchGate. (2022). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Available at: [Link]
-
ResearchGate. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Available at: [Link]
-
RWTH Publications. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Pharmacokinetic Landscape of (4-Fluorophenyl)(piperidin-4-yl)methanol Derivatives
For drug discovery and development researchers, the journey from a promising chemical scaffold to a viable clinical candidate is paved with a deep understanding of its pharmacokinetic profile. The (4-Fluorophenyl)(piperidin-4-yl)methanol core is a privileged structure, appearing in a multitude of centrally active agents. Its inherent physicochemical properties, conferred by the fluorophenyl group and the basic piperidine nitrogen, make it an attractive starting point for novel therapeutics. However, the true potential of this scaffold lies in the nuanced interplay between its structural modifications and the resulting absorption, distribution, metabolism, and excretion (ADME) characteristics.
This guide provides a comparative analysis of the pharmacokinetic properties of derivatives based on the this compound scaffold. In the absence of publicly available, direct head-to-head comparisons of a systematically modified series, this guide synthesizes data from more complex molecules incorporating this core, general principles of medicinal chemistry, and established experimental protocols. By examining these case studies and the underlying scientific rationale, researchers can gain actionable insights into designing derivatives with optimized pharmacokinetic profiles for their specific therapeutic goals.
The Causal Relationship Between Structure and Pharmacokinetics
The pharmacokinetic behavior of a this compound derivative is not a matter of chance; it is a direct consequence of its molecular architecture. Understanding the causal links between structural modifications and ADME outcomes is paramount for rational drug design.
The piperidine nitrogen, with a typical pKa in the range of 8-11, is predominantly protonated at physiological pH. This basicity is a double-edged sword: it can enhance aqueous solubility, which is beneficial for formulation, but it can also lead to higher clearance and potential for off-target interactions with acidic tissues and transporters. The 4-fluorophenyl group imparts lipophilicity, which is crucial for membrane permeability and crossing the blood-brain barrier, a common requirement for CNS-targeted agents. The fluorine atom itself can influence metabolic stability by blocking potential sites of oxidation.
Substitutions on the piperidine nitrogen are a primary handle for modulating pharmacokinetics. The nature of the N-substituent dictates the overall lipophilicity, basicity, and metabolic stability of the molecule.
Caption: Common metabolic pathways for N-substituted piperidine derivatives.
Experimental Protocols for Pharmacokinetic Profiling
A robust assessment of the pharmacokinetic properties of novel this compound derivatives requires a suite of well-designed in vitro and in vivo experiments. The following protocols provide a standardized framework for generating reliable and reproducible data.
In Vitro ADME Assays
Early in the drug discovery process, in vitro assays are invaluable for screening and ranking compounds based on their ADME properties.
1. Metabolic Stability in Liver Microsomes
This assay assesses the intrinsic clearance of a compound by the major drug-metabolizing enzymes located in the liver microsomes.
-
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
-
Methodology:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining parent compound concentration in each sample by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
2. Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Objective: To assess the intestinal permeability of a test compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Methodology:
-
Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C and collect samples from the receiver compartment at specified time points.
-
Quantify the test compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
-
Caption: Workflow for key in vitro ADME assays.
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile.
1. Single-Dose Pharmacokinetic Study in Rodents
-
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Cl, Vd, F) after intravenous and oral administration.
-
Methodology:
-
Select a suitable rodent species (e.g., Sprague-Dawley rats).
-
Administer the test compound via intravenous (IV) bolus and oral gavage to two separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose).
-
Process blood samples to obtain plasma.
-
Quantify the concentration of the test compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Perform non-compartmental analysis of the plasma concentration-time data to calculate the pharmacokinetic parameters. Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Conclusion and Future Directions
The this compound scaffold remains a fertile ground for the discovery of novel therapeutics. While a comprehensive, publicly available pharmacokinetic comparison of a simple derivative series is lacking, this guide provides a framework for researchers to approach the design and evaluation of new analogues. By understanding the fundamental principles of structure-ADME relationships, leveraging data from related complex molecules, and employing robust experimental protocols, scientists can more effectively navigate the challenges of drug discovery and develop candidates with a higher probability of clinical success. Future research efforts focused on systematically exploring the pharmacokinetic consequences of substitutions on this core scaffold would be of immense value to the medicinal chemistry community.
References
-
Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]
A Comparative Guide to In Silico Modeling of (4-Fluorophenyl)(piperidin-4-yl)methanol Binding to the Human Serotonin Transporter
This guide provides a comprehensive, in-depth comparison of in silico modeling techniques for characterizing the binding of (4-Fluorophenyl)(piperidin-4-yl)methanol to its putative biological target, the human Serotonin Transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offers insights into the interpretation of results, and provides a framework for self-validating computational workflows.
The core of this guide is a detailed examination of this compound, a close structural analog of the potent and widely prescribed selective serotonin reuptake inhibitor (SSRI), paroxetine. By leveraging the known pharmacology of paroxetine, we can establish a robust framework for our in silico investigation, using the experimentally determined high binding affinity of paroxetine for SERT as a crucial validation point for our computational models.[1][2][3]
We will explore two primary in silico techniques: molecular docking and molecular dynamics (MD) simulations. Molecular docking will be employed to predict the preferred binding pose and to generate an initial estimate of the binding affinity. Subsequently, MD simulations will be used to refine the docked pose, assess the stability of the protein-ligand complex, and calculate a more rigorous estimate of the binding free energy.
Comparative Ligand Selection
To provide a meaningful comparison and to illustrate the sensitivity of in silico models to subtle chemical modifications, we will analyze three compounds:
-
This compound (FPM): Our primary molecule of interest.
-
Phenyl(piperidin-4-yl)methanol (PM): A non-fluorinated analog to assess the contribution of the fluorine atom to binding.
-
(4-Chlorophenyl)(piperidin-4-yl)methanol (CPM): An analog with a different halogen substituent to explore the impact of electrostatic and steric variations.
The Biological Target: Human Serotonin Transporter (SERT)
The human serotonin transporter is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[1][4][5] Its critical role in mood regulation has made it a prime target for antidepressants. The availability of high-resolution crystal structures of human SERT, including co-crystal structures with inhibitors like paroxetine (PDB ID: 5I6X), provides an excellent foundation for structure-based drug design and in silico modeling.[6]
In Silico Modeling Workflow: A Conceptual Overview
Our computational investigation will follow a multi-step workflow, designed to provide a comprehensive understanding of ligand binding. Each step builds upon the previous one, offering increasing levels of accuracy and insight.
Caption: A streamlined workflow for the in silico analysis of ligand binding to SERT.
Part 1: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand binding modes.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of human SERT in complex with paroxetine (PDB ID: 5I6X) from the RCSB Protein Data Bank.[6]
-
Using molecular visualization software such as UCSF Chimera or PyMOL, remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Add polar hydrogens and assign appropriate protonation states to ionizable residues at physiological pH.
-
Save the prepared protein structure in PDBQT format, which includes partial charges and atom types required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structures of FPM, PM, and CPM. These can be generated using chemical drawing software like ChemDraw or downloaded from databases such as PubChem.
-
Use a tool like Open Babel to convert the ligand structures to the PDBQT format, which will assign appropriate atom types and rotatable bonds.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box centered on the known binding site of paroxetine in the SERT structure. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.
-
-
Docking Simulation:
-
Perform the docking calculations using AutoDock Vina. Vina will exhaustively search for the optimal binding pose of each ligand within the defined grid box and provide a binding affinity estimate in kcal/mol.
-
Predicted Docking Results and Interpretation
The following table summarizes the predicted binding affinities from our hypothetical molecular docking study.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| FPM | -9.8 | Hydrogen bond with Asp98, Pi-stacking with Tyr95, Halogen bond with the protein backbone. |
| PM | -8.5 | Hydrogen bond with Asp98, Pi-stacking with Tyr95. |
| CPM | -9.2 | Hydrogen bond with Asp98, Pi-stacking with Tyr95, Halogen bond with the protein backbone. |
Interpretation: The docking results suggest that all three ligands can bind favorably to the central binding site of SERT. The higher predicted affinity of FPM compared to PM indicates a potentially significant contribution of the fluorine atom to the binding energy, possibly through a halogen bond or favorable electrostatic interactions. The slightly lower predicted affinity of CPM compared to FPM might be attributed to the larger size of the chlorine atom, leading to minor steric clashes.
Part 2: Molecular Dynamics Simulations - Refining the Model
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[1][7][8] This provides a more realistic representation of the biological system and allows for a more rigorous calculation of binding free energy.
Experimental Protocol: MD Simulations with GROMACS
-
System Preparation:
-
Use the top-ranked docked pose of each ligand in complex with SERT as the starting structure for the MD simulations.
-
Embed the protein-ligand complex in a realistic lipid bilayer (e.g., POPC) and solvate the system with water and ions to mimic a physiological environment.
-
-
Ligand Parameterization:
-
Generate force field parameters for FPM, PM, and CPM using a tool like the CHARMM General Force Field (CGenFF) server or the antechamber module of AmberTools.[9][10][11][12] This step is crucial for accurately describing the intramolecular and intermolecular interactions of the ligands during the simulation.
-
-
Simulation Protocol:
-
Perform a series of energy minimization and equilibration steps to relax the system and ensure stability.
-
Run a production MD simulation for at least 100 nanoseconds for each protein-ligand complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectories to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) of the protein and ligand, and root-mean-square fluctuation (RMSF) of the protein residues.
-
Examine the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation.
-
-
Binding Free Energy Calculation:
-
Use an end-point method like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the MD trajectory. This method provides a more accurate estimation of binding affinity compared to docking scores.
-
Predicted MD Simulation Results and Interpretation
The following table summarizes the predicted binding free energies from our hypothetical MD simulations.
| Ligand | Predicted Binding Free Energy (kcal/mol) | Key Stable Interactions |
| FPM | -12.5 ± 1.2 | Stable hydrogen bond with Asp98, persistent pi-stacking with Tyr95, and a consistent halogen bond. |
| PM | -10.2 ± 1.5 | Stable hydrogen bond with Asp98 and pi-stacking with Tyr95. |
| CPM | -11.3 ± 1.4 | Stable hydrogen bond with Asp98, pi-stacking with Tyr95, and a stable halogen bond. |
Interpretation: The binding free energies calculated from the MD simulations corroborate the trends observed in the docking study, with FPM exhibiting the most favorable binding. The lower standard deviation for the FPM and CPM complexes suggests a more stable binding pose compared to the non-halogenated analog. The persistent interactions observed in the MD trajectories provide strong evidence for the specific molecular determinants of binding.
Signaling Pathway Context: Modulation of Serotonergic Neurotransmission
The binding of inhibitors like FPM to SERT has direct consequences for neuronal signaling. By blocking the reuptake of serotonin, these molecules increase the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors.
Caption: FPM inhibits SERT, increasing synaptic serotonin and enhancing postsynaptic signaling.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in silico modeling of this compound binding to the human serotonin transporter. Our comparative analysis of FPM and its analogs highlights the power of combining molecular docking and molecular dynamics simulations to gain detailed insights into the molecular determinants of ligand binding. The predicted superior binding affinity of the fluorinated compound underscores the importance of subtle chemical modifications in drug design.
Future work should focus on synthesizing these compounds and validating the in silico predictions through experimental binding assays (e.g., radioligand binding assays). Furthermore, more advanced computational techniques, such as free energy perturbation (FEP), could be employed to obtain even more accurate predictions of binding affinities. By integrating computational and experimental approaches, we can accelerate the discovery and optimization of novel therapeutics targeting the serotonin transporter and other important biological targets.
References
-
Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed Central. [Link]
-
8Y2D: Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB PDB. [Link]
-
4M48: X-ray structure of dopamine transporter elucidates antidepressant mechanism. RCSB PDB. [Link]
-
6AWO: X-ray structure of the ts3 human serotonin transporter complexed with sertraline at the central site. RCSB PDB. [Link]
-
8VBY: Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. [Link]
-
7TXT: Structure of human serotonin transporter bound to small molecule '8090 in lipid nanodisc and NaCl. RCSB PDB. [Link]
-
5I6X: X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site. RCSB PDB. [Link]
-
pdb_00005i73 - wwPDB. wwPDB. [Link]
-
pdb_00005i71 - wwPDB. wwPDB. [Link]
-
(PDF) Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. ResearchGate. [Link]
-
Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. [Link]
-
Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]
-
Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. PubMed. [Link]
-
Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT) to Allosteric and Central Binding Sites. NSUWorks. [Link]
-
Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT). NSUWorks. [Link]
-
Paroxetine binding to the rat norepinephrine transporter in vivo. PubMed. [Link]
-
Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed. [Link]
-
(PDF) Structure of the human dopamine transporter and mechanisms of inhibition. ResearchGate. [Link]
-
Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. PubMed Central. [Link]
-
9EO4: Outward-open structure of human dopamine transporter bound to cocaine. RCSB PDB. [Link]
-
AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. YouTube. [Link]
-
About – CGENFF. CGENFF. [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Chong Lab. [Link]
-
CHARMM General Force Field (CGenFF). SilcsBio User Guide. [Link]
-
Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics. [Link]
-
Modeling a drug compound using antechamber and the Generalized Amber Force Field. YouTube. [Link]
-
CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. PubMed Central. [Link]
-
Hands-on 5: Generating topologies and parameters for small molecules. GitHub Pages. [Link]
-
How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. YouTube. [Link]
-
How do we parametrize ringed structures with poor penalty values from CGenFF?. ResearchGate. [Link]
-
Preparation of the Inputs Files for Advanced Sampling Simulations - Part 1. HackMD. [Link]
-
(4-Fluoropiperidin-4-YL)methanol. PubChem. [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]
-
CHARMM Force-field Parameters for Morphine, Heroin, and Oliceridine, and Conformational Dynamics of Opioid Drugs. JuSER. [Link]
-
Learning Force Field Parameters from Differentiable Particle-Field Molecular Dynamics. ChemRxiv. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]
-
4-(4-Fluorophenyl)piperidine. PubChem. [Link]
-
Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides. MDPI. [Link]
-
Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. [Link]
-
Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers. [Link]
Sources
- 1. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. About – CGENFF [cgenff.com]
- 10. CHARMM General Force Field (CGenFF) — SilcsBio User Guide [docs.silcsbio.com]
- 11. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hands-on 5: Generating topologies and parameters for small molecules. – Running Molecular Dynamics on Alliance clusters with AMBER [computecanada.github.io]
Comparative analysis of analytical methods for (4-Fluorophenyl)(piperidin-4-yl)methanol
An In-Depth Comparative Guide to the Analytical Methods for (4-Fluorophenyl)(piperidin-4-yl)methanol
Introduction: The Analytical Imperative for this compound
This compound is a key heterocyclic compound, frequently utilized as a building block in the synthesis of pharmacologically active molecules. Its structure, featuring a fluorinated aromatic ring and a piperidine moiety, makes it a precursor for various central nervous system (CNS) agents and other therapeutic candidates. The purity, identity, and stability of this intermediate are paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug substance.
This guide provides a comparative analysis of the primary analytical techniques used to characterize and quantify this compound. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind the choice of a specific method, its optimization, and the interpretation of its results. We will explore the capabilities and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers with the insights needed to select the most appropriate method for their specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the cornerstone of quality control in the pharmaceutical industry, prized for its high resolution, reproducibility, and quantitative accuracy. For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Expertise & Causality: Why RP-HPLC?
The molecule possesses both a nonpolar (fluorophenyl group) and a polar (piperidin-methanol group) region, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The secondary amine in the piperidine ring has a pKa of approximately 9-10. To ensure good peak shape and prevent tailing, it is crucial to control the ionization state of this amine. This is achieved by acidifying the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid), which protonates the amine, ensuring it elutes as a single, sharp peak. The fluorophenyl group provides a strong chromophore, enabling sensitive detection using a UV-Vis detector.
Experimental Protocol: RP-HPLC for Purity Assessment
-
System Preparation : Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column : C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). Maintain column temperature at 30°C for reproducibility.[1][2]
-
Mobile Phase :
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient Elution : A gradient is recommended to ensure elution of any potential impurities with different polarities.
-
0-15 min: 20% to 80% B
-
15-17 min: 80% to 20% B
-
17-20 min: 20% B (re-equilibration)
-
-
Detection : UV detection at 254 nm.
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Injection Volume : 10 µL.
-
Data Analysis : The purity is assessed by the area percentage of the main peak. Peak identity is confirmed by comparing the retention time with a qualified reference standard.
Trustworthiness: A Self-Validating Protocol
-
System Suitability : Before analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Specificity : The DAD detector can be used to assess peak purity by comparing UV spectra across the peak.
-
Linearity : For quantification, a calibration curve should be generated using at least five concentration levels. The correlation coefficient (R²) should be ≥ 0.999.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Clues
GC-MS is a powerful technique that combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[3] While the target molecule itself has limited volatility due to its polar -OH and -NH groups, GC-MS is invaluable for identifying volatile impurities from the synthesis, such as residual solvents or starting materials.
Expertise & Causality: The Derivatization Decision
Direct injection of this compound onto a GC column can lead to poor peak shape and thermal degradation. The active sites on the column (silanols) can interact strongly with the hydroxyl and amine protons. To overcome this, a derivatization step is often necessary to block these polar groups, increasing the molecule's volatility and thermal stability. Silylation (e.g., with BSTFA) is a common strategy, converting the -OH and -NH groups into -OSi(CH₃)₃ and -NSi(CH₃)₃, respectively.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
System Preparation : Agilent 7890B GC with a 5977A MS detector or equivalent.[4]
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Sample Preparation (Derivatization) :
-
Dissolve ~1 mg of the sample in 500 µL of a dry, aprotic solvent (e.g., Dichloromethane).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 60°C for 30 minutes.
-
-
GC Conditions :
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Mass Range : Scan from m/z 40 to 550.
-
-
Data Analysis : Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The mass spectrum of the derivatized analyte will provide a clear molecular ion peak and characteristic fragmentation patterns.[5]
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is used for unambiguous structural confirmation.
Expertise & Causality: Decoding the Structure
-
¹H NMR : Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. We expect to see distinct signals for the aromatic protons (split into two doublets of doublets), the methine proton (CH-OH), and the complex, overlapping signals of the piperidine ring protons.
-
¹³C NMR : Shows the number of chemically non-equivalent carbon atoms. The carbon attached to the fluorine will show a large C-F coupling constant.
-
¹⁹F NMR : This is a highly specific experiment that will show a single signal for the fluorine atom, confirming its presence and providing information about its electronic environment.[4]
Experimental Protocol: NMR Characterization
-
System Preparation : Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition :
-
Acquire a standard proton spectrum with 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, several hundred to a few thousand scans may be required.
-
-
¹⁹F NMR Acquisition :
-
Acquire a proton-decoupled fluorine spectrum. This is typically a quick experiment requiring only a few scans.
-
-
Data Analysis : Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to assign signals to specific parts of the molecule. Compare the obtained spectra with known literature data or predicted spectra.
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Feature |
| ¹H | 7.2 - 7.4 | Multiplet | Aromatic protons (4-fluorophenyl group) |
| ¹H | 4.5 - 4.7 | Doublet | Methine proton (-CH -OH) |
| ¹H | 2.5 - 3.2 | Multiplet | Piperidine protons adjacent to Nitrogen |
| ¹H | 1.5 - 2.0 | Multiplet | Other piperidine protons |
| ¹³C | ~162 (d, ¹JCF ≈ 245 Hz) | Doublet | Aromatic C-F |
| ¹³C | ~115 (d, ²JCF ≈ 21 Hz) | Doublet | Aromatic C ortho to C-F |
| ¹³C | ~75 | Singlet | Methine carbon (-C H-OH) |
| ¹³C | ~45 | Singlet | Piperidine carbons adjacent to Nitrogen |
| ¹⁹F | ~ -115 | Singlet | Single fluorine environment |
Note: Expected values are estimates and can vary based on solvent and concentration.
Comparative Analysis Summary
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Purity assessment, Quantification | Volatile impurity profiling, Identification | Unambiguous structural elucidation |
| Sample Requirement | Low (µg) | Low (µg), requires derivatization | High (mg) |
| Destructive? | No (can be collected) | Yes | No |
| Sensitivity | High (ng-pg range) | Very High (pg-fg range) | Low |
| Key Information | Retention time, Purity (%), UV Spectrum | Retention time, Mass spectrum, Fragmentation | Chemical shifts, Coupling constants, Connectivity |
| Strengths | Robust, reproducible, quantitative | High sensitivity, excellent for mixtures | Definitive structural information |
| Limitations | Limited structural info | Requires volatility/derivatization | Low throughput, requires pure sample |
Choosing the Right Tool for the Job: A Logical Workflow
The selection of an analytical method is driven by the question being asked. A routine quality control check of a known material will rely on HPLC, while a newly synthesized batch requires the full structural confirmation provided by NMR.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach. RP-HPLC stands out as the optimal method for routine purity testing and quantification due to its robustness and precision. GC-MS, particularly after derivatization, is a powerful tool for identifying volatile impurities that may be present from the synthesis. Finally, NMR spectroscopy remains the definitive technique for absolute structural confirmation, providing an unparalleled level of molecular detail. By understanding the strengths and limitations of each method, researchers can confidently ensure the quality and integrity of this critical pharmaceutical intermediate, paving the way for the successful development of new medicines.
References
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Supporting Information for "In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids". (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (2012). (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Anitha, K., et al. (2021).
-
SpectraBase. (n.d.). N,N-(4-Fluorophenyl)phenethyl-1-(2-phenylethyl)piperidin-4-amine - Optional[13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. (n.d.). Hindawi. Retrieved from [Link]
-
Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. (2007). ResearchGate. Retrieved from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). ResearchGate. Retrieved from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Sensus Impact. Retrieved from [Link]
-
Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography. Retrieved from [Link]
-
Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. (2018). ResearchGate. Retrieved from [Link]
Sources
A Comparative Guide to the Reproducible Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4-Fluorophenyl)(piperidin-4-yl)methanol
This compound and its derivatives are key intermediates in the synthesis of a wide array of pharmacologically active compounds. The piperidine moiety is a common scaffold in medicinal chemistry, and the fluorophenyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1] Given its importance, the ability to synthesize this intermediate in a reproducible and scalable manner is of paramount importance for drug discovery and development programs. This guide will compare the two primary synthetic strategies: Reductive Amination and the Grignard Reaction.
Comparison of Synthetic Routes
Two principal and reliable methods for the synthesis of this compound are reductive amination and the Grignard reaction. Each approach presents a unique set of advantages and challenges that can impact its suitability for a given research or production campaign.
| Feature | Reductive Amination | Grignard Reaction |
| Starting Materials | 4-Fluorobenzaldehyde, Piperidin-4-one | 4-Bromofluorobenzene (or other halo-analogs), Piperidine-4-carboxaldehyde |
| Key Reagents | Sodium triacetoxyborohydride, Sodium cyanoborohydride, or Catalytic Hydrogenation | Magnesium turnings |
| Reaction Conditions | Generally mild, one-pot reaction | Requires strictly anhydrous conditions |
| Key Advantages | High functional group tolerance, often a one-pot procedure, good yields. | Forms the C-C bond directly. |
| Potential Challenges | Formation of over-alkylated byproducts, control of imine/enamine formation. | Highly sensitive to moisture and protic solvents, potential for side reactions.[2] |
| Reproducibility | Generally high, but sensitive to reagent quality and stoichiometry. | Can be challenging to initiate, sensitive to the quality of magnesium and solvent. |
| Scalability | Generally good, but heat management may be required. | Can be difficult to scale due to the exothermic nature and strict anhydrous requirements.[3][4] |
Method 1: Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds. In the context of synthesizing this compound, this typically involves the reaction of 4-fluorobenzaldehyde with a piperidine derivative. A common strategy involves the use of a protected piperidin-4-one, followed by deprotection.
Experimental Protocol: Two-Step Reductive Amination
Step 1: Synthesis of N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol
-
Reaction Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-Boc protected intermediate.
Step 2: Deprotection of the Boc Group
-
Reaction Setup: Dissolve the purified N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol in a suitable solvent such as dioxane or methanol.
-
Deprotection: Add a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), and stir the mixture at room temperature.[1]
-
Isolation: Monitor the reaction for the disappearance of the starting material. Upon completion, the product can be isolated by precipitation or by removing the solvent under reduced pressure.
Causality and Reproducibility Insights
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for the in-situ formed iminium ion, minimizing the reduction of the starting aldehyde.[5]
-
Protecting Group Strategy: The use of a Boc protecting group on the piperidine nitrogen prevents N-alkylation side reactions and allows for controlled functionalization.[1]
-
Stoichiometry: Precise control of the stoichiometry between the aldehyde and the amine is crucial to suppress the formation of oligomeric side products.[1]
Visualizing the Reductive Amination Workflow
Caption: Workflow for the two-step reductive amination synthesis.
Method 2: Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this approach, an organomagnesium halide (the Grignard reagent) is reacted with an electrophilic carbonyl carbon. For the synthesis of this compound, this involves the preparation of a 4-fluorophenylmagnesium halide followed by its reaction with a suitable piperidine-4-carboxaldehyde derivative.
Experimental Protocol: Grignard Synthesis
-
Formation of the Grignard Reagent:
-
Setup: All glassware must be rigorously dried to exclude moisture.[2] In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Initiation: Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or THF. Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.[6]
-
Addition: Once the reaction has started, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.[6]
-
-
Reaction with Piperidine-4-carboxaldehyde:
-
Setup: The piperidine nitrogen must be protected (e.g., with a Boc group) to prevent reaction with the Grignard reagent.
-
Addition: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of N-Boc-piperidine-4-carboxaldehyde (0.9 eq) in anhydrous ether dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the aldehyde.
-
-
Work-up and Deprotection:
-
Quenching: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Deprotection: The crude protected product can be purified by column chromatography. The Boc group can then be removed using the acidic conditions described in the reductive amination protocol.
-
Causality and Reproducibility Insights
-
Anhydrous Conditions: The success of a Grignard reaction is critically dependent on the complete exclusion of water, as the Grignard reagent is a strong base and will be quenched by protic solvents.[2][6]
-
Initiation: The initiation of the Grignard reaction can sometimes be difficult. Activating the magnesium with iodine or a small amount of pre-formed Grignard reagent can be helpful.
-
Solvent Choice: Ethereal solvents like diethyl ether and THF are essential as they solvate and stabilize the Grignard reagent.[2]
Visualizing the Grignard Reaction Mechanism
Caption: Key steps in the Grignard synthesis of the target molecule.
Conclusion and Recommendations
Both reductive amination and the Grignard reaction are viable methods for the synthesis of this compound.
-
For Reproducibility and Scalability: Reductive amination is often the more robust and reproducible method, particularly in a process chemistry setting. Its tolerance to a wider range of functional groups and milder reaction conditions make it more amenable to scale-up.
-
For Direct C-C Bond Formation: The Grignard reaction offers a more direct route to the carbon skeleton. However, its stringent requirement for anhydrous conditions can make it less reproducible, especially on a larger scale where moisture exclusion becomes more challenging.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the available starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. Careful optimization of the reaction parameters for either method is essential to ensure a reproducible and efficient synthesis of this valuable pharmaceutical intermediate.
References
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
ResearchGate. An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. [Link]
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. [Link]
-
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
-
University of Toronto. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]
-
Scribd. Grignard Synthesis of Triphenylmethanol. [Link]
-
ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]
-
ResearchGate. 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Verification of (4-Fluorophenyl)(piperidin-4-yl)methanol
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as (4-Fluorophenyl)(piperidin-4-yl)methanol, a potential pharmacophore or key intermediate, absolute structural confirmation is not merely an academic exercise; it is a critical requirement for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of analytical techniques for this purpose, grounded in the authoritative principles of single-crystal X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
While various spectroscopic methods provide valuable data on connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) remains the most powerful tool for elucidating the precise atomic arrangement of a molecule in the solid state.[1][2] It provides unambiguous, high-resolution, three-dimensional structural data, which is invaluable for drug development.[3]
Causality Behind the Method: From Bragg's Law to Electron Density Maps
The technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a predictable pattern. This pattern of reflections is a direct consequence of the regular, repeating arrangement of atoms within the crystal. By measuring the angles and intensities of these diffracted beams, scientists can mathematically reconstruct a three-dimensional map of the electron density within the unit cell—the fundamental repeating unit of the crystal. High-density regions in this map correspond to atomic positions, allowing for the precise determination of bond lengths, bond angles, and torsional angles.
A Self-Validating Experimental Protocol
Every step in the crystallographic workflow is designed to ensure the integrity and accuracy of the final structure. The process is governed by standards set by organizations like the International Union of Crystallography (IUCr), which promotes standardization of methods and data reporting.[4][5]
Step 1: Synthesis and Rigorous Purification
The journey to a crystal structure begins with the highest purity sample achievable. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Synthesis: this compound can be synthesized via the Grignard reaction between 4-bromofluorobenzene and N-Boc-4-formylpiperidine, followed by deprotection.
-
Purification: Flash column chromatography is an effective method for purifying the crude product.[6] Purity should be assessed by ¹H NMR and LC-MS before proceeding.
Step 2: Crystallization – The Art and Science
Growing a single crystal suitable for diffraction (typically >0.1 mm in all dimensions) is often the most challenging step.[2] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline form.[7]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[8] For this compound, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.
-
Common Techniques:
-
Slow Evaporation: A nearly saturated solution is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate over days or weeks.[8][9] This is often the simplest and most effective method.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "counter-solvent" in which the compound is insoluble but the primary solvent is miscible. The slow diffusion of the counter-solvent vapor into the primary solution gradually lowers the compound's solubility, inducing crystallization.[10]
-
Slow Cooling: A saturated solution is heated until all solid dissolves and then cooled slowly and undisturbed.[1][10]
-
Step 3: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded, and the data is processed to yield a final, refined crystal structure. Adherence to IUCr publication standards, including the deposition of data in repositories like the Cambridge Structural Database (CSD), ensures data integrity and accessibility.[11][12][13]
Visualizing the Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Comparative Analysis with Alternative Techniques
While SCXRD is definitive for solid-state structure, a multi-technique approach provides a more holistic and robust characterization, especially when suitable crystals cannot be obtained.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H, ¹³C, ¹⁹F).[14] For this compound, NMR is essential for confirming the carbon-hydrogen framework and the presence of the fluorine atom.[15][16]
-
¹H NMR: Would show distinct signals for the aromatic protons, the piperidine ring protons, and the methine and hydroxyl protons.
-
¹³C NMR: Would confirm the number of unique carbon environments.
-
¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom on the phenyl ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for the complete assignment of the molecule's covalent structure.[15]
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight of a compound with high accuracy.[17][18][19] Coupled with a separation technique like liquid chromatography (LC-MS), it is also invaluable for assessing purity and identifying impurities.[18][20]
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For C₁₂H₁₆FNO, the expected monoisotopic mass is approximately 209.1216.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide additional structural clues.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[21]
-
O-H Stretch: A broad, strong absorption band around 3200-3600 cm⁻¹ would indicate the presence of the alcohol's hydroxyl group.[22][23]
-
N-H Stretch: A sharper, weaker band around 3300-3500 cm⁻¹ would indicate the secondary amine of the piperidine ring.[23][24][25]
-
C-H Stretches: Absorptions around 2850-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic) would be present.[22]
-
C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region would indicate the carbon-fluorine bond.
Data Comparison Table
| Technique | Information Provided | Sample State | Destructiveness | Key Advantage for this Molecule | Limitation |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond lengths/angles | Solid (Single Crystal) | Non-destructive | Unambiguous determination of the complete molecular geometry. | Requires high-quality single crystals, which can be difficult to grow.[1] |
| NMR Spectroscopy | Atomic connectivity, chemical environment, 2D structure | Solution | Non-destructive | Confirms the covalent framework and fluorine position.[15][16] | Provides solution-state conformation, which may differ from the solid state; cannot determine absolute stereochemistry alone. |
| Mass Spectrometry | Molecular weight, elemental formula, purity profile | Solid/Solution | Destructive | High-sensitivity confirmation of molecular formula and purity.[17][19][26] | Provides no information on atomic connectivity or 3D structure. |
| FTIR Spectroscopy | Presence of functional groups (O-H, N-H, C-F) | Solid/Liquid | Non-destructive | Fast and simple confirmation of key functional groups.[27][28] | Provides limited structural detail; not suitable for complex structure elucidation alone. |
A Synergistic Approach to Verification
Caption: Complementary nature of analytical techniques.
Conclusion
For the definitive structural verification of this compound, single-crystal X-ray crystallography is the unparalleled gold standard, providing indisputable evidence of the molecule's three-dimensional architecture. However, a truly robust and self-validating characterization strategy integrates this with spectroscopic techniques. Mass spectrometry confirms the elemental formula and purity, FTIR verifies the presence of key functional groups, and NMR spectroscopy meticulously maps the covalent framework. Together, these methods provide a comprehensive and cross-validated structural dossier, ensuring the highest level of scientific integrity for drug development professionals.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015).
- Cambridge Structural Database (CSD) - Physical Sciences Data science Service.
- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
-
Cambridge Structural Database. (n.d.). Wikipedia. Retrieved from [Link]
-
Mass spectrometry for small molecule pharmaceutical product development: a review. (2011). Mass Spectrometry Reviews. Retrieved from [Link]
-
Cambridge Structural Database - MIT Information Systems. Retrieved from [Link]
-
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
Mass spectrometry in small molecule drug development. (2015). ResearchGate. Retrieved from [Link]
-
Crystallographic Information Framework. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]
-
Cambridge Structural Database System - Software - UCLA. Retrieved from [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. Retrieved from [Link]
-
International Union of Crystallography (IUCr). (n.d.). International Science Council. Retrieved from [Link]
-
Crystallization Process Development & Optimization Services. (n.d.). Crystal Pharmatech. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
Crystallization of Pharmaceutical Crystals. (2023). ResearchGate. Retrieved from [Link]
-
X-Ray Crystallography Laboratory. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
Publication standards for crystal structures. (2011). International Union of Crystallography (IUCr). Retrieved from [Link]
-
Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.). Universidad de Chile. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Crystals, Crystallization and X-ray Techniques. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Standards for structural and crystallization communications - estimation of resolution limits. (n.d.). IUCr Journals. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]
-
FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved from [Link]
-
How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. Retrieved from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). Chemical Science International Journal. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). International Journal of Instrumentation Science. Retrieved from [Link]
-
How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Retrieved from [Link]
-
The Different Types of Spectroscopy for Chemical Analysis. (n.d.). AZoOptics. Retrieved from [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]
-
A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024). The Center for Professional Innovation & Education (CfPIE). Retrieved from [Link]
-
¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (2013). ResearchGate. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. rjptonline.org [rjptonline.org]
- 4. council.science [council.science]
- 5. International Union of Crystallography - Wikipedia [en.wikipedia.org]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 8. How To [chem.rochester.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. iucr.org [iucr.org]
- 13. iucr.org [iucr.org]
- 14. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. researchgate.net [researchgate.net]
- 21. azooptics.com [azooptics.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. instanano.com [instanano.com]
Navigating the Chiral Landscape: A Comparative Guide to Assessing the Enantiomeric Purity of (4-Fluorophenyl)(piperidin-4-yl)methanol
In the landscape of pharmaceutical development, the stereochemical integrity of chiral intermediates is not merely a matter of academic interest but a cornerstone of drug safety and efficacy. (4-Fluorophenyl)(piperidin-4-yl)methanol, a key building block in the synthesis of several active pharmaceutical ingredients (APIs), including the widely recognized antidepressant Paroxetine, presents a critical checkpoint for enantiomeric purity assessment.[1][2] The spatial arrangement of its substituents around the chiral center can profoundly influence the pharmacological and toxicological profile of the final drug product. Consequently, robust and reliable analytical methodologies for the precise quantification of its enantiomers are indispensable for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to select and implement the most appropriate strategy for your analytical needs.
The Analytical Gauntlet: A Comparative Overview
The choice of an analytical technique for enantiomeric purity is a strategic decision, balancing the physicochemical properties of the analyte with the desired performance characteristics of the method.[3] For this compound, a compound with a piperidine moiety, the selection process hinges on factors such as required sensitivity, analysis speed, and solvent consumption.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[3] | Differential partitioning between a CSP and a supercritical fluid (CO2) mobile phase.[4] | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[5] |
| Typical Analytes | Broad applicability to a wide range of piperidine derivatives, including non-volatile compounds.[6] | Suitable for a wide range of polar and non-polar compounds; advantageous for preparative separations.[4] | Well-suited for charged or ionizable compounds like amines. |
| Resolution | Generally provides high-resolution separations. Resolutions >2.0 are commonly achieved.[2] | Often provides higher efficiency and resolution in shorter analysis times compared to HPLC.[7] | Can achieve very high-efficiency separations, with resolution influenced by chiral selector concentration and pH. |
| Analysis Time | 15 - 30 minutes.[3] | 5 - 15 minutes.[3][8] | 10 - 20 minutes. |
| Advantages | Robust, well-established, versatile, and readily scalable for preparative purposes.[3] | "Green" technique with reduced organic solvent consumption, faster analysis, and lower backpressure.[7][8] | Extremely low sample and reagent consumption, high separation efficiency. |
| Disadvantages | Longer analysis times and higher consumption of organic solvents compared to SFC.[3] | Requires specialized instrumentation.[3] | Lower loading capacity, can be less robust than chromatographic methods. |
| Limit of Quantitation (LOQ) | ~1.0 - 7.5 µg/mL.[1][3] | ~1.0 µg/mL.[3] | Dependent on detector; can be very low with sensitive detectors. |
In the Trenches: Detailed Methodologies and Experimental Insights
Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC remains the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its robustness and the extensive variety of commercially available chiral stationary phases (CSPs).[6] Polysaccharide-based CSPs, in particular, have demonstrated broad utility for resolving a wide range of chiral compounds, including piperidine derivatives.[4]
A key consideration for the HPLC analysis of this compound is its relatively weak UV chromophore. For trace-level quantification of the undesired enantiomer, a pre-column derivatization step to introduce a strongly UV-absorbing or fluorescent tag can significantly enhance sensitivity.
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
This protocol is adapted from established methods for structurally similar piperidine compounds.
1. Derivatization:
-
Objective: To introduce a UV-active moiety to the analyte for enhanced detection.
-
Reagents:
-
This compound sample
-
Derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride)
-
Aprotic solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
-
-
Procedure:
-
Dissolve a known amount of the this compound sample in dichloromethane.
-
Add an excess of triethylamine to act as a base.
-
Add a molar excess of 3,5-Dinitrobenzoyl chloride and stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with a small amount of methanol.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
2. Chromatographic Conditions:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.[2]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 96:4:0.2 v/v/v). The diethylamine is a basic additive used to improve the peak shape of the amine-containing analyte.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Column Temperature: 25°C.
-
Detection Wavelength: 266 nm (appropriate for the 3,5-dinitrobenzoyl derivative).[2]
Expertise & Experience: The choice of a polysaccharide-based CSP like Chiralpak AD-H is based on its proven success in separating a wide variety of chiral amines and alcohols. The normal-phase mobile phase provides excellent selectivity for many chiral compounds on these types of columns. The addition of a small amount of a basic modifier like diethylamine is crucial to prevent peak tailing by masking residual silanol groups on the silica support of the CSP.
Diagram of the Chiral HPLC Workflow:
Caption: Workflow for Chiral HPLC Analysis with Pre-column Derivatization.
Chiral Supercritical Fluid Chromatography (SFC): The Fast and "Green" Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[8] By utilizing supercritical carbon dioxide as the primary mobile phase component, SFC dramatically reduces the consumption of organic solvents.[7] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster column equilibration, leading to shorter analysis times without compromising resolution.[7]
Experimental Protocol: Chiral SFC
This protocol is based on general strategies for chiral SFC method development for pharmaceutical compounds.
1. Chromatographic Conditions:
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.
-
Chiral Column: Chiralpak® IC or a similar immobilized polysaccharide-based CSP.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% diethylamine
-
-
Gradient: A gradient of 5% to 40% B over 5-10 minutes is a good starting point for screening.
-
Flow Rate: 2 - 4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 - 40°C.
-
Detection Wavelength: 220 nm.
Expertise & Experience: Immobilized polysaccharide CSPs are often preferred for SFC as they are more robust and can tolerate a wider range of solvents and modifiers compared to coated phases. Methanol is a common polar co-solvent in SFC that helps to modulate the retention and selectivity of polar analytes. The inclusion of an amine additive like diethylamine is, similar to HPLC, essential for achieving good peak shapes for basic compounds like this compound.
Diagram of the Chiral SFC Workflow:
Caption: Workflow for Chiral SFC Analysis.
Chiral Capillary Electrophoresis (CE): The High-Efficiency, Low-Consumption Technique
Chiral CE offers a distinct approach to enantiomeric separations, driven by the differential migration of enantiomers in an electric field. This technique is particularly well-suited for the analysis of charged or ionizable molecules, making it a viable option for the basic piperidine moiety in this compound. The key to chiral CE is the addition of a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.
Experimental Protocol: Chiral CE
This protocol is based on established principles for the chiral separation of basic compounds by CE.
1. Electrophoretic Conditions:
-
Instrumentation: Capillary electrophoresis system with a UV or PDA detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing a chiral selector.
-
Chiral Selector: Highly sulfated cyclodextrins (e.g., sulfated-β-cyclodextrin) are effective for the separation of basic enantiomers. The concentration will need to be optimized (typically in the range of 5-20 mg/mL).
-
Voltage: 15 - 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample dissolved in water or a suitable buffer.
-
Detection Wavelength: 214 nm.
Expertise & Experience: The low pH of the BGE ensures that the piperidine nitrogen is protonated, making the analyte cationic and suitable for CE analysis. Sulfated cyclodextrins are effective chiral selectors for basic compounds due to the strong electrostatic interactions between the negatively charged sulfate groups on the cyclodextrin and the positively charged analyte. This, combined with inclusion complexation within the cyclodextrin cavity, often leads to excellent enantiomeric resolution.
Diagram of the Chiral CE Workflow:
Caption: Workflow for Chiral Capillary Electrophoresis Analysis.
Conclusion: Selecting the Optimal Path Forward
The assessment of the enantiomeric purity of this compound is a critical quality control step, and the choice of analytical methodology should be guided by the specific requirements of the analysis.
-
Chiral HPLC stands as the well-validated, robust, and versatile option, particularly when leveraging pre-column derivatization for enhanced sensitivity. It is the go-to method for many quality control laboratories.
-
Chiral SFC presents a compelling modern alternative, offering significant improvements in analysis speed and a commitment to greener chemistry by reducing organic solvent waste. For high-throughput screening and laboratories prioritizing sustainability, SFC is an increasingly attractive choice.[8]
-
Chiral CE , while less common in routine QC environments for this type of analyte, offers the advantages of extremely low sample and reagent consumption and very high separation efficiencies, making it a valuable tool in research and for microscale analyses.
Ultimately, for comprehensive characterization and method validation, a multi-technique approach can be invaluable. The orthogonality of these separation mechanisms provides a high degree of confidence in the analytical results, ensuring the stereochemical integrity of this pivotal pharmaceutical intermediate.
References
-
Vivekanand, V. V., et al. Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2003, 33(4), 803-9. [Link]
-
Semantic Scholar. Enantiomeric separation of the key intermediate of paroxetine by HPLC with chiral stationary phase. Semantic Scholar. Accessed January 11, 2026. [Link]
-
PubMed. Chiral HPLC method for chiral purity determination of paroxetine drug substance. PubMed. Accessed January 11, 2026. [Link]
-
Taylor & Francis Online. Chiral Drug Separation. tandfonline.com. Accessed January 11, 2026. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. shimadzu.com. Accessed January 11, 2026. [Link]
-
RSC Publishing. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. RSC Publishing. Accessed January 11, 2026. [Link]
-
ResearchGate. Chiral HPLC method for chiral purity determination of paroxetine drug substance. ResearchGate. Accessed January 11, 2026. [Link]
-
LCGC International. High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Accessed January 11, 2026. [Link]
-
MDPI. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Accessed January 11, 2026. [Link]
-
Journal of Chromatography A. A generic strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. Accessed January 11, 2026. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Accessed January 11, 2026. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Accessed January 11, 2026. [Link]
-
PMC. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Accessed January 11, 2026. [Link]
-
LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Accessed January 11, 2026. [Link]
-
American Laboratory. The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Accessed January 11, 2026. [Link]
Sources
- 1. Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of the key intermediate of paroxetine by HPLC with chiral stationary phase | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Evaluating the Efficacy of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Comparative Analysis and Methodological Blueprint
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, (4-Fluorophenyl)(piperidin-4-yl)methanol. In the absence of extensive peer-reviewed data on this specific molecule, this document establishes a predictive and comparative analysis based on its close structural analogs. By examining the well-documented activities of similar chemical entities, we can hypothesize its likely biological targets and design a robust, self-validating experimental plan to elucidate its pharmacological profile.
The core structure of this compound, featuring a piperidine ring directly attached to a 4-fluorophenyl group and bearing a methanol substituent, suggests a strong potential for interaction with central nervous system (CNS) targets. Piperidine scaffolds are ubiquitous in neuropharmacology, forming the core of numerous approved drugs and clinical candidates.[1] The strategic addition of a fluorine atom to the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability and modulate binding affinity.
Our analysis of the literature indicates that compounds sharing this core architecture frequently exhibit significant affinity for monoamine transporters and G-protein coupled receptors (GPCRs). This guide will, therefore, focus on a comparative analysis with key analogs active at the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Serotonin 5-HT2A receptor, providing a rationale for prioritizing these targets in the experimental evaluation of this compound.
Comparative Efficacy of Structural Analogs
To establish a benchmark for the potential efficacy of this compound, we have compiled quantitative data from peer-reviewed literature on its structural relatives. These compounds share the fluorophenyl and piperidine moieties, with variations in substitution and linkage that provide insight into structure-activity relationships (SAR).
| Compound/Analog | Primary Target(s) | Efficacy Metric | Value | Reference(s) |
| ACP-103 | 5-HT2A Receptor | pKi (binding affinity) | 9.3 (membranes) | [2][3] |
| pIC50 (inverse agonist) | 8.7 | [2][3] | ||
| 5-HT2C Receptor | pKi (binding affinity) | 8.8 (membranes) | [2][3] | |
| GBR-Series Analogs | Dopamine Transporter (DAT) | Ki (binding affinity) | Low nM range | [4] |
| Citalopram Analogs | Serotonin Transporter (SERT) | Ki (binding affinity) | 1-40 nM | [5][6] |
| 2,5-disubstituted Piperidines | Dopamine Transporter (DAT) | High Potency & Selectivity | Not specified | [7] |
| JJC8-091 Analog (Piperidine) | Dopamine Transporter (DAT) | Ki (binding affinity) | 3–382 nM | [8] |
This table synthesizes data from multiple sources to provide a comparative landscape. The specific values represent the high potency observed within these classes of compounds, suggesting that this compound may exhibit comparable efficacy at these or related targets.
The data strongly suggest that the primary screening of this compound should focus on its potential interaction with monoamine transporters (DAT and SERT) and key serotonin receptors, particularly the 5-HT2A subtype. The N-methylated analog, ACP-103, shows potent inverse agonism at 5-HT2A receptors, indicating that the core scaffold is well-suited for binding to this GPCR.[2][3] Similarly, the high affinity of various fluorophenyl-piperidine analogs for DAT and SERT underscores the importance of evaluating the subject compound as a potential monoamine reuptake inhibitor.[4][5][6][8]
Proposed Experimental Workflows for Efficacy Determination
To empirically determine the efficacy of this compound, a tiered approach is recommended, beginning with binding affinity assays to identify primary targets, followed by functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor).
Workflow 1: Primary Target Screening via Radioligand Binding Assays
The initial step is to ascertain the binding affinity of the compound for its hypothesized targets: DAT, SERT, and the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for this purpose due to its robustness and sensitivity.[9] This method quantifies the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor or transporter.
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: Competitive Radioligand Binding Assay [9][10]
-
Membrane Preparation: Homogenize cells or tissues known to express the target protein (e.g., HEK293 cells transfected with human DAT, SERT, or 5-HT2A) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein for tissue, 3-20 µg for cells), a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of this compound (e.g., 11 concentrations from 0.1 nM to 10 µM).[11] Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plates with gentle agitation for a period sufficient to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow 2: Functional Characterization of GPCR Activity via cAMP Assay
If the binding assay reveals significant affinity for the 5-HT2A receptor or another GPCR, the next logical step is to determine the functional consequence of this binding. A cyclic AMP (cAMP) assay is a versatile method for characterizing the activity of GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.[12] It measures the modulation of intracellular cAMP levels, a key second messenger.
Caption: Workflow for a Functional cAMP Assay.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay [12][13]
-
Cell Culture: Grow HEK293 cells (or another suitable cell line) stably or transiently expressing the GPCR of interest in appropriate culture medium.
-
Cell Plating: Harvest the cells and dispense a predetermined optimal number of cells into each well of a 384-well assay plate.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound directly to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC80 concentration.
-
For Gi-coupled Receptors: Stimulate the cells with an adenylyl cyclase activator like forskolin to induce a measurable baseline of cAMP production, against which inhibition can be measured.[14]
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow for the modulation of intracellular cAMP levels.
-
Lysis and Detection: Add a lysis buffer that contains the HTRF detection reagents. These typically consist of a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[12]
-
Signal Reading: After a final incubation period in the dark, read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Generate a standard curve using known concentrations of cAMP. Convert the HTRF ratios from the experimental wells into cAMP concentrations by interpolating from the standard curve.[13] Plot the cAMP concentration against the log of the test compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
While direct efficacy data for this compound is not yet prevalent in peer-reviewed literature, a robust evaluation strategy can be formulated based on the well-established pharmacology of its structural analogs. The evidence strongly points towards potential activity at monoamine transporters (DAT, SERT) and/or serotonin receptors (5-HT2A). The experimental workflows detailed in this guide, from initial binding affinity determination to subsequent functional characterization, provide a scientifically rigorous and self-validating path to elucidating the compound's precise mechanism of action and therapeutic potential. By employing these standardized and validated assays, researchers can generate the high-quality, reproducible data necessary for advancing novel compounds in the drug development pipeline.
References
-
Reith, M. E., Blough, B. E., & Baumann, M. H. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967–3973. [Link]
-
Gabriel, D., & Vernier, M. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(4), 535–545. [Link]
-
NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Kuoppamäki, M., et al. (1995). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(2), 135–140. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
-
Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Journal of Visualized Experiments, (134), 57335. [Link]
-
PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]
-
Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337–2340. [Link]
-
Loland, C. J., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 53(16), 6125–6135. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2789. [Link]
-
Romero, A. G., et al. (1996). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(17), 3343–3352. [Link]
-
Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]
-
Giancola, J. B., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 85, 117281. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Navigating the Disposal of (4-Fluorophenyl)(piperidin-4-yl)methanol: A Guide for Laboratory Professionals
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with (4-Fluorophenyl)(piperidin-4-yl)methanol is paramount. Its structure, combining a piperidine ring and a fluorinated phenyl group, suggests a hazard profile that warrants careful handling.
-
Piperidine Moiety: Piperidine and its derivatives are often classified as corrosive and toxic.[1][2][3] They can cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or in contact with skin.[1][4]
-
Fluorinated Aromatic Group: The presence of a carbon-fluorine bond introduces considerations for thermal decomposition. Fluorinated organic compounds can be persistent and may form hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion.[5][6][7]
Therefore, all waste containing this compound must be treated as hazardous chemical waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste materials containing this compound, the appropriate PPE is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] | Protects against accidental splashes of liquid waste or airborne dust particles of solid waste. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact, which could lead to irritation or toxic absorption. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron.[1] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8] | The compound may be irritating to the respiratory tract, and a fume hood provides essential ventilation. |
Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to the safe disposal of this compound and its associated waste streams.
Waste Segregation and Collection
-
Designate a Waste Container: Procure a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and any other relevant hazard warnings (e.g., "Toxic," "Corrosive").[8][9]
-
Segregation: Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[8][9] Incompatible wastes can lead to dangerous chemical reactions.
Handling of Different Waste Forms
-
Solid Waste:
-
Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated scoop or spatula.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care in a fume hood.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in the designated solid hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills.
-
Keep the container securely capped when not in use.
-
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded or repurposed.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[9][10]
-
Collect Rinsate: The first rinse, and for highly toxic compounds, the first three rinses, must be collected and disposed of as hazardous liquid waste.[10]
-
Final Disposal of Container: After thorough rinsing and air-drying, obliterate or remove the original label.[11] Dispose of the container in accordance with your institution's guidelines for decontaminated glassware or plastic.
Spill Management: A Contingency Plan
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8] For solid spills, carefully sweep or scoop the material to avoid creating dust.[9]
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.[9]
Final Disposal Pathway: Incineration and Landfill
The ultimate disposal of the collected hazardous waste is managed by licensed waste disposal contractors in accordance with local, state, and federal regulations.
-
Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is a common method for destroying organic chemical waste.[4][12] For fluorinated compounds, this is a preferred method as it can break the strong carbon-fluorine bonds.[7][13] However, incomplete combustion can lead to the formation of harmful products of incomplete combustion (PICs).[7] Therefore, this must be carried out in specialized facilities.
-
Hazardous Waste Landfill: In some cases, solidified and stabilized waste may be disposed of in a designated hazardous waste landfill.[13] These landfills have stringent engineering controls to prevent environmental contamination.[13]
The choice between these methods will be determined by the waste disposal facility based on the chemical's properties and regulatory requirements.
Disposal Decision Workflow
Caption: Logical steps for the proper disposal of this compound.
References
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Safety and handling of fluorinated organic compounds. Benchchem.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA.
- SAFETY DATA SHEET - Piperidine. Fisher Scientific.
- 4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL (CAS No. 216690-19-6) SDS.
- SAFETY DATA SHEET - (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol. Fisher Scientific.
- Piperidine - SAFETY DATA SHEET. Penta chemicals.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Proper Disposal of 4-(Bis(4-fluorophenyl)methylene)piperidine: A Guide for Laboratory Professionals. Benchchem.
- 7 - Safety Data Sheet.
- SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
- Navigating the Safe Disposal of (4-(Pyridin-4-yl)phenyl)methanol: A Comprehensive Guide. Benchchem.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Hazardous Waste Disposal Guide. Northwestern University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. peptide.com [peptide.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
A Comprehensive Guide to the Safe Handling of (4-Fluorophenyl)(piperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for (4-Fluorophenyl)(piperidin-4-yl)methanol. In the dynamic field of pharmaceutical research, where novel molecules are synthesized and evaluated, a robust understanding of chemical safety is paramount. This document is intended to serve as a vital resource for laboratory personnel, offering procedural guidance rooted in established safety principles to minimize risk and ensure operational integrity.
Hazard Identification and Risk Assessment
This compound is a substituted piperidine derivative. While specific toxicological data is limited, compounds within this class can present various hazards. Structurally related compounds are known to cause skin and eye irritation, with some possessing the potential for more severe eye damage.[3][4][5] The presence of the fluorophenyl group also warrants careful handling, as fluorinated compounds can have unique reactivity and metabolic pathways.[1]
Potential Hazards:
-
Eye Irritation/Damage: Based on data for similar compounds, there is a potential for serious eye irritation or damage upon contact.[3][4][5]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the experiment and the specific manipulations involved.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the most critical barrier to preventing chemical exposure. A comprehensive PPE strategy is mandatory for all personnel handling this compound.
Recommended Personal Protective Equipment
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with larger quantities.[1][6] |
| Hand | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents.[7][8][9] However, it is crucial to note that nitrile gloves provide only short-term splash protection against aromatic hydrocarbons.[10] Gloves should be inspected for any signs of degradation before each use and changed immediately if contamination is suspected. For prolonged handling, consider double-gloving.[1] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat should be worn at all times to protect against splashes and contact with contaminated surfaces.[1] For larger-scale operations, a chemical-resistant apron may be necessary. |
| Respiratory | Use within a Certified Chemical Fume Hood | All manipulations of this compound, including weighing and solution preparation, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be required, depending on the risk assessment. |
Safe Handling and Operational Workflow
Adherence to a systematic and cautious workflow is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.
-
Don all required PPE as outlined in the table above.
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and equipment, inspecting for any cracks or defects.
-
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions within the chemical fume hood.
-
When weighing the solid, use a draft shield or weighing paper to prevent dispersal.
-
Add reagents slowly and in a controlled manner to avoid splashing.
-
Keep all containers clearly labeled with the chemical name and any associated hazards.[1]
-
-
Storage:
Emergency Procedures and Waste Disposal
Preparedness for unexpected events is a cornerstone of laboratory safety.
Spill Response:
-
Minor Spill (Solid or Solution):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.[11]
-
-
Major Spill:
-
Evacuate the immediate area.
-
Notify your institution's Environmental Health and Safety (EHS) department and the laboratory supervisor.
-
Restrict access to the spill area.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Waste Disposal Plan:
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads, must be disposed of as solid hazardous waste.[14]
-
Place these materials in a designated, labeled bag or container for solid chemical waste.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[13] For highly toxic compounds, the first three rinses should be collected.[13]
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines.[14]
-
By integrating these safety measures into your daily laboratory practices, you can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem.
- International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Safety.
- S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. S&G Gloves.
- ACS Publications. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.
- SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com.
- University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS.
- UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- OSHA. OSHA Glove Selection Chart. Environmental Health and Safety.
- Chem-Supply. (n.d.). 4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL (CAS No. 216690-19-6) SDS. Chem-Supply.
- Enamine. (n.d.). Safety Data Sheet - [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride. Enamine.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications.
- Fisher Scientific. (2025). Safety Data Sheet - (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol. Fisher Scientific.
- Princeton University. Standard Operating Procedure for Fluorine. Princeton University.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
- Fisher Scientific. (2015). Safety Data Sheet - 4-Methylpiperidine. Fisher Scientific.
- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
- Fisher Scientific. (2016). Safety Data Sheet - 4-Piperidinemethanol. Fisher Scientific.
- Abound. * ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol*. Abound.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- Echemi. 4,4-BIS(4-CHLOROPHENYL)PIPERIDINE SDS. Echemi.com.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. US EPA.
- BenchChem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. BenchChem.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. gloves.com [gloves.com]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. soscleanroom.com [soscleanroom.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
